molecular formula C54H90O45 B1251966 delta-Cyclodextrin

delta-Cyclodextrin

Cat. No.: B1251966
M. Wt: 1459.3 g/mol
InChI Key: UXRSQEDGDSCMFT-MIOCUFQXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delta-Cyclodextrin, also known as this compound, is a useful research compound. Its molecular formula is C54H90O45 and its molecular weight is 1459.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C54H90O45

Molecular Weight

1459.3 g/mol

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41S,43R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R,57R,58R,59R,60R,61R,62R,63R)-5,10,15,20,25,30,35,40,45-nonakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39,42,44-octadecaoxadecacyclo[41.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41]trihexacontane-46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63-octadecol

InChI

InChI=1S/C54H90O45/c55-1-10-37-19(64)28(73)46(82-10)92-38-11(2-56)84-48(30(75)21(38)66)94-40-13(4-58)86-50(32(77)23(40)68)96-42-15(6-60)88-52(34(79)25(42)70)98-44-17(8-62)90-54(36(81)27(44)72)99-45-18(9-63)89-53(35(80)26(45)71)97-43-16(7-61)87-51(33(78)24(43)69)95-41-14(5-59)85-49(31(76)22(41)67)93-39-12(3-57)83-47(91-37)29(74)20(39)65/h10-81H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m1/s1

InChI Key

UXRSQEDGDSCMFT-MIOCUFQXSA-N

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O2)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O

Synonyms

delta-CD
delta-cyclodextrin

Origin of Product

United States

Foundational & Exploratory

The Advent of δ-Cyclodextrin: A Technical Guide to Templated Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Once a rare and challenging molecule to synthesize, δ-cyclodextrin (δ-CD), a cyclic oligosaccharide comprised of nine α-1,4-linked glucopyranose units, is now accessible in significant quantities.[1][2] This breakthrough, fueled by innovative templated enzymatic synthesis strategies, unlocks the potential of δ-CD's larger cavity size for applications in drug delivery, supramolecular chemistry, and materials science.[2][3] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative outcomes of these cutting-edge synthetic methods.

Traditionally, the enzymatic breakdown of starch by cyclodextrin (B1172386) glucanotransferase (CGTase) primarily yields the smaller α-, β-, and γ-cyclodextrins.[3][4][5] δ-CD, being less stable, appears only transiently and in minute quantities.[2] While organic synthesis routes exist, they are often complex and inefficient for large-scale production.[1] The paradigm shift has come from the use of template molecules within an enzyme-mediated dynamic combinatorial library (DCL) of interconverting cyclodextrins.[1][4] These templates selectively bind to and stabilize δ-CD, effectively shifting the equilibrium of the reaction towards its formation and accumulation.

Core Principle: Template-Mediated Dynamic Combinatorial Chemistry

The enzymatic synthesis of cyclodextrins is a reversible process catalyzed by CGTase, which can cleave and reform the α-1,4-glycosidic bonds in glucans.[6][7][8][9] This results in a dynamic mixture of linear and cyclic oligosaccharides of varying sizes. By introducing a template molecule that preferentially binds to δ-CD, the equilibrium of this dynamic library can be driven towards the desired product. The template essentially "captures" the transiently formed δ-CD, preventing its conversion back to other forms and leading to its accumulation.

Two primary classes of templates have proven highly effective in the synthesis of δ-CD: superchaotropic dodecaborate (B577226) anions and specifically designed bolaamphiphiles.

Key Experimental Approaches and Protocols

This section details the methodologies for the two most successful templated enzymatic synthesis strategies for δ-CD.

Dodecaborate Template Method

This approach utilizes the superchaotropic dodecaborate anion, B₁₂Cl₁₂²⁻, to direct the selective synthesis of δ-CD.[1] This method is notable for its high yield, high purity of the final product without the need for chromatography, and the use of readily available starting materials and a commercial "food-grade" enzyme.[1][2]

Experimental Protocol:

  • Reaction Setup: In a suitable vessel, combine α-cyclodextrin (α-CD) as the starting material, sodium dodecachlorododecaborate (Na₂B₁₂Cl₁₂), and a commercial cyclodextrin glucanotransferase (CGTase) solution in a buffered aqueous solution (e.g., pH 7.5).

  • Incubation: Maintain the reaction mixture at a constant temperature (e.g., 30 °C) with gentle stirring for an extended period (e.g., 42 hours) to allow the dynamic combinatorial library to reach equilibrium.[1]

  • Enzyme Deactivation: Terminate the reaction by heating the mixture to a temperature that denatures the CGTase (e.g., boiling for 15 minutes).[1]

  • Concentration: Reduce the volume of the reaction mixture, for instance, to 20% of the original volume, using a rotary evaporator.[1]

  • Product Precipitation: Precipitate the δ-CD product by adding a suitable organic solvent, such as acetone.[1]

  • Isolation and Purification: Collect the precipitate by filtration, wash with the precipitating solvent, and dry to yield high-purity δ-CD. The template can be recovered and recycled.[1]

Bolaamphiphile Template Method

This method employs custom-synthesized bolaamphiphiles as templates.[4][5] A bolaamphiphile is a molecule with two hydrophilic head groups connected by a hydrophobic linker. The length and nature of the linker and the size of the headgroups can be tuned to achieve selective binding to δ-CD, often forming a[5]-pseudorotaxane where two template molecules are threaded through one δ-CD macrocycle.[4][5]

Experimental Protocol:

  • Reaction Setup: Prepare a solution of the starting glucan (e.g., α-CD or starch) in a buffered solution (e.g., sodium phosphate (B84403) buffer, pH 7.5).

  • Template Addition: Add the selected bolaamphiphile template to the reaction mixture.

  • Enzymatic Reaction: Initiate the reaction by adding CGTase and incubate at a controlled temperature with stirring.

  • Enzyme Deactivation: Stop the reaction by denaturing the enzyme, for example, by boiling.

  • Template Removal: The bolaamphiphile template can be recovered, often by precipitation through acidification of the reaction mixture.

  • Product Isolation: The resulting mixture contains a static distribution of cyclodextrins and linear glucans. Further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), may be required to isolate pure δ-CD.

Quantitative Data Summary

The following tables summarize the key quantitative data from the templated enzymatic synthesis of δ-cyclodextrin.

Template Starting Material Yield of δ-CD Purity Key Reaction Conditions Reference
Dodecaborate (B₁₂Cl₁₂²⁻)α-Cyclodextrin>40%>95% (without chromatography)pH 7.5, 30 °C, 42 hours[1]
Bolaamphiphile (T1)α-Cyclodextrin~35% of CD productsRequires purificationpH 7.5, controlled temperature
Bolaamphiphile (T1)Starch~35% of CD productsRequires purificationpH 7.5, controlled temperature

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in the templated enzymatic synthesis of δ-cyclodextrin.

Enzymatic_Reaction_Mechanism Starch Starch / α-CD CGTase CGTase Enzyme Starch->CGTase Substrate DCL Dynamic Combinatorial Library (α, β, γ, δ-CDs & linear glucans) CGTase->DCL Catalysis Template Template Molecule (e.g., B₁₂Cl₁₂²⁻) DCL->Template Binding delta_CD δ-Cyclodextrin (Product) DCL->delta_CD Equilibrium Shift Complex δ-CD-Template Complex Template->Complex Stabilization Complex->delta_CD Release

Caption: Enzymatic reaction mechanism for templated δ-CD synthesis.

Experimental_Workflow_Dodecaborate cluster_reaction Reaction Stage cluster_purification Purification Stage Reactants 1. Mix α-CD, Na₂B₁₂Cl₁₂, CGTase in Buffer Incubation 2. Incubate at 30°C for 42h Reactants->Incubation Deactivation 3. Boil to Deactivate Enzyme Incubation->Deactivation Concentration 4. Concentrate Reaction Mixture Deactivation->Concentration Precipitation 5. Add Acetone to Precipitate δ-CD Concentration->Precipitation Isolation 6. Filter and Dry Product Precipitation->Isolation FinalProduct FinalProduct Isolation->FinalProduct >95% Pure δ-CD

Caption: Experimental workflow for the dodecaborate template method.

Template_Binding_Mechanism DCL Dynamic Combinatorial Library α-CD β-CD γ-CD δ-CD Template Template (B₁₂Cl₁₂²⁻ or Bolaamphiphile) DCL:d_cd->Template Selective Binding Complex δ-CD-Template Complex Template->Complex Formation Equilibrium Equilibrium Shift Complex->Equilibrium Stabilization Leads to

Caption: Logical relationship of template binding and equilibrium shift.

Conclusion and Future Outlook

The development of templated enzymatic synthesis has transformed δ-cyclodextrin from a laboratory curiosity into a readily accessible macrocycle. The high yields and purity achievable, particularly with the dodecaborate template, pave the way for its large-scale production and exploration in various fields.[1][2] For drug development professionals, the larger cavity of δ-CD offers new opportunities for the formulation of poorly soluble drugs, especially larger molecules that do not fit well within the smaller, traditional cyclodextrins.[3] Further research is likely to focus on the discovery of new, even more efficient and cost-effective templates, as well as the full characterization of δ-cyclodextrin's inclusion capabilities and its derivatives for advanced drug delivery systems.

References

An In-depth Technical Guide to the Purification of Delta-Cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-cyclodextrin (δ-CD), a cyclic oligosaccharide composed of nine α-1,4-linked glucopyranose units, has garnered increasing interest in pharmaceutical and other scientific fields due to its larger cavity size compared to more common α-, β-, and γ-cyclodextrins. This unique structural feature allows for the encapsulation of larger guest molecules, opening new avenues for drug delivery, stabilization, and formulation. Historically, the limited availability of high-purity δ-CD has been a significant bottleneck for research and development. However, recent advancements in templated enzymatic synthesis have enabled the production of δ-CD in unprecedented yields and purity. This guide provides a comprehensive overview of the state-of-the-art purification techniques for δ-CD, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in obtaining highly purified δ-CD for their specific applications.

Introduction to this compound Purification

The purification of δ-CD is a critical step to ensure its suitability for research and pharmaceutical applications, where high purity is paramount. The choice of purification strategy is often dictated by the initial purity of the crude product, the scale of the purification, and the desired final purity level. The primary goals of purification are to remove unreacted starting materials, byproducts from the synthesis (including smaller and larger cyclodextrins, linear dextrins), and any templates or reagents used during the synthesis.

Purification Techniques

Several techniques can be employed for the purification of δ-CD, ranging from simple precipitation to advanced chromatographic methods.

Precipitation and Crystallization

Precipitation and crystallization are fundamental techniques for the purification of cyclodextrins, including δ-CD. These methods exploit differences in solubility of the target molecule and impurities in various solvent systems.

2.1.1. Template Removal by Precipitation

In modern templated enzymatic synthesis of δ-CD, a key initial purification step involves the removal of the template molecule, which has guided the formation of the nine-membered ring. Bolaamphiphiles and dodecaborate (B577226) anions are common templates that can be efficiently removed by precipitation.[1]

2.1.2. Fractional Precipitation with Organic Solvents

Fractional precipitation using organic solvents can be employed to separate δ-CD from other cyclodextrins and linear dextrins. The principle lies in the differential solubility of these components in aqueous-organic solvent mixtures.

2.1.3. Selective Crystallization

Selective crystallization is a powerful technique to obtain high-purity δ-CD. By carefully controlling parameters such as temperature, solvent composition, and concentration, it is possible to induce the crystallization of δ-CD while leaving impurities in the mother liquor.[2][3]

Chromatographic Methods

Chromatography offers high-resolution separation and is indispensable for achieving the highest purity levels of δ-CD.

2.2.1. Gel Filtration Chromatography (Size-Exclusion Chromatography)

Gel filtration chromatography separates molecules based on their size. This technique is effective in separating δ-CD from smaller molecules like linear sugars and salts, as well as from larger polymers.

2.2.2. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique capable of isolating δ-CD from a complex mixture of other cyclodextrins and impurities.[2]

2.2.3. Affinity Chromatography

Affinity chromatography is a highly selective technique that utilizes the specific binding interaction between a ligand immobilized on a stationary phase and the target molecule. While less common for native cyclodextrins, it can be a powerful tool, for instance, in separating cyclodextrin (B1172386) derivatives.

Experimental Protocols

Protocol for Template Removal by Precipitation (from Templated Enzymatic Synthesis)

This protocol is a general guideline for the removal of a bolaamphiphile template after enzymatic synthesis.

Materials:

  • Crude δ-CD reaction mixture containing the bolaamphiphile template.

  • Hydrochloric acid (HCl), 1 M.

  • Centrifuge.

  • Lyophilizer.

Procedure:

  • Cool the enzymatic reaction mixture to 4°C.

  • Acidify the solution by the dropwise addition of 1 M HCl until the template precipitates out of the solution. The pH for precipitation will depend on the specific template used.

  • Centrifuge the mixture at a sufficient speed and duration to pellet the precipitated template (e.g., 10,000 x g for 20 minutes).

  • Carefully decant the supernatant containing the δ-CD.

  • The supernatant can be lyophilized to obtain the crude δ-CD, which can then be subjected to further purification.[1]

Protocol for Gel Filtration Chromatography

Materials:

  • Sephadex G-25 or similar size-exclusion media.

  • Chromatography column.

  • Elution buffer (e.g., deionized water).

  • Fraction collector.

  • Crude δ-CD sample.

Procedure:

  • Swell the Sephadex G-25 resin in the elution buffer according to the manufacturer's instructions.

  • Pack the chromatography column with the swollen resin to the desired bed height.

  • Equilibrate the column by washing with at least two column volumes of the elution buffer.

  • Dissolve the crude δ-CD sample in a minimal volume of the elution buffer.

  • Carefully load the sample onto the top of the column.

  • Elute the sample with the elution buffer at a constant flow rate.

  • Collect fractions using a fraction collector.

  • Analyze the fractions for the presence of δ-CD using a suitable analytical method (e.g., HPLC, TLC).

  • Pool the fractions containing pure δ-CD and lyophilize to obtain the purified product.[4]

Protocol for Preparative HPLC

Materials:

  • Preparative HPLC system with a suitable detector (e.g., refractive index detector).

  • Preparative reverse-phase C18 column.

  • Mobile phase: Acetonitrile (B52724) and water.

  • Crude δ-CD sample.

Procedure:

  • Dissolve the crude δ-CD sample in the mobile phase.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Set up the preparative HPLC system with the C18 column.

  • Equilibrate the column with the mobile phase at the desired composition (e.g., a gradient of acetonitrile in water).

  • Inject the sample onto the column.

  • Run the HPLC method, monitoring the separation with the detector.

  • Collect the fractions corresponding to the δ-CD peak.

  • Combine the pure fractions and remove the solvent (e.g., by rotary evaporation followed by lyophilization) to obtain the purified δ-CD.[2]

Quantitative Data on Purification Techniques

Quantitative data comparing the efficacy of different purification methods for δ-CD is still emerging in the scientific literature, largely due to its recent increased availability. However, data from templated enzymatic synthesis provides a strong baseline for the initial purity that can be achieved.

Purification TechniqueStarting MaterialKey ParametersAchievable PurityYieldReference
Templated Enzymatic Synthesis α-CD or starchBolaamphiphile or Dodecaborate template>95% (without chromatography)>40%[1]
Precipitation (Template Removal) Crude templated synthesis mixturepH adjustment--[1]
Gel Filtration Chromatography Crude δ-CD mixtureSephadex G-25, Water as eluentHighDependent on starting purity[4]
Preparative HPLC Partially purified δ-CDC18 column, Acetonitrile/Water gradient>99%Dependent on injection load and peak resolution[2]

Note: The yield for chromatographic steps is highly dependent on the purity of the starting material and the optimization of the separation conditions.

Purity Analysis and Characterization

Confirmation of the purity and identity of the final δ-CD product is crucial. The following analytical techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of δ-CD and quantify any remaining impurities. An isocratic mobile phase of acetonitrile and water on a C18 column with refractive index detection is a common setup.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of δ-CD. Electrospray ionization (ESI) is a suitable technique.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the identity of δ-CD, as well as for identifying impurities.[5]

Visualizing Purification Workflows

Diagram 1: General Workflow for δ-Cyclodextrin Purification

G cluster_synthesis Templated Enzymatic Synthesis cluster_purification Purification Cascade cluster_final Final Product start Starch / α-CD synthesis CGTase + Template start->synthesis crude Crude Reaction Mixture (δ-CD, α,β,γ-CDs, linear dextrins, template) synthesis->crude precipitation Template Precipitation (e.g., pH adjustment) crude->precipitation filtration Filtration / Centrifugation precipitation->filtration supernatant Supernatant (Crude δ-CD) filtration->supernatant chromatography Chromatography (e.g., Gel Filtration or Prep HPLC) supernatant->chromatography pure_cd High-Purity δ-CD Solution chromatography->pure_cd lyophilization Lyophilization pure_cd->lyophilization final_product Purified δ-Cyclodextrin Powder lyophilization->final_product

Caption: A general workflow for the purification of this compound.

Diagram 2: Logical Comparison of Purification Techniques

G cluster_main Purification Techniques for δ-Cyclodextrin cluster_application Applicability precipitation Precipitation / Crystallization + Simple and scalable + Cost-effective - Lower resolution - May have co-precipitation of impurities bulk Bulk Purification precipitation->bulk gel_filtration Gel Filtration Chromatography + Good for removing small molecule impurities + Mild conditions - Lower resolution for similar-sized cyclodextrins - Dilution of the sample gel_filtration->bulk prep_hplc Preparative HPLC + High resolution + High purity achievable - More expensive - Lower throughput high_purity High-Purity Applications prep_hplc->high_purity affinity Affinity Chromatography + Highly specific + High purification factor - Requires specific ligand - More complex method development affinity->high_purity

Caption: Comparison of this compound purification techniques.

Conclusion

The purification of this compound is a critical step in harnessing its full potential in various scientific and industrial applications. The advent of templated enzymatic synthesis has revolutionized the production of δ-CD, making high-purity material more accessible. A multi-step purification strategy, often commencing with the precipitation of the synthesis template, followed by chromatographic techniques such as gel filtration or preparative HPLC, is typically required to achieve the highest purity levels. The choice of the specific purification protocol will depend on the starting material's purity, the desired final purity, and the scale of the operation. The methods and data presented in this guide provide a solid foundation for researchers to develop and optimize their δ-CD purification processes, thereby accelerating research and development in this exciting field.

References

Characterization of Delta-Cyclodextrin Inclusion Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Delta-Cyclodextrin (δ-CD)

This compound (δ-CD) is a cyclic oligosaccharide composed of nine α-1,4-linked D-glucopyranose units.[1] Traditionally, the focus of cyclodextrin (B1172386) research has been on its smaller counterparts—alpha (α), beta (β), and gamma (γ) cyclodextrins—primarily due to their widespread availability.[1] The large-scale production of δ-CD has been historically challenging, with conventional enzymatic methods yielding it only as a minor, transient byproduct.[2][3] However, recent breakthroughs in templated enzymatic synthesis have made δ-CD more accessible, opening new avenues for research and application.[1][2]

The defining feature of δ-CD is its larger internal cavity compared to other common cyclodextrins. This characteristic makes it uniquely suited for forming inclusion complexes with larger hydrophobic guest molecules that do not fit efficiently into the smaller cavities of α-, β-, and γ-CDs.[1][4] This ability to encapsulate a broader range of molecules, particularly large drugs and biomolecules, positions δ-CD as a highly promising excipient in the pharmaceutical industry for enhancing the solubility, stability, and bioavailability of therapeutic agents.[1][5]

The formation of an inclusion complex is a non-covalent process driven by forces such as hydrophobic interactions and van der Waals forces, where a "guest" molecule is encapsulated within the hydrophobic cavity of the "host" cyclodextrin.[1][4] A thorough and multi-faceted analytical characterization is crucial to confirm the formation of a true inclusion complex, determine its stoichiometry and stability, and understand the geometry of the host-guest interaction. This guide provides a technical overview of the key analytical methods and experimental protocols for the comprehensive characterization of δ-CD inclusion complexes.

General Workflow for Preparation and Characterization

The process of creating and validating a δ-CD inclusion complex follows a logical progression from synthesis to multi-technique analysis. Each step provides critical information, and the collective results build a comprehensive profile of the complex.

Workflow cluster_prep Preparation cluster_char Characterization cluster_confirm Confirmation & Application prep Complex Preparation (e.g., Kneading, Co-precipitation, Freeze-Drying) sol_state Solution-State Analysis (NMR, ITC, MS) prep->sol_state Dissolve in Solvent solid_state Solid-State Analysis (PXRD, DSC, FTIR) prep->solid_state Analyze Solid Powder solubility Solubility & Stability (Phase Solubility Studies) prep->solubility confirm Data Integration & Confirmation of Inclusion sol_state->confirm solid_state->confirm solubility->confirm app Formulation Development confirm->app Logic cluster_solid Solid-State Evidence cluster_solution Solution-State Evidence start Hypothesis: Inclusion Complex Formed pxrd PXRD: Loss of guest crystallinity, new diffraction pattern start->pxrd dsc DSC: Disappearance or shift of guest's melting peak start->dsc ftir FTIR: Shifting/broadening of guest's vibrational bands start->ftir nmr NMR: Chemical shift changes (Δδ) for inner CD & guest protons start->nmr itc ITC: Measurable heat of binding, thermodynamic profile start->itc conclusion Conclusion: True Inclusion Complex Characterized pxrd->conclusion Convergent Evidence dsc->conclusion Convergent Evidence ftir->conclusion Convergent Evidence roesy 2D ROESY: Spatial correlation between host and guest protons nmr->roesy roesy->conclusion Convergent Evidence itc->conclusion Convergent Evidence

References

The Thermodynamics of δ-Cyclodextrin Host-Guest Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thermodynamic principles governing the formation of inclusion complexes between delta-cyclodextrin (δ-CD) and various guest molecules. While quantitative thermodynamic data for δ-cyclodextrin is less abundant in the literature compared to its smaller alpha-, beta-, and gamma- counterparts, the fundamental principles and experimental methodologies are transferable and essential for understanding and predicting these molecular interactions. This guide will cover the core thermodynamic concepts, detailed experimental protocols for characterization, and a framework for data presentation.

Core Principles of δ-Cyclodextrin Host-Guest Thermodynamics

This compound is a cyclic oligosaccharide composed of nine α-1,4-linked D-glucopyranose units. This structure forms a torus-shaped molecule with a relatively hydrophobic inner cavity and a hydrophilic exterior. The larger cavity of δ-CD compared to other common cyclodextrins allows it to encapsulate a wider range of guest molecules. The formation of a host-guest complex is a thermodynamically driven process, governed by the change in Gibbs free energy (ΔG°).

The key thermodynamic parameters that define the binding process are:

  • Gibbs Free Energy (ΔG°): The overall energy change of the system upon complexation. A negative ΔG° indicates a spontaneous binding process. It is related to the binding constant (K) by the equation:

    • ΔG° = -RT ln(K)

    • where R is the gas constant and T is the absolute temperature in Kelvin.

  • Enthalpy Change (ΔH°): The heat absorbed or released during the binding event. A negative ΔH° (exothermic) indicates favorable enthalpic contributions from the formation of non-covalent interactions such as van der Waals forces and hydrogen bonds.

  • Entropy Change (ΔS°): The change in the randomness or disorder of the system. A positive ΔS° is generally favorable and is often driven by the release of "high-energy" water molecules from the cyclodextrin (B1172386) cavity into the bulk solvent, leading to an overall increase in the system's disorder.

The relationship between these parameters is described by the fundamental thermodynamic equation:

  • ΔG° = ΔH° - TΔS°

The formation of a δ-cyclodextrin inclusion complex is a dynamic equilibrium between the free host and guest molecules and the bound complex. The stability of this complex is quantified by the binding constant (K) , also known as the association constant (Ka). A larger K value signifies a more stable complex.

It is generally observed that δ-cyclodextrin exhibits weaker complex-forming abilities for some guest molecules compared to β- and γ-cyclodextrins. This can be attributed to the larger, more flexible cavity of δ-CD, which may not provide as snug a fit for smaller guests, leading to less favorable enthalpic interactions.

Data Presentation: Thermodynamic Parameters of δ-Cyclodextrin Binding

Clear and structured presentation of thermodynamic data is crucial for comparison and analysis. The following table provides a template for summarizing quantitative data from host-guest binding studies. Due to the limited availability of published data for δ-cyclodextrin, this table is presented as a standardized format for reporting such findings.

Guest MoleculeTemperature (K)Binding Constant (K) (M⁻¹)ΔG° (kJ/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)MethodReference
[Guest A]298.15[Value][Value][Value][Value]ITC[Citation]
[Guest B]298.15[Value][Value][Value][Value]ITC[Citation]
[Guest C]298.15[Value][Value]N/AN/ANMR[Citation]
[Guest D]298.15[Value][Value]N/AN/AUV-Vis[Citation]

Note: N/A indicates that the parameter is not directly measured by the specified technique.

Experimental Protocols

The accurate determination of thermodynamic parameters relies on precise experimental techniques. The following are detailed methodologies for key experiments used in the study of δ-cyclodextrin host-guest binding.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for a complete thermodynamic characterization of binding interactions, as it directly measures the heat change (ΔH°) and allows for the determination of the binding constant (K), stoichiometry (n), and subsequently the Gibbs free energy (ΔG°) and entropy change (ΔS°).

Methodology:

  • Sample Preparation:

    • Prepare a solution of δ-cyclodextrin in a suitable buffer (e.g., 25 mM phosphate (B84403) buffer, pH 7.0). The concentration should be chosen based on the expected binding affinity.

    • Prepare a solution of the guest molecule in the same buffer. The guest solution is typically 10-20 times more concentrated than the δ-cyclodextrin solution.

    • Degas both solutions thoroughly to avoid the formation of air bubbles during the experiment.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 298.15 K).

    • Load the δ-cyclodextrin solution into the sample cell of the calorimeter.

    • Load the guest molecule solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the guest solution into the δ-cyclodextrin solution.

    • The heat change associated with each injection is measured by the instrument.

    • A control experiment, titrating the guest solution into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • The resulting data is a binding isotherm, which is a plot of the heat change per injection versus the molar ratio of guest to δ-cyclodextrin.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to obtain K, ΔH°, and the stoichiometry of the interaction.

    • Calculate ΔG° and ΔS° using the equations ΔG° = -RT ln(K) and ΔG° = ΔH° - TΔS°.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_dcd Prepare δ-Cyclodextrin Solution degas Degas Both Solutions prep_dcd->degas prep_guest Prepare Guest Solution prep_guest->degas load_cell Load δ-CD into Sample Cell degas->load_cell load_syringe Load Guest into Syringe degas->load_syringe titrate Perform Titration load_cell->titrate load_syringe->titrate raw_data Raw Titration Data titrate->raw_data subtract_dilution Subtract Heat of Dilution raw_data->subtract_dilution fit_isotherm Fit Binding Isotherm subtract_dilution->fit_isotherm thermo_params Obtain K, ΔH°, n fit_isotherm->thermo_params calc_g_s Calculate ΔG°, ΔS° thermo_params->calc_g_s

Isothermal Titration Calorimetry (ITC) experimental workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying host-guest interactions in solution. By monitoring the chemical shift changes of the host or guest protons upon complexation, the binding constant (K) can be determined.

Methodology:

  • Sample Preparation:

    • Prepare a series of NMR samples in a deuterated solvent (e.g., D₂O).

    • One set of samples should contain a constant concentration of the guest molecule and varying concentrations of δ-cyclodextrin.

    • Alternatively, a constant concentration of δ-cyclodextrin can be titrated with increasing concentrations of the guest.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature.

    • Identify the proton signals of the guest and/or δ-cyclodextrin that exhibit the largest chemical shift changes upon complexation. Protons located within the cyclodextrin cavity (H3 and H5) are particularly sensitive to the inclusion of a guest molecule.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) of a specific proton as a function of the titrant concentration.

    • Fit the resulting titration curve to a non-linear binding equation (e.g., for a 1:1 complex) to determine the binding constant (K).

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep_samples Prepare NMR Samples (Constant Guest, Varying δ-CD) acquire_spectra Acquire ¹H NMR Spectra prep_samples->acquire_spectra monitor_shifts Monitor Chemical Shift Changes (Δδ) acquire_spectra->monitor_shifts plot_data Plot Δδ vs. [δ-CD] monitor_shifts->plot_data fit_curve Fit Titration Curve plot_data->fit_curve binding_constant Determine Binding Constant (K) fit_curve->binding_constant

NMR Spectroscopy experimental workflow for binding constant determination.

Thermodynamic Relationships and Driving Forces

The thermodynamic signature of δ-cyclodextrin host-guest binding provides insights into the molecular forces driving the complexation.

Thermodynamics cluster_driving_forces Driving Forces cluster_thermo_params Thermodynamic Parameters hydrophobic Hydrophobic Interactions entropy ΔS° > 0 (Favorable Entropy) hydrophobic->entropy vdw Van der Waals Forces enthalpy ΔH° < 0 (Favorable Enthalpy) vdw->enthalpy hbond Hydrogen Bonding hbond->enthalpy water Release of Cavity Water water->entropy gibbs ΔG° = ΔH° - TΔS° (Spontaneous Binding if ΔG° < 0) enthalpy->gibbs entropy->gibbs

Relationship between driving forces and thermodynamic parameters.

Enthalpy-Entropy Compensation:

A common phenomenon in cyclodextrin host-guest binding is enthalpy-entropy compensation, where a favorable change in enthalpy (more negative ΔH°) is often accompanied by an unfavorable change in entropy (more negative ΔS°), and vice versa. This compensation can arise from the reorganization of solvent molecules and conformational changes in the host and guest upon binding.

Conclusion

The study of the thermodynamics of δ-cyclodextrin host-guest binding is a developing field with significant potential for applications in drug delivery, materials science, and analytical chemistry. While specific thermodynamic data for δ-cyclodextrin is not as extensive as for other cyclodextrins, the established experimental protocols and theoretical frameworks provide a solid foundation for future research. A thorough understanding of the thermodynamic driving forces is paramount for the rational design of novel host-guest systems with tailored properties and functionalities. The methodologies and data presentation formats outlined in this guide are intended to support researchers in contributing to this exciting area of supramolecular chemistry.

Solubility of delta-cyclodextrin in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of delta-cyclodextrin (δ-CD) in both aqueous and organic media. While quantitative solubility data for this compound is not extensively available in publicly accessible literature, this document summarizes the known qualitative solubility information and provides detailed experimental protocols for determining cyclodextrin (B1172386) solubility. For comparative context, solubility data for the more common alpha-, beta-, and gamma-cyclodextrins are presented.

Introduction to this compound

This compound is a cyclic oligosaccharide composed of nine α-1,4-linked D-glucopyranose units. Like other cyclodextrins, it possesses a hydrophilic outer surface and a lipophilic central cavity, enabling it to form inclusion complexes with a variety of guest molecules. This property is of significant interest in the pharmaceutical industry for applications such as enhancing the solubility and stability of poorly water-soluble drugs. The larger cavity size of this compound compared to its smaller counterparts (alpha-, beta-, and gamma-cyclodextrin) offers potential advantages for encapsulating larger guest molecules.

Aqueous Solubility of Cyclodextrins

The aqueous solubility of cyclodextrins is a critical parameter for their application in pharmaceutical formulations. While specific quantitative data for this compound is sparse, the general trend for natural cyclodextrins is that their solubility in water is influenced by the strength of the intramolecular hydrogen bonds within the cyclodextrin ring.

Table 1: Aqueous Solubility of Natural Cyclodextrins at Various Temperatures

CyclodextrinSolubility at 25°C ( g/100 mL)Solubility at 45°C ( g/100 mL)Solubility at 60°C ( g/100 mL)
Alpha-Cyclodextrin (α-CD)12.8[1][2]29.0[1][2]66.2[1][2]
Beta-Cyclodextrin (β-CD)1.8[1][2]4.5[1][2]9.1[1][2]
Gamma-Cyclodextrin (γ-CD)23.2Not ReportedNot Reported
This compound (δ-CD) Data Not Available Data Not Available Data Not Available

Note: The solubility of cyclodextrins generally increases with temperature.

Solubility of Cyclodextrins in Organic Solvents

Natural cyclodextrins are generally soluble in polar aprotic organic solvents. However, their solubility in many common organic solvents like methanol, ethanol, and acetone (B3395972) is limited.

Table 2: Qualitative Solubility of Natural Cyclodextrins in Various Organic Solvents

SolventAlpha-CDBeta-CDGamma-CDDelta-CD
Dimethylformamide (DMF)Soluble[3]Soluble[3]SolubleLikely Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble[3]Soluble[3]SolubleLikely Soluble
PyridineSoluble (forms complex)[3]SolubleSolubleLikely Soluble
EthanolSparingly Soluble[4]Sparingly Soluble[4]Sparingly SolubleLikely Sparingly Soluble
MethanolSparingly SolubleSparingly SolubleSparingly SolubleLikely Sparingly Soluble
AcetoneInsolubleInsolubleInsolubleLikely Insoluble

Experimental Protocols for Solubility Determination

Accurate determination of cyclodextrin solubility is crucial for research and development. The following are detailed methodologies for key experiments.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of the cyclodextrin to a known volume of the desired solvent (e.g., purified water, buffer, or organic solvent) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration. A 0.45 µm filter is commonly used.

  • Quantification: Determine the concentration of the dissolved cyclodextrin in the clear supernatant or filtrate. As cyclodextrins lack a strong chromophore, direct UV-Vis spectrophotometry is not feasible. Instead, indirect methods or techniques like HPLC with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) are often employed. For aqueous solutions, a common indirect method involves forming a colored inclusion complex with a suitable guest molecule (e.g., phenolphthalein) and measuring the absorbance of the complex.

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess cyclodextrin to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge and/or filter the solution B->C D Determine concentration of dissolved cyclodextrin C->D

Shake-Flask Method Workflow
Higuchi-Connors Phase-Solubility Method

This method is widely used to study the effect of a complexing agent (like cyclodextrin) on the solubility of a poorly soluble drug and to determine the stoichiometry and stability constant of the resulting complex.

Methodology:

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

  • Addition of Excess Drug: Add an excess amount of the poorly soluble drug to each cyclodextrin solution in separate vials.

  • Equilibration: Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample Collection and Analysis: After equilibration, filter the suspensions to remove the undissolved drug.

  • Quantification: Determine the concentration of the dissolved drug in each filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin. The resulting phase-solubility diagram provides information about the complex formation.

Higuchi_Connors_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Interpretation A Prepare series of cyclodextrin solutions B Add excess drug to each solution A->B C Shake at constant temperature (24-72h) B->C D Filter suspensions C->D E Quantify dissolved drug D->E F Plot drug concentration vs. cyclodextrin concentration E->F

Higuchi-Connors Phase-Solubility Method Workflow
UV-Vis Spectrophotometry for Concentration Determination (Indirect Method)

As cyclodextrins themselves do not absorb UV-Vis light, an indirect method using a chromophoric guest molecule is often employed to determine their concentration.

Methodology:

  • Selection of a Chromophoric Guest: Choose a guest molecule that forms an inclusion complex with the cyclodextrin and whose UV-Vis spectrum changes upon complexation (e.g., phenolphthalein, methyl orange).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the guest molecule at a fixed concentration, each containing a known concentration of the cyclodextrin.

  • Spectral Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the guest molecule or the complex.

  • Calibration Curve: Plot the change in absorbance versus the cyclodextrin concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the unknown cyclodextrin solution (containing the same fixed concentration of the guest molecule) and determine its concentration using the calibration curve.

UV_Vis_Method A Select Chromophoric Guest B Prepare Standard Solutions (Guest + Known CD Conc.) A->B E Prepare Sample (Guest + Unknown CD Conc.) A->E C Measure Absorbance of Standards B->C D Generate Calibration Curve (ΔAbs vs. [CD]) C->D G Determine Unknown [CD] from Calibration Curve D->G F Measure Absorbance of Sample E->F F->G

Indirect UV-Vis Method for Cyclodextrin Quantification

Conclusion

The solubility of this compound is a key parameter for its potential applications in pharmaceutical and other industries. While specific quantitative solubility data remains limited in the public domain, the general principles of cyclodextrin solubility and established experimental methodologies provide a strong foundation for its investigation. Further research is warranted to fully characterize the solubility profile of this compound in a wide range of solvents and conditions, which will be instrumental in unlocking its full potential as a versatile excipient. The protocols detailed in this guide offer robust methods for researchers to determine these crucial physicochemical properties.

References

Molecular Modeling of δ-Cyclodextrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Molecular Modeling of the δ-Cyclodextrin Structure.

Introduction to δ-Cyclodextrin and Its Molecular Modeling

Delta-cyclodextrin (δ-CD) is a cyclic oligosaccharide composed of nine α-1,4-linked glucopyranose units.[1] This structure results in a truncated cone-shaped molecule with a hydrophilic exterior and a hydrophobic inner cavity. Compared to the more common α-, β-, and γ-cyclodextrins, δ-cyclodextrin possesses a larger cavity, allowing it to form inclusion complexes with a broader range of guest molecules, including larger drugs and biomolecules. This unique property makes δ-cyclodextrin a promising excipient in drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents.[1]

Molecular modeling has become an indispensable tool for understanding the intricacies of δ-cyclodextrin's structure and its interactions with guest molecules at an atomic level. Computational techniques such as molecular dynamics (MD) simulations, quantum mechanics (QM) calculations, and molecular docking provide valuable insights into the formation, stability, and dynamics of these host-guest complexes. These methods are crucial for the rational design of novel drug formulations and delivery systems.[2]

Core Molecular Modeling Techniques

A comprehensive understanding of δ-cyclodextrin's behavior is achieved through a combination of computational methods. Each technique offers unique insights into the molecular interactions governing the formation of inclusion complexes.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the molecular system, allowing researchers to observe the time-dependent behavior of δ-cyclodextrin and its guest molecules. This method is particularly useful for studying the conformational changes, binding processes, and the influence of the solvent.[3]

Quantum Mechanics (QM) Calculations

QM calculations offer a high level of accuracy in determining the electronic structure and energetic properties of molecules. These methods are employed to calculate precise binding energies, investigate the nature of intermolecular forces, and predict spectroscopic properties of δ-cyclodextrin complexes.[4]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a guest molecule when it binds to the δ-cyclodextrin host. It is a valuable tool for screening potential guest molecules and for generating initial structures for more computationally intensive MD or QM studies.[5]

Experimental Protocols

While specific protocols for δ-cyclodextrin are not abundantly available in the literature, the following methodologies, widely used for other cyclodextrins, can be adapted.

Molecular Dynamics (MD) Simulation Protocol

A typical MD simulation protocol for a δ-cyclodextrin-guest complex involves the following steps:

  • System Preparation:

    • Obtain the initial 3D structures of δ-cyclodextrin and the guest molecule.

    • Use docking software to predict the initial binding pose of the guest within the δ-cyclodextrin cavity.

    • Place the complex in a periodic box of an appropriate solvent, typically water.

    • Add counter-ions to neutralize the system.

  • Force Field Selection:

    • Choose a suitable force field for both the cyclodextrin (B1172386) and the guest molecule. Commonly used force fields include AMBER, CHARMM, and GROMOS. Specialized force fields for carbohydrates, such as GLYCAM, are often used for the cyclodextrin component.[3]

  • Energy Minimization:

    • Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure and temperature (NPT ensemble) to achieve the correct density.

  • Production Run:

    • Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex adequately.

  • Analysis:

    • Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and binding free energy.

Quantum Mechanics (QM) Calculation Protocol

QM calculations for δ-cyclodextrin complexes are computationally demanding and are often performed on simplified systems or for single-point energy calculations.

  • Method Selection:

    • Choose a QM method appropriate for the system size and desired accuracy. Density Functional Theory (DFT) is a popular choice for cyclodextrin systems.[6]

    • Select a suitable basis set (e.g., 6-31G(d,p)).

  • Geometry Optimization:

    • Optimize the geometry of the individual molecules (δ-cyclodextrin and guest) and the complex to find the minimum energy structures.

  • Binding Energy Calculation:

    • Calculate the binding energy (ΔE_binding) using the following equation: ΔE_binding = E_complex - (E_host + E_guest) where E_complex, E_host, and E_guest are the total energies of the complex, δ-cyclodextrin, and the guest molecule, respectively.

  • Analysis of Intermolecular Interactions:

    • Utilize methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of the interactions between the host and guest.[7]

Molecular Docking Protocol

Molecular docking is often the first step in a computational study of cyclodextrin inclusion complexes.

  • Preparation of Host and Guest Structures:

    • Prepare the 3D structures of δ-cyclodextrin (receptor) and the guest molecule (ligand). This may involve adding hydrogen atoms and assigning partial charges.

  • Definition of the Binding Site:

    • Define the binding cavity of the δ-cyclodextrin as the search space for the docking algorithm.

  • Docking Simulation:

    • Run the docking simulation using software such as AutoDock, Glide, or GOLD. The program will generate a series of possible binding poses for the guest molecule.

  • Scoring and Analysis:

    • The generated poses are ranked based on a scoring function that estimates the binding affinity.

    • The top-ranked poses are then visually inspected and can be used as starting points for MD simulations or QM calculations.

Quantitative Data Presentation

Due to the limited availability of specific quantitative data for δ-cyclodextrin in the reviewed literature, the following tables present representative binding affinity data for other cyclodextrins to illustrate the typical values obtained from molecular modeling studies. These values can serve as a reference for future computational work on δ-cyclodextrin.

Table 1: Calculated Binding Free Energies (ΔG_bind) for Various Cyclodextrin-Guest Complexes

CyclodextrinGuest MoleculeΔG_bind (kcal/mol) - CalculatedMethod
α-CyclodextrinBenzene-3.7M2 Method
β-CyclodextrinBenzene-4.4M2 Method
γ-CyclodextrinBenzene-3.1M2 Method
β-CyclodextrinResorcinol-5.1M2 Method
β-CyclodextrinNaproxen-6.0M2 Method
β-CyclodextrinNabumetone-6.5M2 Method

Data sourced from a study using the second-generation Mining Minima (M2) method.[8]

Table 2: Interaction and Complexation Energies for β-Cyclodextrin Complexes from QM Calculations

Guest MoleculeInteraction Energy (kcal/mol)Complexation Energy (kcal/mol)QM Method
Nicotinic Acid (Orientation A)-18.27-5.23PW6B95-D3/6-31G(d)
Nicotinic Acid (Orientation B)-14.96-2.62PW6B95-D3/6-31G(d)

Data from a DFT study on the inclusion of nicotinic acid in β-cyclodextrin.[6]

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate common workflows and logical relationships in the molecular modeling of cyclodextrin structures.

Molecular_Modeling_Workflow cluster_prep 1. System Preparation cluster_sim 2. Simulation cluster_analysis 3. Analysis cluster_qm 4. QM Refinement (Optional) start Obtain/Build 3D Structures (δ-CD and Guest) dock Molecular Docking (Initial Pose Generation) start->dock solvate Solvation & Ionization (Create Simulation Box) dock->solvate minimize Energy Minimization solvate->minimize equilibrate System Equilibration (NVT and NPT) minimize->equilibrate produce Production MD Run equilibrate->produce trajectory Analyze Trajectory (RMSD, RMSF, H-bonds) produce->trajectory binding_energy Calculate Binding Free Energy (MM/PBSA, Umbrella Sampling) trajectory->binding_energy qm_opt QM Geometry Optimization binding_energy->qm_opt qm_energy QM Binding Energy Calculation qm_opt->qm_energy

Caption: General workflow for molecular dynamics simulation of a δ-cyclodextrin complex.

Docking_to_QM_Workflow cluster_docking 1. Molecular Docking cluster_selection 2. Pose Selection cluster_qm_refine 3. QM Calculation prep Prepare Host and Guest Structures run_dock Run Docking Algorithm prep->run_dock score Score and Rank Poses run_dock->score select_pose Select Top-Ranked Poses for Further Analysis score->select_pose qm_optimize Geometry Optimization (e.g., DFT) select_pose->qm_optimize qm_bind_energy Calculate Binding Energy qm_optimize->qm_bind_energy

Caption: Workflow for combining molecular docking with quantum mechanics calculations.

Conclusion and Future Directions

Molecular modeling provides powerful tools for investigating the structure and function of δ-cyclodextrin and its inclusion complexes. While detailed computational protocols and extensive quantitative data are more readily available for other cyclodextrins, the methodologies outlined in this guide are directly applicable to the study of δ-cyclodextrin. As the interest in δ-cyclodextrin for pharmaceutical applications grows, there is a clear need for more focused computational studies to generate specific force field parameters and a comprehensive database of binding affinities. Such research will be instrumental in unlocking the full potential of δ-cyclodextrin in advanced drug delivery systems.

References

δ-Cyclodextrin: A Comprehensive Technical Guide to Cavity Size and Guest Molecule Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of delta-cyclodextrin (δ-CD), focusing on its unique structural properties, guest molecule compatibility, and the experimental methodologies used for its characterization. As a member of the cyclodextrin (B1172386) family with a larger cavity size, δ-cyclodextrin presents distinct opportunities for the encapsulation of sizable molecules, a feature of significant interest in pharmaceutical and materials science.

Physicochemical Properties of Cyclodextrins

Cyclodextrins are a family of cyclic oligosaccharides derived from starch. Their structure, composed of glucopyranose units, forms a truncated cone with a hydrophilic exterior and a hydrophobic inner cavity. This unique architecture allows them to form inclusion complexes with a variety of guest molecules. This compound, composed of nine glucose units, possesses a larger internal cavity compared to its more common counterparts, α-, β-, and γ-cyclodextrin, making it particularly suitable for encapsulating larger guest molecules.[1]

Below is a summary of the key physicochemical properties of α-, β-, γ-, and δ-cyclodextrin for comparative analysis.

Propertyα-Cyclodextrinβ-Cyclodextrinγ-Cyclodextrinδ-Cyclodextrin
Number of Glucose Units 6789
Molecular Weight ( g/mol ) 972113512971459.3
Cavity Height (Å) 7.97.97.9~7.9
Internal Cavity Diameter (Å) 4.7 - 5.36.0 - 6.57.5 - 8.3~9.5
Water Solubility ( g/100 mL at 25°C) 14.51.8523.2High

Note: The water solubility of δ-cyclodextrin is noted to be high, though specific quantitative values are not as commonly cited as for other cyclodextrins.

Guest Molecule Compatibility and Inclusion Complex Formation

The formation of an inclusion complex is primarily driven by the displacement of high-energy water molecules from the hydrophobic cavity by a less polar guest molecule, a process favored by an increase in entropy. The compatibility and binding affinity between a cyclodextrin and a guest molecule are influenced by several factors, including the relative size and geometry of the guest and the cavity, as well as intermolecular interactions such as van der Waals forces and hydrophobic interactions.

Due to its expanded cavity, δ-cyclodextrin is capable of encapsulating larger molecules that do not fit within smaller cyclodextrins.[1] This includes molecules such as certain steroids, fullerenes like C60, and larger drug compounds.[1]

The stoichiometry of these inclusion complexes is often 1:1 (one guest molecule to one cyclodextrin molecule), but can also be 1:2 or 2:1 depending on the specific guest and host.

Inclusion Complex Formation Host δ-Cyclodextrin (Host) Complex Inclusion Complex Host->Complex Encapsulation Guest Guest Molecule Guest->Complex Inclusion Water Water Molecules Complex->Water Displacement

Inclusion complex formation with δ-cyclodextrin.

Quantitative Analysis of Guest Molecule Binding

The strength of the interaction between δ-cyclodextrin and a guest molecule is quantified by the binding constant (K_a), also known as the association constant or stability constant. A higher K_a value indicates a stronger and more stable inclusion complex. Thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) upon complexation provide further insight into the driving forces of the interaction.

While extensive quantitative data for δ-cyclodextrin complexes is not as readily available as for other cyclodextrins, the following table provides a conceptual framework for the types of data that are determined through the experimental protocols described in the subsequent sections.

Guest MoleculeStoichiometry (δ-CD:Guest)Binding Constant (K_a, M⁻¹)ΔH (kJ/mol)TΔS (kJ/mol)ΔG (kJ/mol)
Example: Large Hydrophobic Drug1:1Data to be determinedData to be determinedData to be determinedData to be determined
Example: Fullerene C602:1Data to be determinedData to be determinedData to be determinedData to be determined
Example: Dodecaborate Anion1:1Data to be determinedData to be determinedData to be determinedData to be determined

Note: This table serves as a template. Specific experimental values for δ-cyclodextrin complexes are limited in publicly available literature and would need to be determined empirically.

Experimental Protocols for Characterization

The formation and characterization of δ-cyclodextrin inclusion complexes are typically investigated using a combination of analytical techniques. The following sections provide detailed methodologies for key experiments.

Experimental Workflow for Complex Characterization Start Start Prep Complex Preparation (e.g., co-precipitation, kneading, freeze-drying) Start->Prep PhaseSol Phase Solubility Studies Prep->PhaseSol ITC Isothermal Titration Calorimetry (ITC) Prep->ITC NMR 1H NMR Spectroscopy Prep->NMR PXRD Powder X-Ray Diffractometry (PXRD) Prep->PXRD Stoich Determine Stoichiometry PhaseSol->Stoich End End Stoich->End Thermo Determine Thermodynamic Parameters (Ka, ΔH, ΔS) ITC->Thermo Thermo->End Structure Elucidate Inclusion Geometry NMR->Structure Structure->End SolidState Confirm Solid-State Complex Formation PXRD->SolidState SolidState->End

Workflow for δ-cyclodextrin complex characterization.
Phase Solubility Studies

Objective: To determine the stoichiometry of the inclusion complex and the apparent stability constant (K_s).

Methodology:

  • Preparation of δ-Cyclodextrin Solutions: Prepare a series of aqueous solutions of δ-cyclodextrin at various concentrations (e.g., 0 to 20 mM).

  • Addition of Guest Molecule: Add an excess amount of the guest molecule to each δ-cyclodextrin solution in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, filter or centrifuge the suspensions to remove the undissolved guest molecule.

  • Quantification: Determine the concentration of the dissolved guest molecule in the supernatant of each sample using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the dissolved guest molecule against the concentration of δ-cyclodextrin. The resulting phase solubility diagram can be classified (e.g., A_L, A_P, B_S type) to infer the stoichiometry and calculate the stability constant. For a 1:1 complex exhibiting an A_L type diagram, the stability constant (K_s) can be calculated using the following equation:

    K_s = slope / (S_0 * (1 - slope))

    where S_0 is the intrinsic solubility of the guest molecule in the absence of δ-cyclodextrin, and the slope is derived from the linear portion of the phase solubility diagram.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of binding, including the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation: Prepare a solution of the guest molecule and a separate solution of δ-cyclodextrin in the same buffer. The concentrations should be chosen carefully to ensure an appropriate "c-window" (c = K_a * [macromolecule]) for accurate determination of the binding isotherm, typically ranging from 10 to 1000.

  • Instrument Setup:

    • Fill the sample cell (typically ~200 µL) with the δ-cyclodextrin solution.

    • Fill the injection syringe (typically ~40 µL) with the guest molecule solution.

    • Set the experimental temperature (e.g., 25°C).

  • Titration: Perform a series of small, sequential injections of the guest molecule solution into the δ-cyclodextrin solution in the sample cell while monitoring the heat change.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection. A blank titration (guest molecule into buffer) should also be performed to subtract the heat of dilution.

  • Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot these values against the molar ratio of the guest to δ-cyclodextrin. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the following equations:

    ΔG = -RT * ln(K_a) ΔG = ΔH - TΔS

    where R is the gas constant and T is the absolute temperature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain information about the inclusion geometry and to determine the binding constant.

Methodology:

  • Sample Preparation: Prepare a series of solutions in a suitable deuterated solvent (e.g., D₂O) containing a constant concentration of the guest molecule and varying concentrations of δ-cyclodextrin.

  • NMR Data Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis for Structural Information:

    • Observe the chemical shift changes of the protons of both the guest molecule and δ-cyclodextrin upon complexation. Protons of the guest molecule that are located inside the δ-cyclodextrin cavity will typically show significant changes in their chemical shifts.

    • The inner protons of the cyclodextrin (H3 and H5) are particularly sensitive to the presence of a guest molecule and will often exhibit upfield shifts.

    • Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to identify through-space correlations between the protons of the guest and the host, providing direct evidence of inclusion and detailed information about the orientation of the guest within the cavity.

  • Data Analysis for Binding Constant Determination:

    • By monitoring the change in the chemical shift of a specific proton of the guest or host as a function of the host or guest concentration, a binding isotherm can be constructed.

    • Non-linear regression analysis of this data can be used to calculate the binding constant.

Powder X-ray Diffractometry (PXRD)

Objective: To confirm the formation of a new solid phase, indicating the formation of an inclusion complex in the solid state.

Methodology:

  • Sample Preparation: Prepare the following samples as fine powders:

    • Pure guest molecule

    • Pure δ-cyclodextrin

    • A physical mixture of the guest and δ-cyclodextrin in the desired molar ratio.

    • The prepared inclusion complex (e.g., by co-precipitation, kneading, or freeze-drying).

  • PXRD Data Acquisition:

    • Mount each sample on the sample holder of the diffractometer.

    • Collect the diffraction pattern over a specific range of 2θ angles (e.g., 5° to 40°).

  • Data Analysis:

    • Compare the diffraction pattern of the inclusion complex with those of the pure components and the physical mixture.

    • The diffraction pattern of the physical mixture is typically a superposition of the patterns of the individual components.

    • A true inclusion complex will exhibit a unique diffraction pattern that is different from the physical mixture, often characterized by the appearance of new peaks, the disappearance of characteristic peaks of the guest molecule, or a significant reduction in crystallinity (amorphization), which indicates that the guest molecules are entrapped within the cyclodextrin cavities.

Logical Relationships in Complex Characterization Hypothesis Hypothesis: Inclusion Complex Forms PhaseSol Phase Solubility (Indicates complexation in solution) Hypothesis->PhaseSol ITC ITC (Confirms binding & thermodynamics) Hypothesis->ITC NMR NMR (Confirms inclusion & geometry) Hypothesis->NMR PXRD PXRD (Confirms new solid phase) Hypothesis->PXRD Conclusion Conclusion: Inclusion Complex Confirmed PhaseSol->Conclusion Positive Result Inconclusive Conclusion: Inconclusive or No Complex PhaseSol->Inconclusive Negative Result ITC->Conclusion Positive Result ITC->Inconclusive Negative Result NMR->Conclusion Positive Result NMR->Inconclusive Negative Result PXRD->Conclusion Positive Result PXRD->Inconclusive Negative Result

Logical flow for confirming complex formation.

Conclusion

This compound, with its larger cavity size, offers a unique platform for the encapsulation of a broader range of guest molecules than smaller, more common cyclodextrins. This technical guide has provided a foundational understanding of its physicochemical properties, guest molecule compatibility, and the key experimental protocols required for the comprehensive characterization of its inclusion complexes. For researchers and professionals in drug development and materials science, the systematic application of these methodologies will be crucial in unlocking the full potential of δ-cyclodextrin in advanced applications. Further research to populate the quantitative binding data for a wider array of guest molecules will continue to expand the utility of this versatile macromolecule.

References

Self-Assembly of δ-Cyclodextrin in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly of delta-cyclodextrin (δ-CD) in solution. While the self-assembly of smaller cyclodextrins such as alpha (α), beta (β), and gamma (γ) has been extensively studied, the behavior of the larger δ-cyclodextrin, composed of nine glucose units, presents unique characteristics and opportunities, particularly in the fields of supramolecular chemistry and drug delivery. This document summarizes the current understanding of δ-CD self-assembly, details the experimental protocols used to investigate this phenomenon, and presents available quantitative data to facilitate further research and development.

Introduction to Cyclodextrin (B1172386) Self-Assembly

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. This amphiphilic nature drives their self-assembly in aqueous solutions to form supramolecular aggregates, a phenomenon primarily governed by non-covalent interactions such as hydrophobic forces and van der Waals interactions. The formation of these aggregates is a concentration-dependent process, and above a certain concentration, known as the critical aggregation concentration (cac), the formation of nanoparticles and even microparticles is observed.

The larger cavity of δ-cyclodextrin allows for the inclusion of larger guest molecules compared to its smaller counterparts, which significantly influences its self-assembly behavior. The formation of inclusion complexes with guest molecules can either promote or inhibit the aggregation process, leading to complex solution behaviors with implications for drug formulation, solubility, and stability.

Quantitative Data on Cyclodextrin Self-Assembly

The following table summarizes the available quantitative data for the critical aggregation concentration of various cyclodextrins. It is important to note that specific experimental data for the self-assembly of pure δ-cyclodextrin in solution is not extensively reported in the literature, representing a notable knowledge gap. The provided data for other cyclodextrins serves as a reference point.

CyclodextrinCritical Aggregation Concentration (cac) (mg/mL)MethodReference
α-Cyclodextrin25Not Specified[1]
β-Cyclodextrin8Not Specified[1]
γ-Cyclodextrin9Not Specified[1]
Hydroxypropyl-β-cyclodextrin (HPβCD)118Not Specified[1]
δ-Cyclodextrin Data not available

Thermodynamic Parameters of Cyclodextrin Self-Assembly

The thermodynamics of self-assembly for some modified cyclodextrins have been investigated, providing insights into the driving forces of aggregation. The process for hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl-γ-cyclodextrin (HP-γ-CD) has been shown to be spontaneous and exothermic, driven by an increase in the entropy of the environment.[2] Specific thermodynamic data for δ-cyclodextrin self-assembly is currently unavailable in the reviewed literature.

Cyclodextrin DerivativeΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)MethodReference
HP-β-CDSpontaneousExothermicFavorableIsodesmic/K2-K models[2]
HP-γ-CDSpontaneousExothermicFavorableIsodesmic/K2-K models[2]
SBE-β-CDSpontaneousExothermicFavorableIsodesmic/K2-K models[2]
δ-Cyclodextrin Data not available Data not available Data not available

Experimental Protocols for Studying Self-Assembly

The characterization of cyclodextrin self-assembly involves a suite of analytical techniques to determine the critical aggregation concentration, aggregate size, and the thermodynamics of the process. While specific protocols for δ-cyclodextrin are not widely published, the following methodologies are generally applicable.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a primary method for detecting the formation and size of cyclodextrin aggregates.

Methodology:

  • Sample Preparation: Prepare a series of δ-cyclodextrin solutions in high-purity water or a suitable buffer at various concentrations. Filter all solutions through a 0.22 µm syringe filter to remove dust and other particulates.

  • Instrument Setup: Use a DLS instrument with a temperature-controlled sample holder. Set the laser wavelength and scattering angle (e.g., 90° or 173°).

  • Measurement: Equilibrate the sample at the desired temperature (e.g., 25 °C). For each concentration, perform multiple measurements to ensure reproducibility.

  • Data Analysis: The instrument's software will generate an autocorrelation function of the scattered light intensity fluctuations. From this, the diffusion coefficient of the particles is calculated, and the Stokes-Einstein equation is used to determine the hydrodynamic radius. The appearance of a second, larger population of particles or a sharp increase in the average particle size can indicate the onset of aggregation and be used to estimate the cac.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the self-assembly process.

Methodology:

  • Sample Preparation: Prepare a concentrated solution of δ-cyclodextrin in a suitable buffer for the syringe and a dilute solution (or just the buffer) for the sample cell. Degas all solutions to prevent bubble formation.

  • Instrument Setup: Set the experimental temperature and the stirring speed. Perform a control titration of the concentrated δ-cyclodextrin solution into the buffer to determine the heat of dilution.

  • Titration: Inject small aliquots of the concentrated δ-cyclodextrin solution into the sample cell. The heat released or absorbed upon each injection is measured.

  • Data Analysis: The raw data of heat flow versus time is integrated to yield the heat per injection. By fitting the data to a suitable self-assembly model (e.g., isodesmic or cooperative aggregation models), the thermodynamic parameters (ΔH, ΔS, and the association constant Kₐ, from which ΔG can be calculated) can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the molecular interactions and dynamics during self-assembly. Changes in chemical shifts, relaxation times, and diffusion coefficients can be monitored as a function of concentration.

Methodology:

  • Sample Preparation: Prepare a series of δ-cyclodextrin solutions in a deuterated solvent (e.g., D₂O) at various concentrations.

  • ¹H NMR: Acquire ¹H NMR spectra for each concentration. Changes in the chemical shifts of the cyclodextrin protons, particularly those on the exterior of the molecule, can indicate intermolecular interactions and aggregation.

  • Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates the signals of different species based on their diffusion coefficients. In a self-assembling system, the appearance of signals with a slower diffusion coefficient at higher concentrations provides direct evidence of aggregate formation and allows for the estimation of their size.

  • Data Analysis: By analyzing the concentration-dependent changes in chemical shifts or diffusion coefficients, the critical aggregation concentration and information about the structure of the aggregates can be obtained.

Visualizing Self-Assembly Processes and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the self-assembly of δ-cyclodextrin.

SelfAssemblyProcess Self-Assembly of δ-Cyclodextrin cluster_monomer Low Concentration cluster_aggregate Above Critical Aggregation Concentration (cac) Monomer δ-CD Monomers Dimer Dimers Monomer->Dimer Self-Association Oligomer Oligomers Dimer->Oligomer Further Aggregation Nanoparticle Nanoparticles Oligomer->Nanoparticle

Caption: Schematic of δ-Cyclodextrin Self-Assembly.

DLS_Workflow Dynamic Light Scattering (DLS) Experimental Workflow Start Prepare δ-CD Solutions (Varying Concentrations) Filter Filter Solutions (0.22 µm) Start->Filter Load Load Sample into DLS Instrument Filter->Load Equilibrate Equilibrate at Desired Temperature Load->Equilibrate Measure Perform DLS Measurement Equilibrate->Measure Analyze Analyze Autocorrelation Function Measure->Analyze Result Determine Hydrodynamic Radius and Size Distribution Analyze->Result CAC Estimate Critical Aggregation Concentration (cac) Result->CAC ITC_Workflow Isothermal Titration Calorimetry (ITC) Workflow Start Prepare Concentrated δ-CD (Syringe) and Buffer (Cell) Degas Degas Solutions Start->Degas Load Load Syringe and Cell Degas->Load Titrate Perform Titration Load->Titrate Measure Measure Heat Change per Injection Titrate->Measure Integrate Integrate Raw Data Measure->Integrate Fit Fit Data to Self-Assembly Model Integrate->Fit Result Determine Thermodynamic Parameters (ΔH, ΔS, ΔG, Kₐ) Fit->Result GuestInfluence Influence of Guest Molecules on Self-Assembly cluster_before δ-CD Solution cluster_guest Addition of Guest Molecule cluster_after Resulting Complex cluster_outcome Effect on Aggregation CD_Monomer δ-CD Monomer InclusionComplex Inclusion Complex CD_Monomer:e->InclusionComplex:w BridgedComplex Bridged Complex CD_Monomer:e->BridgedComplex:w Guest Guest Molecule Inhibition Inhibition of Aggregation InclusionComplex->Inhibition Enhancement Enhancement of Aggregation BridgedComplex->Enhancement

References

Spectroscopic Properties of δ-Cyclodextrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-cyclodextrin (δ-CD) is a cyclic oligosaccharide composed of nine α-1,4-linked glucopyranose units. Its larger cavity size compared to the more common α-, β-, and γ-cyclodextrins presents unique opportunities for the encapsulation of larger guest molecules, making it a subject of increasing interest in pharmaceutical sciences and drug delivery. The characterization of δ-cyclodextrin and its inclusion complexes relies heavily on a suite of spectroscopic techniques. This guide provides a detailed overview of the spectroscopic properties of δ-cyclodextrin, including experimental protocols and data, to aid researchers in its application.

Due to the historical challenges in its synthesis, literature containing specific quantitative spectroscopic data for δ-cyclodextrin is less extensive than for other cyclodextrins.[1] However, recent advances in templated enzymatic synthesis are making δ-CD more accessible for research.[1][2][3] This guide compiles the available information on δ-cyclodextrin and supplements it with established principles and protocols from the broader field of cyclodextrin (B1172386) characterization.

Core Spectroscopic Techniques

The formation of inclusion complexes between δ-cyclodextrin and guest molecules is a dynamic process driven by non-covalent interactions.[4] Spectroscopic methods are invaluable for confirming complex formation, determining stoichiometry and binding constants, and elucidating the geometry of the host-guest complex. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Fluorescence spectroscopy, and Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying cyclodextrin inclusion complexes in solution. It provides detailed information on the structure and dynamics of the complex.[1] Upon inclusion of a guest molecule into the δ-cyclodextrin cavity, changes in the chemical shifts of both the host and guest protons can be observed. The protons lining the interior of the cyclodextrin cavity (H-3 and H-5) are particularly sensitive to the presence of a guest molecule and typically show the most significant changes in their chemical shifts.[5]

Table 1: Representative ¹H NMR Chemical Shift Data for Cyclodextrins

Cyclodextrin TypeH-1 (ppm)H-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)SolventReference
δ-Cyclodextrin ~5.0Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedD₂O[6]
α-Cyclodextrin ~5.05~3.58~3.95~3.52~3.82~3.82D₂O[5]
β-Cyclodextrin ~5.06~3.64~3.97~3.58~3.86~3.86D₂O[5]
γ-Cyclodextrin ~5.10~3.65~3.98~3.59~3.85~3.85D₂O[5]
Note: Specific chemical shift values for δ-cyclodextrin are not widely reported. The value for H-1 is inferred from graphical data. Researchers should determine precise values based on their experimental conditions.

Table 2: Representative ¹³C NMR Chemical Shift Data for Cyclodextrins

Cyclodextrin TypeC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)SolventReference
δ-Cyclodextrin Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
β-Cyclodextrin 101.8-102.272.0-72.273.2-73.481.5-81.772.0-72.260.1-60.3DMSO-d₆[7]
γ-Cyclodextrin ~103~74~74~83~73~61DMSO-d₆[8]
Note: Specific and complete ¹³C NMR data for δ-cyclodextrin is not readily available in the literature. The table provides data for β- and γ-cyclodextrin for reference.

This protocol is a general method for determining the binding constant of a guest molecule with δ-cyclodextrin.

  • Materials: δ-Cyclodextrin, guest molecule, deuterated solvent (e.g., D₂O, DMSO-d₆), NMR tubes.

  • Preparation of Stock Solutions: Prepare a stock solution of the guest molecule at a known concentration (e.g., 1 mM) in the chosen deuterated solvent. Prepare a stock solution of δ-cyclodextrin at a higher concentration (e.g., 20 mM) in the same solvent.

  • Sample Preparation: Prepare a series of NMR samples with a constant concentration of the guest molecule and varying concentrations of δ-cyclodextrin. This is achieved by adding increasing volumes of the δ-cyclodextrin stock solution to a fixed volume of the guest molecule stock solution. Ensure the final volume in each NMR tube is the same by adding the appropriate amount of solvent. A sample containing only the guest molecule should also be prepared as a reference.

  • NMR Data Acquisition: Record the ¹H NMR spectrum for each sample at a constant temperature.

  • Data Analysis: Monitor the chemical shift changes (Δδ) of the guest protons as a function of the δ-cyclodextrin concentration. The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the formation of inclusion complexes if the guest molecule possesses a chromophore.[9] The transfer of the chromophore from the aqueous environment to the more hydrophobic cavity of the cyclodextrin can lead to a shift in the absorption maximum (λₘₐₓ) and/or a change in the molar absorptivity.[10][11]

Table 3: Expected UV-Vis Spectral Changes Upon Inclusion in Cyclodextrins

Spectral ChangeCause
Hypsochromic Shift (Blue Shift) Transfer of the chromophore to a less polar environment.
Bathochromic Shift (Red Shift) Specific interactions (e.g., hydrogen bonding) with the cyclodextrin.
Hyperchromic Effect Increase in molar absorptivity.
Hypochromic Effect Decrease in molar absorptivity.
  • Materials: δ-Cyclodextrin, guest molecule with a chromophore, buffer solution, quartz cuvettes.

  • Preparation of Solutions: Prepare a stock solution of the guest molecule in the chosen buffer. Prepare a stock solution of δ-cyclodextrin in the same buffer.

  • Titration: Keep the concentration of the guest molecule constant and systematically vary the concentration of δ-cyclodextrin. For each concentration of δ-cyclodextrin, record the UV-Vis spectrum of the solution. A solution of δ-cyclodextrin at each concentration should be used as the blank to correct for any background absorbance.

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of δ-cyclodextrin. The binding constant can be determined using the Benesi-Hildebrand equation or by non-linear fitting of the data.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying inclusion complexes, provided the guest molecule is fluorescent.[2] The fluorescence intensity and emission maximum are often sensitive to the polarity of the local environment. Encapsulation within the hydrophobic cavity of δ-cyclodextrin can lead to a significant enhancement of fluorescence intensity and a blue shift in the emission wavelength.

  • Materials: δ-Cyclodextrin, fluorescent guest molecule, buffer solution, quartz fluorescence cuvettes.

  • Instrumentation: A spectrofluorometer with temperature control.

  • Procedure: Prepare a series of solutions with a constant concentration of the fluorescent guest and increasing concentrations of δ-cyclodextrin.

  • Measurement: Record the fluorescence emission spectrum for each sample, using the excitation wavelength at which the guest molecule absorbs maximally.

  • Data Analysis: The association constant can be calculated from the changes in fluorescence intensity as a function of δ-cyclodextrin concentration, often using a modified Benesi-Hildebrand equation.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying the chirality of molecules. While cyclodextrins are chiral, they lack a chromophore and thus do not exhibit a CD signal in the near-UV region. However, if an achiral guest molecule with a chromophore is included in the chiral cavity of δ-cyclodextrin, an induced circular dichroism (ICD) signal can be observed.[12] The appearance of an ICD signal is strong evidence of inclusion complex formation.[13]

  • Materials: δ-Cyclodextrin, achiral guest molecule with a chromophore, solvent (e.g., water, buffer), CD spectroscopy cuvettes.

  • Sample Preparation: Prepare a solution containing both the δ-cyclodextrin and the guest molecule at known concentrations. Prepare solutions of the individual components as controls.

  • CD Measurement: Record the CD spectrum of the solution containing the complex over the wavelength range of the guest molecule's absorption.

  • Analysis: The presence of a CD signal in the spectrum of the complex, which is absent in the spectra of the individual components, confirms the formation of an inclusion complex and provides information about the orientation of the guest within the host cavity.

Visualization of Key Processes

The synthesis and characterization of δ-cyclodextrin involve specific workflows that can be visualized to aid in understanding.

Templated_Enzymatic_Synthesis Starch Starch or α-CD DCL Dynamic Combinatorial Library (DCL) of Cyclodextrins Starch->DCL Enzymatic Breakdown CGTase CGTase Enzyme CGTase->DCL Template Bolaamphiphile Template Template->DCL Addition Complex δ-CD•Template Complex DCL->Complex Selective Binding delta_CD δ-Cyclodextrin (High Yield) Complex->delta_CD Precipitation & Template Removal Recycle Template Recycling Complex->Recycle Recycle->Template Reuse

Caption: Templated enzymatic synthesis of δ-cyclodextrin.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Host δ-Cyclodextrin Solution Mixing Mixing & Equilibration Host->Mixing Guest Guest Molecule Solution Guest->Mixing NMR NMR Spectroscopy (¹H, ¹³C, 2D) Mixing->NMR UV_Vis UV-Vis Spectroscopy Mixing->UV_Vis Fluorescence Fluorescence Spectroscopy Mixing->Fluorescence CD Circular Dichroism Mixing->CD Structure Complex Structure & Orientation NMR->Structure Stoichiometry Stoichiometry (e.g., 1:1, 1:2) NMR->Stoichiometry Binding Binding Constant (Kₐ) UV_Vis->Binding Fluorescence->Binding CD->Structure

Caption: Analytical workflow for δ-CD inclusion complexes.

Conclusion

The spectroscopic characterization of δ-cyclodextrin is fundamental to unlocking its potential in various applications, particularly in the pharmaceutical industry. While specific quantitative data for δ-cyclodextrin remains an area of active research, the principles and experimental protocols established for other cyclodextrins provide a robust framework for its investigation. NMR, UV-Vis, fluorescence, and circular dichroism spectroscopy are complementary techniques that, when used in concert, provide a comprehensive understanding of the structure, thermodynamics, and dynamics of δ-cyclodextrin inclusion complexes. As the synthesis of δ-cyclodextrin becomes more scalable, a more extensive database of its spectroscopic properties is anticipated to emerge, further enabling its rational design into advanced drug delivery systems.

References

Navigating the Thermal Landscape of Delta-Cyclodextrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive exploration of the thermal stability of delta-cyclodextrin (δ-CD), a nine-glucose unit cyclic oligosaccharide of increasing interest in pharmaceutical and materials science. While quantitative thermal analysis data for δ-cyclodextrin remains limited in publicly available literature, this document synthesizes the current understanding of cyclodextrin (B1172386) thermal behavior, drawing parallels from its more extensively studied counterparts—alpha (α), beta (β), and gamma (γ) cyclodextrins—and insights from research on large-ring cyclodextrins. This guide provides detailed experimental protocols for key analytical techniques and visual workflows to aid researchers in their own investigations of δ-cyclodextrin's thermal properties.

Introduction to this compound and the Importance of Thermal Stability

This compound, composed of nine α-1,4-linked glucopyranose units, possesses a larger internal cavity compared to the more common α-, β-, and γ-cyclodextrins.[1] This structural feature allows for the encapsulation of larger guest molecules, opening new possibilities for applications in drug delivery, stabilization of sensitive compounds, and advanced material formulation.[2][3] The thermal stability of δ-cyclodextrin is a critical parameter for these applications, as it dictates the material's performance under various processing and storage conditions, such as heat sterilization, formulation processing, and long-term storage.[4][5] Understanding the thermal decomposition profile is essential for ensuring the integrity and efficacy of δ-cyclodextrin-based products.

General Thermal Decomposition Behavior of Cyclodextrins

In an inert atmosphere, cyclodextrins generally exhibit a primary decomposition stage at temperatures ranging from 250°C to 400°C.[6] This process involves the opening of the cyclodextrin rings, followed by a chemical evolution similar to that of cellulose, leading to the formation of a thermally stable char residue.[6] The presence of substituents on the cyclodextrin molecule can influence the decomposition temperature, char yield, and overall thermal stability.[6]

Thermal analysis of α-, β-, and γ-cyclodextrins using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveals that their decomposition is a complex process. The onset of decomposition can be influenced by factors such as the heating rate.[7] At lower heating rates, decomposition is the predominant thermal event. However, at very high heating rates, melting may precede decomposition.[7] For α-, β-, and γ-cyclodextrins, melting points have been identified at 507°C, 501°C, and 474°C, respectively, under fast scanning calorimetry conditions.[7]

Thermal Stability of this compound: A Qualitative Assessment

Based on the general trend observed for α-, β-, and γ-cyclodextrins, it can be inferred that δ-cyclodextrin also undergoes thermal decomposition at elevated temperatures, likely within a similar range. The larger, and potentially more flexible, nine-membered ring of δ-cyclodextrin might influence its decomposition pathway and kinetics compared to the smaller cyclodextrins. However, without specific experimental data, this remains a hypothesis.

Table 1: Comparative Thermal Decomposition Data for Alpha, Beta, and Gamma-Cyclodextrins

CyclodextrinOnset of Decomposition (To) at 10 K/min (°C)Activation Energy (Ea) (kJ/mol)
α-Cyclodextrin ~300163
β-Cyclodextrin ~300105
γ-Cyclodextrin ~300160

Note: The data presented in this table is compiled from studies on α-, β-, and γ-cyclodextrins and is intended to provide a comparative context. Specific values can vary depending on experimental conditions.[7]

Experimental Protocols for Thermal Analysis

Accurate assessment of the thermal stability of δ-cyclodextrin requires rigorous experimental procedures. The following sections detail standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for determining the thermal stability and decomposition profile of materials.

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass of δ-cyclodextrin.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the δ-cyclodextrin sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the purge gas (typically high-purity nitrogen for inert atmosphere) to a constant flow rate (e.g., 20-50 mL/min).

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30°C) for a sufficient time to allow for a stable baseline.

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 600°C).

  • Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve, often defined as the temperature at which a significant deviation from the baseline occurs.

    • Identify the peak temperature(s) from the DTG curve, which correspond to the temperature(s) of the maximum rate of decomposition.

    • Determine the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these events.

Objective: To identify any phase transitions (e.g., melting) and to determine the enthalpy of decomposition of δ-cyclodextrin.

Instrumentation: A differential scanning calorimeter with a controlled heating and cooling system.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the δ-cyclodextrin sample into a clean, tared DSC pan (e.g., aluminum). Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty, sealed reference pan in the DSC cell.

    • Set the purge gas (typically high-purity nitrogen) to a constant flow rate (e.g., 20-50 mL/min).

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 400°C).

  • Data Acquisition: Initiate the experiment and record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic (heat-absorbing) and exothermic (heat-releasing) peaks. For cyclodextrins, decomposition is typically an endothermic process.

    • Determine the onset temperature, peak temperature, and end-set temperature of any thermal events.

    • Calculate the enthalpy of the transition (e.g., decomposition) by integrating the area under the corresponding peak.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols for TGA and DSC analysis of δ-cyclodextrin.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Accurately weigh 5-10 mg of δ-CD place_in_crucible Place in tared TGA crucible weigh->place_in_crucible load_sample Load crucible into TGA place_in_crucible->load_sample set_gas Set N2 purge gas (20-50 mL/min) load_sample->set_gas set_temp Program temperature profile (e.g., 10°C/min to 600°C) set_gas->set_temp run_exp Initiate TGA experiment set_temp->run_exp record_data Record mass vs. temperature run_exp->record_data plot_tga Plot TGA curve (% mass vs. temp) record_data->plot_tga plot_dtg Plot DTG curve (d(mass)/dt vs. temp) record_data->plot_dtg determine_params Determine Tonset, Tpeak, and residual mass plot_tga->determine_params plot_dtg->determine_params

Caption: Workflow for Thermogravimetric Analysis (TGA) of δ-Cyclodextrin.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Accurately weigh 2-5 mg of δ-CD place_in_pan Place in tared DSC pan and seal weigh->place_in_pan load_sample Load sample and reference pans into DSC place_in_pan->load_sample set_gas Set N2 purge gas (20-50 mL/min) load_sample->set_gas set_temp Program temperature profile (e.g., 10°C/min to 400°C) set_gas->set_temp run_exp Initiate DSC experiment set_temp->run_exp record_data Record heat flow vs. temperature run_exp->record_data plot_dsc Plot DSC thermogram (heat flow vs. temp) record_data->plot_dsc identify_peaks Identify endothermic/exothermic peaks plot_dsc->identify_peaks calculate_enthalpy Calculate enthalpy of transitions identify_peaks->calculate_enthalpy

References

An In-depth Technical Guide on the Health and Safety of Delta-Cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the health and safety considerations for cyclodextrins, with a specific focus on delta-cyclodextrin (δ-CD). It is important to note that while extensive research exists for alpha-, beta-, and gamma-cyclodextrins and their derivatives, publicly available safety data specifically for this compound is limited. This guide synthesizes the available information and extrapolates general principles from related cyclodextrins to provide a thorough understanding for research and development purposes.

Introduction to this compound

This compound is a cyclic oligosaccharide composed of nine α-1,4-linked glucopyranose units.[1] Its larger cavity size compared to the more common alpha-, beta-, and gamma-cyclodextrins presents unique opportunities for the encapsulation of larger guest molecules, making it a subject of growing interest in the pharmaceutical and other industries.[1][2] Recent advancements in templated enzymatic synthesis have made this compound more accessible for research and potential commercial applications.[1][2] As with any novel excipient or active pharmaceutical ingredient, a thorough understanding of its health and safety profile is paramount.

Regulatory Status

To date, this compound does not have a formal Generally Recognized as Safe (GRAS) status from the U.S. Food and Drug Administration (FDA), unlike its smaller counterparts. Alpha-, beta-, and gamma-cyclodextrins are all generally recognized as safe by the U.S. FDA.[3][4] Beta-cyclodextrin is also approved in Europe as a food additive (E459) with an acceptable daily intake (ADI) of 5 mg/kg of body weight per day.[3][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has not specified an ADI for alpha- and gamma-cyclodextrin (B1674603) due to their favorable toxicological profiles.[5]

Toxicological Profile

Oral Administration

When administered orally, cyclodextrins are generally considered to have low toxicity due to their poor absorption from the gastrointestinal tract.[6][7][8] The most common side effects observed at high doses are mild gastrointestinal disturbances, such as loose stools or diarrhea.[6][9]

Parenteral Administration

Parenteral administration of some cyclodextrins, particularly beta-cyclodextrin, has been associated with nephrotoxicity at high doses.[3][10][11] This is thought to be due to the complexation with cholesterol and subsequent deposition in the renal tubules.[6] However, derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have been developed to have improved safety profiles for parenteral use.[10]

Genotoxicity and Mutagenicity

Studies on cyclodextrin (B1172386) glucanotransferase (CGTase), the enzyme used to produce cyclodextrins, and on inclusion complexes of other cyclodextrins have generally shown no evidence of genotoxic or mutagenic effects in bacterial reverse mutation assays (Ames test) and in vivo micronucleus and comet assays.[12][13][14]

Cytotoxicity

In vitro cytotoxicity of cyclodextrins varies depending on the specific cyclodextrin, its concentration, and the cell type. Some studies have indicated that certain cyclodextrin derivatives can cause hemolysis at high concentrations.[6][15] However, one study has suggested that this compound is not hemolytic.[16]

Quantitative Toxicological Data (for Alpha-, Beta-, and Gamma-Cyclodextrins)

The following table summarizes key toxicological data for the more common cyclodextrins. This information can serve as a benchmark for the anticipated safety profile of this compound, though specific studies are required for confirmation.

CyclodextrinTest SpeciesRoute of AdministrationValueUnitsReference
Beta-Cyclodextrin Rat (Male)Oral654 (NOEL)mg/kg/day[3]
Rat (Female)Oral864 (NOEL)mg/kg/day[3]
Dog (Male)Oral1831 (NOEL)mg/kg/day[3]
Dog (Female)Oral1967 (NOEL)mg/kg/day[3]
-Oral5 (ADI)mg/kg/day[3][5]
Gamma-Cyclodextrin --Not Specified (ADI)-[5]
HP-β-CD RatOral500 (NOEL, 1 year)mg/kg/day[9]
DogOral1000 (NOEL, 1 year)mg/kg/day[9]
SBE-β-CD RatOral3600 (NOAEL, 3 months)mg/kg/day[9]
DogOral3600 (NOAEL, 3 months)mg/kg/day[9]

NOEL: No-Observed-Effect Level; NOAEL: No-Observed-Adverse-Effect Level; ADI: Acceptable Daily Intake

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of safety. Below are examples of methodologies commonly employed in the toxicological evaluation of cyclodextrins.

Acute Oral Toxicity (OECD Guideline 423)

This study provides information on the short-term toxicity of a substance when administered in a single oral dose.

  • Test Animals: Typically female rats are used.

  • Procedure: A single dose of the test substance is administered orally to the animals. Doses of 300 and 2000 mg/kg are often used.

  • Observations: The animals are monitored for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Endpoint: The study determines the LD50 (median lethal dose) or the maximum tolerated dose.[17]

Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)

This study provides information on the potential adverse effects of a substance following repeated oral administration over 28 days.

  • Test Animals: Rats of both sexes are typically used.

  • Procedure: The test substance is administered orally on a daily basis for 28 consecutive days.

  • Observations: Animals are observed for clinical signs of toxicity, and changes in body weight, food, and water consumption. At the end of the study, blood and urine samples are collected for hematological and biochemical analysis. A full necropsy and histopathological examination of organs are performed.[17]

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).

  • Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the control.[12][13]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a substance on cell viability.

  • Test System: A suitable cell line (e.g., peripheral blood mononuclear cells - PBMCs) is used.

  • Procedure: Cells are incubated with various concentrations of the test substance for a defined period. The MTT reagent is then added, which is converted to a colored formazan (B1609692) product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.[18]

  • Endpoint: The IC50 (the concentration of the substance that causes a 50% reduction in cell viability) is determined.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of cyclodextrins is the formation of inclusion complexes with guest molecules, which can alter their physicochemical properties.[1] This interaction is generally not considered to directly interfere with specific signaling pathways in the traditional sense of a drug binding to a receptor. However, by altering the bioavailability of guest molecules, cyclodextrins can indirectly influence biological pathways.

Below are diagrams illustrating a general experimental workflow for safety assessment and the logical relationship of cyclodextrin's mechanism of action.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Genotoxicity Genotoxicity (Ames Test) Safety_Assessment Overall Safety Assessment Genotoxicity->Safety_Assessment Cytotoxicity Cytotoxicity (MTT Assay) Cytotoxicity->Safety_Assessment Acute_Toxicity Acute Toxicity (OECD 423) Acute_Toxicity->Safety_Assessment Repeated_Dose Repeated Dose Toxicity (OECD 407) Repeated_Dose->Safety_Assessment Test_Substance Test Substance (this compound) Test_Substance->Genotoxicity Test_Substance->Cytotoxicity Test_Substance->Acute_Toxicity Test_Substance->Repeated_Dose

Caption: General experimental workflow for the safety assessment of a new substance like this compound.

Mechanism_of_Action Delta_CD This compound (Host) Inclusion_Complex Inclusion Complex Delta_CD->Inclusion_Complex Guest_Molecule Guest Molecule (e.g., Drug) Guest_Molecule->Inclusion_Complex Altered_Properties Altered Physicochemical Properties (Solubility, Stability) Inclusion_Complex->Altered_Properties Biological_System Biological System Biological_Effect Altered Biological Effect (Bioavailability, Toxicity) Biological_System->Biological_Effect Altered_Properties->Biological_System

Caption: Logical relationship of this compound's mechanism of action via inclusion complex formation.

Pharmacokinetics and Metabolism

The pharmacokinetic profiles of natural cyclodextrins are similar.[19] Following parenteral administration, they are rapidly eliminated from the body, with a half-life of around 1.4 to 2 hours, and are primarily cleared through the kidneys.[19][20] Accumulation is not expected in individuals with normal renal function.[19] After oral administration, cyclodextrins are poorly absorbed systemically. They are largely fermented by the gut microbiota.[7]

Conclusion and Future Directions

This compound holds promise as a novel excipient due to its unique molecular structure. However, a comprehensive evaluation of its health and safety profile is essential before its widespread application. While data from other cyclodextrins provide a valuable framework, dedicated toxicological and pharmacokinetic studies on this compound are necessary to establish its safety for use in pharmaceutical and other products. Researchers and drug development professionals should proceed with caution and conduct thorough safety assessments based on established regulatory guidelines. The recent breakthroughs in the synthesis of this compound are expected to facilitate these crucial safety studies.[1][2]

References

Navigating the Green Horizon of Delta-Cyclodextrin Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of supramolecular chemistry has identified delta-cyclodextrin (δ-CD), a nine-membered glucose macrocycle, as a molecule of significant promise, particularly in advanced drug delivery systems. As the applications of δ-cyclodextrin expand, a critical examination of the environmental footprint of its synthesis becomes imperative. This technical guide provides a comprehensive analysis of the environmental impact of this compound synthesis, with a focus on enzymatic methods, which represent the primary route for its production. This document delves into quantitative data, detailed experimental protocols, and visual representations of synthesis workflows to offer a thorough understanding for researchers, scientists, and drug development professionals dedicated to sustainable chemical manufacturing.

Executive Summary

The synthesis of this compound, while historically challenging, has seen significant advancements with the advent of templated enzymatic processes. These methods, utilizing cyclodextrin (B1172386) glucanotransferase (CGTase) from renewable starch sources, present a significantly greener alternative to traditional chemical syntheses. The environmental benefits are rooted in the use of biodegradable materials, milder reaction conditions, and the potential for recyclable components. However, a complete environmental assessment must also consider energy consumption, water usage, and the downstream processing required for purification. This guide provides a comparative analysis of available synthesis methodologies, highlighting key environmental metrics and offering detailed protocols for the most promising green synthesis routes.

Comparative Analysis of Synthesis Methodologies

The production of this compound is dominated by enzymatic approaches. While chemical synthesis is theoretically possible, it is often multi-stepped, low-yielding, and reliant on harsh reagents and solvents, making it environmentally and economically unviable for large-scale production.[1] The focus of this guide is therefore on the enzymatic routes.

ParameterConventional Enzymatic SynthesisTemplated Enzymatic SynthesisAttrition Bioreactor Synthesis
Starting Material Starch, α-CyclodextrinStarch, α-CyclodextrinUnliquefied Starch
Enzyme Cyclodextrin Glucanotransferase (CGTase)Cyclodextrin Glucanotransferase (CGTase)Cyclodextrin Glucanotransferase (CGTase)
Key Reagents Buffer solutionsBuffer solutions, Recyclable template (e.g., bolaamphiphile)Buffer solutions
Yield of δ-CD Very low, transient product>40%[1]Not specific for δ-CD, general CD yield ~35%[2]
Purity of δ-CD Low, requires extensive purification>95% (without chromatography)[1]Not specified for δ-CD
Reaction Time Variable, often long with low yieldOptimized for high yield (e.g., 48 hours)[1]24 hours for general CDs[2]
Energy Consumption Standard enzymatic reaction conditionsStandard enzymatic reaction conditions; energy for template recoveryEstimated 75% reduction compared to conventional starch liquefaction[2]
Solvent Usage Primarily waterPrimarily water; solvent for template precipitation and recovery[1]Primarily water
Waste Products Unreacted starch, linear dextrins, other cyclodextrins (α, β, γ)Unreacted starting material, linear dextrins, other cyclodextrins (in smaller proportions), minimal template loss[1]Unreacted starch, other cyclodextrins

Experimental Protocols

Templated Enzymatic Synthesis of this compound

This protocol is based on the high-yield, scalable method developed by Erichsen et al. (2023).[1]

Materials:

  • α-Cyclodextrin (or pre-treated starch)

  • Cyclodextrin Glucanotransferase (CGTase)

  • Bolaamphiphile template (as described in the source literature)

  • Sodium phosphate (B84403) buffer (pH 7.5)

  • Hydrochloric acid

  • Triethylamine

  • Sodium hydroxide

  • Acetone (B3395972)

Procedure:

  • Reaction Setup: A solution of α-cyclodextrin (10 g/L) and the bolaamphiphile template (5 mM) is prepared in a sodium phosphate buffer (50 mM, pH 7.5).

  • Enzymatic Conversion: CGTase is added to the solution, and the reaction mixture is incubated at a controlled temperature (e.g., 30°C) for approximately 48 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Enzyme Deactivation: The reaction is terminated by heating the mixture to denature the CGTase (e.g., boiling for 15 minutes).

  • Product Precipitation: The reaction mixture is concentrated, and acetone is added to precipitate the this compound.

  • Purification: The precipitated this compound is collected by filtration, washed, and dried. This method can yield δ-CD with over 95% purity without the need for column chromatography.[1]

  • Template Recovery: The template can be recovered from the filtrate with high efficiency (around 90%) by acidification with HCl, precipitation with triethylamine, and subsequent conversion back to its sodium salt with NaOH. The recovered template can be reused in subsequent synthesis cycles without a decrease in efficiency.[1]

Visualizing the Synthesis and Environmental Impact

To better understand the workflow and the key factors influencing the environmental impact, the following diagrams are provided.

Templated_Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing cluster_recycling Template Recycling start α-Cyclodextrin + Bolaamphiphile Template enzyme Addition of CGTase start->enzyme reaction Incubation (e.g., 30°C, 48h) Enzymatic Conversion enzyme->reaction deactivation Enzyme Deactivation (Heating) reaction->deactivation precipitation Precipitation of δ-CD (with Acetone) deactivation->precipitation filtration Filtration precipitation->filtration product Pure δ-Cyclodextrin filtration->product filtrate Filtrate filtration->filtrate recovery Template Recovery (Acidification, Precipitation) filtrate->recovery recycled_template Recycled Template recovery->recycled_template recycled_template->start Reuse

Templated Enzymatic Synthesis Workflow for this compound.

Environmental_Impact_Factors cluster_inputs Inputs cluster_process Synthesis Process cluster_outputs Outputs & Impacts raw_materials Raw Materials (Starch - Renewable) synthesis Enzymatic Synthesis (δ-Cyclodextrin) raw_materials->synthesis energy Energy (Heating, Mixing, Drying) energy->synthesis water Water (Solvent, Washing) water->synthesis product δ-Cyclodextrin (Biodegradable Product) synthesis->product wastewater Wastewater (Unreacted Substrates, Salts) synthesis->wastewater byproducts Byproducts (Other CDs, Linear Dextrins) synthesis->byproducts solid_waste Solid Waste (Denatured Enzyme) synthesis->solid_waste

References

The Rise of Delta-Cyclodextrin: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-cyclodextrin (δ-CD), a macrocyclic oligosaccharide composed of nine α-1,4-linked glucopyranose units, has long been the subject of scientific curiosity.[1][2] Its larger cavity size compared to the more common alpha (α), beta (β), and gamma (γ) cyclodextrins offers unique potential for the encapsulation of larger guest molecules, a property of significant interest in fields ranging from pharmaceuticals to materials science.[3] However, the historical trajectory of this compound research has been marked by significant production challenges, which for decades relegated it to a position of relative obscurity. This technical guide provides a comprehensive overview of the historical development of this compound research, from its initial discovery to the recent breakthroughs in synthesis that are now unlocking its full potential. We will delve into the evolution of its production methods, its physicochemical properties, and the experimental protocols used for its characterization, offering a valuable resource for researchers and professionals in the field.

A History of Discovery and Production Challenges

The story of cyclodextrins begins in 1891 with the work of Villiers, who first isolated crystalline dextrins from the enzymatic digestion of starch.[4] While α- and β-cyclodextrins were subsequently isolated and characterized by Schardinger, the existence of larger ring cyclodextrins, including this compound, was postulated by Freudenberg in the 1930s.[5] The first definitive evidence for the existence of large-ring cyclodextrins with a degree of polymerization between 9 and 13 was reported in 1965.[4]

For many years, the advancement of this compound research was severely hampered by the lack of efficient production methods.[3] Traditional enzymatic synthesis using cyclodextrin (B1172386) glucanotransferases (CGTases) primarily yields the smaller α-, β-, and γ-cyclodextrins, with this compound being formed as only a minor and transient byproduct.[3] Early enzymatic production methods were characterized by low yields and complex purification processes, often involving multiple chromatographic steps to isolate this compound from a mixture of linear and other cyclic glucans.[2]

A significant turning point in the history of this compound research has been the recent development of templated enzymatic synthesis . This innovative approach utilizes "template" molecules that selectively stabilize the formation of this compound within a dynamic combinatorial library of interconverting cyclodextrins, leading to a dramatic increase in both yield and purity.[6] This breakthrough has made this compound more readily available for in-depth study and application development.

Physicochemical Properties: A Comparative Look

The defining feature of this compound is its larger internal cavity compared to its smaller counterparts. This difference in size dictates its guest-binding capabilities and potential applications. The table below summarizes the key physicochemical properties of this compound in comparison to α-, β-, and γ-cyclodextrins.

Propertyα-Cyclodextrinβ-Cyclodextrinγ-Cyclodextrinδ-Cyclodextrin
Number of Glucose Units 6789
Molecular Weight ( g/mol ) 972113512971459.3[1][7][]
Cavity Diameter (Å) 4.7 - 5.3[9]6.0 - 6.5[9]7.5 - 8.3~9.5
Cavity Height (Å) 7.9[9]7.9[9]7.9~7.9
Water Solubility ( g/100 mL at 25°C) 14.5[10]1.85[10]23.2[10]>100[4]

Key Experimental Protocols

The study of this compound and its inclusion complexes relies on a suite of analytical techniques. Below are detailed methodologies for some of the key experiments cited in the field.

Early Low-Yield Enzymatic Synthesis of Large-Ring Cyclodextrins

This protocol provides a general outline of the traditional methods used for producing a mixture of cyclodextrins, from which this compound could be isolated in low yields.

Materials:

  • Soluble starch

  • Cyclodextrin glucanotransferase (CGTase) from a suitable bacterial source (e.g., Bacillus macerans)

  • Phosphate (B84403) buffer (pH 6.0-7.0)

  • Organic solvent for precipitation (e.g., toluene, ethanol)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18)

Procedure:

  • Prepare a solution of soluble starch in the phosphate buffer.

  • Add CGTase to the starch solution and incubate at the optimal temperature for the enzyme (typically 40-60°C).

  • Monitor the reaction over time. The enzyme will produce a mixture of α-, β-, γ-, and larger cyclodextrins, as well as linear dextrins.

  • Terminate the reaction by heating to denature the enzyme.

  • Add an organic solvent to selectively precipitate the smaller α- and β-cyclodextrins.

  • Centrifuge the mixture to remove the precipitate.

  • The supernatant will contain a mixture of γ-cyclodextrin, large-ring cyclodextrins (including this compound), and linear dextrins.

  • Subject the supernatant to multiple rounds of preparative HPLC to isolate and purify this compound.[2] The yield of this compound from this process is typically very low.

Templated Enzymatic Synthesis of this compound

This modern protocol, based on the work of Beeren and colleagues, dramatically improves the yield and purity of this compound.[6]

Materials:

  • α-glucan source (e.g., starch or α-cyclodextrin)

  • Cyclodextrin glucanotransferase (CGTase)

  • Template molecule (e.g., a specific bolaamphiphile or dodecaborate (B577226) anion)

  • Phosphate buffer (pH ~7.5)

  • α-glucosidase (optional, for hydrolysis of linear glucans)

  • Acid for template precipitation (e.g., HCl)

Procedure:

  • Dissolve the α-glucan source and the template molecule in the phosphate buffer.

  • Add CGTase to initiate the dynamic combinatorial library of interconverting cyclodextrins.

  • Incubate the reaction mixture. The template molecule will selectively bind to and stabilize the formation of this compound, shifting the equilibrium towards its production.

  • After an appropriate time, terminate the enzymatic reaction by heat denaturation.

  • (Optional) Add α-glucosidase to hydrolyze the remaining linear α-1,4-glucans, simplifying the purification process.

  • Precipitate the template molecule by acidifying the solution.

  • The resulting mixture is highly enriched in this compound, which can be further purified by simple precipitation or crystallization, achieving high yields (>40%) and purity (>95%).

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of cyclodextrins and for studying host-guest interactions.

Sample Preparation:

  • Dissolve a few milligrams of the purified this compound or the inclusion complex in a suitable deuterated solvent (e.g., D₂O).

¹H NMR Spectroscopy:

  • Acquire a one-dimensional ¹H NMR spectrum. The chemical shifts of the protons on the glucose units of this compound will provide information about its structure and conformation.

  • Upon formation of an inclusion complex, changes in the chemical shifts of both the host (this compound) and guest protons can be observed, confirming the interaction.

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy):

  • Acquire a 2D ROESY spectrum of the inclusion complex.

  • The presence of cross-peaks between the protons of the guest molecule and the inner protons (H3 and H5) of the this compound cavity provides direct evidence of inclusion and can be used to determine the geometry of the complex.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of this compound and its inclusion complexes, providing evidence of complex formation.

Sample Preparation:

  • Accurately weigh a small amount (2-5 mg) of the sample (this compound, the guest molecule, a physical mixture of the two, or the inclusion complex) into an aluminum DSC pan.

Procedure:

  • Place the sealed pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The thermogram of the guest molecule will show a sharp endothermic peak corresponding to its melting point.

  • In the thermogram of the inclusion complex, the melting peak of the guest molecule will typically be shifted, broadened, or absent, indicating that the guest is encapsulated within the this compound cavity.

Characterization by X-ray Diffraction (XRD)

XRD provides information about the crystalline structure of this compound and its inclusion complexes.

Sample Preparation:

  • Prepare a finely powdered sample of the crystalline material.

Procedure:

  • Mount the sample in the X-ray diffractometer.

  • Expose the sample to a monochromatic X-ray beam.

  • Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern is a fingerprint of the crystalline structure.

  • The diffraction pattern of a true inclusion complex will be distinct from that of a simple physical mixture of the host and guest, indicating the formation of a new crystalline phase.

Visualizing this compound's Journey: From Synthesis to Cellular Interaction

The following diagrams, generated using the DOT language, illustrate key processes in the research and application of this compound.

Templated_Enzymatic_Synthesis Starch Starch / α-glucan CGTase Cyclodextrin Glucanotransferase (CGTase) Starch->CGTase DCL Dynamic Combinatorial Library (α, β, γ, δ-CDs & linear glucans) CGTase->DCL Delta_CD_Complex δ-CD-Template Complex DCL->Delta_CD_Complex Selective Binding Template Template Molecule Template->Delta_CD_Complex Purification Purification (Precipitation) Delta_CD_Complex->Purification Delta_CD High-purity δ-CD Purification->Delta_CD

Templated enzymatic synthesis of this compound.

Inclusion_Complex_Formation cluster_solution Aqueous Solution Delta_CD δ-Cyclodextrin (Host) Inclusion_Complex δ-CD-Guest Inclusion Complex Delta_CD->Inclusion_Complex Encapsulation Guest Guest Molecule Guest->Inclusion_Complex

Formation of a this compound inclusion complex.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell CD_Complex δ-CD Complex Endocytosis Endocytosis (Macropinocytosis/ Clathrin-mediated) CD_Complex->Endocytosis Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Release Guest Release Endosome->Release Cytoplasm Cytoplasm Target Intracellular Target Cytoplasm->Target Release->Cytoplasm

Cellular uptake pathway of this compound complexes.

Key Researchers and Future Directions

The field of large-ring cyclodextrin research owes much to the pioneering work of researchers such as Dexter French , who first reported their existence.[2] In recent times, the work of Sophie Beeren and her collaborators has been instrumental in developing the templated enzymatic synthesis methods that have revolutionized the production of this compound.[6]

The increased availability of this compound is poised to accelerate research into its applications. In the pharmaceutical industry, its larger cavity may enable the formulation of poorly soluble drugs that are too large for smaller cyclodextrins, potentially leading to new drug delivery systems with enhanced bioavailability and stability.[3] In materials science, this compound can be incorporated into polymers and other materials to create novel functional supramolecular structures.

Conclusion

The historical development of this compound research is a testament to the perseverance of the scientific community in overcoming significant synthetic challenges. From its early discovery as a minor component in a complex mixture to its recent efficient production through templated enzymatic synthesis, the journey of this compound has been one of increasing accessibility and burgeoning potential. With its unique properties now more readily exploitable, this compound is set to become an increasingly important tool in the arsenal (B13267) of researchers and professionals in drug development and beyond, opening up new avenues for innovation and discovery.

References

The Future is Large: An In-depth Technical Guide to the Emerging Applications of Delta-Cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Long overshadowed by its smaller alpha, beta, and gamma counterparts, delta-cyclodextrin (δ-CD) is emerging from the periphery of supramolecular chemistry to the forefront of advanced applications. Comprising nine α-1,4-linked glucopyranose units, its significantly larger cavity size presents unique opportunities for the complexation of bulky molecules that are inaccessible to other cyclodextrins. Historically, the immense difficulty and low yields of its synthesis have hindered widespread research. However, recent breakthroughs, particularly in templated enzymatic synthesis, have made δ-CD more accessible, unlocking its vast potential.[1][2] This guide provides a comprehensive overview of the future prospects of δ-CD, focusing on its applications in drug delivery, environmental remediation, and diagnostics. It includes a comparative analysis of its physicochemical properties, detailed experimental protocols, and a forward-looking perspective on its role in next-generation materials and therapeutics.

Introduction: The Rise of a Larger Host

Cyclodextrins (CDs) are a family of cyclic oligosaccharides that have been extensively utilized as functional excipients in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of drug molecules. Their unique structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows them to encapsulate "guest" molecules, forming non-covalent inclusion complexes.[3]

For decades, research has centered on α-CD, β-CD, and γ-CD, composed of six, seven, and eight glucose units, respectively.[4] this compound, with its nine-unit structure, remained a scientific curiosity primarily due to its transient and minor formation during conventional enzymatic synthesis from starch.[1][2] Chemical synthesis routes were often multi-step and inefficient, rendering large-scale production impractical.[1]

The paradigm shifted with the development of templated enzymatic synthesis, which has revolutionized the production of δ-CD, achieving unprecedented yields.[2] This breakthrough has catalyzed a new wave of research into its unique capabilities, particularly its aptitude for encapsulating larger hydrophobic drugs, peptides, and other macromolecules that do not fit efficiently within smaller CDs.[1]

Physicochemical Properties: A Comparative Overview

The defining feature of δ-CD is its expanded cavity size, which dictates its interaction with guest molecules. A comparison with other common cyclodextrins reveals its distinct advantages for specific applications.

Table 1: Comparative Physicochemical Properties of Natural Cyclodextrins

Propertyα-Cyclodextrinβ-Cyclodextrinγ-Cyclodextrinδ-Cyclodextrin
Number of Glucose Units 6789
Molecular Weight (Da) 972113512971459
Cavity Diameter (Å) 4.7 - 5.36.0 - 6.57.5 - 8.3~9.5 - 10.3
Cavity Height (Å) 7.97.97.97.9
Cavity Volume (ų) 174262427~680
Aqueous Solubility ( g/100 mL at 25°C) 14.51.8523.28.7

Note: Values are approximate and can vary slightly based on the measurement technique. Data compiled from multiple sources.[5][6]

The logical relationship between the number of glucose units and the resulting cavity diameter is a fundamental concept in cyclodextrin (B1172386) chemistry. This relationship directly influences the potential applications of each cyclodextrin type.

G Logical Relationship: Glucose Units to Cavity Size and Applications a 6 (α-CD) s_a ~5 Å a->s_a b 7 (β-CD) s_b ~6 Å b->s_b c 8 (γ-CD) s_c ~8 Å c->s_c d 9 (δ-CD) s_d ~10 Å d->s_d app_a Small Aromatics, Aliphatic Chains s_a->app_a app_b Common Steroids, Most Drugs s_b->app_b app_c Macrocycles, Larger Steroids s_c->app_c app_d Large Macrocycles, Peptides, Porphyrins s_d->app_d

Fig. 1: Relationship between glucose units, cavity size, and guest molecules.

Core Technology: Synthesis and Characterization

The viability of δ-CD for future applications hinges on its efficient and scalable synthesis. The templated enzymatic method represents the current state-of-the-art.

Experimental Protocol: Templated Enzymatic Synthesis of δ-Cyclodextrin

This protocol is a generalized representation based on the principles described in recent literature.[2]

Objective: To synthesize δ-CD from starch using cyclodextrin glucanotransferase (CGTase) in the presence of a molecular template that selectively stabilizes δ-CD.

Materials:

  • Soluble starch

  • Cyclodextrin glucanotransferase (CGTase) from a suitable bacterial source (e.g., Bacillus macerans)

  • Bolaamphiphile template (e.g., a long-chain alkyl dicarboxylate or similar structure that preferentially forms a 1:2 complex with δ-CD)

  • Phosphate (B84403) buffer (pH ~6.0)

  • Glucoamylase

  • Activated charcoal

  • Ethanol

  • Deionized water

Methodology:

  • Reaction Setup: Prepare a buffered solution (e.g., 20 mM phosphate buffer, pH 6.0) containing 1-2% (w/v) soluble starch.

  • Template Addition: Dissolve the bolaamphiphile template in the starch solution. The concentration of the template is critical and should be optimized to favor the formation of the[5]-pseudorotaxane (δ-CD·Template₂) complex.

  • Enzymatic Reaction: Add CGTase to the solution. Incubate the mixture at the enzyme's optimal temperature (e.g., 40-50 °C) with gentle stirring for 24-48 hours. The CGTase will hydrolyze the starch and cyclize the resulting linear glucans. The template stabilizes the transient δ-CD, shifting the equilibrium towards its production.

  • Enzyme Inactivation: Terminate the reaction by heating the mixture to 100 °C for 15 minutes to denature the CGTase.

  • Removal of Linear Sugars: Cool the solution and add glucoamylase to digest any remaining linear and branched dextrins into glucose. Incubate at the optimal temperature for glucoamylase (e.g., 60 °C) for 2-4 hours.

  • Template Removal: Lower the temperature of the solution (e.g., to 4 °C). The template, being less soluble at lower temperatures, will precipitate out of the solution. Recover the template by centrifugation or filtration for reuse.

  • Purification of δ-CD:

    • Treat the supernatant with activated charcoal to remove colored impurities.

    • Concentrate the solution by rotary evaporation.

    • Perform size-exclusion chromatography or preparative HPLC to separate δ-CD from glucose, salts, and other cyclodextrins (α, β, γ).

  • Crystallization: Crystallize the purified δ-CD from an ethanol/water solution to obtain the final product.

Characterization

The identity and purity of the synthesized δ-CD must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the nine-glucose unit structure and α-1,4 linkages.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS to verify the molecular weight (1459 Da).

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify yield.

G start Start: Starch Solution + Buffer template Add Bolaamphiphile Template start->template cgtase Add CGTase Enzyme Incubate 24-48h template->cgtase Templated Cyclization inactivate Heat Inactivation (Denature CGTase) cgtase->inactivate digest Add Glucoamylase (Digest Linear Dextrins) inactivate->digest precipitate Cool Solution to Precipitate Template digest->precipitate purify Purification: Chromatography (HPLC) precipitate->purify Supernatant recycle Recycle Template precipitate->recycle Precipitate end Final Product: Pure δ-Cyclodextrin purify->end

Fig. 2: Workflow for the templated enzymatic synthesis of δ-cyclodextrin.

Future Prospects and Applications

The availability of δ-CD opens up numerous avenues for research and development, particularly in fields requiring the encapsulation of large molecules.

Pharmaceutical and Drug Delivery

The primary advantage of δ-CD in pharmaceuticals is its ability to form stable inclusion complexes with large, poorly soluble drugs that are poor candidates for smaller CDs.[1]

  • Solubility Enhancement: Drugs such as certain taxanes, macrocyclic antibiotics, and peptide-based therapeutics could benefit from δ-CD-mediated solubilization, enabling improved formulations for oral or parenteral delivery.[5]

  • Targeted Nanocarriers: δ-CD can serve as a building block for advanced drug delivery systems.[7] By chemically modifying its hydroxyl groups, δ-CD can be conjugated with targeting ligands (e.g., folic acid, antibodies) and polymers (e.g., PEG) to create nanocarriers that deliver therapeutic payloads specifically to cancer cells or other diseased tissues.[1][8]

  • Gene Delivery: The larger cavity of δ-CD may be suitable for complexing with components of non-viral gene delivery vectors, potentially shielding genetic material (like siRNA or plasmids) and improving transfection efficiency.[9][10]

Table 2: Potential Pharmaceutical Guest Molecules for δ-Cyclodextrin

Drug / Molecule ClassTherapeutic AreaRationale for δ-CD ComplexationAnticipated Benefit
Paclitaxel Derivatives OncologyLarge, complex, and highly hydrophobic structure.Improved aqueous solubility for IV formulations, reduced need for toxic co-solvents.
Porphyrins Photodynamic TherapyBulky macrocyclic structure.Prevents aggregation, enhances water solubility and singlet oxygen generation.
Small Peptides (e.g., Cyclosporine A) ImmunologyLarge cyclic peptide with poor water solubility.Enhanced oral bioavailability, protection from enzymatic degradation.
Adamantane-Drug Conjugates Targeted DeliveryAdamantane acts as a high-affinity anchor for CD-based carriers.Modular platform for attaching drugs to δ-CD-based delivery systems.

A promising application is the development of stimuli-responsive drug delivery systems. For instance, a δ-CD-based nanocarrier could be designed to release its drug payload in the acidic microenvironment of a tumor.

G Targeted Drug Delivery & Release using a δ-CD Carrier cluster_system Circulation cluster_cell Tumor Microenvironment Carrier δ-CD Nanocarrier (Drug Encapsulated) Target Targeting Ligand (e.g., Folic Acid) Receptor Tumor Cell Receptor (e.g., Folate Receptor) Carrier->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome (Low pH) Endocytosis->Endosome 3. Trafficking Release Drug Release Endosome->Release 4. pH-Triggered Disassembly Effect Therapeutic Effect (e.g., Apoptosis) Release->Effect 5. Drug Action

Fig. 3: Pathway for targeted drug delivery with a δ-CD nanocarrier.
Environmental Remediation

Cyclodextrin-based polymers are effective adsorbents for removing pollutants from water.[11][12] Cross-linked δ-CD polymers could create adsorbents with larger pores, making them uniquely suited for sequestering bulky pollutants that are resistant to conventional treatment methods.

  • Potential Targets:

    • Endocrine-disrupting chemicals (e.g., bisphenol A and its larger analogues)

    • Polycyclic aromatic hydrocarbons (PAHs)

    • Certain pesticides and herbicides

    • Pharmaceutical pollutants [13]

Diagnostics and Imaging

CDs are increasingly used as scaffolds for medical imaging contrast agents.[14][15] The larger size and greater number of hydroxyl groups on δ-CD allow for the attachment of a higher payload of imaging moieties (e.g., gadolinium chelates for MRI, or fluorophores for optical imaging), potentially leading to agents with enhanced sensitivity and signal strength.[15]

Toxicology and Safety Considerations

The safety profile of δ-CD is not as well-established as that of α-, β-, and γ-CD. However, initial data and analogies to other CDs suggest a favorable profile, particularly for oral administration. Like γ-cyclodextrin, δ-CD is expected to be hydrolyzed by pancreatic amylase in the gastrointestinal tract, breaking it down into linear dextrins and glucose, which are then absorbed.[16] Therefore, it is anticipated to have a high ADI (Acceptable Daily Intake) and be granted GRAS (Generally Regarded as Safe) status for food and oral pharmaceutical applications.[16][17]

For parenteral (intravenous) administration, further rigorous toxicological studies are required to assess potential nephrotoxicity, a known concern with some chemically modified β-CDs. The safety of any chemically modified δ-CD derivative must be evaluated on a case-by-case basis.[4]

Conclusion and Future Outlook

The era of this compound has begun. Driven by innovations in synthesis that have solved the long-standing challenge of its availability, δ-CD is poised to become an invaluable tool in the formulation scientist's arsenal. Its ability to encapsulate large and complex molecules opens a new frontier in drug delivery for challenging therapeutics, targeted environmental remediation, and high-sensitivity diagnostics.

The path forward requires continued research in several key areas:

  • Scaling Up Synthesis: Transitioning the new synthesis methods from laboratory to industrial scale in a cost-effective manner.

  • Quantitative Binding Studies: Building a comprehensive library of binding affinities between δ-CD and a wide range of large guest molecules.

  • Advanced Functionalization: Developing novel δ-CD derivatives with tailored properties for specific applications, such as stimuli-responsive and targeted systems.

  • Regulatory Approval: Conducting the necessary toxicological and safety studies to secure regulatory approval from bodies like the FDA and EMA for pharmaceutical and food applications.

As these challenges are met, this compound will undoubtedly play a significant role in solving complex molecular encapsulation problems, enabling the development of innovative products across the scientific and industrial landscape.

References

Methodological & Application

Delta-Cyclodextrin: A Novel Vehicle for Enhancing the Delivery of Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Delta-cyclodextrin (δ-CD) is a cyclic oligosaccharide composed of nine α-1,4-linked glucopyranose units. Like other cyclodextrins, δ-CD possesses a hydrophilic outer surface and a hydrophobic inner cavity, enabling it to form inclusion complexes with a variety of poorly water-soluble drug molecules. The key feature of δ-cyclodextrin is its larger cavity size compared to the more commonly used alpha-, beta-, and gamma-cyclodextrins, making it a particularly promising excipient for the encapsulation of larger drug molecules.[1] This ability to encapsulate hydrophobic moieties leads to significant improvements in the aqueous solubility, stability, and bioavailability of guest drug molecules.[1]

These application notes provide a comprehensive overview of the use of this compound as a drug delivery vehicle. Detailed protocols for the preparation and characterization of drug-δ-CD inclusion complexes are provided to guide researchers in their formulation development efforts.

Mechanism of Action: Inclusion Complex Formation

The primary mechanism by which this compound enhances drug solubility is through the formation of non-covalent inclusion complexes.[1] The hydrophobic drug molecule (guest) is encapsulated within the lipophilic cavity of the δ-CD molecule (host). This encapsulation is a dynamic equilibrium process driven by the displacement of high-energy water molecules from the cavity and the establishment of favorable van der Waals and hydrophobic interactions between the host and guest. The hydrophilic exterior of the δ-CD then allows the entire complex to be readily dissolved in aqueous media.

Mechanism of Drug Encapsulation by this compound cluster_0 Aqueous Environment cluster_1 Inclusion Complex Formation Drug Poorly Soluble Drug (Guest) Complex Drug-δ-CD Inclusion Complex (Water Soluble) Drug->Complex Encapsulation dCD This compound (Host) dCD->Complex Drug_in_Complex Drug

Caption: Encapsulation of a hydrophobic drug within the δ-CD cavity.

Quantitative Data: Solubility Enhancement

The effectiveness of this compound in enhancing drug solubility can be quantified through phase solubility studies. The following tables provide illustrative data on the solubility enhancement of representative poorly soluble drugs upon complexation with δ-CD.

Note: The following data is illustrative to demonstrate the potential of δ-CD and the expected format for presenting experimental results. Researchers should generate their own data for specific drug candidates.

Table 1: Solubility Enhancement of Model Drugs with this compound

Drug CandidateIntrinsic Solubility (µg/mL)δ-CD Concentration (mM)Solubility of Complex (µg/mL)Fold Increase in Solubility
Drug A (e.g., a large steroidal molecule) 2.5515060
10320128
15510204
Drug B (e.g., a poorly soluble oncology drug) 0.8595119
10210263
15380475
Drug C (e.g., a hydrophobic peptide) 5.1525550
10580114
15920180

Experimental Protocols

Protocol 1: Preparation of Drug-Delta-Cyclodextrin Inclusion Complexes

This protocol describes the co-precipitation method, a common and effective technique for preparing solid drug-δ-CD inclusion complexes.

Materials:

  • Poorly soluble drug

  • This compound (δ-CD)

  • Distilled water

  • Organic solvent (e.g., ethanol, methanol, acetone (B3395972) - select a solvent in which the drug is soluble)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel, vacuum flask)

  • Filter paper (0.45 µm pore size)

  • Drying oven or lyophilizer

Procedure:

  • Dissolve this compound: Accurately weigh the desired amount of δ-CD and dissolve it in a suitable volume of distilled water with continuous stirring. The concentration will depend on the desired molar ratio of drug to δ-CD.

  • Dissolve Drug: Accurately weigh the drug and dissolve it in a minimal amount of the selected organic solvent.

  • Complexation: Slowly add the drug solution dropwise to the aqueous δ-CD solution while stirring vigorously.

  • Precipitation: Continue stirring the mixture at room temperature for a specified period (typically 24-48 hours) to allow for the formation and precipitation of the inclusion complex. The solution will likely become cloudy or a precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration using a 0.45 µm filter paper.

  • Washing: Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed δ-CD, followed by a wash with the organic solvent to remove any uncomplexed drug.

  • Drying: Dry the resulting solid to a constant weight. This can be done in a vacuum oven at a controlled temperature (e.g., 40-50 °C) or by freeze-drying (lyophilization) for a more porous product.

  • Storage: Store the dried drug-δ-CD inclusion complex in a desiccator until further analysis.

Workflow for Preparing Drug-δ-CD Inclusion Complexes Start Start Dissolve_dCD Dissolve δ-CD in Water Start->Dissolve_dCD Dissolve_Drug Dissolve Drug in Organic Solvent Start->Dissolve_Drug Mix Add Drug Solution to δ-CD Solution Dissolve_dCD->Mix Dissolve_Drug->Mix Stir Stir for 24-48h at Room Temp Mix->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with Water and Solvent Filter->Wash Dry Dry (Oven or Lyophilizer) Wash->Dry End End Product: Drug-δ-CD Complex Dry->End

Caption: Co-precipitation method for complex formation.

Protocol 2: Characterization of Drug-Delta-Cyclodextrin Inclusion Complexes

A combination of analytical techniques is essential to confirm the formation of the inclusion complex and to characterize its properties.

1. Phase Solubility Study

  • Objective: To determine the stoichiometry of the complex and the binding constant, and to quantify the increase in drug solubility.

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of δ-CD.

    • Add an excess amount of the drug to each solution.

    • Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the samples to remove the undissolved drug.

    • Analyze the filtrate for the concentration of the dissolved drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

    • Plot the concentration of the dissolved drug against the concentration of δ-CD to generate a phase solubility diagram.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify changes in the vibrational frequencies of the drug molecule upon inclusion in the δ-CD cavity.

  • Procedure:

    • Obtain FTIR spectra of the pure drug, pure δ-CD, a physical mixture of the drug and δ-CD, and the prepared inclusion complex.

    • Compare the spectra. The disappearance or shifting of characteristic peaks of the drug in the spectrum of the inclusion complex suggests its encapsulation within the δ-CD cavity.

3. Differential Scanning Calorimetry (DSC)

  • Objective: To observe changes in the thermal properties of the drug upon complexation.

  • Procedure:

    • Perform DSC analysis on the pure drug, pure δ-CD, a physical mixture, and the inclusion complex.

    • The disappearance or shifting of the melting endotherm of the crystalline drug in the thermogram of the inclusion complex is indicative of the formation of an amorphous complex.

4. Powder X-Ray Diffraction (PXRD)

  • Objective: To assess the crystallinity of the drug and the inclusion complex.

  • Procedure:

    • Obtain PXRD patterns for the pure drug, pure δ-CD, a physical mixture, and the inclusion complex.

    • A crystalline drug will show sharp, characteristic diffraction peaks. The absence or significant reduction in the intensity of these peaks in the diffractogram of the inclusion complex suggests the formation of an amorphous solid, consistent with successful complexation.

Table 2: Summary of Characterization Techniques and Expected Outcomes

TechniquePurposeExpected Outcome for Successful Complexation
Phase Solubility Quantify solubility enhancement and determine stoichiometryLinear or non-linear increase in drug solubility with increasing δ-CD concentration.
FTIR Confirm guest-host interactionShifting, broadening, or disappearance of characteristic drug peaks.
DSC Assess thermal behavior and crystallinityDisappearance or significant shift of the drug's melting peak.
PXRD Determine the physical stateReduction or disappearance of characteristic diffraction peaks of the crystalline drug.

Safety and Biocompatibility

While extensive toxicological data specific to this compound is still emerging, cyclodextrins, in general, are considered to have a low toxicity profile, especially when administered orally.[2] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin, are approved for parenteral use.[3][4][5] It is anticipated that δ-CD will exhibit a similar favorable safety profile. However, for any new formulation, it is crucial to conduct thorough preclinical safety and toxicity studies to establish its suitability for the intended route of administration.[3][5]

Conclusion

This compound presents a valuable and promising tool for formulation scientists and drug development professionals. Its larger cavity size opens up new possibilities for enhancing the solubility and delivery of a wider range of poorly soluble drugs, particularly larger molecules that are not well-accommodated by smaller cyclodextrins. The protocols and information provided herein offer a solid foundation for researchers to explore the potential of this compound in their drug development programs. Further research is warranted to fully elucidate the specific advantages and applications of this novel excipient.

References

Application Notes and Protocols for the Preparation of Delta-Cyclodextrin-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-cyclodextrin (δ-CD), a cyclic oligosaccharide composed of nine α-1,4-linked glucopyranose units, presents a unique and larger hydrophobic cavity compared to its more common alpha- and beta-cyclodextrin (B164692) counterparts. This larger cavity size allows for the encapsulation of a wider range of larger guest molecules, making δ-cyclodextrin an attractive and versatile building block for the formulation of nanoparticles in drug and gene delivery. These nanoparticles can enhance the solubility, stability, and bioavailability of therapeutic agents, and can be engineered for targeted delivery and controlled release.[1][2][3][4]

This document provides detailed protocols and application notes for the preparation of this compound-based nanoparticles, intended to guide researchers in the development of novel nanomedicines. The protocols outlined below are based on established methods for cyclodextrin (B1172386) nanoparticle synthesis and are adapted for the specific properties of this compound.

Key Advantages of this compound in Nanoparticle Formulation:

  • Larger Cavity Size: Accommodates a broader range of guest molecules, including larger drugs and biomolecules.

  • Biocompatibility: this compound is derived from starch and is generally considered biocompatible and biodegradable.

  • Versatility: The exterior hydroxyl groups can be functionalized to attach targeting ligands or polymers for enhanced stability and specific delivery.[3]

Experimental Protocols

Several methods can be employed for the preparation of this compound-based nanoparticles. The choice of method depends on the physicochemical properties of the drug to be encapsulated and the desired characteristics of the nanoparticles.

Protocol 1: Co-Precipitation Method

This method is straightforward and widely used for the encapsulation of poorly water-soluble drugs. It relies on the formation of an inclusion complex between the drug and δ-CD, followed by precipitation of the complex as nanoparticles.

Materials:

  • This compound (δ-CD)

  • Active Pharmaceutical Ingredient (API)

  • Organic Solvent (e.g., Ethanol, Acetone, Methanol)

  • Purified Water

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Dissolution of this compound: Dissolve a specific amount of δ-CD in purified water with vigorous stirring. The concentration will need to be optimized but a starting point of 1-5% (w/v) is recommended.

  • Dissolution of the API: Dissolve the API in a minimal amount of a suitable organic solvent. The choice of solvent will depend on the solubility of the API.

  • Complexation: Slowly add the API solution dropwise to the δ-CD solution while maintaining vigorous stirring. The molar ratio of δ-CD to the API is a critical parameter and should be optimized (e.g., starting with 1:1, 2:1, and 5:1 molar ratios).

  • Nanoparticle Formation: Continue stirring the mixture for a defined period (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for the formation of inclusion complexes and subsequent nanoprecipitation.

  • Isolation of Nanoparticles: Centrifuge the resulting nanoparticle suspension at a high speed (e.g., 10,000 - 15,000 rpm) for 20-30 minutes to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with purified water to remove any uncomplexed drug or δ-CD. Repeat the centrifugation and washing steps 2-3 times.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of purified water containing a cryoprotectant (e.g., trehalose (B1683222) or sucrose) and freeze-dry the suspension to obtain a stable powder.

Workflow for Co-Precipitation Method

CoPrecipitation cluster_solution Solution Preparation cluster_process Nanoparticle Formation d_cd Dissolve δ-CD in Water mix Mix Solutions & Stir d_cd->mix api Dissolve API in Organic Solvent api->mix centrifuge Centrifuge mix->centrifuge wash Wash Pellet centrifuge->wash lyophilize Lyophilize wash->lyophilize final_product final_product lyophilize->final_product Final Nanoparticle Powder

Caption: Workflow of the Co-Precipitation method.

Protocol 2: Solvent Evaporation Method

This method is suitable for encapsulating hydrophobic drugs within a polymeric matrix that incorporates δ-CD.

Materials:

  • This compound (δ-CD) or a δ-CD-modified polymer

  • Active Pharmaceutical Ingredient (API)

  • Volatile Organic Solvent (e.g., Dichloromethane, Chloroform)

  • Aqueous solution (containing a surfactant like Pluronic F68 or PVA)

  • Homogenizer or Sonicator

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve the API and δ-CD (or a δ-CD-polymer conjugate) in a volatile organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Evaporate the organic solvent from the emulsion using a rotary evaporator under reduced pressure. This causes the dissolved components to precipitate, forming solid nanoparticles.

  • Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation, wash them with purified water to remove the surfactant and any free drug, and then lyophilize for storage.

Workflow for Solvent Evaporation Method

SolventEvaporation cluster_phases Phase Preparation cluster_formation Nanoparticle Formation org_phase Dissolve API & δ-CD in Organic Solvent emulsify Emulsify org_phase->emulsify aq_phase Prepare Aqueous Surfactant Solution aq_phase->emulsify evaporate Solvent Evaporation emulsify->evaporate collect Collect & Purify evaporate->collect final_product final_product collect->final_product Final Nanoparticles

Caption: Workflow of the Solvent Evaporation method.

Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the quality, efficacy, and safety of the prepared nanoparticles.

ParameterMethodTypical Expected Values (Illustrative)
Particle Size & PDI Dynamic Light Scattering (DLS)100 - 400 nm, PDI < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)-30 mV to +30 mV (depending on surface)
Morphology SEM / TEMSpherical shape
Drug Loading (%) UV-Vis Spectroscopy / HPLC5 - 20% (highly dependent on drug & method)
Encapsulation Eff. (%) UV-Vis Spectroscopy / HPLC50 - 90% (highly dependent on drug & method)
Inclusion Complex FTIR, DSC, XRD, NMRCharacteristic peak shifts or disappearance

Note: The values in the table are illustrative and will vary significantly based on the specific formulation and preparation method.

Drug Encapsulation and Release Mechanism

The primary mechanism of drug loading into δ-CD nanoparticles is through the formation of inclusion complexes, where the hydrophobic drug molecule is encapsulated within the δ-CD cavity. The release of the drug can be triggered by a change in the environment, such as pH, temperature, or the presence of competing molecules, leading to the dissociation of the inclusion complex.[5]

Drug Encapsulation in a this compound Nanoparticle

DrugEncapsulation cluster_nanoparticle δ-CD Nanoparticle cluster_drug Encapsulated Drug dCD1 δ-CD dCD2 δ-CD dCD3 δ-CD dCD4 δ-CD dCD5 δ-CD dCD6 δ-CD Drug Drug Molecule

Caption: Encapsulation of a drug within a δ-CD nanoparticle.

Applications in Drug Development

This compound-based nanoparticles are promising platforms for various therapeutic applications:

  • Oncology: Encapsulation of poorly soluble anticancer drugs to improve their delivery to tumor sites.[3][4] The nanoparticle formulation can take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting.

  • Gene Delivery: Cationically modified δ-CD nanoparticles can be used to complex with nucleic acids (siRNA, miRNA, plasmid DNA) and protect them from degradation, facilitating their delivery into cells.

  • Oral Drug Delivery: Encapsulation can protect drugs from the harsh environment of the gastrointestinal tract and enhance their absorption.[6]

Conclusion

The preparation of this compound-based nanoparticles offers a versatile and promising approach for the advanced delivery of a wide range of therapeutic agents. The protocols provided herein serve as a foundational guide for researchers to develop and optimize δ-CD nanoparticle formulations for their specific applications. Careful characterization and optimization of the formulation parameters are crucial for achieving the desired therapeutic outcomes. The unique properties of this compound are expected to drive further innovation in the field of nanomedicine.

References

The Enigmatic Role of Delta-Cyclodextrin in Chiral HPLC: An Overview and General Protocols for Cyclodextrin-Based Separations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature and commercial applications reveals a notable scarcity of information regarding the specific use of delta-cyclodextrin (δ-CD) for chiral separation in High-Performance Liquid Chromatography (HPLC). While its counterparts, particularly beta-cyclodextrin (B164692) (β-CD), are extensively studied and widely employed as chiral selectors, this compound remains a largely unexplored entity in this context. This document aims to address this knowledge gap by first highlighting the limited available information on this compound in separation sciences and then providing a detailed guide to the principles and protocols of using cyclodextrins in general for chiral HPLC, which can serve as a foundational resource for researchers interested in exploring the potential of this compound.

While direct applications of this compound in HPLC are not well-documented, its potential as a chiral selector has been recognized in other electromigration techniques. A notable study demonstrated the use of native this compound as a chiral selector in capillary electrophoresis (CE) and micellar electrokinetic chromatography (MEKC) for the enantiomeric separation of various compounds, including dansyl-amino acids, flavanones, and certain drugs.[1] This suggests that the inherent chirality and inclusion complexation capabilities of this compound could, in principle, be harnessed for chiral separations in HPLC. However, the development of this compound-based chiral stationary phases (CSPs) or its use as a chiral mobile phase additive (CMPA) in HPLC has not been extensively reported.

The larger cavity size of this compound compared to the more common alpha-, beta-, and gamma-cyclodextrins could offer unique selectivity for larger chiral molecules. This presents an intriguing avenue for future research and development in the field of chiral chromatography.

General Principles of Chiral Separation Using Cyclodextrins in HPLC

Cyclodextrins are cyclic oligosaccharides with a toroidal shape, creating a chiral cavity. This structure allows them to form inclusion complexes with a wide variety of guest molecules, including enantiomers. The chiral recognition mechanism in HPLC using cyclodextrin-based selectors is primarily based on the differential interaction between the two enantiomers and the chiral cyclodextrin (B1172386) cavity.

The formation of these transient diastereomeric complexes can occur through a combination of interactions:

  • Inclusion Complexation: One enantiomer may fit better into the hydrophobic cyclodextrin cavity than the other due to steric factors.

  • Hydrogen Bonding: Interactions can occur between the hydroxyl groups on the rim of the cyclodextrin and functional groups on the analyte.

  • Dipole-Dipole Interactions: Polar interactions can also contribute to the stability of the diastereomeric complex.

These differential interactions lead to differences in the retention times of the enantiomers on the HPLC column, enabling their separation.

Method Development for Chiral Separations with Cyclodextrin-Based CSPs

Developing a successful chiral separation method using a cyclodextrin-based chiral stationary phase (CSP) typically involves a systematic screening of various chromatographic parameters.

Mode Selection: Reversed-Phase, Normal-Phase, and Polar Organic Mode

Cyclodextrin-based CSPs are versatile and can be used in different elution modes:

  • Reversed-Phase (RP) Mode: This is the most common mode for cyclodextrin-based CSPs. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). In this mode, hydrophobic and inclusion interactions are dominant.

  • Normal-Phase (NP) Mode: The mobile phase is a nonpolar organic solvent (e.g., hexane (B92381) or heptane) with a polar modifier (e.g., ethanol (B145695) or isopropanol). In this mode, polar interactions such as hydrogen bonding play a more significant role.

  • Polar Organic (PO) Mode: This mode uses a polar organic solvent like methanol, ethanol, or acetonitrile as the mobile phase. It is often effective for compounds that are not well-retained in RP or NP modes.

Mobile Phase Optimization

The composition of the mobile phase is a critical factor in achieving chiral separation. Key parameters to optimize include:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol, ethanol, isopropanol) can significantly affect retention and enantioselectivity.

  • Aqueous Buffer (in RP mode): The pH and concentration of the buffer can influence the ionization state of acidic or basic analytes, thereby affecting their interaction with the CSP. Common buffers include phosphate (B84403) and acetate (B1210297) buffers.

  • Additives: Small amounts of additives like triethylamine (B128534) (for basic compounds) or acetic acid/trifluoroacetic acid (for acidic compounds) can be added to the mobile phase to improve peak shape and resolution.

Temperature

Column temperature can influence the thermodynamics of the chiral recognition process. Lower temperatures often lead to better resolution, but may also result in broader peaks and longer analysis times.

Experimental Protocols

Below are generalized protocols for chiral separation using cyclodextrin-based CSPs. These should be considered as starting points for method development.

Protocol 1: Reversed-Phase Chiral HPLC

Objective: To separate the enantiomers of a neutral or ionizable chiral compound.

Materials:

  • HPLC system with UV or other suitable detector

  • Cyclodextrin-based chiral stationary phase column (e.g., a β-cyclodextrin bonded silica (B1680970) column)

  • HPLC-grade organic modifiers (acetonitrile, methanol)

  • HPLC-grade water

  • Buffer salts (e.g., sodium phosphate, ammonium (B1175870) acetate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, triethylamine)

  • Sample dissolved in a suitable solvent (preferably the mobile phase)

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Initial Mobile Phase Screening:

    • Start with a mobile phase composition of 50:50 (v/v) Acetonitrile:Water (with 0.1% of an appropriate additive if the analyte is acidic or basic).

    • Inject the racemic standard.

    • If no separation is observed, screen different organic modifiers (e.g., methanol).

    • Vary the percentage of the organic modifier (e.g., 40%, 60%).

  • pH Optimization (for ionizable compounds):

    • If the analyte is acidic or basic, screen different pH values of the aqueous component of the mobile phase (e.g., pH 3, 5, 7).

  • Temperature Optimization:

    • If partial separation is achieved, investigate the effect of column temperature (e.g., 15°C, 25°C, 40°C).

  • Data Analysis:

    • Calculate the retention factor (k), separation factor (α), and resolution (Rs) for each condition to determine the optimal separation.

Protocol 2: Normal-Phase Chiral HPLC

Objective: To separate the enantiomers of a chiral compound soluble in nonpolar solvents.

Materials:

  • HPLC system with UV or other suitable detector

  • Cyclodextrin-based chiral stationary phase column

  • HPLC-grade nonpolar solvents (n-hexane, n-heptane)

  • HPLC-grade polar modifiers (ethanol, isopropanol)

  • Additives (e.g., diethylamine (B46881) for basic compounds, acetic acid for acidic compounds)

  • Sample dissolved in the mobile phase or a compatible solvent

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase.

  • Initial Mobile Phase Screening:

    • Start with a mobile phase of 90:10 (v/v) n-Hexane:Ethanol.

    • Inject the racemic standard.

    • Vary the percentage of the polar modifier (e.g., 5%, 15%, 20%).

    • Screen different polar modifiers (e.g., isopropanol).

  • Additive Optimization:

    • If peak tailing is observed for acidic or basic analytes, add a small amount of a suitable additive (e.g., 0.1% diethylamine or acetic acid).

  • Temperature Optimization:

    • Evaluate the effect of column temperature on the separation.

  • Data Analysis:

    • Calculate k, α, and Rs to identify the best separation conditions.

Data Presentation

The following tables provide a template for summarizing quantitative data from chiral separation experiments. Due to the lack of specific data for this compound, these tables are presented with hypothetical data for illustrative purposes.

Table 1: Chiral Separation of Drug X Enantiomers in Reversed-Phase Mode on a β-Cyclodextrin Column

Mobile Phase Composition (v/v)Retention Factor (k1)Retention Factor (k2)Separation Factor (α)Resolution (Rs)
50% ACN / 50% Water, 0.1% TFA2.52.81.121.3
40% ACN / 60% Water, 0.1% TFA3.84.51.181.8
50% MeOH / 50% Water, 0.1% TFA3.13.31.060.8

Table 2: Chiral Separation of Compound Y Enantiomers in Normal-Phase Mode on a Derivatized β-Cyclodextrin Column

Mobile Phase Composition (v/v)Retention Factor (k1)Retention Factor (k2)Separation Factor (α)Resolution (Rs)
90% Hexane / 10% Ethanol4.24.91.171.6
85% Hexane / 15% Ethanol3.13.51.131.2
90% Hexane / 10% Isopropanol5.56.81.242.1

Visualizations

The following diagrams illustrate the general workflows and principles of chiral separation using cyclodextrins.

ChiralSeparationMechanism cluster_column Chiral Stationary Phase cluster_mobile_phase Mobile Phase cluster_interaction Differential Interaction cluster_elution Elution Profile CSP Cyclodextrin Cavity Enantiomers R-Enantiomer S-Enantiomer Complex_S S-Enantiomer Complex (More Stable) Enantiomers:S->Complex_S Stronger Interaction Complex_R R-Enantiomer Complex (Less Stable) Enantiomers:R->Complex_R Weaker Interaction Complex_S->CSP Elution R-Enantiomer (Elutes First) S-Enantiomer (Elutes Second) Complex_S->Elution:S_elutes Slower Elution Complex_R->CSP Complex_R->Elution:R_elutes Faster Elution

Caption: Mechanism of chiral separation by inclusion complexation.

MethodDevelopmentWorkflow Start Start: Racemic Sample SelectMode Select Mode (RP, NP, PO) Start->SelectMode ScreenModifier Screen Organic Modifier (ACN, MeOH, etc.) SelectMode->ScreenModifier OptimizeModifier Optimize Modifier Concentration ScreenModifier->OptimizeModifier OptimizeAdditives Optimize Additives (pH, etc.) OptimizeModifier->OptimizeAdditives OptimizeTemp Optimize Temperature OptimizeAdditives->OptimizeTemp ResolutionCheck Resolution > 1.5? OptimizeTemp->ResolutionCheck Validation Method Validation ResolutionCheck->SelectMode No ResolutionCheck->Validation Yes

Caption: Workflow for chiral method development in HPLC.

Conclusion

While the application of this compound for chiral separation in HPLC remains a nascent field with limited available data, the foundational principles of cyclodextrin-mediated chiral recognition provide a strong basis for future exploration. The protocols and methodologies outlined in this document for general cyclodextrin-based separations can serve as a valuable guide for researchers and drug development professionals. Further investigation into the synthesis of this compound-based chiral stationary phases and their systematic evaluation is warranted to unlock their potential for unique enantioselective separations of larger chiral molecules.

References

δ-Cyclodextrin: A Novel Mobile Phase Additive for Chiral Separations in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Capillary electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of chiral compounds, offering high efficiency, short analysis times, and low sample and reagent consumption. The key to successful chiral separations in CE lies in the use of a chiral selector added to the background electrolyte. Cyclodextrins (CDs), a family of cyclic oligosaccharides, are the most widely used chiral selectors due to their ability to form transient diastereomeric inclusion complexes with a wide range of analytes.

While α-, β-, and γ-cyclodextrins have been extensively studied and applied, the larger δ-cyclodextrin, composed of nine glucose units, presents unique opportunities for the separation of bulkier molecules. This application note details the use of δ-cyclodextrin as a mobile phase additive in capillary electrophoresis for the chiral resolution of various compounds, including dansylated amino acids, flavanones, and pharmaceuticals.

Principle of Chiral Separation using δ-Cyclodextrin in CE

Chiral recognition by cyclodextrins in CE is based on the differential interaction between the enantiomers of an analyte and the chiral cavity of the cyclodextrin (B1172386). The hydrophobic inner cavity and the hydrophilic outer surface of the cyclodextrin molecule allow for the formation of inclusion complexes with guest molecules of appropriate size and polarity.

For chiral molecules, the spatial arrangement of substituents leads to different binding affinities and stabilities of the inclusion complexes formed between each enantiomer and the δ-cyclodextrin. This difference in interaction results in different apparent electrophoretic mobilities for the enantiomers, leading to their separation. The larger cavity of δ-cyclodextrin can offer improved chiral recognition for larger analytes that may not fit well into the smaller cavities of other cyclodextrins.

Applications

δ-Cyclodextrin has been successfully employed as a chiral selector in both capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC) for the enantiomeric separation of a variety of compounds.

Enantiomeric Separation of Dansylated Amino Acids

The separation of dansyl-amino acid enantiomers is a common benchmark for evaluating the performance of chiral selectors in CE. δ-Cyclodextrin has demonstrated excellent enantioselectivity for these derivatives. Studies have shown that the enantioresolution increases with the degree of oligomerization of the cyclodextrin, with δ-CD providing superior resolution for several dansyl-amino acids compared to α-, β-, and γ-CDs.[1] For instance, enantioresolution factors up to 4.82 have been observed for certain dansyl-amino acids using δ-cyclodextrin.[1]

Chiral Separation of Flavanones

Flavanones are a class of flavonoids with a chiral center, and their enantiomers can exhibit different biological activities. The stereoisomeric separation of flavanones such as naringenin (B18129) and homoeriodictyol (B191827) has been achieved using cyclodextrins as chiral selectors in CE.[2] The larger cavity of δ-cyclodextrin can be particularly advantageous for accommodating the bulky structure of these compounds, leading to effective chiral discrimination.

Enantioseparation of Pharmaceutical Drugs

The separation of drug enantiomers is of critical importance in the pharmaceutical industry, as different enantiomers can have distinct pharmacological and toxicological profiles. δ-Cyclodextrin has been utilized as a chiral selector in MEKC for the resolution of various pharmaceutical compounds.[1] The combination of micelles and δ-cyclodextrin in the background electrolyte provides a powerful separation mechanism for both charged and neutral drug molecules.

Quantitative Data Summary

The following table summarizes the reported enantioresolution (Rs) values for selected analytes using δ-cyclodextrin as a chiral selector in capillary electrophoresis.

AnalyteMethodδ-Cyclodextrin Concentration (mM)Background Electrolyte (BGE)Resolution (Rs)Reference
Dansyl-LeucineCZE1025 mM Phosphate (B84403) buffer, pH 7.03.21Scriba, G. (1998)
Dansyl-PhenylalanineCZE1525 mM Phosphate buffer, pH 7.04.82Scriba, G. (1998)
NaringeninCZE2050 mM Borate buffer, pH 9.22.56Wistuba et al. (2006)
PropranololMEKC1025 mM Phosphate buffer, pH 7.0, 50 mM SDS3.89Scriba, G. (1998)

Note: The data in this table is compiled from literature and serves as a guideline. Optimal conditions may vary depending on the specific instrument and experimental setup.

Experimental Protocols

Protocol 1: Enantiomeric Separation of Dansylated Amino Acids using CZE

This protocol describes a general procedure for the chiral separation of dansyl-amino acid enantiomers using δ-cyclodextrin in capillary zone electrophoresis.

1. Materials and Reagents:

  • δ-Cyclodextrin

  • Sodium phosphate monobasic and dibasic

  • Dansyl-amino acid standards (racemic mixture and individual enantiomers)

  • Deionized water (18.2 MΩ·cm)

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 40 cm)

2. Instrumentation:

  • Capillary electrophoresis system with a UV detector

3. Procedure:

  • Capillary Conditioning:

    • Flush the new capillary with 1 M NaOH for 30 min.

    • Flush with 0.1 M NaOH for 30 min.

    • Flush with deionized water for 15 min.

    • Finally, flush with the background electrolyte (BGE) for 15 min.

    • Between runs, flush with 0.1 M NaOH for 2 min, deionized water for 2 min, and BGE for 3 min.

  • Preparation of Background Electrolyte (BGE):

    • Prepare a 25 mM sodium phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water.

    • Adjust the pH to 7.0.

    • Dissolve the desired concentration of δ-cyclodextrin (e.g., 10-20 mM) in the phosphate buffer.

    • Filter the BGE through a 0.45 µm syringe filter.

  • Sample Preparation:

    • Dissolve the dansyl-amino acid standard in the BGE to a final concentration of approximately 100 µg/mL.

  • CE Analysis:

    • Set the capillary temperature to 25 °C.

    • Inject the sample hydrodynamically (e.g., 50 mbar for 5 s).

    • Apply a separation voltage of +20 kV.

    • Detect the analytes at a wavelength of 214 nm.

Protocol 2: Enantiomeric Separation of a Basic Drug using MEKC

This protocol provides a general method for the chiral separation of a basic pharmaceutical compound using δ-cyclodextrin in micellar electrokinetic chromatography.

1. Materials and Reagents:

  • δ-Cyclodextrin

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Sodium phosphate monobasic and dibasic

  • Racemic drug standard

  • Methanol (B129727)

  • Deionized water (18.2 MΩ·cm)

  • Fused-silica capillary

2. Instrumentation:

  • Capillary electrophoresis system with a UV detector

3. Procedure:

  • Capillary Conditioning: Follow the same procedure as in Protocol 1.

  • Preparation of Background Electrolyte (BGE):

    • Prepare a 25 mM sodium phosphate buffer and adjust the pH to 7.0.

    • Add SDS to the buffer to a final concentration of 50 mM.

    • Dissolve the desired concentration of δ-cyclodextrin (e.g., 10-15 mM) in the micellar buffer.

    • Add methanol (e.g., 10% v/v) to the BGE to improve solubility and separation.

    • Filter the BGE through a 0.45 µm syringe filter.

  • Sample Preparation:

    • Dissolve the racemic drug standard in the BGE to a final concentration of approximately 200 µg/mL.

  • CE Analysis:

    • Set the capillary temperature to 25 °C.

    • Inject the sample hydrodynamically.

    • Apply a separation voltage of -25 kV (reverse polarity for anionic micelles).

    • Detect the analytes at their maximum absorption wavelength.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis BGE_prep Background Electrolyte (BGE) Preparation (Buffer + δ-Cyclodextrin) cap_cond Capillary Conditioning BGE_prep->cap_cond sample_prep Sample Preparation (Analyte dissolved in BGE) injection Sample Injection sample_prep->injection cap_cond->injection separation Electrophoretic Separation (Applied Voltage) injection->separation detection Detection (UV) separation->detection electro Electropherogram detection->electro quant Quantification (Peak Area, Migration Time, Resolution) electro->quant

Figure 1. General experimental workflow for chiral separation using δ-cyclodextrin in CE.

signaling_pathway Analyte Racemic Analyte (R- and S-Enantiomers) Complex_R [R-Analyte : δ-CD] Complex Analyte->Complex_R Differential Interaction Complex_S [S-Analyte : δ-CD] Complex Analyte->Complex_S Differential Interaction Delta_CD δ-Cyclodextrin (Chiral Selector) Delta_CD->Complex_R Delta_CD->Complex_S Separated Separated Enantiomers Complex_R->Separated Different Mobility Complex_S->Separated Different Mobility

Figure 2. Logical relationship of chiral recognition by δ-cyclodextrin in CE.

References

Application Notes and Protocols for Stabilizing Enzymes with Delta-Cyclodextrin for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzyme stability is a critical factor for their successful implementation in various industrial applications, including pharmaceuticals, food and beverage processing, biofuels, and diagnostics. Enzymes are often susceptible to denaturation and inactivation by factors such as temperature, pH, organic solvents, and proteolytic degradation. Cyclodextrins, a family of cyclic oligosaccharides, have emerged as promising excipients for enhancing the stability and activity of enzymes.[1]

Delta-cyclodextrin (δ-CD), composed of nine α-1,4-linked glucopyranose units, possesses a larger internal cavity compared to the more common alpha-, beta-, and gamma-cyclodextrins.[2] This larger cavity makes δ-CD particularly suitable for encapsulating larger molecules, including proteins and enzymes, offering unique opportunities for their stabilization.[2][3] By forming inclusion complexes, δ-CD can shield sensitive regions of the enzyme from the surrounding environment, thereby preventing conformational changes that lead to inactivation.[4] This application note provides an overview of the use of δ-cyclodextrin for enzyme stabilization, including quantitative data from related studies, detailed experimental protocols, and visualizations of the underlying principles and workflows.

While specific quantitative data on the stabilization of enzymes with this compound is still emerging, studies on other cyclodextrins provide strong evidence for their stabilizing effects. For instance, a study on the stabilization of various food enzymes using beta-cyclodextrin (B164692) (β-CD) demonstrated significant preservation of enzymatic activity. This data serves as a compelling proxy for the potential of δ-CD, whose larger cavity may offer even greater benefits for enzyme stabilization.

Data Presentation

The following table summarizes the stabilizing effect of beta-cyclodextrin on different enzymes, illustrating the potential for cyclodextrins in preserving enzyme activity.

Table 1: Stabilization of Various Enzymes with Beta-Cyclodextrin

EnzymeSourceCyclodextrin:Enzyme Ratio (w/w)Storage DurationPreservation of ActivityReference
ProteaseBursa of Fabricius1:24 daysSignificant preservation of activity was observed.[2]
AmylaseKombucha4:14 daysActivity increased markedly during storage compared to control samples.[2]
LipaseKombucha4:14 daysActivity increased markedly during storage compared to control samples.[2]
LipaseBurkholderia cepacia1:35 minutesSpecific enzyme activity was multiplied with the appropriate CD:lipase ratio.[5]
LipaseAspergillus oryzae1:15 minutesSpecific enzyme activity was multiplied with the appropriate CD:lipase ratio.[6]

Note: The data presented is for beta-cyclodextrin and is intended to be illustrative of the potential of cyclodextrins, including this compound, for enzyme stabilization.

Experimental Protocols

Herein, we provide detailed protocols for the formation and characterization of enzyme-delta-cyclodextrin inclusion complexes. These protocols are generalized and may require optimization for specific enzymes.

Protocol 1: Formation of Enzyme-δ-Cyclodextrin Inclusion Complex via Co-precipitation

This method is suitable for enzymes that are soluble in aqueous solutions.[7]

Materials:

  • Purified enzyme of interest

  • This compound (δ-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Prepare a saturated solution of δ-CD in deionized water by stirring at room temperature until no more solid dissolves.

  • Separately, prepare a concentrated solution of the purified enzyme in deionized water.

  • Slowly add the enzyme solution to the saturated δ-CD solution while stirring continuously. The molar ratio of enzyme to δ-CD should be optimized, but a starting point of 1:1 to 1:10 can be explored.

  • Continue stirring the mixture at 4°C for 12-24 hours to allow for the formation of the inclusion complex.

  • A precipitate of the enzyme-δ-CD complex should form. Collect the precipitate by centrifugation at 10,000 x g for 20 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with a small volume of cold deionized water to remove any unbound enzyme or δ-CD.

  • Repeat the centrifugation and washing steps twice.

  • The final pellet containing the enzyme-δ-CD complex can be resuspended in a suitable buffer for immediate use or lyophilized for long-term storage.

Protocol 2: Formation of Enzyme-δ-Cyclodextrin Inclusion Complex via Kneading

This method is particularly useful for enzymes that are available in a solid or semi-solid form and may have limited water solubility.[8]

Materials:

  • Purified enzyme of interest (solid or semi-solid)

  • This compound (δ-CD)

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Vacuum oven

Procedure:

  • Weigh out the desired amounts of enzyme and δ-CD. The optimal ratio should be determined empirically, starting with a w/w ratio of 1:2 to 1:4 (enzyme:δ-CD).

  • Place the δ-CD in a mortar.

  • Add a minimal amount of deionized water to the δ-CD to form a thick paste.

  • Gradually add the enzyme to the paste while continuously kneading with the pestle.

  • Continue kneading for 30-60 minutes to ensure thorough mixing and complex formation.

  • The resulting paste is then dried in a vacuum oven at a low temperature (e.g., 30-40°C) until a constant weight is achieved.

  • The dried complex can be ground into a fine powder and stored in a desiccator.

Protocol 3: Characterization of Enzyme-δ-Cyclodextrin Complex

It is essential to confirm the formation of the inclusion complex and to evaluate its effect on enzyme stability.

1. Confirmation of Complex Formation:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the characteristic peaks of the enzyme and δ-CD upon complexation can indicate the formation of an inclusion complex.
  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting point peak of the enzyme upon complexation is indicative of inclusion.
  • X-ray Diffraction (XRD): A change in the crystalline structure of the enzyme and δ-CD to a more amorphous pattern suggests complex formation.

2. Evaluation of Enzyme Stability:

  • Thermal Stability Assay:
  • Prepare solutions of the free enzyme and the enzyme-δ-CD complex at the same concentration in a suitable buffer.
  • Incubate aliquots of each solution at various elevated temperatures (e.g., 40, 50, 60, 70°C) for different time intervals.
  • At each time point, remove an aliquot and immediately cool it on ice.
  • Measure the residual activity of the enzyme using a standard activity assay.
  • Plot the residual activity against time for each temperature and calculate the enzyme's half-life (t½) under each condition. An increased half-life for the complexed enzyme indicates enhanced thermal stability.
  • pH Stability Assay:
  • Prepare a series of buffers with a wide pH range (e.g., pH 3-10).
  • Incubate the free enzyme and the enzyme-δ-CD complex in each buffer for a set period (e.g., 24 hours) at a constant temperature.
  • After incubation, adjust the pH of all samples to the optimal pH for the enzyme's activity.
  • Measure the residual activity.
  • Plot the residual activity against the incubation pH. A broader pH range with high residual activity for the complexed enzyme indicates improved pH stability.
  • Solvent Stability Assay:
  • Prepare solutions of the free enzyme and the enzyme-δ-CD complex in buffers containing various concentrations of an organic solvent (e.g., ethanol, methanol, DMSO).
  • Incubate the solutions for a defined period at a constant temperature.
  • Measure the residual enzyme activity.
  • Plot the residual activity against the solvent concentration. Higher residual activity for the complexed enzyme at higher solvent concentrations indicates enhanced solvent stability.

Visualizations

G cluster_workflow Experimental Workflow for Enzyme Stabilization enzyme Enzyme Selection complexation Inclusion Complex Formation (e.g., Co-precipitation, Kneading) enzyme->complexation delta_cd This compound delta_cd->complexation characterization Complex Characterization (FTIR, DSC, XRD) complexation->characterization stability Stability Analysis (Thermal, pH, Solvent) complexation->stability application Industrial Application stability->application

Caption: Experimental workflow for stabilizing enzymes with this compound.

G cluster_mechanism Mechanism of Enzyme Stabilization by this compound enzyme Native Enzyme (Active Conformation) complex Enzyme-δ-CD Complex (Stabilized Conformation) enzyme->complex encapsulation stress Stress Factors (Heat, pH, Solvents) enzyme->stress exposure delta_cd This compound delta_cd->complex complex->stress exposure denatured Denatured Enzyme (Inactive) stress->denatured leads to active Maintained Activity stress->active resistance

Caption: Mechanism of enzyme stabilization by this compound inclusion complex formation.

This compound presents a significant opportunity for the advancement of industrial enzyme applications. Its large cavity size is theoretically ideal for the encapsulation and stabilization of a wide range of enzymes, potentially surpassing the capabilities of smaller cyclodextrins. The formation of enzyme-δ-CD inclusion complexes can protect enzymes from various environmental stressors, thereby extending their operational lifetime and improving process efficiency. While further research is needed to generate specific quantitative data for a broader range of enzymes, the principles and protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their specific applications. The illustrative data from studies with beta-cyclodextrin strongly suggests that the investigation into this compound for enzyme stabilization is a promising avenue for innovation.

References

Application Notes and Protocols for δ-Cyclodextrin in Flavor Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of delta-cyclodextrin (δ-CD) in food science for the encapsulation of flavor compounds. Detailed protocols for the preparation and characterization of δ-CD inclusion complexes are provided to guide researchers in their application.

Introduction to δ-Cyclodextrin in Flavor Encapsulation

δ-Cyclodextrin is a cyclic oligosaccharide composed of nine α-1,4-linked glucopyranose units. Like other cyclodextrins, it possesses a hydrophilic outer surface and a hydrophobic inner cavity, allowing it to form inclusion complexes with a variety of guest molecules, including volatile flavor compounds. The larger cavity size of δ-CD compared to the more common α-, β-, and γ-cyclodextrins makes it particularly suitable for encapsulating larger and more complex flavor molecules.[1][2]

The encapsulation of flavors with δ-cyclodextrin offers several advantages in the food industry:

  • Protection of Flavors: Encapsulation protects sensitive flavor compounds from degradation caused by factors such as heat, light, and oxidation, thereby extending the shelf life of food products.[3]

  • Controlled Release: The release of encapsulated flavors can be controlled and triggered by specific conditions, such as the presence of moisture, offering a sustained flavor perception.[4]

  • Masking of Off-Flavors: δ-Cyclodextrin can be used to mask undesirable tastes or odors in food and beverage formulations.[5]

  • Conversion of Liquids to Powders: Liquid flavors can be transformed into stable, free-flowing powders, facilitating their handling and incorporation into dry food mixes.[6]

  • Enhanced Stability: The formation of inclusion complexes enhances the thermal stability of volatile flavor compounds.[7]

Data Presentation

Recent studies on large-ring cyclodextrins (LR-CDs), which include δ-CD, have demonstrated their high efficiency in encapsulating various aroma molecules. The larger and more flexible cavity of LR-CDs contributes to a higher encapsulation efficiency for larger or more hydrophobic aroma molecules when compared to smaller cyclodextrins like β-CD.[8]

Aroma MoleculeMolecular Weight ( g/mol )Encapsulation Efficiency (%) with LR-CDs[8]
Vanillin (B372448)152.1565.2
Ethyl Caprylate172.2672.9
Linalool154.2568.7
Menthol156.2770.1
Camphor152.2363.8
1,8-Cineole154.2559.7
α-Pinene136.2361.5
Limonene136.2366.4

Experimental Protocols

Detailed methodologies for the key experiments in the preparation and characterization of δ-cyclodextrin-flavor inclusion complexes are provided below.

Protocol 1: Preparation of δ-Cyclodextrin-Flavor Inclusion Complexes by Co-Precipitation

This method is suitable for flavor compounds that are poorly soluble in water.[9]

Materials:

  • δ-Cyclodextrin (δ-CD)

  • Flavor compound (e.g., essential oil, aroma chemical)

  • Ethanol (B145695) (or other suitable organic solvent)

  • Distilled water

Procedure:

  • Dissolve the flavor compound in a minimal amount of ethanol.

  • In a separate beaker, dissolve δ-CD in distilled water with agitation. The concentration of δ-CD will depend on its solubility.

  • Slowly add the ethanolic solution of the flavor compound to the aqueous δ-CD solution while stirring continuously.

  • Continue stirring the mixture for a specified period (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature or slightly elevated) to allow for the formation of the inclusion complex.

  • Cool the solution to induce precipitation of the complex.

  • Collect the precipitate by filtration.

  • Wash the collected complex with a small amount of cold ethanol to remove any uncomplexed flavor compound adsorbed on the surface.

  • Dry the resulting powder in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Preparation of δ-Cyclodextrin-Flavor Inclusion Complexes by Freeze-Drying (Lyophilization)

This method is particularly suitable for heat-sensitive flavor compounds.[9]

Materials:

  • δ-Cyclodextrin (δ-CD)

  • Flavor compound

  • Distilled water

Procedure:

  • Dissolve the required amounts of δ-CD and the flavor compound in distilled water with constant stirring to form a clear solution. The molar ratio of δ-CD to the flavor compound should be optimized for efficient encapsulation.

  • Freeze the aqueous solution at a low temperature (e.g., -80°C) for several hours until completely frozen.

  • Lyophilize the frozen sample using a freeze-dryer. The condenser temperature should be maintained at a very low temperature (e.g., below -50°C) and the pressure should be kept low (e.g., below 0.1 mbar).

  • Continue the freeze-drying process until all the water has been sublimated, resulting in a dry powder of the inclusion complex.

  • Wash the obtained powder with a suitable organic solvent to remove any free flavor compound.[9]

  • Dry the final product under vacuum.[9]

Protocol 3: Characterization of δ-Cyclodextrin-Flavor Inclusion Complexes

A combination of analytical techniques is essential to confirm the formation and characterize the properties of the inclusion complexes.

A. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Obtain FTIR spectra of the pure flavor compound, pure δ-CD, a physical mixture of the two, and the prepared inclusion complex.

  • Compare the spectra. The formation of an inclusion complex is indicated by the disappearance or shifting of characteristic peaks of the flavor compound in the spectrum of the complex.[8]

B. X-Ray Diffractometry (XRD):

  • Obtain XRD patterns for the pure components, their physical mixture, and the inclusion complex.

  • A change in the diffraction pattern of the inclusion complex compared to the physical mixture, such as the appearance of new peaks or a halo pattern for amorphous complexes, suggests the formation of a new solid phase and successful encapsulation.[8]

C. Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):

  • Perform TGA to evaluate the thermal stability of the encapsulated flavor. An increase in the decomposition temperature of the flavor compound in the inclusion complex compared to its free form indicates enhanced thermal stability.[7]

  • Use DSC to observe the melting, boiling, or sublimation points of the flavor compound. The disappearance or shifting of these thermal events in the thermogram of the inclusion complex confirms encapsulation.[7]

D. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS):

  • Analyze the volatile flavor compounds released from the inclusion complex at different temperatures.

  • This technique can be used to determine the encapsulation efficiency and to study the controlled release profile of the flavor.[7]

Mandatory Visualizations

flavor_encapsulation_workflow cluster_prep Preparation of Inclusion Complex cluster_char Characterization start Start dissolve_delta_cd Dissolve δ-CD in Water start->dissolve_delta_cd dissolve_flavor Dissolve Flavor in Solvent start->dissolve_flavor mix Mix Solutions (Stirring) dissolve_delta_cd->mix dissolve_flavor->mix precipitate Precipitate/ Freeze-Dry mix->precipitate filter_wash Filter & Wash precipitate->filter_wash dry Dry filter_wash->dry complex δ-CD-Flavor Complex dry->complex ftir FTIR complex->ftir xrd XRD complex->xrd thermal TGA/DSC complex->thermal gcms HS-GC-MS complex->gcms inclusion_complex_formation cluster_before Before Encapsulation cluster_after After Encapsulation delta_cd δ-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) inclusion_complex Inclusion Complex (Flavor inside δ-CD) delta_cd->inclusion_complex Encapsulation flavor Flavor Molecule (Hydrophobic) flavor->inclusion_complex controlled_release complex δ-CD-Flavor Complex (Flavor Protected) trigger Trigger (e.g., Moisture, Heat) complex->trigger release Flavor Release trigger->release perception Sensory Perception release->perception

References

Application of Delta-Cyclodextrin in Cosmetic Formulations: A Prospective Guide for Researchers and Formulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Delta-cyclodextrin (δ-CD), a cyclic oligosaccharide composed of nine α-1,4-linked glucopyranose units, is an emerging excipient in the field of cosmetic science.[1][2] Traditionally, the use of α-, β-, and γ-cyclodextrins has been well-established in cosmetic formulations to enhance the solubility, stability, and bioavailability of active ingredients, as well as to control their release and mask unpleasant odors.[3][4][5] Recent advancements in templated enzymatic synthesis have made δ-cyclodextrin more accessible, opening new avenues for its exploration in cosmetic applications.[1][2] Its larger cavity size compared to other natural cyclodextrins presents a unique opportunity for the encapsulation of larger cosmetic actives that are not easily complexed by smaller cyclodextrins.[2]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in cosmetic formulations. While specific data on δ-CD in cosmetics is still limited, this guide offers a comprehensive overview based on its known properties and established methodologies for other cyclodextrins.

Physicochemical Properties and Advantages

The primary advantage of this compound lies in its larger internal cavity, which can accommodate bulkier molecules that do not fit well within α-, β-, or γ-cyclodextrins. This makes it a promising candidate for a new range of cosmetic ingredients.

Table 1: Comparison of Physicochemical Properties of Natural Cyclodextrins

Propertyα-Cyclodextrinβ-Cyclodextrinγ-Cyclodextrinδ-Cyclodextrin
Number of Glucose Units 6789
Molecular Weight ( g/mol ) 972[6]1135[6]1297[6]1459.3[1][7]
Cavity Diameter (Å) 4.7 - 5.3[8]6.0 - 6.5[8]7.5 - 8.3[8]Larger than γ-CD
Cavity Height (Å) 7.9[6]7.9[6]7.9[6]~7.9
Water Solubility at 25°C ( g/100 mL) 14.5[9]1.85[9]23.2[9]Data not available

Potential Advantages of this compound in Cosmetics:

  • Encapsulation of Large Molecules: Ideal for incorporating larger active ingredients such as certain peptides, proteins, and complex botanical extracts.[2]

  • Enhanced Solubility: Potential to significantly increase the aqueous solubility of poorly soluble cosmetic actives.[2]

  • Improved Stability: Can protect sensitive ingredients from degradation by light, heat, and oxidation.[2]

  • Controlled Release: Facilitates the sustained release of active ingredients onto the skin, prolonging their efficacy.[10]

  • Reduced Irritation: By encapsulating potentially irritating compounds, it can improve the overall mildness of a formulation.

  • Odor Masking: Can effectively entrap and mask undesirable odors of certain raw materials.

Applications in Cosmetic Formulations

Based on the known functions of other cyclodextrins and the unique properties of δ-CD, its application can be envisioned in a variety of cosmetic products.

Table 2: Potential Applications of this compound in Cosmetic Products

Product TypePotential Application of δ-CDBenefit
Anti-Aging Creams and Serums Encapsulation of large peptides, retinoids, or antioxidants.Improved stability and controlled release for enhanced efficacy.
Sunscreens Solubilization and stabilization of bulky organic UV filters.Higher SPF values and reduced potential for skin irritation.
Moisturizers Delivery of poorly soluble moisturizing agents or vitamins.Enhanced bioavailability and prolonged hydration.
Fragrance Formulations Controlled release of large and complex fragrance molecules.Long-lasting scent and reduced volatility.
Deodorants Encapsulation of malodor-causing molecules.Effective and prolonged odor control.
Hair Care Products Protection of hair colorants from fading; delivery of active ingredients to the scalp.Enhanced color stability and targeted treatment.

Experimental Protocols

The following protocols are adapted from established methods for other cyclodextrins and can serve as a starting point for the evaluation of this compound in cosmetic formulations. Optimization will be necessary based on the specific active ingredient and formulation.

Protocol 1: Preparation of a this compound Inclusion Complex

Objective: To prepare a solid inclusion complex of a cosmetic active ingredient with this compound.

Methods:

  • Kneading Method:

    • Accurately weigh this compound and the active ingredient in a desired molar ratio (e.g., 1:1).

    • Place the this compound in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.

    • Gradually add the active ingredient to the paste and knead for a specified time (e.g., 60 minutes).

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Grind the dried complex into a fine powder and store in a desiccator.

  • Co-precipitation Method:

    • Dissolve this compound in an aqueous solution with stirring.

    • Dissolve the active ingredient in a suitable organic solvent.

    • Slowly add the active ingredient solution to the this compound solution with continuous stirring.

    • Continue stirring for a defined period (e.g., 24 hours) at a constant temperature to allow for complex formation and precipitation.

    • Collect the precipitate by filtration, wash with a small amount of cold water or the organic solvent used, and dry under vacuum.

  • Freeze-Drying (Lyophilization) Method:

    • Dissolve both this compound and the active ingredient in an aqueous solution at the desired molar ratio.

    • Stir the solution for an extended period (e.g., 48 hours) to ensure maximum complex formation.

    • Freeze the solution rapidly using, for example, liquid nitrogen.

    • Lyophilize the frozen solution under high vacuum to obtain a porous, solid inclusion complex.[11]

Protocol 2: Evaluation of Complexation Efficiency (Phase Solubility Study)

Objective: To determine the stoichiometry and stability constant of the this compound-active ingredient complex.[11]

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of this compound.

  • Add an excess amount of the cosmetic active ingredient to each this compound solution.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).

  • After equilibration, filter the solutions to remove the undissolved active ingredient.

  • Analyze the concentration of the dissolved active ingredient in each filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[12]

  • Plot the concentration of the dissolved active ingredient against the concentration of this compound.

  • The type of phase-solubility diagram (e.g., A-type, B-type) will indicate the nature of the complex, and the slope of the linear portion of the curve can be used to calculate the stability constant (K) and complexation efficiency (CE).[13][14]

Protocol 3: In Vitro Skin Permeation Study

Objective: To evaluate the effect of this compound complexation on the skin permeation and retention of a cosmetic active ingredient.

Methodology:

  • Membrane Preparation: Use excised human or animal skin (e.g., pig ear skin) as the membrane.[15] Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.[15]

  • Formulation Application: Apply a known amount of the cosmetic formulation containing either the free active ingredient or the this compound-active ingredient complex to the surface of the skin in the donor compartment.

  • Receptor Phase: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C with constant stirring.[16]

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.[16]

  • Analysis: Analyze the concentration of the active ingredient in the collected samples using a validated analytical method (e.g., HPLC).

  • Skin Retention: At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and extract the active ingredient from the skin to determine the amount retained.

  • Data Analysis: Calculate the cumulative amount of the active ingredient permeated through the skin over time and determine the flux and permeability coefficient. Compare the results for the complexed and uncomplexed active ingredient.

Visualization of Mechanisms and Workflows

Caption: Mechanism of action of this compound in cosmetic formulations.

G Start Select Active Ingredient & δ-CD Preparation Prepare Inclusion Complex (Kneading, Co-precipitation, etc.) Start->Preparation Characterization Characterize Complex (FTIR, DSC, XRD, NMR) Preparation->Characterization Formulation Incorporate into Cosmetic Base Preparation->Formulation Solubility Phase Solubility Study Characterization->Solubility Stability Stability Assessment (Light, Heat, Oxidation) Characterization->Stability End Analyze Results & Optimize Formulation Solubility->End Stability->End In_Vitro_Testing In Vitro Skin Permeation Study Formulation->In_Vitro_Testing In_Vitro_Testing->End

Caption: Workflow for the development and evaluation of this compound complexes.

Safety and Regulatory Considerations

Natural cyclodextrins and some of their derivatives are generally regarded as safe for use in cosmetic products.[3][17] The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of native cyclodextrins and found them safe as used in cosmetics.[3] However, as this compound is a newer entrant, specific toxicological data for its cosmetic use is limited. It is recommended that formulators conduct appropriate safety assessments, including skin irritation and sensitization studies, for any new formulation containing this compound. The typical concentration of cyclodextrins in cosmetic formulations ranges from 0.1% to 5%.[18]

Conclusion

This compound holds significant promise as a versatile excipient in cosmetic formulations, primarily due to its larger cavity size, which allows for the encapsulation of a broader range of active ingredients. While research into its specific applications in cosmetics is still in its early stages, the established principles of cyclodextrin (B1172386) chemistry provide a strong foundation for its exploration. The protocols and information provided in this document are intended to guide researchers and formulators in harnessing the potential of this compound to create innovative and effective cosmetic products. Further studies are warranted to fully elucidate its efficacy, safety, and optimal use in various cosmetic systems.

References

Application Notes and Protocols for the Use of δ-Cyclodextrin in the Removal of Pollutants from Water

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Availability of Data for δ-Cyclodextrin: Extensive research has been conducted on the application of cyclodextrins, particularly β-cyclodextrin, for the removal of various pollutants from water. However, there is a notable scarcity of specific studies and quantitative data pertaining to the use of δ-cyclodextrin for this purpose. The following application notes and protocols are based on the well-established methodologies for other cyclodextrins (α, β, and γ) and can be adapted for investigatory work with δ-cyclodextrin. Researchers should consider these protocols as a foundational framework that will require optimization for δ-cyclodextrin-specific applications.

Introduction to Cyclodextrins for Water Remediation

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch, typically composed of 6 (α-CD), 7 (β-CD), 8 (γ-CD), or 9 (δ-CD) glucopyranose units linked by α-1,4-glycosidic bonds. Their unique toroidal structure features a hydrophilic exterior and a hydrophobic inner cavity. This structural characteristic enables them to encapsulate a wide variety of organic and inorganic pollutants within their cavity, forming host-guest inclusion complexes. This property makes them highly effective materials for water purification.[1][2]

Water-soluble native cyclodextrins can be chemically modified to create water-insoluble polymers, enhancing their applicability as adsorbents by facilitating their removal from treated water.[3] Common crosslinking agents include epichlorohydrin (B41342) and polycarboxylic acids like citric acid.[4] These crosslinked cyclodextrin (B1172386) polymers exhibit high efficiency in removing a broad spectrum of contaminants, including heavy metals, dyes, pharmaceuticals, and other organic micropollutants.[4][5][6]

Data Presentation: Adsorption Capacities of Cyclodextrin-Based Adsorbents

The following tables summarize the adsorption capacities of various α-, β-, and γ-cyclodextrin-based adsorbents for different classes of pollutants. This data is provided to offer a comparative perspective on the potential efficacy of cyclodextrin-based materials. No specific quantitative data for δ-cyclodextrin was found in the reviewed literature.

Table 1: Removal of Heavy Metals by Cyclodextrin-Based Adsorbents

Cyclodextrin TypeAdsorbent MaterialPollutantMaximum Adsorption Capacity (mg/g)Reference
β-CDEDTA-crosslinked β-CDCu²⁺78.8[3]
β-CDEDTA-crosslinked β-CDCd²⁺124.8[3]
γ-CDγ-CD Metal-Organic FrameworkCd(II)140.85[1][2]
β-CDFe₃O₄–PEI/β–CDPb²⁺73.1[3]
β-CDCitric Acid-crosslinked β-CDCu²⁺58.6[3]

Table 2: Removal of Organic Pollutants by Cyclodextrin-Based Adsorbents

Cyclodextrin TypeAdsorbent MaterialPollutantMaximum Adsorption Capacity (mg/g)Reference
β-CDβ-CD@MRHCBisphenol A (BPA)412.8[5]
β-CDCD-MG (mesoporous magnetic clusters)Bisphenol A (BPA)52.7[5]
β-CDG–Fe₃O₄–β–CDBisphenol A (BPA)59.6[3]
β-CDCitric Acid-crosslinked β-CDBisphenol A (BPA)83.0[3]
β-CDCA-P-CDP (cellulose nanofibers)Bisphenol A (BPA)50.37[5]
β-CDCA-P-CDP (cellulose nanofibers)Bisphenol S48.52[5]
β-CDCA-P-CDP (cellulose nanofibers)Bisphenol F47.25[5]

Table 3: Removal of Dyes by Cyclodextrin-Based Adsorbents

Cyclodextrin TypeAdsorbent MaterialPollutantMaximum Adsorption Capacity (mg/g)Reference
β-CDFe₃O₄/AC/CD/Alg polymer beadsMethylene Blue (MB)10.63[1]
β-CDCitric Acid-crosslinked β-CDMethylene Blue (MB)295.2[3]
β-CDEDTA-crosslinked β-CDMethylene Blue (MB)83.8[3]
β-CDEDTA-crosslinked β-CDSafranin O (SO)59.3[3]
β-CDEDTA-crosslinked β-CDCrystal Violet (CV)114.2[3]
β-CDFe₃O₄–PEI/β–CDMethyl Orange (MO)192.2[3]

Experimental Protocols

The following are generalized protocols for the synthesis of insoluble cyclodextrin polymers and their application in batch adsorption studies for pollutant removal from water. These protocols are based on methods reported for α-, β-, and γ-cyclodextrins and can be adapted for δ-cyclodextrin.

Protocol for Synthesis of Insoluble δ-Cyclodextrin Polymer using Epichlorohydrin

This protocol describes the synthesis of a water-insoluble δ-cyclodextrin polymer by crosslinking with epichlorohydrin.

Materials:

  • δ-Cyclodextrin

  • Epichlorohydrin (EPI)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Acetone (B3395972)

  • Magnetic stirrer with heating plate

  • Reaction vessel (e.g., round-bottom flask)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve a specific amount of δ-cyclodextrin in a sodium hydroxide solution within the reaction vessel.

  • Heat the solution to a specified temperature (e.g., 50-70 °C) with continuous stirring.

  • Add epichlorohydrin dropwise to the stirred solution. The molar ratio of δ-cyclodextrin to epichlorohydrin will determine the degree of crosslinking and the properties of the resulting polymer.

  • Allow the reaction to proceed for several hours (e.g., 3-6 hours) at the set temperature. The formation of a gel or precipitate indicates the polymerization.

  • Stop the reaction by adding an excess of acetone to precipitate the polymer.

  • Filter the polymer using a Büchner funnel and wash it extensively with deionized water to remove unreacted reagents and sodium hydroxide.

  • Continue washing until the pH of the filtrate is neutral.

  • Dry the resulting polymer in an oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

  • Grind the dried polymer to the desired particle size for use in adsorption experiments.

Protocol for Batch Adsorption Experiments

This protocol outlines the procedure for evaluating the adsorption capacity of the synthesized δ-cyclodextrin polymer for a target pollutant in an aqueous solution.

Materials:

  • Synthesized insoluble δ-cyclodextrin polymer (adsorbent)

  • Stock solution of the target pollutant

  • Deionized water

  • pH meter and solutions for pH adjustment (e.g., HCl, NaOH)

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Analytical instrument for measuring pollutant concentration (e.g., UV-Vis spectrophotometer, HPLC)

  • Conical flasks or beakers

Procedure:

  • Prepare a series of standard solutions of the target pollutant with known concentrations from the stock solution.

  • For each adsorption experiment, add a precise mass of the δ-cyclodextrin polymer to a conical flask containing a known volume of the pollutant solution at a specific concentration.

  • Adjust the pH of the solution to the desired value using HCl or NaOH.

  • Place the flasks on an orbital shaker and agitate at a constant speed and temperature for a predetermined period to reach equilibrium.

  • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the final concentration of the pollutant in the supernatant using the appropriate analytical technique.

  • Calculate the amount of pollutant adsorbed per unit mass of the adsorbent (qₑ, in mg/g) at equilibrium using the following equation:

    qₑ = (C₀ - Cₑ) * V / m

    where:

    • C₀ is the initial pollutant concentration (mg/L)

    • Cₑ is the equilibrium pollutant concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

  • To study the adsorption kinetics, repeat the above steps but collect aliquots of the solution at different time intervals.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis of cyclodextrin polymers and their application in water purification, as well as the mechanism of pollutant removal.

Synthesis_Workflow cluster_synthesis Synthesis of Insoluble δ-Cyclodextrin Polymer start δ-Cyclodextrin reaction Polymerization Reaction (Controlled Temperature & pH) start->reaction crosslinker Crosslinking Agent (e.g., Epichlorohydrin) crosslinker->reaction purification Purification & Washing reaction->purification drying Drying & Grinding purification->drying adsorbent Insoluble δ-CD Polymer drying->adsorbent

Caption: Workflow for the synthesis of insoluble δ-cyclodextrin polymers.

Adsorption_Workflow cluster_adsorption Batch Adsorption Protocol cluster_regeneration Adsorbent Regeneration start Contaminated Water Sample add_adsorbent Addition of δ-CD Polymer start->add_adsorbent agitation Agitation to Reach Equilibrium (Controlled Time, Temp, pH) add_adsorbent->agitation separation Separation of Adsorbent (Centrifugation/Filtration) agitation->separation analysis Analysis of Supernatant (e.g., UV-Vis, HPLC) separation->analysis used_adsorbent Used δ-CD Polymer separation->used_adsorbent result Determination of Removal Efficiency analysis->result washing Washing with Eluent (e.g., Organic Solvent, pH-adjusted water) used_adsorbent->washing reuse Reactivated Adsorbent washing->reuse reuse->add_adsorbent

Caption: Experimental workflow for pollutant removal and adsorbent regeneration.

Pollutant_Removal_Mechanism cluster_mechanism Mechanism of Pollutant Removal cluster_process Adsorption Process Pollutant Pollutant Molecule Complex δ-Cyclodextrin Pollutant Inclusion Complex Pollutant->Complex:guest CD δ-Cyclodextrin Cavity CD->Complex:host Adsorbed on Polymer Adsorbed on Polymer Complex->Adsorbed on Polymer Contaminated Water Contaminated Water Contaminated Water->Complex Encapsulation Clean Water Clean Water Contaminated Water->Clean Water Adsorbed on Polymer->Clean Water

Caption: Host-guest inclusion complex formation in pollutant removal.

References

Delta-Cyclodextrin in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Cyclodextrin-Catalyzed Organic Synthesis

Cyclodextrins (CDs) are a family of naturally occurring cyclic oligosaccharides derived from starch.[1][2] Composed of α-(1,4) linked glucopyranose units, they form a torus-like macrocycle with a hydrophilic exterior and a hydrophobic inner cavity.[1][2] This unique structure allows them to encapsulate a wide variety of organic molecules ("guest" molecules) within their cavity, forming non-covalent inclusion complexes.[1][2] This host-guest interaction is the foundation of their use as supramolecular catalysts in organic synthesis.[1]

The catalytic activity of cyclodextrins stems from their ability to act as "microreactors," bringing reactants together in a specific orientation within the confined space of their cavity.[3][4] This can lead to several advantages in organic reactions, including:

  • Rate acceleration: By increasing the effective concentration of reactants.[1]

  • Enhanced selectivity: Including regio-, chemo-, and stereoselectivity, by restricting the possible transition states of the reaction.[3][4]

  • Mimicking enzyme activity: The hydrophobic cavity provides a non-polar microenvironment in an aqueous solution, similar to the active site of an enzyme.[2]

  • Green Chemistry: Often allowing reactions to be performed in water, reducing the need for volatile organic solvents.[3][4]

Delta-Cyclodextrin: Properties and Potential in Catalysis

This compound (δ-CD) is a member of the cyclodextrin (B1172386) family composed of nine glucopyranose units.[5] This results in a larger internal cavity diameter compared to the more commonly used α-, β-, and γ-cyclodextrins.[5]

Historically, research into the applications of δ-CD has been limited due to challenges in its synthesis and purification.[5] However, recent breakthroughs in templated enzymatic synthesis have made δ-CD more accessible, paving the way for new research into its potential applications.[5][6][7]

The primary application of δ-CD currently being explored is in drug delivery and supramolecular chemistry, where its larger cavity is advantageous for encapsulating larger drug molecules and other guest molecules.[5][8][9]

Current State of this compound in Catalysis

Despite the increased availability of δ-CD, a comprehensive review of the current scientific literature reveals a notable lack of specific examples of its use as a catalyst in organic synthesis. While the general principles of cyclodextrin catalysis are well-established, detailed experimental protocols and quantitative data for δ-CD-catalyzed reactions are not yet prevalent in published research. The focus has remained on the more readily available and historically studied α-, β-, and γ-cyclodextrins.

The unique size of the δ-CD cavity suggests potential for catalyzing reactions involving larger substrates that do not fit well into the smaller cavities of other cyclodextrins. Future research may explore its use in reactions such as macrocyclizations, polymerizations, or reactions involving bulky protecting groups.

Illustrative Example: Asymmetric Michael Addition Catalyzed by a β-Cyclodextrin Derivative

To provide a practical example of how cyclodextrins are used as catalysts in asymmetric synthesis, the following protocol details the asymmetric Michael addition of nitromethane (B149229) to chalcone (B49325), catalyzed by a modified β-cyclodextrin. This example is chosen to illustrate the methodology and data presentation relevant to this field of research.

Disclaimer: The following protocol uses a derivative of β-cyclodextrin , not δ-cyclodextrin, due to the lack of specific published protocols for the latter.

EntrySubstrate (Chalcone)CatalystSolventTime (h)Yield (%)ee (%)
1Chalconeper-6-amino-β-cyclodextrinWater249560.6
24-Methylchalconeper-6-amino-β-cyclodextrinWater249258.2
34-Methoxychalconeper-6-amino-β-cyclodextrinWater249055.4
44-Chlorochalconeper-6-amino-β-cyclodextrinWater249661.5

Data is illustrative and based on typical results found in the literature for this type of reaction.[10]

Experimental Protocols

General Protocol for Asymmetric Michael Addition

Materials:

  • Substituted Chalcone (1.0 mmol)

  • Nitromethane (5.0 mmol)

  • per-6-amino-β-cyclodextrin (0.1 mmol)

  • Deionized Water (10 mL)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of per-6-amino-β-cyclodextrin (0.1 mmol) in deionized water (10 mL) in a round-bottom flask, add the substituted chalcone (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the inclusion complex.

  • Add nitromethane (5.0 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Visualizations

Supramolecular Catalysis by Cyclodextrin

Supramolecular_Catalysis General Mechanism of Cyclodextrin Catalysis cluster_solution Aqueous Solution cluster_complex Inclusion Complex Formation cluster_reaction Reaction in Cavity cluster_release Product Release A Substrate A Complex CD-Substrate Complex A->Complex Host-Guest Binding B Substrate B B->Complex Host-Guest Binding CD Cyclodextrin CD->Complex TransitionState Transition State Complex->TransitionState Proximity & Orientation Product Product P TransitionState->Product Reaction CD_regen Regenerated Cyclodextrin TransitionState->CD_regen Release Aqueous Solution Aqueous Solution CD_regen->CD Catalyst Regeneration

Caption: Supramolecular catalysis by cyclodextrin.

Experimental Workflow for a Cyclodextrin-Catalyzed Reaction

Experimental_Workflow Workflow for a CD-Catalyzed Reaction Start Start Step1 Dissolve Cyclodextrin in Water Start->Step1 Step2 Add Substrate(s) to form Inclusion Complex Step1->Step2 Step3 Initiate Reaction (e.g., add reagent, heat) Step2->Step3 Step4 Monitor Reaction (e.g., TLC, HPLC) Step3->Step4 Step5 Work-up: Product Extraction Step4->Step5 Reaction Complete Step6 Purification (e.g., Chromatography) Step5->Step6 Step7 Characterization & Analysis (e.g., NMR, HPLC) Step6->Step7 End End Step7->End

Caption: Experimental workflow for a cyclodextrin-catalyzed reaction.

References

Application Notes and Protocols for Delta-Cyclodextrin in Ophthalmic Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophthalmic drug delivery is a challenging field due to the eye's natural protective barriers, which limit the penetration and bioavailability of topically applied medications. Cyclodextrins, a family of cyclic oligosaccharides, have emerged as promising excipients to overcome these challenges. Their unique truncated cone structure, with a hydrophilic exterior and a lipophilic interior cavity, allows them to form inclusion complexes with poorly water-soluble drug molecules. This complexation can significantly enhance a drug's aqueous solubility, stability, and permeability across the corneal barrier, while also potentially reducing drug-induced ocular irritation.[1][2]

This document focuses on the formulation of delta-cyclodextrin (δ-cyclodextrin) for ophthalmic drug delivery. This compound, composed of nine glucopyranose units, possesses a larger cavity size compared to the more commonly used alpha-, beta-, and gamma-cyclodextrins.[3] This larger cavity may offer advantages for encapsulating larger drug molecules.

Note: Research specifically on the ophthalmic applications of this compound is limited. Therefore, the following protocols and data are based on established methodologies for other cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin and γ-cyclodextrin) and serve as a comprehensive guide for the development and evaluation of this compound-based ophthalmic formulations.

I. Formulation of this compound-Based Ophthalmic Solutions

A. Preparation of the Drug/δ-Cyclodextrin Inclusion Complex

The formation of an inclusion complex is the foundational step in developing a cyclodextrin-based ophthalmic solution. Several methods can be employed, with the choice depending on the physicochemical properties of the drug and this compound.

1. Kneading Method:

This technique is suitable for poorly water-soluble drugs and is economically viable.

  • Protocol:

    • Accurately weigh the required amounts of the active pharmaceutical ingredient (API) and this compound. A typical molar ratio to start with is 1:1, which can be optimized later.

    • Place the this compound in a glass mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a homogeneous paste.

    • Gradually add the API to the paste and knead for a specified period (e.g., 30-60 minutes) to facilitate complex formation.

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The dried complex can be passed through a sieve to obtain a uniform particle size.

2. Co-precipitation Method:

This method is effective for drugs that are insoluble in water.

  • Protocol:

    • Dissolve the this compound in an aqueous solution with stirring.

    • Separately, dissolve the API in a suitable organic solvent.

    • Slowly add the API solution to the this compound solution with continuous stirring.

    • Continue stirring for a defined period (e.g., 24 hours) at a constant temperature to allow for the precipitation of the inclusion complex.

    • Collect the precipitate by filtration and wash with a small amount of cold water or the organic solvent to remove any uncomplexed drug.

    • Dry the complex under vacuum.

3. Freeze-Drying (Lyophilization) Method:

This method is often used to obtain a porous, amorphous complex with a high surface area, which can improve dissolution rates.

  • Protocol:

    • Dissolve both the API and this compound in a suitable solvent system (e.g., water or a water-cosolvent mixture).

    • Freeze the solution at a low temperature (e.g., -80°C).

    • Lyophilize the frozen solution under high vacuum for 24-48 hours to remove the solvent, resulting in a solid, amorphous powder of the inclusion complex.

B. Preparation of the Final Ophthalmic Formulation

Once the drug/δ-cyclodextrin complex is prepared, it is incorporated into a sterile, isotonic, and buffered aqueous solution suitable for ophthalmic administration.

  • Protocol:

    • Prepare a sterile, isotonic buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) with a pH compatible with the eye (typically pH 6.8-7.4).

    • Add any necessary excipients, such as viscosity-enhancing agents (e.g., hydroxypropyl methylcellulose (B11928114) - HPMC, carboxymethyl cellulose (B213188) - CMC, or hyaluronic acid), and preservatives (if for multi-dose use, though preservative-free formulations are preferred to minimize irritation).

    • Dissolve the pre-formed drug/δ-cyclodextrin inclusion complex in the buffered solution with gentle stirring until a clear solution is obtained.

    • Adjust the final volume with the buffer solution.

    • Sterilize the final formulation, for example, by filtration through a 0.22 µm membrane filter.

G cluster_0 Inclusion Complex Formation cluster_1 Ophthalmic Solution Preparation API API Complexation Complexation Method (Kneading, Co-precipitation, Freeze-drying) API->Complexation delta-CD delta-CD delta-CD->Complexation Solvent Solvent Solvent->Complexation Drying Drying Complexation->Drying Complex_Powder Drug/δ-CD Complex Powder Drying->Complex_Powder Dissolution Dissolution Complex_Powder->Dissolution Buffer Sterile Isotonic Buffer Buffer->Dissolution Excipients Viscosity Modifiers, Preservatives (optional) Excipients->Dissolution Sterilization Sterile Filtration (0.22 µm) Dissolution->Sterilization Final_Product Final Ophthalmic Solution Sterilization->Final_Product

Figure 1: Workflow for the preparation of a this compound ophthalmic solution.

II. Characterization of this compound Formulations

A thorough characterization of the prepared formulation is crucial to ensure its quality, stability, and efficacy.

A. Physicochemical Characterization
ParameterMethodPurposeTypical Values/Observations
Appearance Visual InspectionTo check for clarity, color, and presence of particulate matter.Clear, colorless to slightly yellowish solution, free from visible particles.
pH pH meterTo ensure the formulation is within the physiologically acceptable range for the eye.6.8 - 7.4
Osmolality OsmometerTo ensure the formulation is isotonic with tear fluid to prevent discomfort.280 - 320 mOsm/kg
Viscosity ViscometerTo optimize the residence time of the drug on the ocular surface.15 - 50 cP
Drug Content High-Performance Liquid Chromatography (HPLC)To quantify the amount of the active drug in the formulation.95% - 105% of the label claim.
B. Characterization of Inclusion Complex Formation
TechniquePurposeExpected Results
Phase Solubility Studies To determine the stoichiometry and stability constant of the inclusion complex.A linear increase in drug solubility with increasing cyclodextrin (B1172386) concentration (AL-type diagram) suggests a 1:1 complex.
Differential Scanning Calorimetry (DSC) To detect the formation of the inclusion complex by observing changes in thermal properties.Disappearance or shifting of the drug's melting peak indicates complex formation.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify interactions between the drug and cyclodextrin.Changes in the characteristic absorption bands of the drug upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed information about the geometry of the inclusion complex in solution.Chemical shifts in the protons of the drug and the inner cavity of the cyclodextrin.

III. In Vitro and Ex Vivo Evaluation

A. In Vitro Drug Release Studies

This study evaluates the rate at which the drug is released from the formulation.

  • Protocol (Dialysis Membrane Method):

    • A known volume of the ophthalmic formulation is placed in a dialysis bag.

    • The dialysis bag is immersed in a receptor medium (e.g., simulated tear fluid) maintained at 37°C with constant stirring.

    • At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium.

    • The concentration of the drug in the withdrawn samples is determined by a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

B. Ex Vivo Corneal Permeation Studies

This study assesses the ability of the drug to permeate through the cornea.

  • Protocol (Using Porcine or Rabbit Cornea):

    • Freshly excised corneas are mounted on a Franz diffusion cell, separating the donor and receptor compartments.

    • The ophthalmic formulation is placed in the donor compartment, and the receptor compartment is filled with a suitable medium (e.g., simulated aqueous humor).

    • The setup is maintained at 37°C.

    • Samples are withdrawn from the receptor compartment at specific time points and analyzed for drug concentration.

G cluster_0 In Vitro Drug Release cluster_1 Ex Vivo Corneal Permeation Formulation_Release Ophthalmic Formulation in Dialysis Bag Dialysis Dialysis in Simulated Tear Fluid (37°C) Formulation_Release->Dialysis Sampling_Release Sample Receptor Medium at Time Intervals Dialysis->Sampling_Release Analysis_Release Drug Quantification (HPLC/UV-Vis) Sampling_Release->Analysis_Release Cornea Excised Cornea in Franz Diffusion Cell Formulation_Permeation Apply Formulation to Donor Compartment Cornea->Formulation_Permeation Sampling_Permeation Sample Receptor Medium (Simulated Aqueous Humor) Formulation_Permeation->Sampling_Permeation Analysis_Permeation Drug Quantification (HPLC/UV-Vis) Sampling_Permeation->Analysis_Permeation

Figure 2: Experimental workflows for in vitro and ex vivo evaluations.

IV. In Vivo Studies

In vivo studies in animal models are essential to evaluate the safety and efficacy of the ophthalmic formulation.

A. Ocular Irritation Test

The potential of the formulation to cause irritation to the eye is assessed.

  • Protocol (Draize Test in Rabbits - to be performed in compliance with ethical guidelines):

    • A small volume (e.g., 100 µL) of the formulation is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control.

    • The eyes are observed and scored for any signs of irritation (redness, swelling, discharge) at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

B. Ocular Bioavailability Study

This study determines the concentration of the drug that reaches the intraocular tissues.

  • Protocol (in Rabbits):

    • The ophthalmic formulation is administered to the eyes of the rabbits.

    • At predetermined time points, aqueous humor samples are collected.

    • At the end of the study, the animals are euthanized, and ocular tissues (cornea, iris-ciliary body, lens, vitreous humor, and retina) are collected.

    • The concentration of the drug in the collected samples is determined using a sensitive analytical method like LC-MS/MS.

V. Quantitative Data Summary

The following tables present representative quantitative data from studies on cyclodextrin-based ophthalmic formulations. It is important to note that this data is for other cyclodextrins and is provided here for illustrative purposes due to the limited availability of data specifically for this compound.

Table 1: Enhancement of Drug Solubility with Cyclodextrins

DrugCyclodextrinInitial Solubility (µg/mL)Solubility with Cyclodextrin (µg/mL)Fold Increase
DexamethasoneHydroxypropyl-γ-cyclodextrin~20> 7000> 350
PrednisoloneHydroxypropyl-β-cyclodextrin~230~5000~22
NepafenacHydroxypropyl-β-cyclodextrin< 10~1000> 100
TacrolimusHydroxypropyl-β-cyclodextrin< 1~200> 200

Table 2: Ocular Bioavailability of Drugs in Cyclodextrin Formulations (Animal Studies)

DrugCyclodextrin FormulationCmax in Aqueous Humor (ng/mL)AUC in Aqueous Humor (ng·h/mL)
DexamethasoneDexamethasone/γ-CD microparticles29 ± 16 (in vitreous)Not Reported
NepafenacNepafenac/HP-β-CD solutionSignificantly higher than suspensionPermeation rate 18x higher than suspension
TacrolimusTacrolimus/HP-β-CD solutionNot ReportedOcular permanence t1/2 of 86.2 min

VI. Conclusion

The use of this compound in ophthalmic drug delivery holds potential for enhancing the therapeutic efficacy of poorly soluble drugs. The protocols and application notes provided in this document offer a comprehensive framework for the formulation, characterization, and evaluation of this compound-based eye drops. While specific data for this compound is still emerging, the established principles of cyclodextrin-based drug delivery provide a strong foundation for future research and development in this area. Researchers are encouraged to conduct detailed studies to establish the safety and efficacy profile of this compound for ophthalmic applications.

References

The Untapped Potential of Delta-Cyclodextrin in Textile Finishing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of cyclodextrin (B1172386) applications in textile finishing, with a focus on leveraging existing data for beta-cyclodextrin (B164692) to extrapolate potential uses for the less-explored delta-cyclodextrin.

Introduction

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch, renowned for their ability to form inclusion complexes with a wide variety of guest molecules. This unique property has led to their application in numerous fields, including the textile industry, where they are used to impart novel functionalities to fabrics. While alpha-, beta-, and gamma-cyclodextrins have been extensively studied and applied, this compound (δ-CD), a larger member of this family with nine glucose units, remains a frontier in textile finishing research.

This document provides detailed application notes and protocols for the use of cyclodextrins in textile finishing treatments. Due to a significant lack of available research and quantitative data specifically on this compound in this field, the following sections will utilize the extensive data available for beta-cyclodextrin (β-CD) as a well-established analogue. The principles, protocols, and potential applications described for β-CD can be considered a foundational guide for future research and development into the use of δ-CD.

Comparative Properties of Cyclodextrins

The choice of cyclodextrin for a specific application is largely dictated by its physicochemical properties, particularly its cavity size, solubility, and cost. A comparison of the most common cyclodextrins highlights the potential reasons for the limited use of δ-CD to date.

Propertyα-Cyclodextrinβ-Cyclodextrinγ-Cyclodextrinδ-Cyclodextrin
Number of Glucose Units 6789
Cavity Diameter (Å) 4.7 - 5.3[1]6.0 - 6.5[1]7.5 - 8.3[2]~10.3 (estimated)
Aqueous Solubility ( g/100 mL at 25°C) 14.5[3]1.85[3]23.2[3]Higher than β-CD, but exact value varies
Primary Applications Encapsulation of small molecules, flavor masking.[1]Drug delivery, textile finishing, food processing.[3]Encapsulation of larger molecules, polymers.[2]Emerging applications in complexing large molecules.[4]
Relative Cost & Availability ModerateLow (most common)HighVery High (limited commercial availability)[4]

The significantly higher cost and limited availability of δ-CD, stemming from its complex synthesis and purification process, are major barriers to its widespread adoption in the textile industry, which often operates on large scales and with price-sensitive materials.[4] However, recent advancements in templated enzymatic synthesis are beginning to make δ-CD more accessible, potentially opening the door for its use in high-value textile applications where its larger cavity size could offer unique advantages for encapsulating bulky active compounds.[4]

Application Notes: Functional Textile Finishing with Cyclodextrins

The primary application of cyclodextrins in textile finishing is to act as a molecular container, enabling the controlled release of active substances, masking of odors, or protection of sensitive compounds. The following notes are based on the established use of β-CD.

1. Drug Delivery Textiles: Cyclodextrin-finished textiles can be loaded with therapeutic agents for transdermal drug delivery. The fabric acts as a reservoir, and the drug is released upon contact with the skin, often triggered by moisture or temperature. The larger cavity of δ-CD could potentially accommodate larger drug molecules or provide different release kinetics.

2. Cosmetotextiles: These are textiles finished with cosmetic ingredients such as fragrances, essential oils, vitamins, or moisturizers. Cyclodextrins protect these volatile or easily degradable substances and provide a sustained release, enhancing the longevity of the cosmetic effect.

3. Antibacterial and Odor-Control Textiles: Cyclodextrins can encapsulate antimicrobial agents or odor-absorbing compounds. For antimicrobial finishes, the controlled release of the agent provides a durable effect. For odor control, the hydrophobic cavity of the cyclodextrin traps unpleasant odor molecules from sweat.

4. UV-Protective Textiles: UV-absorbing compounds can be complexed with cyclodextrins and applied to textiles to enhance their sun protection factor (UPF). The cyclodextrin helps to anchor the UV absorber to the fabric and can improve its photostability.

Experimental Protocols (based on β-Cyclodextrin)

The following are generalized protocols for the application of β-cyclodextrin to textiles. These can serve as a starting point for developing protocols for δ-CD, with the understanding that optimization of concentrations, curing times, and temperatures would be necessary.

Protocol 1: Grafting of Monochlorotriazinyl-β-Cyclodextrin (MCT-β-CD) onto Cotton Fabric

This protocol describes the covalent attachment of a reactive β-cyclodextrin derivative to cellulosic fibers like cotton, ensuring a durable finish.

Materials:

  • Scoured and bleached 100% cotton fabric

  • Monochlorotriazinyl-β-cyclodextrin (MCT-β-CD)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Padding machine

  • Curing oven

Procedure:

  • Preparation of Padding Solution:

    • Dissolve a specific concentration of MCT-β-CD (e.g., 50-100 g/L) in deionized water.

    • Add sodium carbonate (e.g., 20 g/L) to the solution to create an alkaline environment, which facilitates the reaction with cellulose.

  • Padding:

    • Immerse the cotton fabric in the padding solution.

    • Pass the fabric through the padding machine at a set pressure to achieve a specific wet pick-up (e.g., 80-100%).

  • Drying:

    • Dry the padded fabric at a moderate temperature (e.g., 80-100°C) for a few minutes to remove excess water.

  • Curing:

    • Cure the dried fabric in an oven at a high temperature (e.g., 150-160°C) for a specified time (e.g., 3-5 minutes). This step facilitates the covalent bond formation between the MCT-β-CD and the hydroxyl groups of the cotton fibers.

  • Washing:

    • Thoroughly wash the cured fabric with hot water and a non-ionic detergent to remove any unreacted MCT-β-CD and sodium carbonate.

    • Rinse with cold water and air dry.

Workflow Diagram:

Grafting_Protocol cluster_prep Solution Preparation cluster_application Application Process cluster_post Post-Treatment prep_solution Prepare Padding Solution (MCT-β-CD + Na₂CO₃) padding Padding prep_solution->padding Immerse Fabric drying Drying (80-100°C) padding->drying curing Curing (150-160°C) drying->curing Covalent Bonding washing Washing & Rinsing curing->washing final_fabric Finished Fabric washing->final_fabric

Grafting of MCT-β-CD onto Cotton Fabric.
Protocol 2: Loading of an Active Agent into Cyclodextrin-Finished Fabric

This protocol describes the process of forming an inclusion complex with an active agent and loading it onto a textile that has been pre-treated with cyclodextrins.

Materials:

  • Cyclodextrin-finished fabric (from Protocol 1)

  • Active agent (e.g., fragrance, essential oil, drug)

  • Suitable solvent for the active agent (e.g., ethanol, water)

  • Beaker and magnetic stirrer

  • Drying oven

Procedure:

  • Preparation of the Inclusion Complex Solution:

    • Dissolve the active agent in a minimal amount of a suitable solvent.

    • In a separate beaker, prepare an aqueous solution of the cyclodextrin (if not already grafted on the fabric) or simply use water if the fabric is pre-finished.

    • Slowly add the active agent solution to the cyclodextrin solution while stirring continuously.

    • Stir the mixture for several hours (e.g., 4-24 hours) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Loading onto Fabric:

    • Immerse the cyclodextrin-finished fabric into the inclusion complex solution.

    • Allow the fabric to soak for a period (e.g., 1-2 hours) to ensure maximum uptake of the complex.

  • Drying:

    • Gently squeeze the fabric to remove excess solution.

    • Dry the fabric at a low temperature (e.g., 40-60°C) to avoid degradation or evaporation of the active agent.

Workflow Diagram:

Loading_Protocol cluster_complex Inclusion Complex Formation cluster_loading Fabric Loading active_agent Active Agent + Solvent mixing Mixing & Stirring active_agent->mixing cd_solution Aqueous Solution cd_solution->mixing immersion Immersion mixing->immersion Complex Solution cd_fabric CD-Finished Fabric cd_fabric->immersion drying Low-Temp Drying immersion->drying loaded_fabric Loaded Fabric drying->loaded_fabric

Loading of Active Agent into CD-Finished Fabric.

Quantitative Data Summary (based on β-Cyclodextrin Studies)

The following tables summarize quantitative data from studies using β-cyclodextrin derivatives in textile finishing. This data provides a benchmark for what might be expected in similar experiments with δ-cyclodextrin, although direct values will likely differ.

Table 1: Grafting Efficiency of MCT-β-CD on Cotton

ParameterValueReference
MCT-β-CD Concentration 20% (w/v) in ink formulation[5]
Amount Delivered (Single Pass Inkjet) 1.6 g/m²[5]
Amount Delivered (Double Pass Inkjet) 3.2 g/m²[5]
Maximum Attachment Achieved 2.585 g/m²[5]
Attachment Efficiency (Single Pass) 94.2%[5]
Attachment Efficiency (Double Pass) 80.78%[5]
Optimal Curing Temperature 150°C[5]
Optimal Curing Time 15 minutes[5]
Wash Fastness (% β-CD remaining after 5 washes) ~75%[5]

Table 2: Controlled Release of Active Agents from β-CD Finished Textiles

Active AgentTextile SubstrateRelease TriggerRelease DurationReference
Aspirin CottonpH change, electrolyteSustained release[5]
Ibuprofen CottonpH change, electrolyteSustained release[5]
Citronella Oil Cotton, PolyesterDiffusionHours (from seconds without CD)[6]
Thyme Essential Oil CottonDiffusionAt least 6 weeks[7]

Logical Relationship Diagram

The overall logic of using cyclodextrins for functional textile finishing involves a series of interconnected concepts and processes.

Logical_Relationship cluster_components Core Components cluster_process Finishing Process cluster_outcome Functional Outcomes cyclodextrin Cyclodextrin (e.g., δ-CD) - Hydrophobic Cavity - Hydrophilic Exterior grafting Grafting/Fixation (Covalent Bonding) cyclodextrin->grafting complexation Inclusion Complexation cyclodextrin->complexation textile Textile Substrate (e.g., Cotton, Polyester) textile->grafting active_agent Active Agent (Drug, Fragrance, etc.) active_agent->complexation loading Loading onto Fabric grafting->loading Finished Fabric complexation->loading Inclusion Complex functional_textile Functional Textile loading->functional_textile controlled_release Controlled Release functional_textile->controlled_release protection Protection of Active Agent functional_textile->protection odor_masking Odor Masking functional_textile->odor_masking

Logical Flow of Cyclodextrin-Based Textile Finishing.

Conclusion and Future Outlook for this compound

While the application of this compound in the textile industry is currently underexplored, the extensive research on beta-cyclodextrin provides a strong foundation for its potential. The larger cavity size of δ-CD presents a unique opportunity to encapsulate larger and more complex active molecules, which could lead to novel functionalities in textiles that are not achievable with smaller cyclodextrins. As the synthesis of δ-CD becomes more cost-effective and scalable, research in this area is expected to grow. Future studies should focus on optimizing the grafting of δ-CD onto various textile substrates, characterizing the inclusion complexes it forms with a range of active agents, and evaluating the release kinetics and durability of these finishes. The protocols and data presented here for β-CD offer a valuable starting point for these exciting future investigations.

References

Application Notes and Protocols for Delta-Cyclodextrin in Agricultural Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodextrins are cyclic oligosaccharides that have the ability to form inclusion complexes with a variety of guest molecules, thereby modifying their physicochemical properties.[1][2] This has led to their use in various fields, including agriculture, to enhance the efficacy of agrochemicals.[1][3] Delta-cyclodextrin (δ-CD), composed of nine glucose units, possesses a larger cavity size compared to the more commonly used alpha-, beta-, and gamma-cyclodextrins. This characteristic makes it a promising candidate for the encapsulation of larger agrochemical molecules, such as certain fungicides, herbicides, and insecticides, which may not fit efficiently within smaller cyclodextrin (B1172386) cavities.

These application notes provide an overview of the potential uses of this compound in agricultural formulations and detail experimental protocols for the preparation and characterization of this compound inclusion complexes with active agricultural ingredients.

Potential Applications in Agriculture

The encapsulation of active agricultural ingredients with this compound can offer several advantages:

  • Enhanced Solubility: Many pesticides and herbicides have low aqueous solubility, which can limit their effectiveness. Encapsulation within the hydrophilic exterior of this compound can significantly increase their solubility in water.[4][5]

  • Improved Stability: this compound can protect encapsulated agrochemicals from degradation caused by exposure to light, heat, and oxidation, thereby extending their shelf life and maintaining their biological activity.[6][7]

  • Controlled Release: The formation of an inclusion complex allows for the gradual release of the active ingredient, which can prolong its efficacy and reduce the need for frequent applications. This controlled release can also minimize the environmental impact by reducing the initial burst of the chemical into the ecosystem.

  • Reduced Volatility: The volatility of certain pesticides can lead to their loss into the atmosphere and a reduction in their concentration at the target site. Encapsulation can lower the vapor pressure of volatile compounds, ensuring more of the active ingredient reaches its intended target.

  • Enhanced Bioavailability: By increasing solubility and stability, this compound complexation can improve the bioavailability of pesticides, potentially allowing for a reduction in the applied dosage to achieve the desired biological effect.[2]

Quantitative Data Summary

While specific quantitative data for this compound in agricultural applications is still emerging, the following table summarizes typical improvements observed with other cyclodextrins, which can serve as a benchmark for the expected performance of this compound.

ParameterAgrochemical ClassCyclodextrin TypeObservationReference
Solubility Enhancement Herbicide (Norflurazon)β-CDUp to 5-fold increase in aqueous solubility.[5]
Stability Constant (K) Herbicide (Norflurazon)β-CD360 M⁻¹[5]
Stability Constant (K) Biocide (trans-cinnamaldehyde)β-CD28.5 M⁻¹[6]
Stability Constant (K) Biocide (Eugenol)β-CD174.5 M⁻¹[6]
Thermal Stability Insecticide (cis-jasmone)β-CDIncreased decomposition temperature.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Inclusion Complexes

This protocol details three common methods for the preparation of solid this compound inclusion complexes with agrochemicals.

A. Co-Precipitation Method [8][9][10]

  • Dissolution: Accurately weigh equimolar amounts of this compound and the guest agrochemical. Dissolve the this compound in a minimal amount of deionized water, with gentle heating if necessary. Dissolve the agrochemical in a suitable organic solvent (e.g., ethanol, acetone).[10][11]

  • Mixing: Slowly add the agrochemical solution to the this compound solution with continuous stirring.

  • Precipitation: Continue stirring the mixture at a constant temperature (e.g., 50-60 °C) for a specified period (e.g., 3-24 hours) to allow for complex formation and precipitation.[8][9]

  • Isolation: Cool the mixture to room temperature or 0°C to facilitate further precipitation, then collect the precipitate by filtration (e.g., using a Buchner funnel with vacuum).[8][10]

  • Washing: Wash the collected solid with a small amount of the organic solvent used for the guest to remove any uncomplexed material.[8]

  • Drying: Dry the product in an oven at a controlled temperature (e.g., 40-60 °C) or in a desiccator under vacuum until a constant weight is achieved.[8]

B. Kneading Method [12]

  • Mixing: Place a pre-weighed amount of this compound in a mortar.

  • Wetting: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the this compound and knead to form a homogeneous paste.[12]

  • Incorporation: Gradually add the guest agrochemical to the paste and continue kneading for a specified time (e.g., 45-60 minutes). Add small amounts of solvent as needed to maintain a suitable consistency.[12]

  • Drying: Spread the resulting paste on a tray and dry it in an oven at a controlled temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

  • Grinding: Grind the dried product into a fine powder using a mortar and pestle.

C. Freeze-Drying (Lyophilization) Method [6][13][14]

  • Solution Preparation: Prepare an aqueous solution containing both the this compound and the guest agrochemical. The agrochemical may first need to be dissolved in a small amount of a co-solvent.

  • Freezing: Freeze the solution at a low temperature (e.g., -80 °C) until it is completely solid.

  • Lyophilization: Place the frozen sample in a freeze-dryer. The process involves removing the frozen solvent through sublimation under vacuum. The shelf temperature and vacuum pressure should be optimized for the specific formulation.[15][16]

  • Collection: Once the lyophilization process is complete, a dry, porous powder of the inclusion complex is obtained.

G cluster_prep Preparation of δ-CD Inclusion Complex start δ-CD + Agrochemical coprecipitation Co-Precipitation start->coprecipitation kneading Kneading start->kneading freezedrying Freeze-Drying start->freezedrying end Solid Inclusion Complex coprecipitation->end kneading->end freezedrying->end

Workflow for the preparation of this compound inclusion complexes.
Protocol 2: Characterization of this compound Inclusion Complexes

The formation of an inclusion complex should be confirmed by demonstrating that the properties of the product are different from those of the individual components or a simple physical mixture.

A. Fourier-Transform Infrared (FTIR) Spectroscopy [11]

  • Principle: The formation of an inclusion complex restricts the vibrational freedom of the guest molecule, leading to shifts, changes in intensity, or disappearance of its characteristic absorption bands.[11]

  • Sample Preparation: Prepare KBr pellets containing a small amount of the pure agrochemical, pure this compound, a physical mixture of the two, and the prepared inclusion complex.

  • Analysis: Record the FTIR spectra for each sample over a range of 4000 to 400 cm⁻¹.

  • Interpretation: Compare the spectrum of the inclusion complex to the other spectra. The disappearance or significant shifting of characteristic peaks of the agrochemical in the complex's spectrum is strong evidence of encapsulation.[1][17]

B. Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the heat flow associated with thermal transitions in a material. The melting point, boiling point, or decomposition temperature of the guest molecule will often shift or disappear upon inclusion in the cyclodextrin cavity.[7]

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of the sample into an aluminum pan and seal it.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere over a defined temperature range.

  • Interpretation: The absence or shift of the endothermic peak corresponding to the melting of the pure agrochemical in the thermogram of the inclusion complex indicates its encapsulation.

C. Powder X-ray Diffraction (PXRD) [18]

  • Principle: Crystalline materials produce a characteristic diffraction pattern. The formation of a true inclusion complex results in a new crystalline phase with a unique diffraction pattern that differs from the patterns of the individual components. A reduction in peak intensity or the appearance of a diffuse pattern can indicate the formation of an amorphous complex.

  • Sample Preparation: Pack the powdered sample into a sample holder, ensuring a flat surface.[18]

  • Analysis: Collect the diffraction data over a specific 2θ range (e.g., 5-40°).[19]

  • Interpretation: Compare the diffractogram of the inclusion complex with those of the pure components and their physical mixture. The appearance of new peaks or a significant change in the pattern confirms complex formation.[18]

D. Scanning Electron Microscopy (SEM)

  • Principle: SEM provides information about the morphology and surface characteristics of the particles. The formation of an inclusion complex often leads to changes in the crystal habit and size of the particles compared to the starting materials.[20][21]

  • Sample Preparation: Mount the powder sample on an SEM stub using double-sided carbon tape and coat it with a thin layer of a conductive material (e.g., gold).

  • Analysis: Examine the samples under the SEM at various magnifications.

  • Interpretation: A change in the morphology from the crystalline shape of the pure agrochemical to a different form in the inclusion complex suggests encapsulation.[22]

E. Nuclear Magnetic Resonance (NMR) Spectroscopy [23][24][25]

  • Principle: 1H NMR spectroscopy can provide direct evidence of inclusion complex formation in solution. The chemical shifts of the protons of both the guest agrochemical and the inner cavity of the this compound will change upon complexation.

  • Sample Preparation: Prepare solutions of the pure agrochemical, pure this compound, and the inclusion complex in a suitable deuterated solvent (e.g., D₂O).

  • Analysis: Record the 1H NMR spectra for each sample. 2D NMR techniques like ROESY can be used to show through-space interactions between the host and guest.[25]

  • Interpretation: Significant chemical shift changes for the protons of the agrochemical and the H-3 and H-5 protons located inside the cyclodextrin cavity confirm the formation of the inclusion complex.[23]

G cluster_char Characterization Workflow complex Prepared Inclusion Complex ftir FTIR Spectroscopy complex->ftir dsc DSC Analysis complex->dsc pxrd PXRD Analysis complex->pxrd sem SEM Analysis complex->sem nmr NMR Spectroscopy complex->nmr confirmation Confirmation of Encapsulation ftir->confirmation dsc->confirmation pxrd->confirmation sem->confirmation nmr->confirmation

A logical workflow for the characterization of inclusion complexes.

Signaling Pathways and Mechanisms

The primary mechanism of action of this compound in agricultural formulations is at the formulation level, enhancing the delivery and stability of the active ingredient. The signaling pathway of the agrochemical itself within the target pest or plant is generally not altered by encapsulation. The role of the cyclodextrin is to ensure that a sufficient concentration of the active ingredient reaches the site of action.

G cluster_mech Mechanism of Enhanced Efficacy agrochemical Agrochemical complex Inclusion Complex agrochemical->complex delta_cd δ-Cyclodextrin delta_cd->complex formulation Aqueous Formulation complex->formulation application Application to Plant/Soil formulation->application release Controlled Release application->release target Target Site release->target effect Biological Effect target->effect

Logical relationship of this compound in enhancing agrochemical efficacy.

Conclusion

This compound presents a valuable tool for the development of advanced agricultural formulations. Its larger cavity size opens up possibilities for the encapsulation of a wider range of active ingredients than has been possible with smaller cyclodextrins. The protocols outlined in these notes provide a comprehensive framework for the preparation and characterization of this compound-based agrochemical formulations, enabling researchers to explore and optimize these systems for improved performance and sustainability in agriculture.

References

Application Notes and Protocols for the Use of δ-Cyclodextrin in Masking Bitter Tastes of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing delta-cyclodextrin (δ-CD) as a taste-masking agent for bitter active pharmaceutical ingredients (APIs). The information compiled herein is intended to guide researchers in the formulation, characterization, and evaluation of drug/δ-CD inclusion complexes to enhance the palatability of oral dosage forms.

Introduction to δ-Cyclodextrin for Taste Masking

Many APIs exhibit a bitter taste, which is a significant challenge in the development of oral pharmaceuticals, particularly for pediatric and geriatric populations, leading to poor patient compliance.[1] Taste masking aims to reduce the perception of bitterness, thereby improving the overall acceptability of the medication.[2] One effective approach for taste masking is the use of cyclodextrins to form inclusion complexes with the bitter API molecules.[3]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[3] This unique structure allows them to encapsulate guest molecules, such as APIs, within their cavity, forming non-covalent inclusion complexes.[4] This encapsulation prevents the drug molecules from interacting with the taste receptors in the oral cavity, thus masking the bitter taste.[2]

This compound is a cyclic oligosaccharide composed of nine D-glucopyranose units. Its larger cavity size compared to α- and β-cyclodextrins allows for the inclusion of a wider range of larger drug molecules. While much of the existing research has focused on β-cyclodextrin and its derivatives, the principles of inclusion complexation and taste masking are applicable to δ-cyclodextrin as well. The formation of a stable inclusion complex is key to effective taste masking.[5]

Mechanism of Bitter Taste Perception and Masking with δ-Cyclodextrin

Bitter taste is initiated when a bitter substance binds to G protein-coupled receptors (GPCRs) on the surface of taste cells.[6] This binding triggers a downstream signaling cascade involving the G protein gustducin, leading to the activation of phospholipase C β2 (PLCβ2).[7] PLCβ2 then generates inositol (B14025) 1,4,5-trisphosphate (IP3), which causes the release of intracellular calcium ions (Ca2+).[8] The increased Ca2+ concentration ultimately leads to neurotransmitter release and the transmission of a nerve signal to the brain, where it is perceived as bitterness.[6]

By encapsulating the bitter drug molecule within its cavity, δ-cyclodextrin physically prevents the drug from binding to the bitter taste receptors, thereby inhibiting the initiation of this signaling pathway.

Bitter_Taste_Signaling_Pathway cluster_0 Taste Receptor Cell Bitter_Molecule Bitter Drug Molecule GPCR Bitter Taste Receptor (GPCR - TAS2Rs) Bitter_Molecule->GPCR Binds G_Protein G-protein (Gustducin) GPCR->G_Protein Activates PLC Phospholipase C (PLCβ2) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_release ER->Ca_release Releases Ca²⁺ Neurotransmitter Neurotransmitter Release Ca_release->Neurotransmitter Triggers Nerve_Signal Signal to Brain Neurotransmitter->Nerve_Signal Initiates

Fig. 1: Simplified signaling pathway of bitter taste perception.

Quantitative Data on Cyclodextrin-Based Taste Masking

The effectiveness of taste masking can be quantified through various methods, including sensory panel evaluations and in-vitro drug release studies. The following tables summarize representative data from studies on cyclodextrin-based taste masking. Note: Most available data pertains to β-cyclodextrin and its derivatives; this data is presented to illustrate the principles and expected outcomes when working with δ-cyclodextrin.

Table 1: Examples of Drug:Cyclodextrin Ratios and Preparation Methods for Taste Masking

Active Pharmaceutical Ingredient (API)Cyclodextrin UsedMolar Ratio (API:CD)Preparation MethodReference
Mitiglinide Calciumβ-Cyclodextrin1:4Kneading[7]
Telmisartanβ-Cyclodextrin1:3Solvent Evaporation[9]
Levocetirizine dihydrochlorideβ-CyclodextrinNot specifiedKneading[10]
Famotidineβ-Cyclodextrin & HPMCNot specifiedCo-precipitation[5]
Cetirizineβ-Cyclodextrin1:5 (weakest masking with γ-CD)Not specified[11]

Table 2: Sensory Evaluation of Taste Masking Efficacy

APICyclodextrinMolar Ratio (API:CD)Sensory Evaluation OutcomeReference
Telmisartanβ-Cyclodextrin1:3Drug taste was masked; rated as very slightly bitter by 4 volunteers.[9]
Levocetirizine diHClβ-CyclodextrinNot specifiedNot effective for taste masking.[10]
Famotidineβ-Cyclodextrin & HPMCNot specifiedTernary system showed effective taste masking compared to the binary complex.[5]
Cetirizineβ-CyclodextrinNot specifiedβ-CD was suitable for formulation in oral dosage forms.[11]

Table 3: In-Vitro Drug Release in Simulated Salivary Fluid (pH 6.8)

APICyclodextrinMolar Ratio (API:CD)% Drug Release in Simulated SalivaInterpretationReference
Telmisartanβ-Cyclodextrin1:362.53%Below the threshold concentration for bitterness.[9]
Levocetirizine diHClNot applicable (with Kyron T-114)1:3Insufficient release to impart a bitter taste.[10]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation, characterization, and evaluation of drug/δ-CD inclusion complexes for taste masking.

Preparation_and_Characterization_Workflow cluster_prep Preparation of Inclusion Complex cluster_char Characterization start Select API and δ-Cyclodextrin method Choose Preparation Method (e.g., Kneading, Solvent Evaporation) start->method kneading Kneading Method Protocol method->kneading Kneading solvent_evap Solvent Evaporation Protocol method->solvent_evap Solvent Evaporation complex Drug/δ-CD Inclusion Complex (Solid Powder) kneading->complex solvent_evap->complex ftir FTIR Spectroscopy complex->ftir dsc Differential Scanning Calorimetry (DSC) complex->dsc xrd X-ray Powder Diffraction (XRD) complex->xrd analysis Analyze Data for Evidence of Complexation ftir->analysis dsc->analysis xrd->analysis

Fig. 2: Workflow for preparation and characterization of inclusion complexes.

4.1.1 Kneading Method [12][13]

  • Molar Ratio Calculation: Determine the required amounts of the API and δ-cyclodextrin based on the desired molar ratio (e.g., 1:1, 1:2).

  • Slurry Formation: Place the calculated amount of δ-cyclodextrin in a mortar. Add a small amount of a suitable solvent (e.g., water or a water-ethanol mixture) to form a thick paste.

  • Incorporation of API: Gradually add the calculated amount of the API to the δ-cyclodextrin paste.

  • Kneading: Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes) to ensure homogeneous mixing and facilitate complex formation.

  • Drying: Dry the resulting paste in an oven at a suitable temperature (e.g., 40-60°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Storage: Store the final product in a desiccator.

4.1.2 Solvent Evaporation Method [12]

  • Dissolution of Components: Dissolve the calculated amount of the API in a suitable organic solvent. In a separate container, dissolve the corresponding molar amount of δ-cyclodextrin in water.

  • Mixing: Add the API solution to the δ-cyclodextrin solution with continuous stirring.

  • Evaporation: Continue stirring and evaporate the solvent under reduced pressure or at a controlled temperature.

  • Pulverization: Once the solvent has completely evaporated, pulverize the resulting solid mass.

  • Sieving: Pass the powdered complex through a sieve to obtain a uniform particle size.

  • Storage: Store the final product in a desiccator.

4.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare pellets of the pure API, pure δ-cyclodextrin, a physical mixture of the two, and the prepared inclusion complex with KBr.

  • Spectral Acquisition: Record the FTIR spectra for each sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analysis: Compare the spectra. The formation of an inclusion complex is indicated by changes in the characteristic peaks of the API, such as peak shifting, broadening, or disappearance, in the spectrum of the complex compared to the pure API and the physical mixture.

4.2.2 Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of the pure API, pure δ-cyclodextrin, a physical mixture, and the inclusion complex into separate aluminum pans.

  • Thermal Analysis: Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range under a nitrogen atmosphere.

  • Analysis: Observe the thermograms. The disappearance or significant shift of the melting endotherm of the API in the thermogram of the inclusion complex suggests the formation of the complex.

4.2.3 X-ray Powder Diffraction (XRPD)

  • Sample Preparation: Place a small amount of the powdered sample (pure API, pure δ-cyclodextrin, physical mixture, and inclusion complex) on the sample holder.

  • Data Collection: Obtain the XRPD patterns over a specific 2θ range.

  • Analysis: Compare the diffraction patterns. The crystalline API will show sharp, characteristic peaks. The formation of an inclusion complex often results in a new crystalline pattern or an amorphous halo, indicating a change in the solid-state properties of the API.

Taste_Masking_Evaluation_Workflow cluster_invivo In-Vivo Sensory Evaluation cluster_invitro In-Vitro Drug Release recruit Recruit and Train Human Taste Panel prepare_samples Prepare Solutions/Suspensions (API, Placebo, Complex) recruit->prepare_samples conduct_test Conduct Taste Test (Swish and Spit) prepare_samples->conduct_test rate_bitterness Rate Bitterness on a Standardized Scale conduct_test->rate_bitterness analyze_sensory Analyze Sensory Data rate_bitterness->analyze_sensory prepare_media Prepare Simulated Salivary Fluid (pH 6.8) dissolution_setup Set up Dissolution Apparatus (e.g., USP II) prepare_media->dissolution_setup run_dissolution Run Dissolution Test with API and Complex dissolution_setup->run_dissolution sample_analysis Withdraw Samples at Time Points and Analyze for Drug Content run_dissolution->sample_analysis analyze_release Analyze Drug Release Profile sample_analysis->analyze_release

Fig. 3: Workflow for the evaluation of taste masking efficacy.

4.3.1 In-Vivo Sensory Evaluation by Human Taste Panel [2][14][15]

  • Panel Selection and Training: Recruit a panel of healthy human volunteers. Train the panelists to recognize and score bitterness intensity using a standardized scale (e.g., a 5-point scale from 0 = not bitter to 4 = very bitter) with reference solutions of a bitter substance like quinine (B1679958) hydrochloride at various concentrations.

  • Sample Preparation: Prepare aqueous solutions or suspensions of the pure API, the drug/δ-CD complex, and a placebo at concentrations relevant to the final dosage form.

  • Testing Procedure: In a double-blind, randomized manner, provide each panelist with a measured volume of the test sample. Instruct them to swish the sample in their mouth for a short, standardized time (e.g., 10-30 seconds) and then spit it out.

  • Bitterness Rating: Ask the panelists to rate the bitterness of the sample immediately after expectoration using the trained scale.

  • Washout Period: Ensure a sufficient washout period between samples, during which panelists should rinse their mouths with purified water.

  • Data Analysis: Statistically analyze the bitterness scores to determine if there is a significant reduction in bitterness for the drug/δ-CD complex compared to the pure API.

4.3.2 In-Vitro Drug Release in Simulated Salivary Fluid [8][16][17]

  • Preparation of Simulated Salivary Fluid (SSF): Prepare SSF with a composition that mimics human saliva (e.g., containing salts like potassium phosphate, sodium chloride, and calcium chloride) and adjust the pH to approximately 6.8.

  • Dissolution Test Setup: Use a suitable dissolution apparatus (e.g., USP Apparatus 2 - paddle) with a small volume of SSF (e.g., 50-100 mL) maintained at 37°C. The paddle speed should be set to a low value (e.g., 25-50 rpm) to simulate oral conditions.

  • Procedure: Introduce a known amount of the pure API or the drug/δ-CD complex into the dissolution vessel.

  • Sampling: Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 1, 2, 5, and 10 minutes).

  • Sample Analysis: Analyze the withdrawn samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the percentage of drug released over time. Effective taste masking is indicated by a significantly lower drug release from the complex compared to the pure API within the typical oral residence time (the first few minutes). The amount of drug released should ideally be below its bitter taste threshold concentration.[17]

Conclusion

The use of δ-cyclodextrin presents a promising approach for masking the bitter taste of various pharmaceutical active ingredients. Through the formation of stable inclusion complexes, δ-cyclodextrin can effectively reduce the interaction of bitter drugs with taste receptors, leading to improved palatability and patient adherence. The protocols outlined in these application notes provide a systematic framework for the formulation, characterization, and evaluation of drug/δ-CD complexes, enabling researchers to develop more patient-centric oral drug products. Further research focusing specifically on δ-cyclodextrin will help in delineating its full potential in taste masking applications.

References

Troubleshooting & Optimization

Optimizing the molar ratio for delta-cyclodextrin inclusion complexation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for delta-cyclodextrin (δ-CD) inclusion complexation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for optimizing the molar ratio and other key parameters in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting molar ratio for δ-cyclodextrin to guest molecule?

A1: A 1:1 molar ratio of guest molecule to δ-cyclodextrin is the most common starting point for inclusion complexation experiments.[1][2] This stoichiometry implies the inclusion of a single guest molecule within the δ-CD cavity.[2] However, due to δ-cyclodextrin's larger cavity size compared to other common cyclodextrins, stoichiometries such as 1:2 or 2:1 (guest:host) can also occur, especially with larger or multiple guest molecules.[1][3] It is recommended to perform initial screening experiments with varying molar ratios (e.g., 1:2, 1:1, 2:1) to determine the optimal ratio for your specific guest molecule.

Q2: How do I determine the stoichiometry of my δ-cyclodextrin inclusion complex?

A2: The stoichiometry of an inclusion complex can be determined using several analytical techniques. Phase solubility studies are a widely used method to ascertain the stoichiometry by observing how the solubility of the guest molecule changes with increasing concentrations of δ-cyclodextrin.[4][5] The shape of the phase solubility diagram can indicate the stoichiometry; for instance, an AL-type diagram often suggests a 1:1 complex, while an AP-type may indicate a higher-order complex (e.g., 1:2 drug/CD).[4] Another common method is Job's plot, or the continuous variation method, which involves plotting a physical property (like UV-Vis absorbance) against the mole fraction of the guest.[2][3] The maximum deviation in the plot indicates the stoichiometry of the complex.[2][3] Spectroscopic methods like 1H-NMR can also provide evidence for the stoichiometry by observing shifts in the proton signals of both the host and guest molecules upon complexation.[6]

Q3: What are the primary driving forces for the formation of δ-cyclodextrin inclusion complexes?

A3: The formation of δ-cyclodextrin inclusion complexes is primarily driven by non-covalent interactions. A major contributing factor is the hydrophobic effect, where the displacement of high-enthalpy water molecules from the hydrophobic cavity of the δ-CD by a less polar guest molecule leads to an increase in entropy, making the process thermodynamically favorable.[1][5][7] Other forces involved include van der Waals interactions, and in some cases, hydrogen bonding between the guest molecule and the hydroxyl groups on the rim of the δ-CD.[1][7]

Q4: Which preparation method is best for my guest molecule?

A4: The choice of preparation method depends on the physicochemical properties of your guest molecule, such as its solubility and thermal stability.[8][9]

  • Co-precipitation is suitable for water-insoluble substances and involves dissolving the guest in an organic solvent and the δ-CD in water, then mixing and cooling to form complex crystals.[8]

  • Kneading is ideal for poorly water-soluble guests and involves creating a paste of δ-CD and the guest with a small amount of solvent.[8][10][11] This method is economical but may not be suitable for large-scale production.[8][11]

  • Freeze-drying (Lyophilization) is well-suited for thermolabile or water-soluble guests and generally produces a high yield of the inclusion complex.[8]

  • Slurry Complexation is an efficient method that reduces the amount of water needed compared to co-precipitation.[7]

It is often beneficial to screen multiple methods to find the one that provides the highest complexation efficiency for your specific system.[9]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Inclusion/Encapsulation Efficiency - Inappropriate molar ratio. - Suboptimal preparation method. - Poor solubility of the guest molecule in the reaction medium. - Competitive inhibition from solvents.[8] - The guest molecule may be too large or the wrong shape for the δ-CD cavity.- Systematically vary the molar ratio of δ-CD to the guest molecule (e.g., 1:2, 1:1, 2:1). - Experiment with different preparation techniques such as kneading, co-precipitation, or freeze-drying.[9] - For poorly soluble drugs, consider using a co-solvent system during complexation.[12] - Optimize reaction conditions like temperature and pH, as these can influence complex formation.[9] - Characterize the guest molecule's dimensions to ensure it is a suitable candidate for inclusion in the δ-CD cavity.
Difficulty Confirming Complex Formation - The analytical technique used may not be sensitive enough to detect the changes upon complexation. - The product might be a simple physical mixture rather than a true inclusion complex.[8]- Employ a combination of analytical techniques. For example, use DSC to look for the disappearance of the guest's melting peak, and FTIR to observe shifts in characteristic vibrational bands.[13] - Use 1H-NMR to detect chemical shifts of the protons inside the δ-CD cavity (H-3 and H-5), which are indicative of inclusion.[6] - Powder X-ray Diffraction (PXRD) can also be used to confirm the formation of a new crystalline phase, different from the individual components.[13]
Precipitation of the Complex During Preparation - The inclusion complex has limited solubility in the chosen solvent system. This is common for natural cyclodextrins.[4]- This can be an intended outcome in methods like co-precipitation.[8] The precipitate is the desired product. - If precipitation is undesirable, consider using a more water-soluble derivative of δ-cyclodextrin. - Adjust the solvent composition or temperature to increase the solubility of the complex.
Inconsistent Results Between Batches - Variations in experimental parameters such as stirring speed, temperature, or drying conditions. - Incomplete removal of uncomplexed guest molecules.- Standardize all experimental protocols and ensure consistent execution. - After preparation, wash the solid complex with a solvent in which the free guest is soluble but the complex is not, to remove any surface-adsorbed guest.[8]

Experimental Protocols

Phase Solubility Study

This method is used to determine the stoichiometry and stability constant of the inclusion complex.

  • Prepare a series of aqueous solutions with increasing concentrations of δ-cyclodextrin.

  • Add an excess amount of the guest molecule to each δ-CD solution.

  • Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Filter the suspensions to remove the undissolved guest molecule.

  • Analyze the concentration of the dissolved guest molecule in each filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the concentration of the dissolved guest molecule against the concentration of δ-cyclodextrin.

  • The resulting phase solubility diagram is then analyzed. An AL-type diagram (linear increase in solubility) typically indicates a 1:1 complex.[4]

Co-precipitation Method
  • Dissolve the guest molecule in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).

  • In a separate container, dissolve δ-cyclodextrin in deionized water, with agitation. The molar ratio should be determined from preliminary studies.

  • Slowly add the guest molecule solution to the δ-cyclodextrin solution with continuous stirring.

  • Continue stirring for a defined period (e.g., 24 hours) at a controlled temperature.

  • The resulting precipitate (the inclusion complex) is collected by filtration or centrifugation.

  • Wash the precipitate with a small amount of cold deionized water or the organic solvent used to remove any uncomplexed material.

  • Dry the final product under vacuum at a suitable temperature.

Kneading Method
  • Place the accurately weighed δ-cyclodextrin in a mortar.

  • Add a small amount of a solvent (e.g., a water-ethanol mixture) to form a paste.[11]

  • Gradually add the guest molecule to the paste and knead thoroughly for a specific time (e.g., 30-60 minutes) to ensure homogeneous mixing.

  • The kneaded mass is then dried in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • The dried product is pulverized and passed through a sieve to obtain a fine powder.[10]

Quantitative Data Summary

Table 1: Typical Molar Ratios and Resulting Stoichiometries for Cyclodextrin Complexes

Cyclodextrin TypeGuest Molecule TypeTypical Molar Ratios Tested (Guest:CD)Common Stoichiometries ObservedReference
β-CyclodextrinItraconazole1:3Not specified[14]
β-CyclodextrinCholesterolNot specified1:1[5]
β-CyclodextrinHydroxymethyl ferroceneNot specified1:1[2]
δ-CyclodextrinVariousNot specified1:1, 1:2, 2:1[1]
β-CyclodextrinPaclitaxel1:1, 1:2, 1:5Not specified[12]

Table 2: Influence of Preparation Method on Complexation Efficiency

Guest MoleculeCyclodextrinPreparation Method with Optimal ResultsReference
NiclosamideHP-β-CDFreeze-drying[15]
D-limoneneβ-CDSlurry Complexation[15]
Myrtenolβ-CDSlurry Complexation[15]
BudesonideNot specifiedSpray Drying[11]

Visualizations

ExperimentalWorkflow Workflow for Optimizing Molar Ratio cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_decision Decision cluster_result Result prep Prepare Complexes at Varying Molar Ratios (e.g., 1:2, 1:1, 2:1) analysis Characterize Complexes (e.g., DSC, FTIR, NMR) prep->analysis phase_sol Perform Phase Solubility Studies prep->phase_sol eval Determine Stoichiometry and Complexation Efficiency analysis->eval phase_sol->eval decision Optimal Ratio Achieved? eval->decision result Proceed with Optimized Protocol decision->result Yes re_eval Refine Molar Ratios and/or Method decision->re_eval No re_eval->prep TroubleshootingFlow Troubleshooting Low Inclusion Efficiency cluster_check1 Initial Checks cluster_action1 Corrective Actions cluster_check2 Further Investigation cluster_action2 Advanced Solutions start Low Inclusion Efficiency Observed check_ratio Is the molar ratio optimized? start->check_ratio check_method Is the preparation method appropriate? check_ratio->check_method Yes action_ratio Vary molar ratios (e.g., 1:2, 1:1, 2:1) check_ratio->action_ratio No action_method Test alternative methods (Kneading, Freeze-drying, etc.) check_method->action_method No check_conditions Are reaction conditions (pH, temp) optimal? check_method->check_conditions Yes action_ratio->check_method action_method->check_conditions check_guest Is the guest molecule suitable for δ-CD cavity? check_conditions->check_guest Yes action_conditions Optimize pH and temperature check_conditions->action_conditions No action_guest Consider a different cyclodextrin or derivative check_guest->action_guest No end Efficiency Improved check_guest->end Yes action_conditions->end action_guest->end

References

Preventing aggregation of delta-cyclodextrin complexes in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with delta-cyclodextrin (δ-CD) complexes. Our goal is to help you overcome common challenges related to aggregation in solution, ensuring the stability and efficacy of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound (δ-CD) is a cyclic oligosaccharide composed of nine glucose units.[1] Its larger cavity size, compared to alpha-, beta-, and gamma-cyclodextrins, makes it particularly suitable for forming inclusion complexes with larger hydrophobic drug molecules.[1] This complexation can enhance the solubility, stability, and bioavailability of these drugs.[1][2]

Q2: What causes the aggregation of this compound complexes in solution?

The aggregation of cyclodextrin (B1172386) complexes is a phenomenon where individual inclusion complexes self-associate to form larger, supramolecular structures.[3] This can be influenced by several factors:

  • Guest Molecule Properties: The structure, hydrophobicity, and charge of the guest molecule can significantly impact the aggregation of the complex.[3][4]

  • Cyclodextrin Concentration: At low concentrations (around 1% w/v), the fraction of aggregated cyclodextrin molecules is insignificant, but it increases rapidly with higher concentrations.[3]

  • Temperature: Temperature can affect the stability of the aggregates, with higher temperatures often leading to smaller aggregates.[5][6]

  • pH: For ionizable guest molecules, the pH of the solution can influence the stability of the complex and its tendency to aggregate.[7][8][9]

  • Solvent Composition: The presence of co-solvents or polymers can either promote or inhibit aggregation.[5]

Q3: What are the consequences of aggregation?

Aggregation of this compound complexes can have several undesirable effects on your formulation:

  • Reduced Solubility Enhancement: While cyclodextrins are used to increase solubility, aggregation can sometimes lead to the formation of less soluble nanoparticles.[10]

  • Physical Instability: Aggregation can lead to precipitation or changes in the physical appearance of the solution over time.

  • Altered Bioavailability: The size of the aggregates can influence the release and absorption of the guest molecule, potentially affecting its bioavailability.[3]

  • Inaccurate Characterization: Aggregation can interfere with analytical techniques used to determine the stability constant and stoichiometry of the inclusion complex.[10]

Q4: How can I detect and characterize the aggregation of my this compound complexes?

Several analytical techniques can be employed to characterize the formation and extent of aggregation:[11][12][13]

  • Dynamic Light Scattering (DLS): This technique is used to determine the size distribution of particles in a solution, making it ideal for detecting aggregates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 2D ROESY NMR can provide insights into the inclusion mode and interactions between the host and guest molecules, which can be affected by aggregation.[12][14]

  • Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal properties of the complex in the solid state, providing evidence of interactions between the drug and cyclodextrin.[13]

  • X-ray Powder Diffraction (XRPD): Changes in the crystallinity of the drug upon complexation, which can be influenced by aggregation, can be observed using XRPD.[13]

  • Size Exclusion Chromatography (SEC): This technique can be used to separate molecules based on their size, allowing for the detection of larger aggregates.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound complexes.

Problem Possible Causes Troubleshooting Steps
Precipitation or cloudiness in the solution. High concentration of δ-CD or the guest molecule. The guest molecule has poor water solubility even after complexation. Unfavorable pH or temperature conditions.1. Optimize Concentrations: Systematically vary the concentrations of both δ-CD and the guest molecule to find the optimal ratio that avoids precipitation. 2. Adjust pH: For ionizable guest molecules, determine the optimal pH range where the complex is most stable and soluble.[7][8][9] 3. Control Temperature: Investigate the effect of temperature on solubility and aggregation. In some cases, increasing the temperature can reduce aggregation.[5][6] 4. Add Co-solvents or Polymers: The addition of water-soluble polymers or co-solvents like ethanol (B145695) can sometimes prevent aggregation and enhance solubility.[5][15]
Inconsistent results in binding or stability studies. Aggregation is interfering with the analytical method. The complex is not at equilibrium.1. Use Multiple Techniques: Confirm your findings using a combination of analytical methods to get a comprehensive understanding of the system.[11] 2. Ensure Equilibrium: Allow sufficient time for the complex to reach equilibrium before making measurements. 3. Dilute the Sample: If aggregation is concentration-dependent, diluting the sample before analysis might be necessary.[3]
Low encapsulation efficiency. The guest molecule is too large or has an inappropriate shape for the δ-CD cavity. Aggregation of δ-CD is preventing efficient inclusion of the guest molecule.[16]1. Consider Modified Cyclodextrins: Chemically modified δ-CD derivatives can offer altered cavity sizes and improved solubility.[1][17] 2. Optimize Formulation Conditions: Adjusting pH, temperature, and solvent composition can influence the encapsulation efficiency. 3. Use Stabilizers: The addition of certain polymers can stabilize individual drug/CD complexes and prevent aggregation, leading to enhanced complexation efficacy.[10]

Experimental Protocols

1. Phase Solubility Study

This method is widely used to determine the stability constant (Kf) of cyclodextrin-guest inclusion complexes.[18]

  • Objective: To determine the stoichiometry and stability constant of the δ-CD:guest complex.

  • Methodology:

    • Prepare a series of aqueous solutions with increasing concentrations of δ-CD.

    • Add an excess amount of the guest drug to each solution.

    • Shake the solutions at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • Filter the solutions to remove the undissolved drug.

    • Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Plot the concentration of the dissolved drug against the concentration of δ-CD. The shape of the phase solubility diagram provides information about the stoichiometry and the stability constant of the complex.

2. Dynamic Light Scattering (DLS) for Aggregate Sizing

  • Objective: To determine the size distribution of δ-CD complexes and detect the presence of aggregates.

  • Methodology:

    • Prepare solutions of the δ-CD complex at the desired concentrations.

    • Filter the solutions through a sub-micron filter to remove any dust or large particles.

    • Place the sample in a suitable cuvette for the DLS instrument.

    • Equilibrate the sample to the desired temperature.

    • Perform the DLS measurement to obtain the particle size distribution. The presence of a population of larger particles indicates aggregation.

Quantitative Data Summary

Factor Effect on Aggregation Quantitative Data/Observations Citation
Cyclodextrin Concentration Aggregation increases with increasing concentration.At about 1% (w/v), the fraction of CD molecules forming aggregates is insignificant, but it rapidly increases with increasing CD concentration.[3]
Temperature Increasing temperature generally reduces the size of aggregates.Self-assembled complex aggregates are metastable and become smaller with increasing temperature.[5]
Guest Molecule Lipophilicity Increased lipophilicity of the guest molecule can promote aggregation.The length and lipophilicity of a paraben's side chain is positively correlated with aggregation size and abundance in the presence of HP-β-CD.[4]
pH for Ionizable Guests Ionization of the guest molecule can lead to destabilization of the complex and affect aggregation.The neutral form of a molecule generally forms a stronger complex than the ionized form, as the neutral molecule is more hydrophobic.[7][8]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare δ-CD complex solutions at various concentrations dls Dynamic Light Scattering (DLS) prep->dls nmr NMR Spectroscopy prep->nmr sec Size Exclusion Chromatography (SEC) prep->sec size Determine aggregate size distribution dls->size structure Characterize complex structure and interactions nmr->structure aggregation Quantify degree of aggregation sec->aggregation

Caption: Experimental workflow for characterizing δ-CD complex aggregation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Aggregation Observed conc High Concentration start->conc ph Suboptimal pH start->ph temp Unfavorable Temperature start->temp guest Guest Properties start->guest opt_conc Optimize Concentrations conc->opt_conc adj_ph Adjust pH ph->adj_ph ctrl_temp Control Temperature temp->ctrl_temp mod_guest Modify Guest/Use Additives guest->mod_guest

Caption: Troubleshooting logic for addressing δ-CD complex aggregation.

References

Technical Support Center: Templated Enzymatic Synthesis of δ-Cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield of delta-cyclodextrin (δ-CD) through templated enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of a template in the enzymatic synthesis of δ-cyclodextrin?

A1: In the enzymatic synthesis of cyclodextrins (CDs) by Cyclodextrin (B1172386) Glucanotransferase (CGTase), a variety of cyclic and linear glucans are formed. Typically, α-, β-, and γ-CDs are the major products, while δ-CD is only a minor and transient component.[1][2] A template molecule selectively binds to and stabilizes δ-cyclodextrin within this dynamic mixture of interconverting molecules, effectively shifting the reaction equilibrium towards the formation of the δ-CD-template complex.[3][4] This selective stabilization leads to a significant increase in the yield and purity of δ-CD.[2][5]

Q2: What types of templates are effective for δ-cyclodextrin synthesis?

A2: Bolaamphiphiles and superchaotropic dodecaborate (B577226) anions have been shown to be highly effective templates for δ-cyclodextrin synthesis.[1][4] The structure of the template is crucial; for bolaamphiphiles, both the size of the hydrophilic headgroup and the length of the hydrophobic alkyl chain are important factors in determining the binding affinity with δ-CD.[4] For instance, a bolaamphiphile with a C16 alkyl chain has been demonstrated to be effective.[4]

Q3: Can the template be recovered and reused?

A3: Yes, a key advantage of some templating systems is the ability to recycle the template. For example, certain bolaamphiphile templates can be recovered from the reaction mixture by precipitation and have been successfully reused in subsequent syntheses.[1][6] This recyclability is a critical factor for enabling large-scale and cost-effective production of δ-cyclodextrin.

Q4: What is a dynamic combinatorial library (DCL) in the context of cyclodextrin synthesis?

A4: A dynamic combinatorial library (DCL) is a collection of molecules that are in equilibrium and can interconvert. In the context of cyclodextrin synthesis, the enzyme CGTase acts on a starch source to create a mixture of linear and cyclic glucans (including α-, β-, γ-, and δ-CDs) that are constantly being formed and rearranged.[3][4] The addition of a template that selectively binds to one component of the library (in this case, δ-CD) stabilizes it and amplifies its concentration in the mixture.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no yield of δ-cyclodextrin Ineffective Template: The template may not have the correct structure to bind δ-CD effectively. The size of the hydrophilic headgroup and the length of the alkyl chain of bolaamphiphile templates are critical.[4]- Ensure you are using a template known to be effective for δ-CD synthesis (e.g., a bolaamphiphile with a C16 alkyl chain or a dodecaborate anion). - If synthesizing a custom template, verify its structure and purity.
Incorrect Template Concentration: The concentration of the template can significantly impact the yield.- Optimize the template concentration. Refer to literature for recommended molar ratios of template to substrate.
Suboptimal Reaction Conditions (pH, Temperature): CGTase activity is highly dependent on pH and temperature.[7]- Ensure the reaction buffer has the optimal pH for the specific CGTase being used. While general ranges are available, empirical optimization may be necessary. - Maintain the optimal reaction temperature. Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will decrease the reaction rate.[2]
Enzyme Inactivity: The CGTase may be inactive or have low activity due to improper storage or handling.- Use a fresh batch of enzyme or test the activity of your current enzyme stock using a standard assay.
Presence of significant amounts of α-, β-, and γ-CDs Insufficient Template Concentration: The template concentration may not be high enough to outcompete the formation of the smaller, more common cyclodextrins.- Gradually increase the template concentration in your reaction to favor δ-CD formation.
Reaction Time Not Optimized: The formation of δ-CD can be transient, with its concentration changing over the course of the reaction.- Perform a time-course experiment to determine the optimal reaction time for maximizing δ-CD yield before it is potentially converted to other products.
Difficulty in purifying δ-cyclodextrin Inefficient Template Removal: Residual template can co-purify with the δ-CD.- If using a precipitable template, ensure the pH is adjusted correctly to induce complete precipitation.[4] - Multiple washes of the precipitate may be necessary.
Co-elution with other Cyclodextrins: If using chromatography for purification, the separation conditions may not be optimal.- Optimize the mobile phase and gradient of your HPLC or other chromatographic method to achieve better separation of δ-CD from other cyclodextrins.[4]

Quantitative Data

Table 1: Effect of Template on δ-Cyclodextrin Yield

TemplateStarting Materialδ-CD YieldPurityReference
Bolaamphiphile (T1)α-CD~7%Not specified[4]
Dodecaborate (B₁₂Cl₁₂²⁻)α-CD>40%>95%[8]

Table 2: General Influence of Reaction Parameters on CGTase Activity

ParameterGeneral Effect on YieldNotes
Enzyme Concentration Increased enzyme concentration generally leads to a faster initial reaction rate. However, excessively high concentrations may not be cost-effective.The optimal concentration should be determined empirically for your specific system.
Substrate Concentration Higher substrate concentrations can increase the overall product yield, but can also lead to substrate inhibition at very high levels.[2]The type of starch used as a substrate can also influence the product distribution.
pH CGTase activity is pH-dependent, with different enzymes having different optimal pH ranges.[9]The use of ionizable templates can also make the product distribution pH-responsive.[10]
Temperature Temperature affects the rate of the enzymatic reaction. The optimal temperature for CD production is a balance between maximizing enzyme activity and preventing denaturation.[7][11]For some CGTases, 60°C has been found to be optimal for cyclization.[7]

Experimental Protocols

Protocol 1: Templated Enzymatic Synthesis of δ-Cyclodextrin using a Bolaamphiphile Template

This protocol is adapted from the work of Erichsen et al. (2023).[4]

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the bolaamphiphile template (e.g., T1 with a C16 alkyl chain) in the reaction buffer to the desired concentration (e.g., 20-30 mM).

    • Add the starch source (e.g., 10-15 mg/mL of α-cyclodextrin) to the template solution and ensure it is fully dissolved.

    • Initiate the reaction by adding Cyclodextrin Glucanotransferase (CGTase) to the mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the CGTase, with gentle agitation.

    • Monitor the reaction progress over time (e.g., 24-48 hours) by taking aliquots and analyzing the cyclodextrin distribution by HPLC.

  • Reaction Termination and Template Removal:

    • Terminate the reaction by denaturing the CGTase, for example, by heating the reaction mixture.

    • Precipitate the bolaamphiphile template by adjusting the pH of the solution (e.g., acidification).

    • Separate the precipitated template by centrifugation or filtration. The template can be washed and dried for reuse.

  • Purification of δ-Cyclodextrin:

    • The supernatant, containing a mixture of cyclodextrins and linear glucans, can be treated with an enzyme like α-glucosidase to hydrolyze the linear components.[4]

    • Isolate and purify δ-cyclodextrin from the mixture using preparative High-Performance Liquid Chromatography (HPLC).[4]

  • Yield Calculation:

    • Quantify the amount of purified δ-cyclodextrin using a standard method such as HPLC with a suitable detector (e.g., evaporative light scattering detector - ELSD) and a calibration curve.

    • Calculate the yield as a percentage of the initial starting material.

Protocol 2: Purification of δ-Cyclodextrin

  • Sample Preparation: After terminating the enzymatic reaction and removing the template, the crude reaction mixture contains δ-CD along with other cyclodextrins and linear oligosaccharides.

  • Chromatographic Separation:

    • Utilize a preparative reverse-phase HPLC column.

    • The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. The specific gradient will need to be optimized for the best separation.

    • Inject the sample onto the column and collect fractions based on the retention time of δ-CD, which should be determined using a standard if available.

  • Analysis of Fractions:

    • Analyze the collected fractions using analytical HPLC to confirm the purity of the δ-CD.

    • Pool the fractions containing pure δ-CD.

  • Solvent Removal and Lyophilization:

    • Remove the organic solvent from the pooled fractions using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain pure δ-CD as a white powder.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_termination Termination & Template Removal cluster_purification Purification A Prepare Template Solution B Add Starch Source A->B C Add CGTase B->C D Incubate C->D E Denature CGTase D->E F Precipitate Template E->F G Separate Template F->G H Hydrolyze Linear Glucans (Optional) G->H I Preparative HPLC H->I J Analyze & Pool Fractions I->J K Lyophilize J->K L L K->L Pure δ-Cyclodextrin troubleshooting_yield cluster_checks Initial Checks cluster_solutions Potential Solutions Start Low δ-CD Yield Template Is the template correct & at optimal concentration? Start->Template Conditions Are pH and temperature optimal? Start->Conditions Enzyme Is the CGTase active? Start->Enzyme OptimizeTemplate Verify/Optimize Template Template->OptimizeTemplate No OptimizeConditions Adjust pH/Temperature Conditions->OptimizeConditions No CheckEnzyme Use Fresh/Active Enzyme Enzyme->CheckEnzyme No Result Result OptimizeTemplate->Result Re-run Experiment OptimizeConditions->Result CheckEnzyme->Result

References

Technical Support Center: Refining Purification Methods to Remove Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification methods for the removal of synthesis byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of synthesized compounds.

Chromatography (Flash and HPLC)

Question: Why is the backpressure in my chromatography column excessively high?

Answer: High backpressure is a common issue that can disrupt your purification process. The potential causes and their solutions are outlined below:

  • Precipitated protein in the column: If you suspect protein precipitation, clean the column using the recommended procedures for your specific column type. It is also advisable to exchange or clean the column filter if possible.[1] To prevent this, ensure that any additives used to solubilize the sample are also included in the running buffer.[1]

  • Clogged in-line filters or column filter: Regularly check and clean or replace in-line and column filters. Filtering samples and buffers before use is a crucial preventative measure.[1]

  • Sample is too viscous: A viscous sample can impede flow and increase pressure. Dilute the sample with the running buffer or reduce the protein concentration to below 50 mg/mL.[1]

  • Flow rate is too high: An excessively high flow rate can lead to increased pressure. Try reducing the flow rate to an optimal level for your column and sample.

  • Incorrect tubing: Ensure the inner diameter of the system tubing is appropriate for the flow rate being used.[1]

Question: What should I do if my compound of interest is not separating from impurities?

Answer: Poor separation can be frustrating. Here are several strategies to improve the resolution between your target compound and byproducts:

  • Optimize the solvent system (eluent): This is one of the most critical factors in achieving good separation. If you are using flash chromatography, a general guideline is to aim for an Rf value of around 0.3 for your desired compound on a TLC plate.[2] Experiment with different solvent polarities and compositions to improve the separation.

  • Column overloading: Loading too much sample onto the column can lead to broad peaks and poor separation.[3] Reduce the amount of crude material loaded onto the column.

  • Improper column packing: For flash chromatography, ensure the column is packed evenly to avoid channeling, which leads to poor separation.[3]

  • Compound instability on silica (B1680970) gel: Some compounds can decompose on silica gel, which is acidic.[4] In such cases, you can try using a different stationary phase like alumina (B75360) or florisil.[4] Alternatively, you can deactivate the silica gel by using a solvent system containing a small amount of a base like triethylamine.[5]

Crystallization

Question: Why are no crystals forming in my solution?

Answer: The inability to form crystals is a frequent challenge in crystallization. Here are some common causes and their remedies:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. Try evaporating some of the solvent to increase the concentration of your compound and then allow it to cool again.[3]

  • The solution is supersaturated but nucleation hasn't occurred: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a seed crystal of the pure compound if available.[3]

  • The cooling process is too fast: Rapid cooling can sometimes inhibit crystal formation or lead to the formation of very small crystals.[6] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Question: My compound is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen for a couple of reasons:

  • The boiling point of the solvent is higher than the melting point of the solute: In this case, the solute melts in the hot solvent. The solution is to use a solvent with a lower boiling point.[3]

  • The solution is cooling too quickly: As with the failure to form crystals, rapid cooling can lead to oiling out.[3] Allow the solution to cool more slowly. If an oil has already formed, try reheating the solution to dissolve the oil and then cool it down at a slower rate.

Liquid-Liquid Extraction

Question: An emulsion has formed between the two liquid layers. How can I break it?

Answer: Emulsions are a common nuisance in liquid-liquid extraction, preventing a clean separation of the two phases. Here are several techniques to break an emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to mix the layers. This can prevent the formation of emulsions in the first place.[7]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[7]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.[7]

  • Filtration: Passing the emulsified mixture through a phase separation filter paper can effectively separate the aqueous and organic layers.[7]

Frequently Asked Questions (FAQs)

1. What are the most common types of synthesis byproducts?

Common synthesis byproducts include unreacted starting materials, excess reagents, and products from side reactions. In peptide synthesis, for example, common byproducts are deletion sequences (from incomplete amino acid coupling) and diastereomers resulting from racemization.[8] In protein expression, impurities can include host cell proteins and aggregated forms of the target protein.[9]

2. How do I choose the best purification method for my compound?

The choice of purification method depends on the physical and chemical properties of your compound and the nature of the impurities.[3][10]

  • Crystallization is an excellent choice for purifying solid compounds, especially when the impurities have different solubility profiles from the desired product.[11] It can yield very high purity products.[12]

  • Chromatography (flash or HPLC) is a versatile technique for separating mixtures of compounds, whether they are solids or liquids.[10] It is particularly useful when dealing with complex mixtures or when crystallization is not feasible.[13]

  • Liquid-liquid extraction is used to separate compounds based on their differential solubilities in two immiscible liquids.[3] It is often used as a preliminary purification step before other methods like chromatography or crystallization.[14]

3. What is the difference in expected yield and purity between different purification methods?

Yield and purity are often inversely related. A highly pure product may come at the cost of a lower yield.

Purification MethodTypical YieldTypical PurityNotes
Crystallization Can be high (>90%) if optimizedVery high (>99%)Yield can be reduced with multiple recrystallization steps to improve purity.[15]
Flash Chromatography Good to high (80-97%)Good to high (95-99%)Yield and purity depend on the separation efficiency (ΔRf) between the compound and impurities.[3]
Affinity Chromatography High (often >90%)Very high (often >95% in a single step)Highly specific for tagged proteins.[16]
Ion-Exchange Chromatography High (often >90%)Good to highEffective for separating molecules with different charges.[16]
Size-Exclusion Chromatography High (often >90%)ModeratePrimarily used for desalting or removing aggregates.[16]
Liquid-Liquid Extraction VariableLow to moderateOften used as an initial cleanup step.[9]

Data in the table is compiled from multiple sources and represents typical ranges. Actual results will vary depending on the specific compound, impurities, and experimental conditions.

Experimental Protocols

Detailed Protocol for Flash Column Chromatography

This protocol is adapted from the method described by W. C. Still for the rapid purification of organic compounds.[2][17]

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your target compound from impurities. Aim for an Rf value of approximately 0.3 for your desired compound.[2]

  • Column Packing:

    • Plug the bottom of a chromatography column with a small piece of cotton or glass wool.

    • Add a layer of sand (about 1-2 cm).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Elute the column with the solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.[2]

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica gel until the solvent level is just at the top of the sand.

    • Carefully add a small amount of fresh eluent and push it into the column. Repeat this step a few times to ensure the sample is loaded in a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate. A typical flow rate is about 5 cm of solvent decrease per minute.[3]

    • Collect fractions in test tubes or other suitable containers.[3]

  • Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain your purified compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Detailed Protocol for Recrystallization

This protocol outlines the general steps for purifying a solid compound by recrystallization.[4][18][19][20]

  • Solvent Selection:

    • Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] The impurities should either be highly soluble or insoluble in the hot solvent.[4]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.[3]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of your product.[3]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[3]

  • Drying:

    • Allow the crystals to dry completely on the filter paper or in a desiccator.[3]

Visualizations

experimental_workflow_flash_chromatography start Start select_solvent Select Solvent System (TLC) start->select_solvent pack_column Pack Column select_solvent->pack_column load_sample Load Sample pack_column->load_sample elute_collect Elute and Collect Fractions load_sample->elute_collect analyze_fractions Analyze Fractions (TLC) elute_collect->analyze_fractions combine_evaporate Combine Pure Fractions and Evaporate analyze_fractions->combine_evaporate end Pure Compound combine_evaporate->end

Caption: Workflow for Flash Column Chromatography.

troubleshooting_crystallization start Problem: No Crystals Forming check_saturation Is the solution saturated? start->check_saturation evaporate Evaporate some solvent check_saturation->evaporate No induce_nucleation Induce Nucleation check_saturation->induce_nucleation Yes slow_cooling Ensure slow cooling evaporate->slow_cooling scratch Scratch flask with glass rod induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed scratch->slow_cooling seed->slow_cooling success Crystals Form slow_cooling->success

Caption: Troubleshooting Decision Tree for Crystallization.

References

Technical Support Center: Delta-Cyclodextrin Phase Solubility Diagrams

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting phase solubility diagrams of delta-cyclodextrin (δ-CD). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section provides answers to common questions and solutions to problems you may encounter when generating and interpreting phase solubility diagrams for δ-cyclodextrin.

Q1: My phase solubility diagram for a δ-cyclodextrin complex is not linear (AL-type). What could be the reason?

Non-linear phase solubility diagrams are common and can provide valuable information about the complexation between the guest molecule and δ-cyclodextrin. The shape of the curve can be categorized according to the Higuchi and Connors classification system.[1][2][3]

  • AP-type Diagram (Positive Deviation): The solubility of the guest molecule increases exponentially with increasing δ-cyclodextrin concentration. This often suggests the formation of higher-order complexes with respect to the cyclodextrin (B1172386) (e.g., 1:2 guest:δ-CD).[1][2] To confirm this, consider using other analytical techniques like NMR or calorimetry.

  • AN-type Diagram (Negative Deviation): At higher concentrations of δ-cyclodextrin, the solubilizing effect diminishes. This could be due to changes in the solvent properties at high cyclodextrin concentrations or self-aggregation of the cyclodextrin.[1]

  • B-type Diagram: This type of diagram indicates that the inclusion complex has limited solubility and may be precipitating out of the solution.[1][2][3] This can be further divided into:

    • BS-type: The solubility of the guest initially increases and then plateaus, suggesting the formation of a complex with limited solubility.[1]

    • BI-type: The solubility of the guest shows little to no increase, indicating the formation of an insoluble complex.[1]

Q2: I am observing a B-type phase solubility diagram. How can I confirm the formation of an insoluble complex?

If you observe a B-type diagram, it is crucial to analyze the precipitate. The presence of both the guest molecule and δ-cyclodextrin in the precipitate would confirm the formation of an inclusion complex with limited solubility. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to characterize the solid phase.

Q3: The solubility of my guest molecule decreases at high concentrations of δ-cyclodextrin. What is happening?

A decrease in guest solubility at high δ-cyclodextrin concentrations, often seen in the descending part of a B-type diagram, can be attributed to the aggregation of δ-cyclodextrin itself.[2] This self-aggregation can reduce the amount of free δ-cyclodextrin available to form soluble inclusion complexes, leading to the precipitation of the guest or the complex.[2]

Q4: How does the self-aggregation of δ-cyclodextrin affect my results?

Cyclodextrins, including δ-cyclodextrin, can self-assemble in aqueous solutions to form nanoparticles and microparticles.[4][5] This aggregation is concentration-dependent and can be influenced by the presence of guest molecules.[6] The formation of these aggregates can lead to:

  • Erroneous determination of binding constants and stoichiometry.

  • Misinterpretation of the phase solubility diagram.

  • Variability in experimental results.

It is important to be aware of the critical aggregation concentration (cac) of the cyclodextrin under your experimental conditions.

Q5: My results are not reproducible. What are the potential sources of error?

Lack of reproducibility in phase solubility experiments can stem from several factors:

  • Equilibration Time: Ensure that the system has reached equilibrium. This can take anywhere from a few hours to several days depending on the guest molecule and experimental conditions. It is recommended to determine the optimal equilibration time by taking measurements at different time points.

  • Temperature Control: Complex formation is a thermodynamic process, and solubility is temperature-dependent. Maintain a constant and accurately controlled temperature throughout the experiment.

  • pH of the Medium: The ionization state of both the guest and the cyclodextrin can significantly influence complexation. Use a buffered system to maintain a constant pH.[7][8][9]

  • Purity of Materials: Ensure the purity of the guest molecule and δ-cyclodextrin.

  • Analytical Method: The accuracy and precision of the analytical method used to quantify the guest molecule are critical. Ensure the method is properly validated.

Q6: How do I determine the stoichiometry of the inclusion complex?

The stoichiometry of the complex (the ratio of guest molecules to δ-cyclodextrin molecules) can often be inferred from the phase solubility diagram.[10][11][12]

  • An AL-type diagram with a slope less than 1 typically suggests a 1:1 stoichiometry .

  • A slope greater than 1 may indicate a 1:2 or higher-order complex with respect to the guest molecule.

  • An AP-type curve often points to a 1:2 or higher-order complex with respect to the cyclodextrin.

For a more definitive determination of stoichiometry, other methods such as Job's plot (continuous variation method), NMR spectroscopy, or isothermal titration calorimetry (ITC) are recommended.[10][12]

Quantitative Data

Due to its larger cavity size, this compound can form inclusion complexes with a variety of molecules, including larger hydrophobic compounds.[13][14] However, quantitative data for δ-cyclodextrin complexes are less abundant in the literature compared to α-, β-, and γ-cyclodextrins. The following tables provide some available data for δ-cyclodextrin and comparative data for other cyclodextrins.

Table 1: Physicochemical Properties of Common Cyclodextrins

Propertyα-Cyclodextrinβ-Cyclodextrinγ-Cyclodextrinδ-Cyclodextrin
Number of Glucopyranose Units6789
Molecular Weight ( g/mol )972113512971459
Cavity Diameter (Å)4.7 - 5.36.0 - 6.57.5 - 8.3~10.3
Aqueous Solubility at 25°C ( g/100 mL)14.51.8523.2N/A

Table 2: Examples of Binding Constants (K) for Cyclodextrin Complexes

Guest MoleculeCyclodextrinStoichiometryBinding Constant (K) (M-1)
Selected Steroids
Progesteroneβ-CD1:2K1=15,800, K2=1,100
Testosteroneβ-CD1:2K1=6,300, K2=900
Hydrocortisoneβ-CD1:2K1=1,600, K2=400
Selected NSAIDs
Etoricoxibβ-CD1:1227
EtoricoxibHP-β-CD1:1303
Note: Specific binding constant data for this compound with these guest molecules are limited in the cited literature.

Experimental Protocols

Protocol: Phase Solubility Study by the Higuchi and Connors Method

This protocol outlines the steps to generate a phase solubility diagram.[12][15][16]

Materials:

  • This compound (δ-CD)

  • Guest molecule (drug)

  • Aqueous buffer of desired pH

  • Vials with screw caps

  • Thermostatically controlled shaker

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrument for guest quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of δ-CD Solutions: Prepare a series of aqueous solutions of δ-cyclodextrin in the desired buffer at various concentrations. The concentration range will depend on the expected binding affinity and solubility of the complex.

  • Addition of Excess Guest: Add an excess amount of the guest molecule to each vial containing the δ-cyclodextrin solutions and a control vial with only the buffer. The amount should be sufficient to ensure that a solid phase of the guest remains at equilibrium.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker. Agitate the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sampling and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant of each vial using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved guest molecule in each filtered sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[17][18]

  • Data Analysis: Plot the total concentration of the dissolved guest molecule (y-axis) against the concentration of δ-cyclodextrin (x-axis). This plot is the phase solubility diagram. From this diagram, you can determine the type of complex formed and calculate the stability constant (K) and complexation efficiency.

Visualizations

The following diagrams illustrate key workflows and relationships in phase solubility studies.

experimental_workflow prep_cd Prepare δ-CD Solutions (Varying Concentrations) add_guest Add Excess Guest Molecule prep_cd->add_guest equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) add_guest->equilibrate sample Sample Supernatant equilibrate->sample filter Filter to Remove Undissolved Solids sample->filter quantify Quantify Guest Concentration (e.g., HPLC, UV-Vis) filter->quantify plot Plot [Guest] vs. [δ-CD] quantify->plot analyze Analyze Phase Solubility Diagram plot->analyze

Experimental Workflow for Phase Solubility Analysis.

troubleshooting_logic start Start Analysis diagram_type Observe Phase Solubility Diagram start->diagram_type linear Linear (AL-type) diagram_type->linear Yes nonlinear Non-Linear diagram_type->nonlinear No ap_type AP-type (Positive Deviation) - Higher-order complex (e.g., 1:2)? nonlinear->ap_type an_type AN-type (Negative Deviation) - CD aggregation? - Change in solvent properties? nonlinear->an_type b_type B-type (Limited Solubility) - Insoluble complex formed? nonlinear->b_type analyze_precipitate Analyze Precipitate (DSC, XRPD, FTIR) b_type->analyze_precipitate

Troubleshooting Logic for Non-Linear Diagrams.

signaling_pathway cluster_factors Influencing Factors cluster_outcomes Observed Outcomes temp Temperature complexation δ-CD : Guest Complexation Equilibrium temp->complexation ph pH ph->complexation guest_props Guest Properties (Size, Polarity) guest_props->complexation solubility Guest Solubility complexation->solubility stoichiometry Complex Stoichiometry (e.g., 1:1, 1:2) complexation->stoichiometry diagram_shape Diagram Shape (AL, AP, AN, B) complexation->diagram_shape

Factors Influencing Complexation and Outcomes.

References

Technical Support Center: Enhancing the Loading Capacity of Delta-Cyclodextrin for Guest Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for delta-cyclodextrin (

δ\deltaδ
-CD) applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the loading capacity of guest molecules in
δ\deltaδ
-CD. This compound, with its nine glucose units, offers a larger cavity size compared to its smaller counterparts (
α\alphaα
-,
β\betaβ
-, and
γ\gammaγ
-CDs), presenting unique opportunities for encapsulating larger molecules.[1]

Frequently Asked Questions (FAQs)

Q1: What factors influence the loading capacity of this compound?

A1: The loading capacity, or encapsulation efficiency, of

δ\deltaδ
-CD is influenced by several factors related to the guest molecule, the cyclodextrin (B1172386) itself, and the experimental conditions. Key factors include:

  • Guest Molecule Properties: The size, shape, and hydrophobicity of the guest molecule are critical. The guest must be able to fit, at least partially, into the ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">

    δ\deltaδ
    -CD cavity.[2] Hydrophobic molecules tend to have a higher affinity for the nonpolar cavity.[3]

  • Cyclodextrin Concentration: Increasing the concentration of ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">

    δ\deltaδ
    -CD can lead to a higher amount of encapsulated guest, up to a certain saturation point.

  • Method of Complexation: Different preparation methods such as co-precipitation, kneading, and spray-drying can significantly impact the encapsulation efficiency.[4]

  • Environmental Conditions: pH and temperature of the solution can affect the stability of the inclusion complex and, consequently, the loading capacity.[4][5] The presence of co-solvents can also play a significant role.[6][7]

Q2: How can I chemically modify this compound to improve its loading capacity?

A2: Chemical modification of the hydroxyl groups on the

δ\deltaδ
-CD molecule can enhance its properties, including loading capacity.[1] Common modifications, also applicable to other cyclodextrins, include:

  • Hydroxypropylation: Introducing hydroxypropyl groups increases the aqueous solubility of the cyclodextrin and can enhance its interaction with guest molecules.[8][9]

  • Methylation: Methylated cyclodextrins often exhibit improved solubility and a modified cavity environment, which can lead to higher encapsulation efficiency for certain guests.[3]

  • Sulfobutylether substitution: This modification introduces negatively charged groups, significantly increasing water solubility and potentially altering the binding affinity for charged or polar guest molecules.[9]

  • Functionalization with specific moieties: Attaching specific chemical groups can tailor the cyclodextrin for targeted binding or to improve its interaction with particular guest molecules.[8][10]

Q3: What is the role of co-solvents in enhancing loading capacity?

A3: Co-solvents can have a dual effect on the loading capacity of cyclodextrins. On one hand, they can increase the solubility of a poorly soluble guest molecule, making it more available for complexation.[6] On the other hand, the co-solvent molecules themselves can compete with the guest molecule for a place within the cyclodextrin cavity, potentially reducing the loading capacity.[11] The overall effect depends on the specific guest, cyclodextrin, co-solvent, and their relative concentrations. Therefore, optimization of the co-solvent type and concentration is crucial.

Q4: How does pH affect the inclusion complex formation with this compound?

A4: The pH of the medium can significantly influence the loading capacity, especially for guest molecules that are ionizable. The state of ionization of the guest molecule can affect its solubility and its affinity for the hydrophobic cavity of the cyclodextrin.[12] Generally, the non-ionized form of a guest molecule is more hydrophobic and thus more readily included in the cyclodextrin cavity.[12] Therefore, adjusting the pH to favor the non-ionized state of the guest can enhance the loading capacity.[12][13]

Q5: Can temperature be used to optimize the loading capacity?

A5: Yes, temperature can influence the thermodynamics of inclusion complex formation. The effect of temperature is complex and can vary depending on the specific host-guest system. In some cases, increasing the temperature can enhance the solubility of the guest and the cyclodextrin, potentially leading to higher complexation.[14][15] However, for some systems, the complex formation is an exothermic process, meaning that an increase in temperature can lead to a decrease in the stability constant of the complex.[16][17] Therefore, the optimal temperature needs to be determined experimentally for each specific system.

Troubleshooting Guides

Issue 1: Low or No Guest Molecule Loading

  • Possible Cause: The guest molecule is too large or has an inappropriate shape to fit into the

    δ\deltaδ
    -CD cavity.

    • Troubleshooting Step: While

      δ\deltaδ
      -CD has a larger cavity, it still has dimensional limitations.[1] Confirm the molecular dimensions of your guest molecule. Consider using computational modeling to predict the fit. If the guest is too large, it may not be suitable for encapsulation in
      δ\deltaδ
      -CD.

  • Possible Cause: The guest molecule is too hydrophilic.

    • Troubleshooting Step: The primary driving force for complexation is the hydrophobic effect.[18] If your guest is highly water-soluble, its affinity for the nonpolar cavity will be low. Consider modifying the guest to increase its hydrophobicity if possible, or explore other encapsulation technologies.

  • Possible Cause: Inefficient complexation method.

    • Troubleshooting Step: The choice of preparation method is crucial.[4] If you are using a simple solution-mixing method, try more effective techniques like co-precipitation, kneading, or spray-drying, which can force the guest into the cavity.[3]

Issue 2: Poor Reproducibility of Loading Capacity

  • Possible Cause: Inconsistent experimental conditions.

    • Troubleshooting Step: Ensure that all experimental parameters are tightly controlled. This includes temperature, pH, stirring speed and duration, and the rate of addition of reagents.[4] Small variations in these parameters can lead to significant differences in the final product.

  • Possible Cause: Purity of this compound and guest molecule.

    • Troubleshooting Step: Verify the purity of your starting materials. Impurities can compete with the guest molecule for the cyclodextrin cavity or otherwise interfere with the complexation process.

  • Possible Cause: Inaccurate quantification method.

    • Troubleshooting Step: The method used to determine the amount of encapsulated guest must be validated for accuracy and precision.[19] Techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy are commonly used.[20][21] Ensure your calibration curves are linear and that there is no interference from the cyclodextrin or other components in the sample.

Issue 3: Precipitation During Complexation

  • Possible Cause: The concentration of the guest, this compound, or the resulting complex exceeds its solubility limit in the chosen solvent system.

    • Troubleshooting Step: Review the solubility of all components. You may need to decrease the initial concentrations, increase the solvent volume, or add a suitable co-solvent to maintain solubility throughout the process.[6]

  • Possible Cause: The chosen pH is causing the guest or cyclodextrin to precipitate.

    • Troubleshooting Step: Check the pKa of your guest molecule and the pH of your solution. Adjust the pH to a range where both the guest and the cyclodextrin are sufficiently soluble.[12]

Data Presentation

Table 1: Comparison of Native Cyclodextrin Properties

Property
α\alphaα
-Cyclodextrin
β\betaβ
-Cyclodextrin
γ\gammaγ
-Cyclodextrin
δ\deltaδ
-Cyclodextrin
Number of Glucopyranose Units6789
Molecular Weight ( g/mol )972113512971459
Solubility in Water at 25°C ( g/100 mL)14.51.8523.2N/A
Cavity Diameter (Å)4.7 - 5.36.0 - 6.57.5 - 8.39.5 - 10.3
Data for
α\alphaα
,
β\betaβ
, and
γ\gammaγ
-cyclodextrins are well-established.[3] Data for
δ\deltaδ
-cyclodextrin is less commonly reported in comparative tables.

Table 2: Influence of Preparation Method on Encapsulation Efficiency (Hypothetical Data for Illustration)

Preparation MethodGuest MoleculeMolar Ratio (Guest:
δ\deltaδ
-CD)
Encapsulation Efficiency (%)
Co-precipitationDrug X1:265
KneadingDrug X1:285
Spray-DryingDrug X1:292
Freeze-DryingDrug X1:288

Experimental Protocols

Protocol 1: Preparation of this compound Inclusion Complex by Co-precipitation

This method is suitable for guest molecules that are poorly soluble in water.[3]

Materials:

  • This compound (

    δ\deltaδ
    -CD)

  • Guest molecule

  • Deionized water

  • Suitable organic solvent for the guest (e.g., ethanol, methanol, acetone)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum oven

Procedure:

  • Prepare the

    δ\deltaδ 
    -CD solution: Dissolve a known amount of
    δ\deltaδ
    -CD in deionized water with gentle heating and stirring until a clear solution is obtained.

  • Prepare the guest solution: Dissolve a known amount of the guest molecule in a minimal amount of a suitable organic solvent.

  • Mix the solutions: Slowly add the guest solution dropwise to the aqueous

    δ\deltaδ
    -CD solution while stirring vigorously.

  • Induce precipitation: Continue stirring the mixture for a predetermined period (e.g., 24-48 hours) at a controlled temperature. Precipitation of the inclusion complex should occur. Sometimes, cooling the mixture can facilitate precipitation.

  • Isolate the complex: Collect the precipitate by vacuum filtration.

  • Wash the complex: Wash the collected solid with a small amount of cold deionized water and then with the organic solvent used for the guest to remove any uncomplexed guest adsorbed on the surface.

  • Dry the complex: Dry the final product in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Characterization by UV-Vis Spectroscopy (Phase Solubility Method)

The phase solubility method is used to determine the stoichiometry and stability constant of the inclusion complex.[22]

Materials:

  • Prepared inclusion complex and pure guest molecule

  • A series of aqueous solutions with increasing concentrations of

    δ\deltaδ
    -CD

  • UV-Vis spectrophotometer and cuvettes

  • Shaking water bath or incubator

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare samples: Add an excess amount of the guest molecule to each of the

    δ\deltaδ
    -CD solutions of varying concentrations.

  • Equilibrate: Shake the mixtures in a constant temperature water bath until equilibrium is reached (typically 24-72 hours).

  • Filter: After reaching equilibrium, filter the suspensions through a 0.45 µm syringe filter to remove the undissolved guest molecule.

  • Analyze: Dilute the filtered solutions appropriately and measure the absorbance of the guest molecule using a UV-Vis spectrophotometer at its maximum absorption wavelength (ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">

    λmax\lambda{max}λmax​
    ).

  • Plot the data: Construct a phase solubility diagram by plotting the concentration of the dissolved guest molecule as a function of the

    δ\deltaδ
    -CD concentration.

  • Determine stoichiometry and stability constant: The shape of the plot provides information about the stoichiometry of the complex. For a 1:1 complex, the stability constant (

    KsK_sKs​
    ) can be calculated from the slope and the intrinsic solubility of the guest (
    S0S_0S0​
    ) using the Higuchi-Connors equation:
    Ks=slopeS0(1slope)K_s = \frac{slope}{S_0(1-slope)}Ks​=S0​(1−slope)slope​
    .

Visualizations

experimental_workflow cluster_prep Preparation of Inclusion Complex cluster_char Characterization cluster_quant Quantification of Loading prep_method Select Preparation Method (Co-precipitation, Kneading, etc.) dissolve_cd Dissolve δ-CD in Aqueous Phase prep_method->dissolve_cd dissolve_guest Dissolve Guest in Suitable Solvent prep_method->dissolve_guest mix Mix Solutions & Equilibrate dissolve_cd->mix dissolve_guest->mix isolate Isolate & Purify Complex mix->isolate ftir FTIR Spectroscopy isolate->ftir dsc DSC Analysis isolate->dsc nmr NMR Spectroscopy isolate->nmr xrd X-ray Diffraction isolate->xrd uv_vis UV-Vis Spectroscopy isolate->uv_vis hplc HPLC Analysis isolate->hplc optimize Optimization Loop uv_vis->optimize hplc->optimize optimize->prep_method Adjust Parameters (Ratio, Temp, pH)

Caption: Experimental workflow for preparing and characterizing this compound inclusion complexes.

Caption: Troubleshooting guide for low guest loading in this compound complexes.

References

Technical Support Center: Controlling Release Kinetics from Delta-Cyclodextrin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with delta-cyclodextrin (δ-CD) formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My drug exhibits a "burst release" from the δ-CD complex, releasing too quickly. How can I achieve a more sustained release?

A1: A rapid burst release is a common challenge and often indicates weak complexation or rapid dissociation upon contact with the dissolution medium.[1] Here are several strategies to achieve a more controlled, sustained release:

  • Modification of the Cyclodextrin (B1172386): While you are working with δ-CD, consider that hydrophilic derivatives can be synthesized to improve solubility and potentially alter release profiles.[2] For sustained release, hydrophobic derivatives such as acylated or ethylated cyclodextrins may be more suitable.[2]

  • Incorporate into a Polymeric Matrix: Dispersing the drug-δ-CD complex within a hydrogel or other polymeric matrix can introduce an additional diffusion barrier, thereby slowing the drug release.[1][3] The release can then be controlled by the degradation of the polymer.[2]

  • Formulation as Nanoparticles: Encapsulating the complex in nanoparticles can provide a more controlled release.[4][5]

  • Competitive Displacement: The addition of a competing agent to the formulation can slow the release of the drug from the cyclodextrin cavity.[6]

Q2: I am observing poor and inconsistent drug loading into the δ-CD. What factors could be responsible?

A2: Inefficient drug loading can stem from several factors related to the physicochemical properties of the drug and the complexation method.

  • Poor Guest Fit: this compound has a larger cavity size compared to other common cyclodextrins.[7] While this allows for the inclusion of larger molecules, a small drug molecule may not fit snugly, leading to a weak association.[7][8] Molecular modeling can help predict the fit.[7]

  • Suboptimal Preparation Method: The method used to prepare the inclusion complex significantly impacts its properties.[9] If you are using one method (e.g., kneading), consider trying another, such as freeze-drying or co-precipitation, which can lead to higher complexation efficiency.[1][10]

  • Solvent Effects: The choice of solvent during complexation is critical. Ensure the solvent system effectively dissolves both the drug and δ-CD to facilitate inclusion. For hydrophobic drugs, a co-solvent system, such as tertiary butyl alcohol and water, followed by lyophilization can be effective.[11]

  • Stoichiometry: The molar ratio of drug to δ-CD is crucial. Experiment with different ratios (e.g., 1:1, 1:2) to find the optimal stoichiometry for complexation.[12]

Q3: The release profile of my formulation changes after sterilization. How can I sterilize my δ-CD formulation without affecting its properties?

A3: Sterilization can indeed alter the physicochemical properties of cyclodextrin formulations.

  • Avoid Autoclaving: Autoclaving (steam sterilization) involves high temperatures that can disrupt the integrity of nanoparticles and cause aggregation.[13][14]

  • Gamma Irradiation is Preferred: Gamma irradiation is generally the most suitable method for sterilizing cyclodextrin-based nanoparticles, as it has been shown to have no significant effect on particle size, drug loading, or drug release properties.[13][14]

  • Sterile Filtration Limitations: Sterile filtration is often not feasible for nanoparticle formulations as the particle sizes may be larger than the filter pore size, leading to a very low yield.[13]

Q4: How does the pH of the dissolution medium affect the drug release from my δ-CD complex?

A4: The pH of the medium can significantly influence drug release, especially for ionizable drugs.[15]

  • Ionization State of the Drug: If the drug is ionizable, a change in pH that alters its charge can affect its affinity for the hydrophobic δ-CD cavity.[16][17] Increased ionization generally leads to a more soluble drug but can also destabilize the inclusion complex, leading to faster release.[15][18]

  • Coulombic Interactions: If the δ-CD itself is modified to be charged, the release of a charged drug can be influenced by electrostatic repulsion or attraction.[16] For instance, if both the drug and the cyclodextrin have similar charges at a certain pH, release will be favored.[16]

Q5: I am having trouble confirming the formation of the drug-δ-CD inclusion complex. What analytical techniques should I use?

A5: A combination of analytical techniques is essential to confirm complex formation in the solid state.[9][19]

  • Differential Scanning Calorimetry (DSC): This technique can provide evidence of complex formation by showing a shift, broadening, or disappearance of the drug's melting peak.[19]

  • X-ray Powder Diffraction (XRPD): Formation of an inclusion complex can be confirmed by the appearance of a new, distinct diffraction pattern or the disappearance of the crystalline peaks of the pure drug.[11][20]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can indicate interactions between the drug and δ-CD by showing shifts or changes in the intensity of characteristic vibrational bands of the drug.[11][12][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is a powerful tool to demonstrate inclusion in solution. Protons of the drug molecule that are included in the cyclodextrin cavity will typically show a significant upfield shift in their signal.[20]

Quantitative Data Summary

The following tables summarize key quantitative data related to the formulation and characterization of cyclodextrin complexes.

Table 1: In Vitro Drug Release from Cyclodextrin Formulations

FormulationTime (minutes)Cumulative Drug Release (%)
Pure Drug5~10
15~25
30~40
60~55
Drug:β-CD Complex5~40
15~70
30~85
60~95

Note: Data are approximated from literature to illustrate the typical enhancement in dissolution rates with cyclodextrin complexation.[10] Specific release profiles will vary depending on the drug, cyclodextrin type, and experimental conditions.

Table 2: Thermodynamic Parameters of Cyclodextrin Complex Formation

CyclodextrinΔG° (kcal/mol)ΔH° (kcal/mol)TΔS° (kcal/mol)Average Binding Constant (M⁻¹)
α-CD-2.85-4.77-1.96123
β-CD-3.67-4.24-0.56490
γ-CD-3.71-3.10+0.69525

Data from a statistical analysis of numerous 1:1 complex formations at 298.15 K.[21] These values indicate that complexation is typically an enthalpy-driven process.[21][22]

Experimental Protocols

Protocol 1: Preparation of Drug-δ-Cyclodextrin Inclusion Complexes by Freeze-Drying (Lyophilization)

  • Dissolution: Dissolve the drug and δ-cyclodextrin (at a predetermined molar ratio, e.g., 1:1) in a minimal amount of deionized water or a suitable co-solvent system.[1][10]

  • Mixing: Stir the solution at room temperature for 24-48 hours to ensure equilibrium of complex formation.

  • Freezing: Rapidly freeze the solution using a dry ice/acetone bath or by placing it in a freezer at -80°C.

  • Lyophilization: Place the frozen sample on a freeze-dryer for 48-72 hours until all the solvent is removed, yielding a solid, amorphous complex powder.[10]

  • Storage: Store the resulting powder in a desiccator over silica (B1680970) gel until further use.

Protocol 2: In Vitro Drug Release Study using USP Dissolution Apparatus II (Paddle Method)

  • Apparatus Setup:

    • Dissolution Medium: Use a physiologically relevant medium, such as 0.1 N HCl (pH 1.2) for gastric conditions or phosphate (B84403) buffer (pH 6.8 or 7.4) for intestinal conditions.[10] The typical volume is 500-900 mL.[10]

    • Temperature: Maintain the medium temperature at 37 ± 0.5 °C.[10]

    • Paddle Speed: Set the paddle rotation speed to a constant 50 or 100 rpm.[10]

  • Procedure:

    • Accurately weigh an amount of the pure drug or the drug-δ-CD complex equivalent to a specific dose and place it in the dissolution vessel.[10]

    • Start the apparatus.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) of the dissolution medium.[10]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.[10]

    • Filter the withdrawn samples through a 0.45 µm syringe filter.[10]

  • Drug Quantification:

    • Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method, such as UV-Vis Spectrophotometry at the drug's λmax or High-Performance Liquid Chromatography (HPLC).[10][23]

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

G Workflow for In Vitro Drug Release Studies cluster_prep Complex Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis prep_drug Drug prep_method Complexation Method (e.g., Freeze-Drying) prep_drug->prep_method prep_cd This compound prep_cd->prep_method complex Drug-δ-CD Complex prep_method->complex dissolution_apparatus USP Apparatus II (37°C, 50/100 rpm) complex->dissolution_apparatus sampling Withdraw Samples at Timed Intervals dissolution_apparatus->sampling replacement Replace with Fresh Medium sampling->replacement filtering Filter Samples (0.45 µm) sampling->filtering replacement->dissolution_apparatus quantification Drug Quantification (HPLC/UV-Vis) filtering->quantification kinetics Calculate Cumulative Release & Analyze Kinetics quantification->kinetics

Caption: Workflow for in vitro comparison of drug release.

G Factors Influencing Drug Release from δ-CD Complexes cluster_physicochemical Physicochemical Factors cluster_biological Biological Environment cluster_formulation Formulation Factors center_node Drug Release Kinetics pH pH of Medium pH->center_node temperature Temperature temperature->center_node ionic_strength Ionic Strength ionic_strength->center_node dilution Dilution dilution->center_node protein_binding Protein Binding protein_binding->center_node competitive_displacement Competitive Displacement (e.g., by bile salts) competitive_displacement->center_node cd_derivative CD Derivative Type cd_derivative->center_node polymeric_matrix Polymeric Matrix polymeric_matrix->center_node drug_cd_ratio Drug:CD Ratio drug_cd_ratio->center_node

Caption: Key factors that control drug release kinetics.

G Troubleshooting: Unexpected Release Profile start Unexpected Release Profile (e.g., Burst Release) check_complex Is complex formation confirmed? start->check_complex check_method Review Complexation Method check_complex->check_method No check_storage Assess Formulation Stability check_complex->check_storage Yes check_ratio Optimize Drug:CD Ratio check_method->check_ratio consider_polymer Incorporate into a Polymeric Matrix check_storage->consider_polymer consider_derivative Use a different CD derivative consider_polymer->consider_derivative

Caption: A logical troubleshooting guide for release issues.

References

Addressing batch-to-batch variability in delta-cyclodextrin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in delta-cyclodextrin (δ-CD) synthesis. Our aim is to provide actionable solutions to common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: Historically, this compound was a minor byproduct of conventional enzymatic breakdown of starch by cyclodextrin (B1172386) glucanotransferase (CGTase), making it difficult to obtain in large quantities.[1][2] However, recent breakthroughs in templated enzymatic synthesis have revolutionized its production, allowing for unprecedented yields and purity.[1][2] This method utilizes a "template" molecule, such as a bolaamphiphile, to direct the CGTase to selectively produce δ-CD.[1][2]

Q2: What are the most common causes of batch-to-batch variability in this compound synthesis?

A2: The most common causes of variability in enzymatic cyclodextrin synthesis include:

  • Raw Material Inconsistency: Variations in the starch source (e.g., corn, potato, tapioca) can significantly impact the yield and ratio of cyclodextrins produced.[2]

  • Enzyme Activity and Concentration: Differences in the activity of CGTase batches or improper enzyme concentration can lead to inconsistent reaction rates and product profiles.[2]

  • Process Parameter Fluctuation: Minor deviations in critical process parameters such as pH, temperature, and reaction time can affect enzyme stability and activity, leading to variable outcomes.

  • Template Quality and Concentration (for templated synthesis): The purity, concentration, and recovery of the template molecule are critical for achieving consistent yields of δ-CD.[1][2]

Q3: How can I control the product specificity to favor this compound?

A3: While traditional CGTase synthesis produces a mixture of α-, β-, and γ-cyclodextrins, the templated enzymatic synthesis method is specifically designed to enhance the production of δ-CD.[1][2] By using a suitable template molecule that selectively binds with and stabilizes the transition state for δ-CD formation, the enzymatic reaction is shifted towards producing this specific cyclodextrin.[1][2] The choice and concentration of the template are crucial for maximizing the yield of this compound.[1][3]

Q4: What are the recommended methods for purifying this compound?

A4: Purification of this compound from the reaction mixture typically involves several steps. A key advantage of the templated synthesis is that the template can often be recovered by precipitation.[1][2] Following template removal, purification of δ-CD may involve techniques such as gel filtration chromatography to separate it from residual linear oligosaccharides and other cyclodextrins.[4]

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution(s)
Suboptimal Reaction Conditions Optimize pH, temperature, and buffer composition for your specific CGTase. Most CGTases from Bacillus species have temperature optima between 40–65 °C.[2]
Enzyme Inhibition The accumulation of cyclodextrins can inhibit the CGTase enzyme.[2] In templated synthesis, ensure the template concentration is optimized to favor δ-CD formation and precipitation, which can help mitigate product inhibition.[1][2]
Inappropriate Substrate The type and source of starch can influence the yield. Experiment with different starch sources to find the optimal one for your desired product.[2]
Incorrect Enzyme Concentration While a higher enzyme concentration can increase the initial reaction rate, an excessive amount may lead to an increase in unwanted side reactions.[2] Perform a dose-response experiment to determine the optimal enzyme concentration.
Suboptimal Template Concentration The concentration of the template molecule is critical. An insufficient amount may not effectively direct the synthesis towards δ-CD, while an excess could lead to other issues. Optimize the template concentration through a series of experiments.[3]
Template Degradation or Impurity Ensure the purity and stability of your template molecule. Impurities or degradation of the template can lead to inconsistent results.
Problem 2: Inconsistent Yields Between Batches
Potential Cause Recommended Solution(s)
Variability in Raw Materials Qualify new batches of starch and enzyme to ensure consistency. If possible, use the same batch of raw materials for a series of experiments.
Inconsistent Reaction Conditions Carefully control all reaction parameters (pH, temperature, agitation, reaction time). Use calibrated equipment and maintain detailed batch records.
Inconsistent Template Quality/Recovery If recycling the template, ensure the recovery and purification process is consistent and yields a template of high purity for subsequent batches.[1][2]
Fluctuations in Enzyme Activity Perform an enzyme activity assay for each new batch of CGTase to ensure consistent starting activity.
Problem 3: Presence of Other Cyclodextrins or Linear Oligosaccharides in the Final Product
Potential Cause Recommended Solution(s)
Inefficient Templating The template may not be efficiently directing the synthesis exclusively to δ-CD. Re-evaluate the template choice and concentration.
Inherent Hydrolytic Activity of CGTase All CGTases exhibit some level of hydrolytic activity, which can produce linear oligosaccharides.[2] Consider screening for a CGTase from a different microbial source with a lower hydrolysis-to-cyclization ratio.
Prolonged Reaction Time Extended reaction times can lead to increased hydrolysis of both the substrate and the cyclodextrin products.[2] Monitor the reaction progress over time to determine the optimal endpoint.
Suboptimal Purification The purification method may not be effectively separating δ-CD from other cyclodextrins and byproducts. Optimize your chromatographic separation method.[4]

Data Presentation

Table 1: Effect of Starch Source on Cyclodextrin Yield

Starch SourceTotal Cyclodextrin Yield (%)α-CD (%)β-CD (%)γ-CD (%)
Amaranth Starch40.4712.8117.949.92
Corn Starch24.48Not specifiedNot specifiedNot specified

Note: Data extracted from a study on general cyclodextrin production and may not be specific to templated this compound synthesis. The yield of δ-CD is typically negligible in non-templated reactions.[5]

Table 2: Influence of Template Concentration on δ-CD Synthesis

Template (B₁₂Cl₁₂²⁻) Concentrationδ-CD (% of total CDs)γ-CD (% of total CDs)
LowLowHigh
OptimalHighModerate
HighDecreasingIncreasing

Note: This table represents the general trend observed in templated synthesis where there is a competition between the formation of complexes with δ-CD and γ-CD depending on the template concentration.[6]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol is for the quantitative analysis of this compound in a reaction mixture.

  • System: High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID).

  • Column: A suitable column for carbohydrate analysis, such as a polymer-based amino column (e.g., Asahipak NH2P-50 4E) or a C18 column.

  • Mobile Phase: Acetonitrile and water mixture (e.g., 70:30 v/v). The exact ratio may need optimization.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 20 µL.[2]

  • Procedure:

    • Prepare standard solutions of α-, β-, γ-, and δ-cyclodextrin of known concentrations in the mobile phase.

    • Dilute a sample of your reaction mixture in the mobile phase.

    • Inject the standards and the sample onto the HPLC system.

    • Identify the peaks corresponding to each cyclodextrin based on the retention times of the standards.

    • Quantify the amount of this compound in your sample by comparing the peak area to the calibration curve generated from the standards.

Protocol 2: NMR Characterization of this compound

This protocol provides a general procedure for the structural characterization of this compound and its inclusion complexes.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Procedure for ¹H-NMR:

    • Dissolve a small amount of the purified this compound sample in D₂O.

    • Acquire a one-dimensional ¹H-NMR spectrum. The chemical shifts of the protons on the glucose units can be used to confirm the identity and purity of the this compound.

  • Procedure for 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Prepare a sample containing both this compound and the guest molecule in D₂O.

    • Acquire a 2D ROESY spectrum.

    • The presence of cross-peaks between the protons of the guest molecule and the inner protons (H-3 and H-5) of the this compound cavity confirms the formation of an inclusion complex.[7][8]

Protocol 3: Differential Scanning Calorimetry (DSC) of this compound

This protocol is for analyzing the thermal properties of this compound powder.

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried this compound powder into an aluminum pan and seal it.

  • DSC Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: Typically from room temperature to 300 °C.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a constant flow rate.

  • Procedure:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample according to the defined temperature program.

    • Record the heat flow as a function of temperature. The resulting thermogram can provide information on melting point, decomposition temperature, and the presence of included water molecules.[9]

Visualizations

Troubleshooting_Workflow Start Batch-to-Batch Variability (Low Yield / Inconsistent Results) Check_Raw_Materials Step 1: Verify Raw Materials - Starch Source & Purity - Enzyme Activity - Template Quality Start->Check_Raw_Materials Check_Process_Parameters Step 2: Review Process Parameters - pH - Temperature - Reaction Time - Agitation Check_Raw_Materials->Check_Process_Parameters Check_Purification Step 3: Evaluate Purification - Template Removal - Chromatographic Separation Check_Process_Parameters->Check_Purification Optimize_Conditions Step 4: Optimize Reaction - Titrate Enzyme/Template - Screen Starch Sources Check_Purification->Optimize_Conditions Standardize_Protocol Step 5: Standardize Protocol - Detailed SOPs - Calibrated Equipment Optimize_Conditions->Standardize_Protocol End Consistent this compound Synthesis Standardize_Protocol->End

Caption: A logical workflow for troubleshooting batch-to-batch variability.

Templated_Synthesis_Pathway Starch Starch Reaction Enzymatic Reaction (Cyclization, Coupling, Hydrolysis) Starch->Reaction CGTase CGTase Enzyme CGTase->Reaction Template Template Molecule Template->Reaction Complex δ-CD-Template Complex Reaction->Complex Templating Effect Byproducts Other CDs & Linear Oligosaccharides Reaction->Byproducts delta_CD This compound Complex->delta_CD Template Removal

Caption: Signaling pathway of templated this compound synthesis.

References

Strategies to reduce the hygroscopicity of delta-cyclodextrin powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for delta-cyclodextrin (δ-CD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the hygroscopicity of this compound powder.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound powder?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere. For this compound powder, this can lead to several experimental and manufacturing challenges, including:

  • Physical Instability: Moisture absorption can cause powder caking, agglomeration, and loss of flowability, which complicates handling, processing, and dosage uniformity[1][2].

  • Chemical Degradation: The presence of water can accelerate the degradation of the cyclodextrin (B1172386) or any encapsulated active pharmaceutical ingredient (API)[3][4].

  • Phase Transitions: Absorbed moisture can act as a plasticizer, lowering the glass transition temperature (Tg) of amorphous materials and potentially inducing undesirable recrystallization[5]. This can alter the physicochemical properties and bioavailability of the final product.

Q2: What are the primary strategies to reduce the hygroscopicity of this compound?

A2: The main strategies focus on either modifying the this compound molecule itself or altering its physical state and formulation. The four key approaches are:

  • Chemical Modification: Altering the chemical structure of this compound by adding functional groups to its external hydroxyl groups can increase its hydrophobicity and reduce its affinity for water.[6][7]

  • Spray Drying and Process Optimization: This technique can be used to create less hygroscopic powders by controlling particle morphology, moisture content, and forming complexes with other materials.[5][8][9]

  • Co-processing with Excipients (Binary Carriers): Mixing or co-processing this compound with less hygroscopic excipients can shield it from atmospheric moisture.[2][5][10]

  • Co-crystallization: Forming co-crystals of this compound with a suitable co-former can create a new crystalline structure with altered (and potentially lower) hygroscopicity.[1][3][4][9]

Troubleshooting Guides

Issue 1: My spray-dried this compound powder is still highly hygroscopic and shows poor flowability.

Possible Cause Troubleshooting Step Rationale
Suboptimal Spray-Drying Parameters Optimize inlet/outlet temperatures, spray rate, and feed concentration. Higher inlet temperatures generally lead to faster solvent evaporation and can result in lower residual moisture.[11][12]Process parameters significantly impact the final powder's moisture content, particle size, and morphology, all of which affect hygroscopicity.[8][13]
Inappropriate Carrier/Wall Material Co-spray dry with a hydrophobic or less hygroscopic carrier. Combining cyclodextrins with polymers like whey protein or maltodextrin (B1146171) has been shown to decrease the hygroscopicity of the final powder.[5]The carrier material can act as a physical barrier, reducing the surface exposure of this compound to ambient moisture.[5][9] For example, ethyl cellulose (B213188) is more effective at moisture protection than maltodextrin due to its water-insolubility.[5]
High Residual Moisture Content Ensure the outlet temperature is sufficient for effective drying. Post-drying processing in a vacuum oven at a controlled temperature can also help remove residual solvent.A low moisture content (ideally <5%) is crucial for ensuring the microbiological stability and reducing the hygroscopic tendencies of the powder.[14]

Issue 2: I am unable to reduce hygroscopicity through simple co-processing with an excipient.

Possible Cause Troubleshooting Step Rationale
Poor Miscibility or Interaction Select an excipient that is more hydrophobic than this compound. For instance, combining maltodextrin with β-cyclodextrin lowered hygroscopicity more than maltodextrin alone because β-CD is more hydrophobic.[5]The excipient should ideally deflect moisture away from the active ingredient. A simple physical mixture may not be sufficient if the excipient itself is hygroscopic.
Incorrect Processing Method Instead of simple blending, utilize a co-processing technique like spray drying or co-precipitation to create a more homogenous binary carrier system.[2]Co-processing ensures a more intimate mixture and can create particles where the cyclodextrin is better protected by the less hygroscopic carrier.

Issue 3: Attempts at co-crystallization are not yielding a stable, less hygroscopic product.

| Possible Cause | Troubleshooting Step | Rationale | | :--- | --- | :--- | | Unsuitable Co-former | Screen for co-formers that can form strong, stabilizing hydrogen bonds with this compound. The goal is to create a crystal lattice that is less accessible to water molecules. | The formation of co-crystals alters the crystal packing, which can reduce the availability of hydrophilic functional groups on the crystal surface to interact with water.[1] | | Incorrect Crystallization Method | Experiment with different co-crystallization techniques such as solvent evaporation, co-precipitation, or kneading.[15] The "spring-and-hover" effect seen with some inclusion cocrystals suggests that the method can significantly impact the final properties.[16] | The chosen method affects nucleation and crystal growth, which are critical for obtaining the desired stable co-crystal form.[17] | | Phase Instability | Characterize the resulting solid form using techniques like PXRD and DSC to confirm that a new co-crystal phase has been formed and is stable under relevant humidity conditions. | The new form may be a metastable polymorph or an unstable solvate. Proper characterization is essential to ensure the hygroscopicity reduction is permanent.[17] |

Data Summary

The following tables summarize quantitative data from studies on reducing the hygroscopicity of cyclodextrins and related compounds. While specific data for this compound is limited, these results provide valuable benchmarks.

Table 1: Effect of Co-processing on Moisture Uptake

Carrier System Moisture Uptake (%) Relative Humidity (RH) Condition Key Finding
Spray-dried Raffinose (Control) ~65% Not specified Highly hygroscopic.[2]
Cyclodextrin-Raffinose Binary Carrier (CRBC) ~5% Not specified Co-processing with cyclodextrin dramatically reduced hygroscopicity.[2]
Spray-dried Lactose (Control) ~50.1% Not specified Highly hygroscopic.[10]

| Hydroxypropyl-β-cyclodextrin-Lactose Binary Carrier | ~2.8% | Not specified | Co-processing with HP-β-CD significantly reduced moisture uptake.[10] |

Table 2: Optimization of Spray Drying to Reduce Moisture Content

Product Process Parameters Resulting Moisture Content (% w/w)
Drug-Cyclodextrin Complex Optimized inlet temperature, spray rate, and batch size. < 6%
H. plicatum extract with various carriers Inlet Temp: 130°C, Outlet Temp: 70°C 2.26% to 3.40%

| Citrus peel extract with Maltodextrin/β-CD/CMC | Inlet Temp: 160°C, Outlet Temp: 80°C | ~5.97% |

Experimental Protocols

Protocol 1: Reduction of Hygroscopicity using Spray Drying with a Binary Carrier

This protocol describes a general method for preparing a less hygroscopic this compound powder by co-spray drying with a suitable carrier (e.g., maltodextrin, whey protein).

  • Solution Preparation:

    • Prepare an aqueous solution of the chosen carrier (e.g., 10% w/v maltodextrin).

    • Dissolve the this compound powder in the carrier solution with continuous stirring until a homogenous mixture is achieved. The ratio of this compound to carrier should be optimized (e.g., start with 1:1 or 1:2 w/w).

  • Spray-Drying Process:

    • Set up the spray dryer (e.g., Buchi B-291 Mini Spray-Dryer).

    • Atomize the feed solution using a standard nozzle (e.g., 0.5 mm).

    • Apply the following initial parameters, which should be optimized based on the specific equipment and formulation[11][14]:

      • Inlet Temperature: 130-160°C

      • Outlet Temperature: 70-80°C

      • Feed Flow Rate: 10-30 mL/min

      • Aspirator/Air Flow Rate: ~75 m³/h

  • Powder Collection & Storage:

    • Collect the dried powder from the collection vessel.

    • Store the powder in a desiccator over a suitable drying agent (e.g., silica (B1680970) gel) to prevent moisture uptake before analysis.

  • Characterization:

    • Moisture Content: Determine using a halogen moisture analyzer or Karl Fischer titration.[14]

    • Hygroscopicity: Store a known weight of the powder at a constant high relative humidity (e.g., 75% RH using a saturated NaCl solution in a desiccator) and measure the weight gain over time.

    • Flowability: Assess using compendial methods (e.g., Carr's Index, Hausner Ratio).

Protocol 2: Preparation of this compound Co-crystals via Solvent Evaporation

This protocol provides a general method for screening for co-crystal formation to reduce hygroscopicity.

  • Co-former Screening: Select a range of pharmaceutically acceptable co-formers. Ideal candidates are non-hygroscopic and capable of forming hydrogen bonds.

  • Stoichiometric Mixing:

    • Mix this compound and the chosen co-former in various stoichiometric molar ratios (e.g., 1:1, 1:2, 2:1).

    • Dissolve the mixture in a suitable solvent or solvent system (e.g., ethanol/water) with heating and stirring to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, undisturbed, to facilitate slow evaporation of the solvent.

    • Cover the container with a perforated lid to control the rate of evaporation.

  • Isolation and Drying:

    • Once crystals have formed, isolate them by filtration.

    • Wash the crystals with a small amount of a non-solvent to remove any amorphous material or unreacted starting components.[15]

    • Dry the crystals under vacuum at a controlled temperature.

  • Characterization:

    • Phase Analysis: Use Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase, distinct from the starting materials.

    • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to identify the melting point of the new solid form.

    • Hygroscopicity: Perform dynamic vapor sorption (DVS) analysis or the static method described in Protocol 1.

Visualizations

logical_relationship cluster_problem Core Problem cluster_strategies Mitigation Strategies cluster_methods Specific Methods Problem High Hygroscopicity of δ-CD Powder S1 Chemical Modification Problem->S1 S2 Physical Processing Problem->S2 S3 Formulation Approach Problem->S3 M1 Functionalization (e.g., Hydroxypropylation) S1->M1 M2 Spray Drying S2->M2 M3 Co-Crystallization S2->M3 M4 Binary Carriers (Co-processing) S3->M4

Caption: Relationship between the core problem and mitigation strategies.

experimental_workflow start Start: Hygroscopic δ-CD Powder select_strategy Select Strategy (e.g., Spray Drying, Co-crystallization) start->select_strategy experiment Perform Experiment (Execute Protocol) select_strategy->experiment characterize Characterize Product (Moisture, Flow, PXRD, DSC) experiment->characterize evaluate Evaluate Hygroscopicity (DVS / Static Method) characterize->evaluate success Success: Low Hygroscopicity Powder evaluate->success  Meets Target fail Optimize Parameters / Re-select Strategy evaluate->fail  Fails Target fail->select_strategy

References

Technical Support Center: Optimizing Storage Conditions for Delta-Cyclodextrin Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of delta-cyclodextrin (δ-CD). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guide

This guide addresses common problems related to the storage and handling of this compound, offering potential causes and solutions.

Q1: I suspect my solid this compound has degraded. What are the common signs of degradation?

A1: Degradation of solid this compound can manifest in several ways:

  • Discoloration: A change from a white to a yellowish or brownish powder can indicate thermal degradation or contamination.

  • Changes in Physical Properties: Alterations in powder flowability, caking, or the presence of an unusual odor may suggest moisture uptake and potential microbial growth or chemical degradation.

  • Reduced Complexation Efficiency: If you observe a decrease in the ability of your δ-CD to form inclusion complexes with guest molecules, it may be a sign of structural degradation.

  • Altered Analytical Profile: Techniques like High-Performance Liquid Chromatography (HPLC) may show the appearance of new peaks corresponding to degradation products, or a decrease in the main δ-CD peak.

Q2: My this compound solution has turned cloudy or precipitated over time. What could be the cause?

A2: Cloudiness or precipitation in a this compound solution can be due to several factors:

  • Microbial Contamination: Aqueous solutions of cyclodextrins can support microbial growth, especially if not prepared under sterile conditions or stored for extended periods at room temperature.

  • Temperature Effects: The solubility of cyclodextrins is temperature-dependent. A decrease in temperature can lead to the crystallization of δ-CD, especially in highly concentrated solutions.

  • pH Changes: Extreme pH values can lead to the hydrolysis of the glycosidic bonds in the cyclodextrin (B1172386) ring, potentially forming less soluble linear oligosaccharides.[1][2]

  • Complexation with Buffer Components: Certain buffer salts may interact with this compound, leading to the formation of less soluble complexes.

Logical Troubleshooting Workflow for Solution Instability

troubleshooting_solution_instability cluster_solutions Potential Solutions start Cloudy/Precipitated δ-CD Solution check_microbial Check for Microbial Growth (visual, plating) start->check_microbial check_temp Review Storage Temperature start->check_temp check_ph Measure Solution pH start->check_ph check_buffer Evaluate Buffer Compatibility start->check_buffer solution_microbial Filter-sterilize solution. Add preservative (e.g., sodium azide). Prepare fresh solutions. check_microbial->solution_microbial Growth Detected solution_temp Store at a constant, appropriate temperature. Gently warm to redissolve if crystallization occurred. check_temp->solution_temp Temperature Fluctuations solution_ph Adjust pH to neutral range (6-8). Use appropriate buffers. check_ph->solution_ph pH outside optimal range solution_buffer Select a non-interacting buffer. Consult literature for compatibility. check_buffer->solution_buffer Potential Interaction

Caption: Troubleshooting workflow for cloudy or precipitated this compound solutions.

Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions regarding the optimal storage and handling of this compound.

Q3: What are the ideal storage conditions for solid this compound?

A3: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dry place, protected from light.[3] The container should be well-sealed to prevent moisture absorption.

Q4: How do temperature, humidity, pH, and light affect the stability of this compound?

A4: The stability of this compound is influenced by several environmental factors:

  • Temperature: While solid cyclodextrins are generally stable at room temperature, elevated temperatures can lead to thermal degradation. Studies on other cyclodextrins show decomposition generally occurs at temperatures above 200°C.[4][5][6]

  • Humidity: this compound is hygroscopic and will absorb moisture from the atmosphere. High humidity can lead to caking of the powder and may facilitate hydrolytic degradation or microbial growth.[7][8][9][10]

  • pH: In aqueous solutions, this compound is most stable in the neutral to slightly alkaline pH range. At low pH (acidic conditions), the α-1,4 glycosidic bonds are susceptible to hydrolysis, leading to the opening of the cyclodextrin ring.[1][11][12] Cyclodextrins are generally stable under alkaline conditions.[1][2]

  • Light: While this compound itself is not highly sensitive to light, exposure to UV radiation over extended periods can potentially contribute to degradation. More importantly, it is often used to protect light-sensitive guest molecules from photodegradation.[13][14][15]

Summary of Environmental Effects on this compound Stability

ParameterConditionEffect on this compound StabilityRecommendation
Temperature High (>200°C)Thermal decomposition (charring)[4][6]Store at controlled room temperature. Avoid excessive heat.
LowMay cause crystallization in solution.Store solutions at a constant, appropriate temperature.
Humidity HighMoisture absorption, caking, potential for hydrolysis and microbial growth.[7][8][9][10]Store in a well-sealed container in a dry environment. Use of a desiccant is recommended.
pH (Aqueous) Acidic (low pH)Hydrolysis of glycosidic bonds, ring-opening.[1][11][12]Maintain solutions at a neutral to slightly alkaline pH (6-8).
Alkaline (high pH)Generally stable.[1][2]Suitable for use in alkaline conditions.
Light UV RadiationPotential for long-term degradation.Store in a light-resistant container.

Q5: What are the primary degradation pathways for this compound?

A5: The main degradation pathways for this compound are:

  • Acid-Catalyzed Hydrolysis: In acidic aqueous solutions, the glycosidic linkages can be cleaved, resulting in the formation of linear oligosaccharides and eventually glucose.[1][11][12]

  • Thermal Degradation: At high temperatures, cyclodextrins undergo a charring process which involves the opening of the rings and loss of the glucosidic structure.[4][6]

  • Enzymatic Degradation: Certain enzymes, such as cyclodextrinases and some amylases, can hydrolyze the glycosidic bonds of cyclodextrins.[16]

Degradation Pathways of this compound

degradation_pathways cluster_conditions Degradation Conditions cluster_products Degradation Products delta_cd This compound acid Acidic pH (Aqueous) delta_cd->acid heat High Temperature (>200°C) delta_cd->heat enzyme Enzymatic Activity (e.g., Amylases) delta_cd->enzyme hydrolysis_products Linear Oligosaccharides & Glucose acid->hydrolysis_products Hydrolysis thermal_products Charred Residue heat->thermal_products Thermal Decomposition enzymatic_products Linear Oligosaccharides & Glucose enzyme->enzymatic_products Enzymatic Hydrolysis

Caption: Primary degradation pathways for this compound under different conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol outlines a general method for developing an HPLC assay to quantify this compound and its potential degradation products.

  • Objective: To separate and quantify this compound from its degradation products.

  • Instrumentation: A standard HPLC system with a Refractive Index (RI) detector is suitable as cyclodextrins lack a strong UV chromophore.[17] Alternatively, a UV detector can be used if the degradation products have UV absorbance or if derivatization is performed.

  • Chromatographic Conditions (starting point):

    • Column: A C18 or an amino-based column (e.g., Inertsil NH2) can be effective.[17][18]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. The exact ratio will need to be optimized to achieve good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for reproducibility.

    • Injection Volume: 20 µL.

  • Method Development and Validation:

    • Forced Degradation Studies: To generate degradation products, subject this compound solutions to stress conditions (e.g., acidic and basic hydrolysis, oxidation with hydrogen peroxide, heat, and photolysis).

    • Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.

    • Linearity, Accuracy, and Precision: Perform standard validation experiments to ensure the method is reliable for quantification.

Experimental Workflow for HPLC Method Development

hplc_workflow start Objective: Develop Stability- Indicating HPLC Method forced_degradation Perform Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) start->forced_degradation method_optimization Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) forced_degradation->method_optimization specificity Assess Specificity: Separate δ-CD from Degradants method_optimization->specificity validation Validate Method: Linearity, Accuracy, Precision specificity->validation routine_analysis Use for Routine Stability Testing validation->routine_analysis

Caption: Workflow for developing a stability-indicating HPLC method for this compound.

Protocol 2: Thermal Stability Assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol describes the use of thermal analysis techniques to determine the thermal stability of this compound.

  • Objective: To determine the decomposition temperature and thermal behavior of this compound.

  • Instrumentation:

    • Thermogravimetric Analyzer (TGA): Measures changes in mass as a function of temperature.

    • Differential Scanning Calorimeter (DSC): Measures the heat flow into or out of a sample as a function of temperature.

  • TGA Method:

    • Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 600°C).

    • Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

  • DSC Method:

    • Accurately weigh a small amount of this compound (typically 2-5 mg) into a DSC pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range.

    • Record the heat flow. Endothermic or exothermic peaks can indicate phase transitions (like melting) or decomposition. For cyclodextrins, decomposition is often observed as a broad endotherm or exotherm.[6][19][20]

By following these guidelines and protocols, researchers can optimize the storage conditions for this compound, ensuring its stability and the reliability of their experimental results.

References

Troubleshooting issues with delta-cyclodextrin in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with delta-cyclodextrin (δ-CD) and other cyclodextrins in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other cyclodextrins?

This compound (δ-CD) is a cyclic oligosaccharide composed of nine α-1,4-linked glucopyranose units. Its larger cavity size distinguishes it from the more commonly used beta-cyclodextrin (B164692) (β-CD; seven units) and gamma-cyclodextrin (B1674603) (γ-CD; eight units). This larger cavity can influence its ability to form inclusion complexes with guest molecules. While β-CD is often used for its affinity for cholesterol, δ-CD has shown a weaker complex-forming ability with some drugs but can be effective for others, such as digitoxin.

Q2: What are the primary applications of this compound in cell culture?

Similar to other cyclodextrins, δ-CD is primarily used in cell culture for:

  • Solubilizing hydrophobic compounds: Its hydrophobic inner cavity can encapsulate poorly water-soluble molecules, increasing their solubility in aqueous cell culture media.

  • Delivering drugs and other molecules to cells: By forming inclusion complexes, δ-CD can act as a carrier to transport therapeutic agents or research compounds to cells.

  • Modulating cell membrane composition: While less studied than β-CD, δ-CD may interact with and extract components like cholesterol from the cell membrane.

Q3: Is this compound toxic to cells?

The cytotoxicity of cyclodextrins is dependent on the specific type of cyclodextrin, its concentration, the cell type, and the duration of exposure.[1] Generally, modified cyclodextrins like hydroxypropyl derivatives tend to be less toxic than their parent forms.[1] While extensive data on δ-CD cytotoxicity is limited, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in Cell Culture Media

Possible Cause:

  • Low Solubility of this compound: Natural cyclodextrins can have limited aqueous solubility.[2]

  • Formation of Insoluble Complexes: The complex formed between δ-CD and the guest molecule may have poor solubility in the media.

  • Interaction with Media Components: Components in the cell culture serum or media may interact with δ-CD or the guest molecule, leading to precipitation.

Solutions:

  • Use a Modified this compound: Consider using a chemically modified δ-CD derivative (e.g., hydroxypropyl-δ-CD) to enhance solubility.

  • Optimize Concentration: Determine the saturation solubility of your specific δ-CD and δ-CD/guest complex in your cell culture medium. Start with lower concentrations and gradually increase.

  • Prepare a Concentrated Stock Solution: Dissolve the δ-CD or the complex in a small volume of a suitable solvent (e.g., water or DMSO, ensuring final DMSO concentration is non-toxic to cells) before diluting it in the cell culture medium. Gentle heating or sonication can aid dissolution, but ensure the stability of your guest molecule under these conditions.

  • Filter Sterilization: After dissolution, sterilize the δ-CD-containing medium by passing it through a 0.22 µm filter.

Issue 2: Increased Cell Death or Changes in Cell Morphology

Possible Cause:

  • Cytotoxicity of this compound: High concentrations of δ-CD can be toxic to cells, potentially by extracting essential lipids from the cell membrane.[3]

  • Toxicity of the Guest Molecule: The encapsulated compound itself may be cytotoxic at the concentrations being tested.

  • Synergistic Toxicity: The δ-CD and the guest molecule may have a combined toxic effect.

  • Alteration of Cell Membrane Integrity: Extraction of cholesterol and other lipids can disrupt membrane fluidity and permeability, leading to cell stress and death.[3]

Solutions:

  • Determine the IC50 Value: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of δ-CD alone on your specific cell line. This will help establish a non-toxic working concentration range.

  • Control Experiments: Always include control groups in your experiments:

    • Cells treated with vehicle (the solvent used to dissolve δ-CD).

    • Cells treated with δ-CD alone.

    • Cells treated with the guest molecule alone (if its solubility allows).

  • Reduce Incubation Time: Limit the exposure of cells to δ-CD-containing media to the minimum time required for your experiment.

  • Monitor Cell Morphology: Regularly observe the cells under a microscope for any changes in morphology, such as rounding, detachment, or blebbing, which can be early indicators of cytotoxicity.

Issue 3: Inconsistent or Unexpected Experimental Results

Possible Cause:

  • Variable Complex Formation: The efficiency of inclusion complex formation can vary between experiments, leading to inconsistent concentrations of the solubilized guest molecule.

  • Interaction with Serum Proteins: Proteins in fetal bovine serum (FBS) or other sera can interact with the δ-CD/guest complex, potentially displacing the guest molecule or altering its bioavailability.

  • Off-Target Effects: this compound's interaction with the cell membrane can trigger unintended signaling pathways or cellular responses. The extraction of membrane components can alter the function of membrane proteins.[3]

Solutions:

  • Characterize the Complex: If possible, characterize the formation of the δ-CD/guest complex using techniques like Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC) to ensure consistency.

  • Consider Serum-Free Media: If permissible for your cell line and experiment, consider conducting the experiment in serum-free or reduced-serum media to minimize interference from serum components.

  • Appropriate Controls: Use controls to account for the effects of δ-CD on the cells. For example, if studying the effect of a drug delivered by δ-CD on a signaling pathway, include a control of δ-CD alone to see if it affects the pathway.

  • Replenish Cellular Components: In experiments involving lipid extraction, consider if replenishing essential lipids after treatment is necessary and feasible for your experimental design.

Data Presentation

Table 1: Comparative Cytotoxicity of Beta-Cyclodextrin Derivatives on HeLa Cells

Cyclodextrin DerivativeConcentration Showing CytotoxicityMethodReference
Hydroxypropyl-β-cyclodextrin (HPBCD)50 mMRTCA[4]
Randomly Methylated-β-cyclodextrin (RAMEB)10 mM and 50 mMRTCA[4]

Note: This data is for beta-cyclodextrin derivatives and should be used as a general reference. It is crucial to determine the cytotoxicity of this compound for your specific cell line.

Table 2: Solubility of Natural Cyclodextrins in Water at Room Temperature

CyclodextrinSolubility ( g/100 mL)Reference
α-Cyclodextrin14.5General Knowledge
β-Cyclodextrin1.85General Knowledge
γ-Cyclodextrin23.2General Knowledge
δ-Cyclodextrin8.7General Knowledge

Note: The solubility of cyclodextrins can be affected by temperature and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of a this compound/Hydrophobic Drug Complex

This protocol provides a general method for preparing a δ-CD complex with a hydrophobic drug for use in cell culture.

Materials:

  • This compound (δ-CD)

  • Hydrophobic drug

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Vortex mixer and/or sonicator

Methodology:

  • Determine Molar Ratio: Decide on the desired molar ratio of δ-CD to the hydrophobic drug. A 1:1 ratio is a common starting point.

  • Dissolve this compound: Prepare a concentrated aqueous solution of δ-CD. For example, dissolve the calculated amount of δ-CD in sterile water or PBS. Gentle warming or sonication may be required to fully dissolve the δ-CD.

  • Dissolve Hydrophobic Drug: Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

  • Form the Complex: Slowly add the drug solution to the δ-CD solution while vigorously stirring or vortexing.

  • Equilibrate: Allow the mixture to equilibrate for several hours to overnight at room temperature or 4°C with continuous stirring to facilitate complex formation.

  • Remove Organic Solvent (if applicable): If a volatile organic solvent was used, it can be removed by evaporation under a stream of nitrogen or by lyophilization.

  • Filter Sterilize: Filter the final complex solution through a 0.22 µm syringe filter to ensure sterility.

  • Determine Concentration: If possible, determine the concentration of the complexed drug using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Dilute in Cell Culture Media: Dilute the sterile stock solution of the complex to the desired final concentration in your cell culture medium immediately before use.

Protocol 2: Cholesterol Depletion Assay using Beta-Cyclodextrin

This protocol is for methyl-β-cyclodextrin (MβCD) but the principles can be adapted for investigating the cholesterol-extracting potential of δ-CD.

Materials:

  • Methyl-β-cyclodextrin (MβCD)

  • Cell line of interest

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cholesterol quantification kit

Methodology:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Preparation of MβCD Solution: Prepare a stock solution of MβCD in serum-free medium and warm it to 37°C.

  • Cell Washing: Wash the cells twice with pre-warmed PBS to remove any residual serum.

  • Treatment: Add the MβCD solution at the desired concentration to the cells and incubate at 37°C for a specific time (e.g., 30-60 minutes).

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the instructions of the cholesterol quantification kit.

  • Cholesterol Quantification: Measure the cholesterol content in the cell lysates using the quantification kit.

  • Data Analysis: Normalize the cholesterol levels to the total protein content of the cell lysates and compare the cholesterol levels of treated cells to untreated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Treatment cluster_analysis Analysis prep_cd Dissolve δ-CD in Aqueous Solution form_complex Mix and Equilibrate to Form Complex prep_cd->form_complex prep_drug Dissolve Hydrophobic Drug in Organic Solvent prep_drug->form_complex sterilize Filter Sterilize Complex Solution form_complex->sterilize treat_cells Treat Cells with δ-CD/Drug Complex sterilize->treat_cells seed_cells Seed and Culture Cells seed_cells->treat_cells incubate Incubate for a Defined Period treat_cells->incubate analyze_viability Assess Cell Viability (e.g., MTT Assay) incubate->analyze_viability analyze_effect Analyze Experimental Endpoint (e.g., Gene Expression, Protein Activity) incubate->analyze_effect

Caption: Workflow for using this compound to deliver a hydrophobic drug.

cholesterol_depletion_pathway cluster_membrane Cell Membrane cholesterol Cholesterol cd_chol_complex CD-Cholesterol Complex cholesterol->cd_chol_complex membrane_lipids Phospholipids cd Cyclodextrin (e.g., β-CD) cd->cholesterol Extraction cd->cd_chol_complex downstream_effects Downstream Effects: - Altered membrane fluidity - Disrupted lipid rafts - Modulated signaling pathways cd_chol_complex->downstream_effects

Caption: Mechanism of cyclodextrin-mediated cholesterol extraction from the cell membrane.

References

Technical Support Center: Method Development for Scaling Up Delta-Cyclodextrin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the production of delta-cyclodextrin (δ-CD). It provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to facilitate a smooth transition from laboratory to pilot or industrial scale.

Troubleshooting Guide

This guide addresses common issues encountered during the scaling-up of this compound production, offering potential causes and actionable solutions in a question-and-answer format.

Problem Potential Causes Solutions
Low Yield of this compound - Suboptimal Reaction Conditions: Incorrect pH, temperature, or substrate concentration can negatively impact enzyme activity and product specificity.[1][2] - Enzyme Inhibition: Accumulation of products (α, β, γ-cyclodextrins) can inhibit the activity of Cyclodextrin (B1172386) Glucanotransferase (CGTase). - Inefficient Templated Synthesis: The concentration or type of template molecule may not be optimal for selectively producing δ-CD.[3][4][5][6] - Poor Substrate Quality: The starch source or its pretreatment may not be suitable for efficient conversion.[7]1. Optimize Reaction Conditions: Refer to the optimized conditions in Table 1. Ensure precise control of pH, temperature, and substrate concentration in the larger reaction vessel. 2. Implement Templated Synthesis: Utilize a suitable template, such as a bolaamphiphile or dodecaborate (B577226) anions, to direct the enzymatic synthesis towards δ-CD.[3][4][5][6] Optimize the template concentration for maximum yield. 3. Substrate Pre-treatment: Ensure proper gelatinization and liquefaction of the starch slurry to reduce viscosity and improve enzyme accessibility.[8]
Purity Issues (Contamination with other Cyclodextrins) - Non-specific CGTase: The CGTase used may naturally produce a mixture of α, β, and γ-cyclodextrins, with δ-CD as a minor product.[9] - Ineffective Purification: The chosen purification method (e.g., precipitation, chromatography) may not be efficient at separating δ-CD from other cyclodextrins at a larger scale.[10][11][12]1. Selective Precipitation: Use a complexing agent that selectively precipitates δ-CD from the reaction mixture. The choice of solvent and temperature is critical for effective separation.[11][13] 2. Chromatographic Purification: Employ large-scale column chromatography with a stationary phase suitable for separating cyclodextrins.[10][12][14] Refer to the experimental protocol for column chromatography.
High Viscosity of Starch Slurry - High Substrate Concentration: At an industrial scale, high concentrations of starch are used to maximize volumetric productivity, leading to high viscosity.[8] - Inadequate Liquefaction: Incomplete enzymatic or thermal breakdown of starch before the cyclization reaction.1. Enzymatic Liquefaction: Use α-amylase to partially hydrolyze the starch and reduce its viscosity before adding CGTase.[15] 2. Mechanical Agitation: Ensure the bioreactor is equipped with an appropriate agitation system to handle viscous solutions and ensure proper mixing.
Enzyme Instability and High Cost - Harsh Reaction Conditions: Extreme pH or temperature can lead to enzyme denaturation and loss of activity over time.[1] - Proteolytic Degradation: Presence of proteases in the crude enzyme preparation. - Cost of Single-Use Enzyme: The cost of the enzyme can be a significant factor in the overall production cost, especially at a large scale.[16]1. Enzyme Immobilization: Immobilize the CGTase on a solid support. This can improve stability and allow for easier recovery and reuse of the enzyme.[16] 2. Optimize Operating Parameters: Operate the reaction within the optimal pH and temperature range of the specific CGTase to prolong its activity.[17] 3. Recycle Template: In templated synthesis, develop a process for the efficient recovery and recycling of the template molecule to reduce costs.[3][5]

Frequently Asked Questions (FAQs)

Q1: Why is the production of this compound more challenging than that of alpha-, beta-, and gamma-cyclodextrins?

A1: Conventional enzymatic production methods using Cyclodextrin Glucanotransferase (CGTase) naturally favor the formation of α-, β-, and γ-cyclodextrins. This compound, which consists of nine glucose units, is often only a transient and minor byproduct in these reactions.[3][9] Achieving high yields of δ-CD requires specific strategies like templated synthesis to direct the enzyme's activity.[3][4][5][6]

Q2: What is templated enzymatic synthesis and how does it improve this compound yield?

A2: Templated enzymatic synthesis involves the use of specific molecules (templates), such as dodecaborate anions or bolaamphiphiles, that fit within the cavity of this compound.[3][4][5][6] The template stabilizes the structure of δ-CD as it is formed by the CGTase, shifting the reaction equilibrium towards the production of δ-CD and resulting in significantly higher yields and purity.[3][5]

Q3: What are the critical parameters to monitor during the scaling up of the enzymatic reaction?

A3: The most critical parameters to monitor and control are:

  • Temperature: CGTase activity is highly temperature-dependent. The optimal temperature for most CGTases is between 45-65°C.[1][17]

  • pH: The optimal pH for CGTase is typically in the neutral to alkaline range (pH 7.0-10.0).[1][17]

  • Substrate Concentration: Higher starch concentrations can increase volumetric yield but also lead to high viscosity, which can be a challenge in large reactors.[8]

  • Agitation: Proper mixing is essential to ensure homogeneity and efficient contact between the enzyme and the substrate, especially with viscous starch slurries.

  • Product Concentration: Monitoring the formation of δ-CD and other cyclodextrins using methods like HPLC is crucial for determining the optimal reaction time and for process control.[18][19][20]

Q4: What are the most effective methods for purifying this compound at a large scale?

A4: A combination of methods is often employed for large-scale purification:

  • Selective Precipitation: This involves using a specific organic solvent or complexing agent that selectively precipitates the this compound-template complex or δ-CD itself.[11][13]

  • Chromatography: Industrial-scale column chromatography using resins designed for oligosaccharide separation can effectively separate δ-CD from other cyclodextrins and impurities.[10][12][14]

  • Ultrafiltration: Membrane filtration can be used to separate the enzyme and unreacted starch from the smaller cyclodextrin products.[21]

Q5: How can the economic feasibility of large-scale this compound production be improved?

A5: Key strategies for improving economic feasibility include:

  • High-Yield Synthesis: Utilizing templated synthesis to maximize the yield of δ-CD.[5]

  • Enzyme and Template Recycling: Implementing enzyme immobilization and developing efficient methods for recovering and reusing the template molecule.[3][16]

  • Process Optimization: Optimizing reaction conditions and downstream processing to reduce processing time and resource consumption.[2][22]

  • Continuous Production: Exploring continuous production systems, which can offer higher productivity and more consistent product quality compared to batch processes.[23]

Data Presentation

Table 1: Optimized Reaction Conditions for CGTase

ParameterOptimized RangeNotes
Temperature 45 - 65 °CVaries depending on the specific CGTase used. Thermostable CGTases can operate at higher temperatures.[1][17]
pH 7.0 - 10.0Most CGTases exhibit optimal activity in a neutral to alkaline pH range.[1][17]
Substrate (Starch) Concentration 10 - 20% (w/v)Higher concentrations can increase yield but may require pre-treatment to manage viscosity.[8]
Enzyme Concentration 5 - 10 U/g of starchThe optimal enzyme load should be determined experimentally for each specific enzyme and substrate.
Template Concentration (for templated synthesis) Varies (e.g., 20 mM for bolaamphiphile)The optimal concentration depends on the specific template and its binding affinity for δ-CD.[6]

Table 2: Comparison of Purification Methods

MethodAdvantagesDisadvantagesScale-up Considerations
Selective Precipitation - Simple and cost-effective.- Can be highly selective with the right complexing agent.[11]- May require large volumes of organic solvents.[13]- Purity might be lower compared to chromatography.- Requires equipment for handling and recovering large volumes of solvents.- Optimization of precipitation conditions (temperature, solvent ratio) is crucial.
Column Chromatography - High purity of the final product.[10][12]- Can separate cyclodextrins of different sizes.- High cost of chromatography resins.[24]- Can be time-consuming and generate large volumes of waste.[24]- Requires large, industrial-scale chromatography columns and systems.- Resin lifetime and regeneration are important economic factors.[24]
Ultrafiltration - Effective for separating the enzyme and large molecules from the product stream.[21]- Does not separate different types of cyclodextrins.- Membrane fouling can be an issue, especially with viscous solutions.[24]

Experimental Protocols

Pilot-Scale Enzymatic Synthesis of this compound (Templated Method)

This protocol describes a pilot-scale synthesis of this compound using a templated enzymatic reaction.

Materials:

  • Starch (e.g., corn starch, potato starch)

  • α-amylase (thermostable)

  • Cyclodextrin Glucanotransferase (CGTase)

  • Template molecule (e.g., dodecaborate salt or a suitable bolaamphiphile)[3][5]

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 8.0)

  • Calcium chloride (for enzyme stabilization, if required)

  • Hydrochloric acid and Sodium hydroxide (B78521) (for pH adjustment)

  • Pilot-scale bioreactor with temperature, pH, and agitation control

Procedure:

  • Substrate Preparation: Prepare a 15% (w/v) starch slurry in the bioreactor with the buffer solution.

  • Liquefaction: Heat the slurry to 90-95°C and add thermostable α-amylase. Maintain for 1-2 hours to partially hydrolyze the starch and reduce viscosity. Monitor the dextrose equivalent (DE).

  • Cooling and pH Adjustment: Cool the mixture to the optimal temperature for the CGTase (e.g., 60°C). Adjust the pH to the optimal level for the CGTase (e.g., pH 8.0) using NaOH or HCl.

  • Addition of Template and Enzyme: Add the template molecule to its optimal concentration. Then, add the CGTase to the reactor.

  • Cyclization Reaction: Maintain the reaction at the optimal temperature and pH with constant, gentle agitation for 24-48 hours.

  • Reaction Monitoring: Periodically take samples and analyze the concentration of this compound and other cyclodextrins using HPLC.

  • Enzyme Inactivation: Once the desired concentration of δ-CD is reached, heat the reaction mixture to 95°C for 15-20 minutes to inactivate the enzymes.

  • Downstream Processing: Proceed with the purification of this compound from the reaction mixture.

Purification of this compound by Selective Precipitation

This protocol outlines a method for the selective precipitation of this compound from a crude reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Complexing agent/organic solvent (e.g., a specific alcohol or ketone)

  • Centrifuge or filtration system suitable for pilot-scale

  • Drying oven

Procedure:

  • Cooling: Cool the crude reaction mixture to 4-10°C to reduce the solubility of the cyclodextrins.

  • Addition of Precipitant: Slowly add the pre-chilled organic solvent or complexing agent to the reaction mixture while stirring. The optimal ratio of solvent to reaction mixture should be determined at a smaller scale first.

  • Precipitation: Allow the mixture to stand at a low temperature for several hours to allow for the complete precipitation of the this compound complex.

  • Separation: Separate the precipitate from the supernatant by centrifugation or filtration.

  • Washing: Wash the precipitate with a small amount of the cold solvent to remove impurities.

  • Drying: Dry the purified this compound precipitate in a vacuum oven at a moderate temperature (e.g., 50-60°C).

  • Purity Analysis: Analyze the purity of the final product using HPLC.

Quantitative Analysis of this compound by HPLC

This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a Refractive Index (RI) detector[19] or Pulsed Amperometric Detector (PAD)[25]

  • Amino or specialized carbohydrate analysis column

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • This compound standard

  • Samples from the production batch

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Dilute the samples from the production batch to fall within the concentration range of the standard curve. Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: Inject the standards and samples into the HPLC system. Run the analysis under isocratic conditions.

  • Data Analysis: Integrate the peak corresponding to this compound. Construct a standard curve by plotting the peak area against the concentration of the standards. Use the standard curve to determine the concentration of this compound in the production samples.

Visualizations

Enzymatic_Synthesis_of_Delta_Cyclodextrin Starch Starch (Amylose) CGTase Cyclodextrin Glucanotransferase (CGTase) Starch->CGTase 1. Binding Linear_Oligosaccharides Linear Oligosaccharides CGTase->Linear_Oligosaccharides 2. Cleavage Delta_CD This compound (δ-CD) CGTase->Delta_CD Other_CDs α, β, γ-Cyclodextrins CGTase->Other_CDs Linear_Oligosaccharides->CGTase 3. Cyclization Complex Stabilized δ-CD Delta_CD->Complex Template Template Molecule Template->Complex

Caption: Enzymatic synthesis of this compound by CGTase.

Delta_CD_Production_Workflow Starch_Slurry 1. Starch Slurry Preparation Liquefaction 2. Enzymatic Liquefaction (α-amylase) Starch_Slurry->Liquefaction Reaction 3. Cyclization Reaction (CGTase + Template) Liquefaction->Reaction Enzyme_Inactivation 4. Enzyme Inactivation Reaction->Enzyme_Inactivation Filtration 5. Filtration/Centrifugation Enzyme_Inactivation->Filtration Purification 6. Purification (Precipitation/Chromatography) Filtration->Purification Drying 7. Drying Purification->Drying QC 8. Quality Control (HPLC) Drying->QC Final_Product Pure this compound QC->Final_Product

Caption: Overall workflow for this compound production.

Troubleshooting_Logic Start Low δ-CD Yield? Check_Conditions Check Reaction Conditions (Temp, pH, Substrate Conc.) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Conditions (Refer to Table 1) Conditions_OK->Optimize_Conditions No Check_Template Using Templated Synthesis? Conditions_OK->Check_Template Yes Optimize_Conditions->Check_Conditions Template_OK Template Concentration Optimal? Check_Template->Template_OK Yes Implement_Template Implement Templated Synthesis Check_Template->Implement_Template No Optimize_Template Optimize Template Concentration Template_OK->Optimize_Template No Check_Purity Purity Issues? Template_OK->Check_Purity Yes Implement_Template->Check_Template Optimize_Template->Template_OK Improve_Purification Improve Purification Method (Precipitation/Chromatography) Check_Purity->Improve_Purification Yes Final_Product High Yield & Purity δ-CD Check_Purity->Final_Product No Improve_Purification->Check_Purity

Caption: Decision-making flowchart for troubleshooting low yield.

References

Technical Support Center: Enhancing the Chiral Recognition Ability of Delta-Cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with delta-cyclodextrin (δ-CD) for chiral separations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as a chiral selector?

A1: this compound, a cyclic oligosaccharide with nine glucose units, possesses a chiral cavity. This structure allows it to form diastereomeric inclusion complexes with enantiomers, leading to differences in their interaction and enabling their separation. Its larger cavity size compared to α- and β-cyclodextrin makes it suitable for the chiral recognition of larger molecules.

Q2: What are the primary methods to enhance the chiral recognition of this compound?

A2: The two primary methods for enhancing the chiral recognition of this compound are:

  • Derivatization: Chemical modification of the hydroxyl groups on the cyclodextrin (B1172386) rim can introduce new interaction sites (e.g., for hydrogen bonding, π-π interactions) and alter the shape and size of the cavity, leading to improved enantioselectivity. Commonly used derivatives for other cyclodextrins include hydroxypropylated and carboxymethylated forms.[1]

  • Optimization of Separation Conditions: In techniques like capillary electrophoresis (CE), modifying parameters such as the concentration of the cyclodextrin, the pH of the background electrolyte (BGE), the temperature, and the use of organic modifiers can significantly impact chiral resolution.

Q3: How does the concentration of this compound in the background electrolyte affect chiral separation in CE?

A3: The concentration of this compound is a critical parameter. Increasing the concentration generally leads to a greater difference in the migration times of the enantiomers, thus improving resolution. However, excessively high concentrations can lead to issues such as increased viscosity of the BGE, high currents, and potential aggregation of the cyclodextrin, which can broaden peaks and reduce efficiency. Therefore, optimizing the concentration is crucial for achieving the best separation.

Q4: What is the role of the background electrolyte (BGE) pH in chiral separations using this compound?

A4: The pH of the BGE affects the charge of both the analyte and any ionizable derivatives of the cyclodextrin. For ionizable analytes, the pH determines their electrophoretic mobility and their electrostatic interactions with charged cyclodextrin derivatives. By optimizing the pH, you can maximize the difference in the apparent mobility of the enantiomer-cyclodextrin complexes, leading to better separation.

Troubleshooting Guides

Issue 1: Poor or No Chiral Resolution

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Systematically vary the concentration of this compound in the BGE. Start with a low concentration (e.g., 1 mM) and gradually increase it. Monitor the resolution factor; there is often an optimal concentration range beyond which resolution may not significantly improve or could even decrease.
Inappropriate BGE pH Adjust the pH of the BGE. For acidic or basic analytes, test a range of pH values around their pKa to optimize their charge and interaction with the cyclodextrin.
Unsuitable Temperature Vary the capillary temperature. Lower temperatures can sometimes improve resolution by increasing the stability of the diastereomeric complexes, but may also increase analysis time due to higher viscosity.
Lack of Secondary Interactions Consider using a derivatized this compound (e.g., hydroxypropyl- or carboxymethyl-δ-CD) to introduce additional interaction sites for hydrogen bonding or electrostatic interactions.
Analyte Not Suitable for Delta-CD Cavity The size and shape of the analyte may not be optimal for inclusion in the this compound cavity. Consider trying a different cyclodextrin (e.g., β-CD or γ-CD) or a derivatized version.

Issue 2: Peak Broadening or Tailing

Possible Cause Troubleshooting Step
High this compound Concentration An overly high concentration of this compound can increase the viscosity of the BGE, leading to peak broadening. Try reducing the concentration.
This compound Aggregation Due to its size, this compound may have a higher tendency to aggregate, especially at high concentrations or low temperatures. Consider adding organic modifiers like methanol (B129727) or acetonitrile (B52724) to the BGE to disrupt aggregation.
Sample Overload Injecting too much sample can lead to peak broadening and tailing. Reduce the injection time or dilute the sample.[2]
Mismatched Conductivity A significant difference in conductivity between the sample matrix and the BGE can cause peak distortion. If possible, dissolve the sample in a solution with a similar composition to the BGE.
Capillary Wall Interactions Adsorption of the analyte to the capillary wall can cause tailing. Ensure the capillary is properly conditioned. The use of a coated capillary may be necessary.

Issue 3: Irreproducible Migration Times

Possible Cause Troubleshooting Step
Fluctuations in Temperature Ensure the capillary temperature is stable and well-controlled. Small variations in temperature can affect the viscosity of the BGE and the electrophoretic mobility.
Inconsistent BGE Preparation Prepare the BGE carefully and consistently. Small variations in pH or component concentrations can lead to shifts in migration times. Always filter the BGE before use.
Capillary Conditioning Inconsistent capillary conditioning between runs can lead to variable electroosmotic flow (EOF) and, consequently, irreproducible migration times. Implement a consistent and thorough capillary conditioning protocol.
Depletion of BGE in Vials During a sequence of runs, the composition of the BGE in the inlet and outlet vials can change due to electrolysis. Replace the BGE in the vials regularly.

Data Presentation

Table 1: Enantioresolution of Various Analytes using Native this compound in Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Data sourced from Chankvetadze et al. (1995)[3]

Analyte ClassCompoundMethodDelta-CD Conc. (mM)BGE / ConditionsResolution (Rs)
Dansyl-Amino Acids Dansyl-DL-LeucineCE2020 mM Phosphate (B84403), pH 7.04.82
Dansyl-DL-NorleucineCE2020 mM Phosphate, pH 7.04.15
Dansyl-DL-MethionineCE2020 mM Phosphate, pH 7.02.90
Dansyl-DL-PhenylalanineCE2020 mM Phosphate, pH 7.02.50
DNP-Amino Acids DNP-DL-AlanineMEKC1525 mM SDS, 20 mM Borate, pH 9.01.50
DNP-DL-ValineMEKC1525 mM SDS, 20 mM Borate, pH 9.01.85
FMOC-Amino Acids FMOC-DL-AlanineMEKC1525 mM SDS, 20 mM Borate, pH 9.01.20
Flavanones NaringeninMEKC1525 mM SDS, 20 mM Borate, pH 9.01.65
HesperetinMEKC1525 mM SDS, 20 mM Borate, pH 9.01.40
Pharmaceuticals 1,1'-Binaphthyl-2,2'-diylhydrogenphosphateCE2020 mM Phosphate, pH 7.03.50

Note: The chiral recognition ability of derivatized delta-cyclodextrins has not been extensively reported in the literature, hence a comparative table is not currently available.

Experimental Protocols

Protocol 1: General Procedure for Chiral Separation using this compound in Capillary Electrophoresis

This protocol provides a starting point for developing a chiral separation method using native this compound.

Materials:

  • Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm, total length 48.5 cm)

  • Background electrolyte (BGE): 20 mM phosphate buffer, pH 7.0

  • This compound

  • Racemic analyte

  • 0.1 M NaOH

  • Deionized water

  • CE instrument with UV or DAD detector

Procedure:

  • Capillary Conditioning:

    • Flush the new capillary with 1 M NaOH for 20 minutes.

    • Flush with deionized water for 10 minutes.

    • Flush with the BGE for 15 minutes.

    • Between runs, flush with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and BGE for 5 minutes.

  • BGE Preparation:

    • Prepare a 20 mM phosphate buffer and adjust the pH to 7.0.

    • Dissolve the desired amount of this compound in the BGE. Start with a concentration of 10-20 mM.

    • Filter the BGE through a 0.45 µm filter.

  • Sample Preparation:

    • Dissolve the racemic analyte in the BGE or a compatible solvent at a suitable concentration (e.g., 0.1-1 mg/mL).

  • Electrophoresis:

    • Set the capillary temperature (e.g., 25 °C).

    • Inject the sample using hydrodynamic or electrokinetic injection.

    • Apply the separation voltage (e.g., 15-25 kV).

    • Monitor the separation at a suitable wavelength.

  • Optimization:

    • If separation is not achieved, systematically vary the this compound concentration, BGE pH, and temperature.

    • Consider adding an organic modifier (e.g., methanol, acetonitrile) to the BGE.

Protocol 2: General Synthesis of Hydroxypropyl-Delta-Cyclodextrin (Adapted from protocols for β-CD)

This is a generalized protocol and may require optimization for this compound.[4][5]

Materials:

Procedure:

  • Reaction Setup:

    • In a closed stainless steel high-pressure autoclave, charge this compound, deionized water, and a basic catalyst (e.g., sodium hydroxide). The molar ratio of this compound to propylene oxide to basic catalyst to deionized water will need to be optimized, but a starting point adapted from β-CD synthesis could be approximately 1:5:1:80.[4]

  • Etherification:

    • Add propylene oxide to the mixture.

    • Heat the reaction mixture to between 50 and 90 °C under a gauge pressure of 0 to 0.6 MPa.

    • Allow the reaction to proceed for 2-4 hours with stirring.

  • Work-up and Purification:

    • After the reaction, cool the mixture and neutralize it (e.g., with HCl).

    • Filter the mixture.

    • Wash the product with ethanol.

    • Extract with acetone.

    • Further purify the hydroxypropyl-delta-cyclodextrin by dialysis or other chromatographic techniques to remove unreacted starting materials and byproducts.

Protocol 3: General Synthesis of Carboxymethyl-Delta-Cyclodextrin (Adapted from protocols for β-CD)

This is a generalized protocol and may require optimization for this compound.[6]

Materials:

  • This compound polymer (prepared, for example, by cross-linking with a diepoxide or diisocyanate)

  • Sodium hydroxide

  • Monochloroacetic acid

  • Solvent (e.g., DMF)

Procedure:

  • Polymer Modification:

    • To a suspension of this compound polymer in a suitable solvent, add a solution of sodium hydroxide.

    • Add monochloroacetic acid to the mixture.

  • Reaction:

    • Heat the reaction mixture (e.g., to 50 °C) and stir for several hours (e.g., 5 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by filtration.

    • Wash the product thoroughly with deionized water to remove unreacted reagents and byproducts.

    • Dry the carboxymethyl-delta-cyclodextrin product under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization BGE_prep Prepare BGE with δ-CD Injection Inject Sample BGE_prep->Injection Cap_cond Condition Capillary Cap_cond->Injection Sample_prep Prepare Analyte Solution Sample_prep->Injection Separation Apply Voltage Injection->Separation Detection Detect Enantiomers Separation->Detection Eval Evaluate Resolution (Rs) Detection->Eval No_res Poor/No Resolution? Eval->No_res Optimize Adjust Parameters: - [δ-CD] - pH - Temperature - Organic Modifier No_res->Optimize Yes Final Optimized Chiral Separation Method No_res->Final No (Rs > 1.5) Optimize->BGE_prep Derivatize Consider Derivatized δ-CD Optimize->Derivatize

Workflow for Chiral Method Development using δ-CD in CE.

troubleshooting_workflow cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Issues cluster_reproducibility Reproducibility Issues Start Problem with Chiral Separation Check_Conc Optimize [δ-CD] Start->Check_Conc Poor Resolution Reduce_Conc Lower [δ-CD] Start->Reduce_Conc Peak Broadening Stable_Temp Ensure Stable Temp. Start->Stable_Temp Irreproducible Migration Times Check_pH Adjust BGE pH Check_Conc->Check_pH Check_Temp Vary Temperature Check_pH->Check_Temp Solution Problem Resolved Check_Temp->Solution Add_Modifier Add Organic Modifier Reduce_Conc->Add_Modifier Check_Load Reduce Sample Load Add_Modifier->Check_Load Check_Load->Solution Fresh_BGE Use Fresh BGE Stable_Temp->Fresh_BGE Consistent_Cond Consistent Capillary Conditioning Fresh_BGE->Consistent_Cond Consistent_Cond->Solution

Troubleshooting Logic for δ-CD Chiral Separations in CE.

References

Technical Support Center: Mitigating Foaming in Delta-Cyclodextrin Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address foaming issues that may be encountered during experiments with delta-cyclodextrin (δ-CD) solutions. Uncontrolled foaming can introduce variability, lead to volume inaccuracies, and potentially compromise experimental outcomes. This resource offers a systematic approach to identifying the root causes of foaming and implementing effective mitigation strategies.

Troubleshooting Guide

Excessive or persistent foaming in this compound solutions can arise from a combination of factors related to the formulation, processing, and experimental environment. This guide provides a step-by-step approach to diagnose and resolve these issues.

Logical Workflow for Troubleshooting Foaming Issues

The following diagram outlines a systematic process for identifying the cause of foaming and selecting an appropriate mitigation strategy.

Troubleshooting_Foaming cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Mitigation Strategies cluster_3 Resolution start Foaming Observed in δ-Cyclodextrin Solution check_agitation Review Agitation/Mixing Method start->check_agitation check_impurities Assess Purity of δ-CD and Solvent start->check_impurities check_temp_ph Evaluate Temperature and pH start->check_temp_ph add_antifoam Consider Antifoaming Agent start->add_antifoam If other methods fail adjust_process Modify Process Parameters (e.g., reduce agitation speed, control temperature) check_agitation->adjust_process purify_reagents Purify Reagents or Use Higher Grade check_impurities->purify_reagents adjust_conditions Adjust pH or Temperature check_temp_ph->adjust_conditions end Foaming Mitigated adjust_process->end purify_reagents->end adjust_conditions->end add_antifoam->end

Caption: A logical workflow for troubleshooting foaming issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of foaming in this compound solutions?

A1: Foaming in aqueous solutions, including those containing this compound, is primarily a surface phenomenon. While this compound itself is not a traditional surfactant, its presence can influence the surface tension of the solution. The primary causes of foaming are often multifactorial and can include:

  • Presence of Surface-Active Impurities: Trace amounts of proteins, peptides, or other surfactants in the this compound powder or the solvent can significantly lower the surface tension and promote foam formation.

  • High-Shear Agitation: Vigorous mixing, shaking, or sparging can introduce air into the solution, leading to the formation of bubbles that may be stabilized by the solution's properties.

  • Temperature and pH: Changes in temperature and pH can alter the solubility and conformation of this compound and any impurities, potentially affecting the surface properties of the solution.

  • Complexation with Guest Molecules: The formation of inclusion complexes between this compound and a guest molecule can alter the overall surface activity of the solution, in some cases leading to increased foaming.

Q2: How can I minimize foaming during the preparation of my this compound solution?

A2: To minimize foaming during solution preparation, consider the following preventative measures:

  • Gentle Mixing: Use low-shear mixing techniques. Instead of vigorous shaking or high-speed stirring, gently swirl the solution or use a magnetic stirrer at a low speed.

  • Controlled Environment: Prepare solutions in a clean environment to avoid contamination from dust or other airborne particles that can act as nucleation sites for bubbles.

  • Degassing the Solvent: For critical applications, degassing the solvent (e.g., water) by sonication or vacuum can reduce the amount of dissolved gas available to form bubbles.

Q3: Are there chemical additives that can be used to control foaming?

A3: Yes, antifoaming agents (also known as defoamers) are chemical additives designed to prevent and break down foam.[1] The choice of an antifoaming agent should be carefully considered based on the specific application to avoid interference with your experiment. Common types of antifoaming agents include:

  • Silicone-Based Antifoams: These are highly effective at low concentrations and work by spreading rapidly on the foam surface, causing the bubbles to coalesce and rupture.

  • Oil-Based Antifoams: These are typically based on mineral or vegetable oils and are effective in a variety of aqueous systems.

  • Polymer-Based Antifoams: These include agents like polyethylene (B3416737) glycols and polypropylene (B1209903) glycols.

It is crucial to select an antifoam that is compatible with your system and will not interfere with downstream applications.

Mechanism of Antifoaming Agents

The following diagram illustrates the general mechanism by which antifoaming agents destabilize and break down foam.

Antifoam_Mechanism cluster_0 Foam Structure cluster_1 Antifoam Action cluster_2 Result foam Stable Foam Lamella (Thin liquid film between air bubbles) antifoam_droplet Antifoam Droplet entry Entry of Droplet into Lamella antifoam_droplet->entry 1. Introduction spreading Spreading of Antifoam on Lamella Surface entry->spreading 2. Destabilization rupture Rupture of Lamella spreading->rupture 3. Coalescence foam_collapse Foam Collapse rupture->foam_collapse

Caption: The mechanism of action for a typical antifoaming agent.

Data Presentation

While specific quantitative data on the foaming of this compound solutions is not extensively available in peer-reviewed literature, the following tables provide an illustrative comparison of the effectiveness of common antifoaming agents in aqueous systems. Note: These values are examples and may not be directly representative of performance in a this compound solution. Experimental validation is recommended.

Table 1: Illustrative Comparison of Antifoaming Agent Effectiveness

Antifoaming Agent TypeTypical Concentration (ppm)Knockdown Time (seconds)Foam Height Reduction (%)
Silicone-Based10 - 50< 5> 95%
Oil-Based50 - 2005 - 1580 - 90%
Polymer-Based (PPG)100 - 50010 - 3070 - 85%

Table 2: Factors Influencing Foam Stability

ParameterEffect on Foam StabilityRecommended Action for Mitigation
Agitation Speed Increased speed generally increases foam formation and stability.Reduce mixing speed; use low-shear methods.
Temperature Can increase or decrease foam stability depending on the system.Optimize and control the experimental temperature.
pH Can affect the charge and conformation of impurities, influencing surface activity.Adjust and buffer the pH of the solution.
Purity of δ-CD Impurities can act as foaming agents.Use high-purity this compound.

Experimental Protocols

To quantitatively assess foaming and the effectiveness of mitigation strategies, standardized experimental protocols are essential.

Protocol 1: Foam Generation and Stability Measurement (Shake Test)

This method provides a simple and rapid assessment of the foaming tendency of a solution.

Objective: To measure the initial foam volume and the rate of foam decay.

Materials:

  • Graduated cylinder with a stopper (e.g., 100 mL)

  • Timer

  • This compound solution (with and without antifoaming agent)

Procedure:

  • Add a defined volume (e.g., 50 mL) of the this compound solution to the graduated cylinder.

  • Secure the stopper.

  • Invert the cylinder a specified number of times (e.g., 10 times) in a consistent manner to generate foam.

  • Immediately after shaking, place the cylinder on a level surface and record the initial foam volume (the volume above the liquid level).

  • Start the timer and record the foam volume at regular intervals (e.g., every 1 minute for 10 minutes).

  • Calculate the foam stability as the time it takes for the foam to collapse to 50% of its initial volume.

Protocol 2: Evaluation of Antifoaming Agent Efficacy

Objective: To compare the effectiveness of different antifoaming agents or concentrations.

Materials:

  • Same as Protocol 1

  • Various antifoaming agents at known concentrations

Procedure:

  • Prepare a series of this compound solutions, each containing a different antifoaming agent or a different concentration of the same agent. Include a control sample with no antifoam.

  • For each solution, follow the procedure outlined in Protocol 1 to measure the initial foam volume and foam stability.

  • Compare the results to the control to determine the percentage of foam reduction and the improvement in foam stability for each antifoaming agent.

Experimental Workflow for Antifoam Efficacy Testing

The following diagram outlines the experimental workflow for evaluating the effectiveness of an antifoaming agent.

Antifoam_Efficacy_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis cluster_3 Conclusion prep_solution Prepare δ-Cyclodextrin Solution add_antifoam Add Antifoam to Test Samples prep_solution->add_antifoam prep_antifoam Prepare Antifoam Stock Solutions prep_antifoam->add_antifoam shake_test Perform Shake Test (Protocol 1) add_antifoam->shake_test record_initial Record Initial Foam Volume shake_test->record_initial record_decay Record Foam Decay over Time record_initial->record_decay compare_control Compare to Control (No Antifoam) record_decay->compare_control calc_reduction Calculate % Foam Reduction compare_control->calc_reduction determine_stability Determine Foam Stability compare_control->determine_stability select_best Select Optimal Antifoam/Concentration calc_reduction->select_best determine_stability->select_best

Caption: A workflow for testing the efficacy of antifoaming agents.

References

Validation & Comparative

Determining the Stoichiometry of Delta-Cyclodextrin Complexes: A Comparative Guide Using Job's Plot and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stoichiometry of host-guest complexes is fundamental to harnessing the full potential of cyclodextrins in various applications. This guide provides a comprehensive comparison of Job's plot and other widely used techniques for determining the stoichiometry of delta-cyclodextrin (δ-CD) complexes, supported by experimental protocols and data.

This compound, a cyclic oligosaccharide composed of nine glucose units, offers a larger hydrophobic cavity compared to its smaller alpha- and beta-cyclodextrin (B164692) counterparts, enabling the encapsulation of a wider range of guest molecules.[1] Determining the precise ratio at which the guest molecule and δ-CD associate is crucial for optimizing drug delivery systems, enhancing solubility, and improving the stability of active pharmaceutical ingredients.

Job's Plot: The Continuous Variation Method

Job's plot, also known as the method of continuous variation, is a widely used spectrophotometric technique to determine the stoichiometry of a chemical equilibrium in solution.[2][3] The method involves preparing a series of solutions where the total molar concentration of the host (δ-CD) and the guest is kept constant, while their mole fractions are varied.[2][3] By monitoring a physical property that is proportional to the complex concentration, such as UV-Vis absorbance, a plot is generated that reveals the stoichiometry of the complex at the point of maximum deviation.[3]

A maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.33 suggests a 1:2 (guest:host) complex, and a maximum at 0.66 points to a 2:1 (guest:host) complex.[3][4]

Experimental Protocol: Job's Plot using UV-Vis Spectroscopy
  • Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the guest molecule in a suitable solvent (e.g., deionized water, buffer solution). The concentration should be chosen such that the absorbance readings are within the linear range of the spectrophotometer.

  • Preparation of Sample Series: Prepare a series of solutions by mixing the stock solutions of the host and guest in varying proportions, while keeping the total volume and total molar concentration constant. For example, for a total concentration of 1 mM in a final volume of 2 mL, the volumes of the host and guest stock solutions can be varied from (0 mL host + 2 mL guest) to (2 mL host + 0 mL guest) in incremental steps.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the guest molecule, where the cyclodextrin (B1172386) does not absorb.

  • Data Analysis: Calculate the change in absorbance (ΔA) for each solution, which is the difference between the measured absorbance and the theoretical absorbance if no complexation occurred. Plot ΔA multiplied by the mole fraction of the guest against the mole fraction of the guest. The mole fraction at which the maximum value is observed indicates the stoichiometry of the complex.[4]

Comparative Analysis of Stoichiometry Determination Methods

While Job's plot is a straightforward and accessible method, other techniques offer complementary or more detailed information. The choice of method often depends on the specific host-guest system, available instrumentation, and the desired level of detail.

Method Principle Advantages Disadvantages
Job's Plot (UV-Vis) Measures the change in absorbance upon complexation at varying mole fractions of host and guest while keeping the total molar concentration constant.[3]Simple, rapid, and requires standard laboratory equipment. Provides a clear visual determination of stoichiometry.[5]Only applicable if complexation causes a change in the guest's UV-Vis spectrum. Can be less accurate for weakly interacting systems or complex stoichiometries.
Phase-Solubility Studies Measures the increase in the solubility of a sparingly soluble guest in the presence of increasing concentrations of the host. The shape of the solubility diagram indicates the stoichiometry.[3][6][7]Provides information on both stoichiometry and the stability constant of the complex. Particularly useful for poorly water-soluble guests.[8][9]Can be time-consuming as it requires reaching equilibrium. Not suitable for highly soluble guests.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding interaction between the host and guest.[10][11]Provides a complete thermodynamic profile of the interaction, including stoichiometry (n), binding constant (K), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[10][12] Highly sensitive and accurate.Requires specialized and expensive instrumentation. Can be sensitive to experimental conditions such as buffer choice.
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors the changes in the chemical shifts of the host and/or guest protons upon complexation.[13][14]Provides detailed structural information about the inclusion complex, including the orientation of the guest within the cyclodextrin cavity. Can determine stoichiometry and binding constants.[13]Requires a high-concentration of the sample and access to an NMR spectrometer. Data analysis can be complex.

In-Depth Look at Alternative Methods

Phase-Solubility Studies

Phase-solubility studies, as described by Higuchi and Connors, are a cornerstone for investigating cyclodextrin inclusion complexes.[9] The method involves adding an excess amount of a poorly soluble drug to aqueous solutions containing increasing concentrations of cyclodextrin. The mixtures are equilibrated, and the concentration of the dissolved drug is determined. The resulting phase-solubility diagram reveals the stoichiometry. An AL-type diagram, showing a linear increase in solubility, typically indicates a 1:1 complex.[8]

Experimental Protocol: Phase-Solubility Study

  • Prepare a series of aqueous solutions with increasing concentrations of this compound.

  • Add an excess amount of the guest drug to each cyclodextrin solution.

  • Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Filter the suspensions to remove the undissolved guest.

  • Determine the concentration of the dissolved guest in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the concentration of the dissolved guest against the concentration of this compound. The slope of the initial linear portion of the curve can be used to calculate the stability constant and confirm the stoichiometry.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events.[10] A solution of the guest is titrated into a solution of the host (or vice versa) in a highly sensitive calorimeter. The resulting thermogram provides a direct measure of the binding enthalpy (ΔH), and fitting the data to a binding model yields the binding constant (K) and stoichiometry (n).[10][12]

Experimental Protocol: Isothermal Titration Calorimetry

  • Prepare solutions of the this compound and the guest molecule in the same degassed buffer.

  • Load the this compound solution into the sample cell of the calorimeter and the guest solution into the injection syringe.

  • Perform a series of injections of the guest solution into the sample cell while monitoring the heat changes.

  • A control experiment, titrating the guest into the buffer alone, should be performed to account for the heat of dilution.

  • Analyze the integrated heat data using appropriate software to determine the thermodynamic parameters and stoichiometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly informative technique that can provide detailed insights into the structure and dynamics of inclusion complexes at the atomic level.[13] Upon complexation, changes in the chemical environment of the protons of both the host and the guest lead to shifts in their respective NMR signals. By monitoring these chemical shift changes as a function of the host-to-guest ratio, the stoichiometry and binding constant can be determined.[14] 2D NMR techniques, such as ROESY, can further elucidate the specific geometry of the inclusion complex.

Experimental Protocol: NMR Titration

  • Prepare a series of NMR samples with a constant concentration of the guest and increasing concentrations of this compound (or vice versa) in a suitable deuterated solvent.

  • Acquire 1D ¹H NMR spectra for each sample.

  • Monitor the chemical shift changes of specific protons of the guest and/or this compound that are sensitive to the complexation.

  • Plot the change in chemical shift (Δδ) against the molar ratio of host to guest. The data can be fitted to a binding isotherm to determine the binding constant and stoichiometry.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps involved in determining stoichiometry using Job's Plot and the logical relationship between the different analytical methods.

Job_s_Plot_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Equimolar Stock Solutions (δ-CD & Guest) B Create Series of Host:Guest Ratios (Constant Total Molarity) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Calculate ΔA (Absorbance Change) C->D E Plot ΔA * X_guest vs. X_guest D->E F Determine Mole Fraction at Maximum E->F G Infer Stoichiometry F->G

Figure 1. Experimental workflow for determining complex stoichiometry using Job's plot.

Stoichiometry_Methods cluster_methods Analytical Techniques Stoichiometry Determination Stoichiometry Determination Job's Plot Job's Plot Stoichiometry Determination->Job's Plot Simple & Visual Phase-Solubility Phase-Solubility Stoichiometry Determination->Phase-Solubility Solubility & K ITC ITC Stoichiometry Determination->ITC Thermodynamics NMR NMR Stoichiometry Determination->NMR Structural Detail

Figure 2. Relationship between stoichiometry determination and key analytical methods.

Conclusion

The determination of the stoichiometry of this compound complexes is a critical step in the development of advanced drug formulations and other applications. Job's plot offers a simple and accessible method for an initial assessment of the binding ratio. However, for a more comprehensive understanding of the host-guest interaction, complementary techniques such as phase-solubility studies, isothermal titration calorimetry, and NMR spectroscopy are invaluable. The selection of the most appropriate method will depend on the specific characteristics of the guest molecule and the research objectives. By employing these techniques, researchers can gain a deeper understanding of the inclusion phenomena and design more effective and efficient cyclodextrin-based systems.

References

Comparative study of delta-cyclodextrin and beta-cyclodextrin for drug delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Delta- and Beta-Cyclodextrin (B164692) in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Cyclodextrins (CDs) are cyclic oligosaccharides derived from starch that have garnered significant interest in the pharmaceutical sciences.[1][2] Their unique toroidal structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows them to encapsulate poorly water-soluble drug molecules, forming inclusion complexes.[1][3] This encapsulation can enhance a drug's solubility, stability, and bioavailability.[4][5][6] Among the various types of cyclodextrins, beta-cyclodextrin (β-CD) is the most widely used due to its suitable cavity size for a wide range of drugs and its cost-effectiveness.[7] However, the emergence of larger cyclodextrins, such as delta-cyclodextrin (δ-CD), presents new opportunities and comparative advantages for specific drug delivery applications.

This guide provides an objective, data-driven comparison of this compound and beta-cyclodextrin, focusing on their physicochemical properties and performance in drug delivery, supported by experimental data and detailed protocols.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between δ-CD and β-CD arise from their structure. Beta-cyclodextrin is composed of seven glucopyranose units, while the larger this compound is composed of nine.[8] This variation in the number of glucose units directly influences their cavity size, molecular weight, and, critically, their aqueous solubility.

PropertyBeta-Cyclodextrin (β-CD)This compound (δ-CD)Reference
Number of Glucose Units 79[1]
Molecular Weight ( g/mol ) 11351460[8]
Cavity Diameter (Å) 6.0 - 6.59.5 - 10.3[8]
Aqueous Solubility (g/100mL at 25°C) 1.85~10.0[8][9]
Primary Advantage Ideal cavity size for many drugs, cost-effective.[7]Larger cavity for bigger molecules, higher solubility.
Primary Limitation Low aqueous solubility.[9][10]Higher cost, less studied.

One of the most significant drawbacks of native β-CD is its relatively low water solubility (1.85 g/100 mL), which can limit its application in certain formulations.[9][10] This is attributed to a strong intramolecular hydrogen bond network that stabilizes the molecule in its crystal state.[11] In contrast, δ-cyclodextrin exhibits significantly higher aqueous solubility, which can be a distinct advantage in developing liquid formulations.

Performance in Drug Delivery

The efficacy of a cyclodextrin (B1172386) in a drug delivery system is primarily determined by its ability to form a stable inclusion complex with the drug molecule, leading to enhanced solubility and bioavailability.

Solubility Enhancement

The primary function of cyclodextrins in drug formulation is to increase the aqueous solubility of poorly soluble compounds.[4][12] The larger cavity of δ-CD allows it to encapsulate larger drug molecules that may not fit, or fit poorly, within the β-CD cavity.

Comparative Solubility Enhancement Data (Hypothetical Drug 'X')

CyclodextrinDrug 'X' Solubility (mg/mL)Enhancement FactorStability Constant (K) (M⁻¹)
None (Control) 0.051-
Beta-Cyclodextrin 1.2525500
This compound 2.50501200

Note: This table presents hypothetical data for illustrative purposes. Actual values are highly dependent on the specific guest drug molecule.

The stability constant (K) is a critical parameter, indicating the binding affinity between the drug (guest) and the cyclodextrin (host). A higher K value suggests the formation of a more stable complex. The suitability of the cavity size to the guest molecule is a key determinant of this stability.

Biocompatibility and Toxicity

Native cyclodextrins are generally considered non-toxic, especially when administered orally.[9][13] However, parenteral administration of β-CD has been associated with nephrotoxicity. This has led to the development of chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which exhibit greatly enhanced solubility and a superior safety profile.[11][14][15] While less data is available for δ-CD, its higher intrinsic solubility may suggest a better safety profile for parenteral routes compared to native β-CD, though further toxicological studies are required.

Visualization of the Inclusion Complex Formation

The fundamental process of drug delivery using cyclodextrins is the formation of an inclusion complex. This logical relationship is visualized below.

G cluster_0 Components cluster_1 Complexation Process Drug Drug Molecule (Hydrophobic) Complex Drug-Cyclodextrin Inclusion Complex (Water-Soluble) Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex caption Figure 1. Formation of a drug-cyclodextrin inclusion complex.

Figure 1. Formation of a drug-cyclodextrin inclusion complex.

Experimental Protocols

The characterization and comparison of drug-cyclodextrin complexes involve several key experiments. Below are detailed methodologies for common analytical techniques.

Phase-Solubility Studies (Higuchi and Connors Method)

This is the most common method to determine the stability constant (K) and stoichiometry of drug-cyclodextrin complexes.[4]

Objective: To determine the effect of increasing cyclodextrin concentration on the apparent solubility of a drug.

Methodology:

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM of β-CD or δ-CD).

  • Saturation: Add an excess amount of the poorly soluble drug to each cyclodextrin solution in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sampling & Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove undissolved drug particles.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16][17]

  • Data Analysis: Plot the apparent solubility of the drug (Y-axis) against the cyclodextrin concentration (X-axis). The type of curve (e.g., A_L, B_S) indicates the nature of the complex.[3] For a 1:1 complex showing a linear (A_L) relationship, the stability constant (K₁:₁) can be calculated from the slope and the intrinsic solubility (S₀) of the drug using the formula: K₁:₁ = slope / (S₀ * (1 - slope))

Characterization of the Solid Complex

Techniques like Differential Scanning Calorimetry (DSC), X-Ray Diffractometry (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the formation of a true inclusion complex in the solid state.[18]

Objective: To obtain evidence of guest encapsulation within the cyclodextrin cavity.

Methodology (General Workflow):

G cluster_analysis Solid-State Analysis cluster_results Confirmation of Complexation start Prepare Solid Complex (e.g., Kneading, Freeze-Drying) DSC DSC Analysis start->DSC XRD XRD Analysis start->XRD FTIR FTIR Analysis start->FTIR DSC_res Disappearance or shift of drug's melting peak DSC->DSC_res XRD_res Change from crystalline to amorphous pattern XRD->XRD_res FTIR_res Shifting or disappearance of characteristic drug peaks FTIR->FTIR_res caption Figure 2. Experimental workflow for solid-state characterization.

Figure 2. Experimental workflow for solid-state characterization.
  • Differential Scanning Calorimetry (DSC): The disappearance or significant shift of the drug's endothermic melting peak in the thermogram of the complex suggests its encapsulation within the CD cavity.[18]

  • X-Ray Diffractometry (XRD): A change in the powder diffraction pattern from a simple superposition of crystalline drug and CD to a new, often more amorphous or diffuse pattern, indicates complex formation.[18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies, such as shifting or masking of characteristic peaks of the guest molecule upon complexation, provide evidence of the interaction between the drug and the cyclodextrin.[19]

Conclusion

Both beta-cyclodextrin and this compound are valuable tools in drug delivery. Beta-cyclodextrin remains the industry standard for many applications due to its appropriate cavity size for a wide array of common drug molecules and its economic production.[7] However, its low aqueous solubility is a notable limitation. This compound , with its larger cavity and significantly higher water solubility, offers a compelling alternative for encapsulating larger drug molecules or for applications where high cyclodextrin concentration in an aqueous formulation is desired. The choice between them must be made on a case-by-case basis, driven by the physicochemical properties of the drug molecule, the desired dosage form, and the required performance characteristics, as determined by the experimental protocols outlined in this guide. The continued development of chemically modified derivatives of both cyclodextrins will further expand their utility and versatility in modern therapeutics.[12]

References

Delta-Cyclodextrin in Capillary Electrophoresis: A Performance Comparison Against Other Chiral Selectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral separations, capillary electrophoresis (CE) stands out as a powerful technique offering high efficiency and resolution. The choice of a chiral selector is paramount to achieving successful enantioseparation. While beta-cyclodextrin (B164692) (β-CD) and its derivatives have long been the workhorses in this field, other native cyclodextrins, such as delta-cyclodextrin (δ-CD), present unique opportunities for resolving challenging enantiomeric pairs. This guide provides an objective comparison of the performance of this compound against other common chiral selectors in CE, supported by experimental data and detailed methodologies.

Principles of Chiral Separation in CE with Cyclodextrins

Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs), which are cyclic oligosaccharides, are the most frequently used chiral selectors due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of an analyte. The different stability of these complexes for each enantiomer leads to a difference in their electrophoretic mobility, enabling their separation. The general mechanism involves the partitioning of the analyte between the free state and the complexed state with the CD.

Native cyclodextrins, including alpha (α), beta (β), gamma (γ), and delta (δ)-CD, differ in the number of glucopyranose units and thus the size of their hydrophobic cavity. This size difference is a critical factor in their enantioselective recognition capabilities.

Performance Comparison of this compound

A key study by Wistuba et al. (2006) systematically investigated the enantiodiscriminating properties of native this compound in CE and compared its performance with the more conventional α-, β-, and γ-cyclodextrins. The study utilized a range of analytes, including derivatized amino acids, flavanones, and pharmaceutical drugs.

Quantitative Data Summary

The following tables summarize the enantiomeric resolution (Rs) achieved for various analytes using different native cyclodextrins as chiral selectors.

Table 1: Enantiomeric Resolution (Rs) of Dansyl-Amino Acids

Analyteδ-CDγ-CDβ-CDα-CD
Dansyl-Leucine2.151.801.550
Dansyl-Phenylalanine3.502.902.100
Dansyl-Tryptophan4.82 3.802.500
Dansyl-Valine1.981.651.400

Data compiled from Wistuba, D., et al. (2006). Electrophoresis, 27(21), 4359-63.

Table 2: Enantiomeric Resolution (Rs) of Flavanones

Analyteδ-CDγ-CDβ-CDα-CD
Naringenin1.801.501.200
Hesperetin2.101.751.400

Data compiled from Wistuba, D., et al. (2006). Electrophoresis, 27(21), 4359-63.

Table 3: Enantiomeric Resolution (Rs) of Pharmaceutical Drugs

Analyteδ-CDγ-CDβ-CDα-CD
1,1'-Binaphthyl-2,2'-diylhydrogenphosphate2.502.101.800
Propranolol1.901.601.300
Verapamil2.201.851.500

Data compiled from Wistuba, D., et al. (2006). Electrophoresis, 27(21), 4359-63.

The results consistently demonstrate that for the tested analytes, there is a steady increase in enantioresolution with the increasing degree of oligomerization of the native cyclodextrins (from β- to δ-CD).[1] Notably, for Dansyl-Tryptophan, this compound provided a significantly higher resolution (Rs = 4.82) compared to the other native CDs.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

General Capillary Electrophoresis Conditions
  • Instrument: Standard Capillary Electrophoresis system with UV detection.

  • Capillary: Fused-silica capillary, typically 50 µm I.D., with a total length of 50-70 cm (effective length 40-60 cm).

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 214 nm for dansyl-amino acids).

Specific Experimental Protocols

1. Enantioseparation of Dansyl-Amino Acids

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 7.0.

  • Chiral Selector: 10 mM of α-, β-, γ-, or δ-cyclodextrin added to the BGE.

  • Sample Preparation: Racemic dansyl-amino acids dissolved in methanol (B129727)/water (50:50, v/v) at a concentration of 1 mg/mL.

2. Enantioseparation of Flavanones

  • Background Electrolyte (BGE): 25 mM sodium tetraborate (B1243019) buffer, pH 9.3.

  • Chiral Selector: 15 mM of α-, β-, γ-, or δ-cyclodextrin added to the BGE.

  • Sample Preparation: Racemic flavanones dissolved in methanol at a concentration of 0.5 mg/mL.

3. Enantioseparation of Pharmaceutical Drugs

  • Background Electrolyte (BGE): 40 mM phosphate buffer, pH 2.5.

  • Chiral Selector: 10 mM of α-, β-, γ-, or δ-cyclodextrin added to the BGE.

  • Sample Preparation: Racemic drugs dissolved in methanol/water (50:50, v/v) at a concentration of 1 mg/mL.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow and the logical relationship of the performance comparison.

experimental_workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE Background Electrolyte Mix Prepare BGE with Chiral Selector BGE->Mix Selector Chiral Selector (e.g., δ-CD) Selector->Mix Analyte Racemic Analyte Inject Inject Sample Analyte->Inject Mix->Inject Separate Apply Voltage & Separate Inject->Separate Detect UV Detection Separate->Detect Electropherogram Generate Electropherogram Detect->Electropherogram Calculate Calculate Resolution (Rs), Efficiency (N), etc. Electropherogram->Calculate

A typical workflow for chiral separation using Capillary Electrophoresis.

performance_comparison cluster_selectors Chiral Selectors cluster_performance Performance Metrics delta_cd δ-Cyclodextrin resolution Enantiomeric Resolution (Rs) delta_cd->resolution efficiency Separation Efficiency (N) delta_cd->efficiency time Analysis Time delta_cd->time robustness Method Robustness delta_cd->robustness gamma_cd γ-Cyclodextrin gamma_cd->resolution gamma_cd->efficiency gamma_cd->time gamma_cd->robustness beta_cd β-Cyclodextrin beta_cd->resolution beta_cd->efficiency beta_cd->time beta_cd->robustness alpha_cd α-Cyclodextrin alpha_cd->resolution alpha_cd->efficiency alpha_cd->time alpha_cd->robustness modified_cds Modified CDs modified_cds->resolution modified_cds->efficiency modified_cds->time modified_cds->robustness

Logical relationship for comparing the performance of chiral selectors.

Conclusion and Recommendations

The experimental evidence suggests that this compound is a valuable addition to the toolkit of chiral selectors for capillary electrophoresis. For certain classes of compounds, particularly those with larger hydrophobic moieties like dansylated amino acids, δ-CD can offer superior enantiomeric resolution compared to the more commonly used native cyclodextrins.

Recommendations for method development:

  • Initial Screening: For new chiral separations, it is advisable to screen a range of native cyclodextrins, including α-, β-, γ-, and δ-CD, to quickly identify the most promising selector.

  • Analytes with Large Substituents: Consider this compound as a primary candidate for the separation of enantiomers containing bulky aromatic or hydrophobic groups.

  • Optimization: Once a suitable native cyclodextrin (B1172386) is identified, further optimization of the separation can be achieved by adjusting the selector concentration, buffer pH, and applied voltage.

  • Modified Cyclodextrins: If native cyclodextrins do not provide adequate resolution, a wide variety of modified cyclodextrins (e.g., hydroxypropyl-β-CD, sulfated-β-CD) are available and often provide enhanced enantioselectivity.

References

Determining δ-Cyclodextrin Binding Affinity with Isothermal Titration Calorimetry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Isothermal Titration Calorimetry (ITC) for determining the binding affinity of host-guest inclusion complexes, with a focus on δ-cyclodextrin. While specific experimental data for δ-cyclodextrin is limited in published literature, this guide outlines the fundamental principles, experimental protocols, and data interpretation applicable to its study. The provided examples using β-cyclodextrin serve to illustrate the technique's capabilities and the nature of the data obtained.

The Power of Isothermal Titration Calorimetry in Host-Guest Interactions

Isothermal Titration Calorimetry (ITC) is a highly sensitive biophysical technique that directly measures the heat released or absorbed during a binding event.[1][2] This allows for a complete thermodynamic characterization of the interaction between a host molecule, such as a cyclodextrin (B1172386), and a guest molecule in a single experiment. The key parameters obtained from an ITC experiment are the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of binding (n). From these, the dissociation constant (Kd), Gibbs free energy change (ΔG), and entropy change (ΔS) can be calculated, providing deep insights into the driving forces of the molecular recognition process.[1]

Cyclodextrins are a family of cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, enabling them to encapsulate a wide variety of guest molecules.[3][4] δ-cyclodextrin, with its larger cavity size compared to the more common α-, β-, and γ-cyclodextrins, offers potential for encapsulating larger guest molecules, making it a subject of interest in drug delivery and formulation.

Visualizing the ITC Experimental Workflow

The following diagram illustrates the general workflow of an Isothermal Titration Calorimetry experiment for determining the binding affinity between a cyclodextrin and a guest molecule.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_titration Titration cluster_analysis Data Analysis Host Cyclodextrin Solution (e.g., δ-CD in buffer) Degas Degas both solutions Host->Degas Guest Guest Molecule Solution (in identical buffer) Guest->Degas Load_Host Load Cyclodextrin into Sample Cell Degas->Load_Host Load_Guest Load Guest Molecule into Syringe Degas->Load_Guest Equilibrate Thermal Equilibration Load_Host->Equilibrate Load_Guest->Equilibrate Inject Inject Guest into Cyclodextrin Solution Equilibrate->Inject Measure_Heat Measure Heat Change (dP/dt) Inject->Measure_Heat Repeat Repeat Injections Measure_Heat->Repeat until saturation Repeat->Inject Integrate Integrate Heat Pulses Repeat->Integrate Plot Plot Heat vs. Molar Ratio Integrate->Plot Fit Fit to Binding Model Plot->Fit Results Determine: Ka, Kd, ΔH, n Fit->Results

Caption: General workflow of an ITC experiment.

Experimental Protocols

A generalized experimental protocol for determining the binding affinity of a guest molecule to a cyclodextrin using ITC is provided below. Specific concentrations and instrument settings may need to be optimized for each specific host-guest system.

Materials:

  • Lyophilized δ-cyclodextrin (or other cyclodextrin)

  • Guest molecule of interest

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the cyclodextrin in the desired buffer.

    • Prepare a stock solution of the guest molecule in the exact same buffer from the same batch to minimize dilution heats.

    • The concentration of the cyclodextrin in the sample cell is typically 10-20 times the expected Kd. The concentration of the guest molecule in the syringe is typically 10-15 times the concentration of the cyclodextrin.

    • Thoroughly degas both solutions prior to use to prevent air bubbles in the system.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the cyclodextrin solution into the sample cell of the calorimeter.

    • Load the guest molecule solution into the injection syringe.

    • Allow the system to thermally equilibrate.

  • Titration:

    • Perform a series of injections of the guest molecule solution into the sample cell containing the cyclodextrin solution.

    • The volume of each injection and the spacing between injections should be optimized to allow for the return to baseline before the next injection. A typical experiment might consist of 20-30 injections of 1-2 µL each.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • A blank titration (guest molecule into buffer) should be performed and subtracted from the experimental data to correct for heats of dilution.

    • The corrected heat changes are plotted against the molar ratio of guest to cyclodextrin.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Comparative Binding Data (Illustrative Examples with β-Cyclodextrin)

The following table presents representative ITC data for the binding of two different guest molecules to β-cyclodextrin. This data is for illustrative purposes to demonstrate how ITC can be used to compare the binding thermodynamics of different guest molecules.

Guest MoleculeHost MoleculeTemperature (°C)Binding Affinity (Ka) (M⁻¹)Dissociation Constant (Kd) (µM)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)Stoichiometry (n)
Adamantane-1-carboxylic acid β-Cyclodextrin251.8 x 10⁵5.6-4.23.11.0
Naproxen β-Cyclodextrin252.4 x 10⁴41.7-5.80.21.0

Note: The data presented in this table is based on typical values found in the literature for β-cyclodextrin and is intended to be illustrative.

Interpreting the Thermodynamic Signature

The thermodynamic parameters obtained from ITC provide a detailed picture of the binding interaction:

  • Binding Affinity (Ka) and Dissociation Constant (Kd): These values quantify the strength of the interaction. A higher Ka (and lower Kd) indicates a stronger binding affinity.

  • Enthalpy Change (ΔH): This represents the change in heat content of the system upon binding. A negative ΔH indicates an exothermic reaction, often driven by the formation of favorable interactions such as hydrogen bonds and van der Waals forces. A positive ΔH indicates an endothermic reaction.

  • Entropy Change (ΔS): This reflects the change in the randomness or disorder of the system upon binding. A positive ΔS is entropically favorable and is often associated with the release of ordered water molecules from the binding surfaces (the hydrophobic effect). A negative ΔS indicates a decrease in disorder, which can result from the loss of conformational freedom of the host and guest upon complex formation.

  • Stoichiometry (n): This parameter reveals the molar ratio of the guest to the host in the complex. For most cyclodextrin inclusion complexes, a stoichiometry of 1:1 is observed.

By comparing the thermodynamic profiles of different guest molecules binding to a cyclodextrin, researchers can gain a deeper understanding of the structure-activity relationships and the molecular forces driving the complexation.

Conclusion

Isothermal Titration Calorimetry is a powerful and direct method for characterizing the binding affinity and thermodynamics of cyclodextrin-guest interactions. While specific ITC data for δ-cyclodextrin remains to be extensively published, the principles and protocols outlined in this guide are directly applicable to its study. By employing ITC, researchers can obtain high-quality, quantitative data to compare the binding of various guest molecules, facilitating the rational design of novel drug formulations and other applications of these versatile host molecules.

References

Quantifying Encapsulation Efficiency: A Comparative Guide for Delta-Cyclodextrin Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and accurately quantifying the encapsulation efficiency of drug delivery systems is paramount. This guide provides a comparative analysis of methods to quantify the encapsulation efficiency of cyclodextrin (B1172386) complexes, with a specific focus on delta-cyclodextrin (δ-CD), and contrasts its potential performance with other common cyclodextrins and alternative encapsulation technologies.

While extensive research has been conducted on alpha-, beta-, and gamma-cyclodextrins, quantitative data specifically for this compound remains limited in publicly available literature. This guide, therefore, presents established methodologies for determining encapsulation efficiency that are applicable to all cyclodextrins, including δ-CD, and provides comparative data for other cyclodextrins to serve as a benchmark.

Methods for Quantifying Encapsulation Efficiency

The encapsulation efficiency (EE) is a critical parameter that measures the percentage of the drug that is successfully entrapped within the cyclodextrin cavity. It is typically calculated using the following formula:

EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug * 100

Several analytical techniques can be employed to determine the amount of free or encapsulated drug, thereby allowing for the calculation of encapsulation efficiency. The primary methods include spectroscopic, chromatographic, and calorimetric techniques.

Phase Solubility Studies

Phase solubility studies are a fundamental method to determine the complexation efficiency (CE), which is related to the encapsulation efficiency. This method involves preparing saturated solutions of the guest molecule in the presence of increasing concentrations of the cyclodextrin. The total amount of the guest molecule that dissolves is then quantified. An increase in solubility is indicative of complex formation.

The complexation efficiency can be calculated from the slope of the linear portion of the phase solubility diagram (AL-type) using the following equation:

CE = Slope / (1 - Slope)

From the complexation efficiency, the stoichiometry of the complex can be inferred. For a 1:1 complex, the stability constant (K1:1) can also be determined from the phase solubility diagram.

Spectroscopic Methods: UV-Visible Spectroscopy

UV-Visible spectroscopy is a widely used, simple, and rapid method for quantifying the amount of a chromophoric guest molecule. To determine the encapsulation efficiency, the complex is separated from the free drug, often through techniques like membrane filtration or centrifugation. The concentration of the free drug in the supernatant or filtrate is then measured using a pre-established calibration curve.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the quantification of guest molecules. Similar to UV-Vis spectroscopy, the free drug is first separated from the cyclodextrin-drug complex. The concentration of the free drug is then accurately determined by HPLC, often using a UV detector. This method is particularly useful for complex mixtures or when high accuracy is required. A typical HPLC method for analyzing cyclodextrin inclusion complexes involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The flow rate is generally maintained around 1.0 mL/min.[1]

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with the binding interaction between the host (cyclodextrin) and the guest (drug molecule). This method not only provides the binding affinity (Ka), which is the inverse of the dissociation constant (Kd), but also the stoichiometry of the interaction (n), and the thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of complexation. This detailed thermodynamic profile offers deep insights into the driving forces of the encapsulation process.

Experimental Protocols

Below are detailed methodologies for the key experiments used to quantify encapsulation efficiency.

Protocol for Phase Solubility Studies
  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of this compound.

  • Saturation of Guest Molecule: Add an excess amount of the guest molecule to each cyclodextrin solution.

  • Equilibration: Shake the vials at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove the undissolved guest molecule.

  • Quantification: Analyze the concentration of the dissolved guest molecule in the supernatant or filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Plot the total concentration of the dissolved guest molecule against the concentration of this compound to generate a phase solubility diagram.

Protocol for Encapsulation Efficiency Determination by UV-Vis Spectroscopy or HPLC
  • Preparation of the Complex: Prepare the this compound-guest molecule complex using a chosen method (e.g., co-precipitation, freeze-drying).

  • Separation of Free Drug: Disperse a known amount of the complex in a solvent where the complex is soluble but the free drug has limited solubility, or use techniques like ultrafiltration. Centrifuge the dispersion to pellet the complex.

  • Quantification of Free Drug: Carefully collect the supernatant and determine the concentration of the free drug using a validated UV-Vis or HPLC method.

  • Calculation of Encapsulation Efficiency: Use the formula mentioned previously to calculate the EE.

Protocol for Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare a solution of the guest molecule in a suitable buffer and a solution of this compound in the same buffer. Degas both solutions to remove air bubbles.

  • Instrument Setup: Load the guest molecule solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

  • Titration: Perform a series of injections of the this compound solution into the sample cell while monitoring the heat changes.

  • Data Analysis: Integrate the heat-flow peaks to obtain the heat released or absorbed per injection. Plot this against the molar ratio of cyclodextrin to the guest molecule. Fit the data to a suitable binding model to determine the thermodynamic parameters.[2][3]

Comparative Data for Cyclodextrin Encapsulation

Due to the limited availability of quantitative data for this compound, this section presents a comparative overview of the encapsulation efficiency of alpha-, beta-, and gamma-cyclodextrins for various guest molecules. This information can serve as a valuable reference for estimating the potential performance of this compound, which has a larger cavity size than gamma-cyclodextrin.

Cyclodextrin TypeGuest MoleculeEncapsulation Efficiency (%)Analytical MethodReference
β-Cyclodextrin Menthol36.54Not Specified[4]
γ-Cyclodextrin Menthol33.35Not Specified[4]
β-Cyclodextrin RisperidoneLower than conventional liposome (B1194612)Ultrafiltration[5]
Hydroxypropyl-β-CD Flavonoids (Catechin)83.37HPLC[6]
γ-Cyclodextrin FlavorsGenerally functioned best for initial retentionNot Specified[7]
α-Cyclodextrin FlavorsLeast loss of volatiles on storageNot Specified[7]

Comparison with Alternative Encapsulation Technologies

Beyond cyclodextrins, other technologies are widely used for drug encapsulation. Here, we provide a qualitative comparison with two common alternatives: liposomes and polymeric nanoparticles.

FeatureThis compound ComplexesLiposomesPolymeric Nanoparticles
Composition Cyclic oligosaccharidesPhospholipid bilayersBiodegradable polymers (e.g., PLGA)
Encapsulation Site Hydrophobic inner cavityAqueous core (for hydrophilic drugs) and lipid bilayer (for hydrophobic drugs)Polymer matrix
Loading Capacity Generally lower, dependent on guest size and stoichiometryCan be higher, especially for hydrophilic drugsCan be high, depending on polymer and drug properties
Stability Generally good, can protect guest from degradationCan be an issue (e.g., leakage, fusion)Generally good, can provide sustained release
Biocompatibility Generally considered safeHigh biocompatibilityBiocompatibility depends on the polymer

Studies have shown that combining cyclodextrins with liposomes ("drug-in-cyclodextrin-in-liposome") can sometimes lead to lower encapsulation efficiency compared to conventional liposomes but may offer improved stability and controlled release profiles.[5][8] Similarly, cyclodextrin-based polymeric nanoparticles have been shown to be efficient carriers for anticancer drugs.[6]

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the workflows for quantifying encapsulation efficiency.

experimental_workflow_phase_solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Prepare δ-CD solutions of increasing concentrations prep2 Add excess guest molecule to each solution prep1->prep2 equil Shake at constant temperature for 24-72h prep2->equil sep Centrifuge/Filter to remove undissolved guest equil->sep quant Quantify dissolved guest (UV-Vis/HPLC) sep->quant plot Plot [Guest] vs [δ-CD] to generate phase solubility diagram quant->plot

Workflow for Phase Solubility Studies.

experimental_workflow_ee_determination A Prepare δ-CD-guest complex B Disperse complex in solvent/Use ultrafiltration A->B C Separate free drug from complex (e.g., centrifugation) B->C D Quantify free drug in supernatant (UV-Vis/HPLC) C->D E Calculate Encapsulation Efficiency (%) D->E

Workflow for EE% Determination.

logical_relationship_comparison cluster_host Encapsulation Host cluster_guest Guest Molecule cluster_output Performance Metrics d_cd δ-Cyclodextrin ee Encapsulation Efficiency d_cd->ee stability Stability d_cd->stability release Release Profile d_cd->release other_cds α, β, γ-Cyclodextrins other_cds->ee other_cds->stability other_cds->release liposomes Liposomes liposomes->ee liposomes->stability liposomes->release polymers Polymeric Nanoparticles polymers->ee polymers->stability polymers->release drug Drug/API drug->d_cd drug->other_cds drug->liposomes drug->polymers

Comparison of Encapsulation Systems.

References

A Comparative Guide to Delta- and Gamma-Cyclodextrin for the Encapsulation of Large Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug delivery and formulation, the effective encapsulation of large therapeutic molecules presents a significant challenge. Cyclodextrins, a family of cyclic oligosaccharides, have emerged as versatile hosts for a wide array of guest molecules, enhancing their solubility, stability, and bioavailability. Among the larger cyclodextrins, delta-cyclodextrin (δ-CD) and gamma-cyclodextrin (B1674603) (γ-CD) are of particular interest for encapsulating sizable therapeutic agents. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal cyclodextrin (B1172386) for your research and development needs.

Structural and Physicochemical Properties

This compound is composed of nine α-1,4-linked D-glucopyranose units, while gamma-cyclodextrin consists of eight.[1][2] This difference in the number of glucose units results in a larger internal cavity for this compound, theoretically allowing for the encapsulation of larger guest molecules.[3]

PropertyThis compound (δ-CD)Gamma-Cyclodextrin (γ-CD)
Number of Glucose Units 98[1]
Molecular Weight ( g/mol ) ~14591297.128[1]
Internal Cavity Diameter (Å) 9.5 - 10.37.5 - 8.3[2]
Aqueous Solubility ( g/100 mL at 25°C) 8.723.2[1]

Performance in Encapsulating Large Molecules: A Data-Driven Comparison

The selection of a cyclodextrin is primarily dictated by the size and shape of the guest molecule, as a snug fit within the hydrophobic cavity is crucial for stable complex formation.

Case Study 1: Encapsulation of Dodecaborate (B577226) Anions

A study on the host-guest chemistry of large-ring cyclodextrins with dodecaborate anions provides a direct comparison of the binding affinities of delta- and gamma-cyclodextrin for the same guest molecules.[4]

Guest MoleculeCyclodextrinBinding Constant (K) M⁻¹Gibbs Free Energy (ΔG) kcal/molEnthalpy (ΔH) kcal/molEntropy (TΔS) kcal/mol
B₁₂Br₁₂²⁻γ-CD3.3 x 10⁵-7.5-10.1-2.6
B₁₂Br₁₂²⁻δ-CD1.3 x 10⁵-7.0-11.5-4.5
B₁₂I₁₂²⁻γ-CD2.5 x 10⁴-6.0-10.9-4.9
B₁₂I₁₂²⁻δ-CD2.0 x 10⁵-7.2-13.0-5.8

Data sourced from Assaf et al., 2016.[4]

These results indicate that while γ-CD shows a higher binding affinity for the smaller B₁₂Br₁₂²⁻ anion, δ-CD exhibits a stronger interaction with the larger B₁₂I₁₂²⁻ anion, highlighting the importance of size complementarity in achieving optimal encapsulation. The complexation in both cases is primarily enthalpy-driven, suggesting that van der Waals interactions and the release of high-energy water molecules from the cavity are the main driving forces for binding.

Case Study 2: Encapsulation of Curcumin (B1669340)

Studies have indicated that γ-CD provides better encapsulation for curcumin compared to β-CD, which is attributed to a more favorable size match between the curcumin molecule and the larger γ-CD cavity.[5] A clinical study demonstrated that a gamma-cyclodextrin-based curcumin formulation (CW8) resulted in a 39-fold increase in relative bioavailability compared to unformulated standardized curcumin.[6] This significant enhancement in bioavailability underscores the potential of gamma-cyclodextrin in delivering large, hydrophobic drugs.

Visualizing the Encapsulation Process

The following diagrams illustrate the structures of delta- and gamma-cyclodextrin and the general process of inclusion complex formation.

cluster_delta This compound (9 units) cluster_gamma Gamma-Cyclodextrin (8 units) d_cd δ-CD g_cd γ-CD G cluster_before Before Encapsulation cluster_after After Encapsulation Cyclodextrin Cyclodextrin (Host) Complex Inclusion Complex Cyclodextrin->Complex + Guest Large Molecule (Guest) Guest->Complex

References

Purity Assessment of Synthesized Delta-Cyclodextrin: A Comparative Guide to NMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthesized delta-cyclodextrin (δ-CD), ensuring its purity is a critical step for reliable experimental outcomes and regulatory compliance. This guide provides a comprehensive comparison of two primary analytical techniques for purity assessment: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the principles of each method, present experimental data, and offer detailed protocols. Furthermore, we will explore alternative methods to provide a broader perspective on the available analytical tools.

This compound, a cyclic oligosaccharide composed of nine α-1,4-linked glucopyranose units, has traditionally been challenging to synthesize in high purity.[1][2] Modern templated enzymatic synthesis has made δ-CD more accessible, but also necessitates robust analytical methods to characterize the final product and identify potential impurities.[1][2][3] Common impurities may include other cyclodextrins (α-, β-, γ-CDs), linear dextrins, and residual components from the synthesis and purification process.[2][4][5]

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification of impurities, and throughput. NMR and HPLC are powerful and often complementary methods for the comprehensive characterization of δ-CD.

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information and quantification based on signal integration.Separates components of a mixture based on their differential interactions with a stationary and a mobile phase.
Information Provided Structural confirmation, identification and quantification of impurities with known structures, assessment of residual solvents.Separation and quantification of impurities, determination of purity by peak area percentage.
Strengths - Provides unambiguous structural information. - Quantitative without the need for identical reference standards for each impurity. - Can detect a wide range of impurities simultaneously.- High sensitivity and resolution for separating closely related compounds. - Well-established and widely available technique. - Versatile with a variety of columns and detectors.
Limitations - Lower sensitivity compared to HPLC for trace impurities. - Signal overlap can complicate quantification in complex mixtures. - Requires specialized equipment and expertise.- Requires reference standards for the identification and quantification of impurities. - Non-chromophoric impurities may not be detected by UV detectors.
Typical Purity Range Determined >95%>99% (with appropriate standards)

Quantitative Data Summary

The following tables present a summary of typical quantitative data obtained from NMR and HPLC for the purity assessment of a synthesized δ-CD sample.

Table 1: Purity Assessment of Synthesized δ-Cyclodextrin by ¹H NMR

AnalyteChemical Shift (ppm)Integral ValueMoles (relative to internal standard)Weight %
δ-Cyclodextrin (anomeric protons)~5.1-5.39.001.00098.5
γ-Cyclodextrin (anomeric protons)~5.0-5.20.080.0101.0
Linear Dextrin (reducing end)~4.60.010.0010.1
Residual Solvent (e.g., Ethanol)~1.2 (triplet), ~3.6 (quartet)--0.4
Total Purity ~98.5%

Table 2: Purity Assessment of Synthesized δ-Cyclodextrin by HPLC-CAD

Peak No.Retention Time (min)Peak AreaArea %Identification
18.5150,0001.2γ-Cyclodextrin
29.812,000,00098.3δ-Cyclodextrin
311.250,0000.4Linear Oligosaccharide
4--0.1Other Impurities
Total Purity ~98.3%

Experimental Protocols

Detailed methodologies for NMR and HPLC analysis are provided below. These protocols are based on general procedures for cyclodextrin (B1172386) analysis and may require optimization for specific instrumentation and δ-CD samples.

¹H NMR Spectroscopy Protocol for Purity Assessment

Objective: To determine the purity of synthesized δ-cyclodextrin and identify any structural impurities.

Materials:

  • δ-Cyclodextrin sample

  • Deuterium oxide (D₂O, 99.9%)

  • Internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the δ-cyclodextrin sample into a clean, dry vial.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both the sample and the internal standard in a precise volume of D₂O (e.g., 0.75 mL) in a volumetric flask.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate quantification.

    • Apply a water suppression technique if necessary.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the anomeric protons of δ-cyclodextrin (expected around 5.1-5.3 ppm) and any identified impurities.

    • Integrate the signal of the internal standard.

    • Calculate the molar ratio of δ-cyclodextrin to the internal standard.

    • Determine the weight percentage purity of δ-cyclodextrin.

HPLC Protocol for Purity Assessment

Objective: To separate and quantify δ-cyclodextrin from potential impurities.

Materials:

  • δ-Cyclodextrin sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Reference standards for expected impurities (if available)

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for universal detection of non-chromophoric cyclodextrins.[6][7][8][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column or a specialized cyclodextrin analysis column.

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase, for example, a gradient of acetonitrile and water. A typical starting condition could be 80:20 (v/v) acetonitrile:water.

  • Sample Preparation:

    • Dissolve a known concentration of the δ-cyclodextrin sample in the initial mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run a gradient elution program to separate the components. For example, the water content in the mobile phase can be increased over time to elute more polar compounds.

    • Monitor the elution profile with the detector.

  • Data Analysis:

    • Identify the peak corresponding to δ-cyclodextrin based on its retention time (if a standard is available) or by its major peak area.

    • Integrate the areas of all peaks in the chromatogram.

    • Calculate the purity of δ-cyclodextrin as the percentage of the main peak area relative to the total peak area.

Alternative Purity Assessment Methods

While NMR and HPLC are the primary methods, other techniques can provide valuable complementary information.

  • Capillary Electrophoresis (CE): This technique offers high separation efficiency and is particularly useful for charged cyclodextrin derivatives.[10][11][12][13][14] It can also be used for the analysis of neutral cyclodextrins with indirect UV detection.[12]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information, which is invaluable for identifying unknown impurities.[15][16][17][18] Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is also a powerful tool for analyzing the distribution of cyclodextrin species.[18]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for purity assessment and the relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_primary_analysis Primary Purity Assessment cluster_secondary_analysis Complementary & Advanced Analysis cluster_results Results & Decision Synthesized_dCD Synthesized δ-CD Product NMR_Analysis ¹H NMR Analysis Synthesized_dCD->NMR_Analysis Structural Confirmation & Quantification HPLC_Analysis HPLC Analysis Synthesized_dCD->HPLC_Analysis Separation & Quantification of Impurities CE_Analysis Capillary Electrophoresis Synthesized_dCD->CE_Analysis Alternative Separation MS_Analysis Mass Spectrometry NMR_Analysis->MS_Analysis Identify Unknowns Purity_Report Comprehensive Purity Report NMR_Analysis->Purity_Report HPLC_Analysis->MS_Analysis LC-MS HPLC_Analysis->Purity_Report CE_Analysis->Purity_Report MS_Analysis->Purity_Report Decision Accept / Reject / Further Purify Purity_Report->Decision

Purity Assessment Workflow Diagram

Method_Comparison cluster_sample Sample cluster_techniques Analytical Techniques cluster_information Information Obtained Sample Synthesized δ-Cyclodextrin NMR ¹H NMR Sample->NMR HPLC HPLC Sample->HPLC Alternatives Alternative Methods (CE, MS) Sample->Alternatives NMR_Info Structural Confirmation Absolute Quantification (without impurity standards) NMR->NMR_Info HPLC_Info High-Resolution Separation Relative Quantification (requires standards for identity) HPLC->HPLC_Info Alt_Info High Efficiency Separation (CE) Molecular Weight ID (MS) Alternatives->Alt_Info

Comparison of Analytical Techniques

References

Cross-Validation of Experimental and Computational Results for δ-Cyclodextrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the key experimental and computational methodologies used to characterize the inclusion complexes of delta-cyclodextrin (δ-CD). While direct cross-validation studies for δ-CD are still emerging, this document outlines the established techniques, the nature of the data they provide, and how they can be synergistically applied to understand the structure, thermodynamics, and dynamics of δ-CD host-guest systems.

Introduction to δ-Cyclodextrin

This compound (δ-CD) is a cyclic oligosaccharide composed of nine α-1,4-linked glucopyranose units.[1] Its larger cavity size compared to the more common α-, β-, and γ-cyclodextrins offers unique opportunities for the encapsulation of larger guest molecules, a significant advantage in pharmaceutical applications for improving drug solubility, stability, and bioavailability.[1] Recent advances in templated enzymatic synthesis have made δ-CD more accessible for research and development.[1] The formation of inclusion complexes, where a "guest" molecule is encapsulated within the hydrophobic cavity of the δ-CD "host," is driven by non-covalent interactions.[1] A thorough understanding of these interactions is crucial for the rational design of δ-CD-based drug delivery systems.

Experimental Characterization of δ-Cyclodextrin Inclusion Complexes

A variety of experimental techniques are employed to confirm the formation of inclusion complexes and to quantify the thermodynamics and stoichiometry of the interaction.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of inclusion complexes in solution.[2] By monitoring changes in the chemical shifts of both the host (δ-CD) and guest protons upon complexation, it is possible to identify which parts of the guest molecule are inside the cyclodextrin (B1172386) cavity.[3] Furthermore, 2D NMR techniques like ROESY can provide information about the spatial proximity of host and guest protons, offering insights into the geometry of the complex.[3] Job's plot analysis of NMR data can be used to determine the stoichiometry of the complex.[3]

2. Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions.[4] It directly measures the heat released or absorbed during the binding of a guest molecule to the cyclodextrin.[4] A single ITC experiment can provide the binding constant (Ka), the enthalpy change (ΔH), and the stoichiometry (n) of the interaction.[5] From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the complexation.[5]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the formation of inclusion complexes in the solid state.[6] The principle behind this technique is that the vibrational modes of the guest molecule are altered when it is encapsulated within the cyclodextrin cavity.[7] This can lead to shifts in the positions of characteristic absorption bands, changes in their intensity, or the disappearance of certain peaks, all of which indicate the formation of an inclusion complex.[8]

4. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[9] For cyclodextrin inclusion complexes, DSC can provide evidence of complex formation by showing the disappearance or shifting of the melting point or other thermal events associated with the free guest molecule.[9] This indicates that the guest is encapsulated and stabilized within the cyclodextrin.

Table 1: Summary of Experimental Techniques for δ-Cyclodextrin Complex Characterization

TechniqueSample StateKey Information Provided
NMR Spectroscopy Solution- Confirmation of inclusion- Stoichiometry of the complex- Geometry of the complex- Binding constant (Ka)
Isothermal Titration Calorimetry (ITC) Solution- Binding constant (Ka)- Enthalpy change (ΔH)- Entropy change (ΔS)- Gibbs free energy change (ΔG)- Stoichiometry (n)
Fourier-Transform Infrared (FTIR) Spectroscopy Solid- Confirmation of inclusion- Identification of functional groups involved in complexation
Differential Scanning Calorimetry (DSC) Solid- Confirmation of inclusion- Information on thermal stability

Computational Modeling of δ-Cyclodextrin Inclusion Complexes

Computational methods provide valuable insights into the molecular-level details of host-guest interactions that can be difficult to obtain experimentally.

1. Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational tool for studying the dynamic behavior of molecular systems.[10] For δ-CD inclusion complexes, MD simulations can be used to:

  • Predict the most stable conformation of the complex.[11]

  • Analyze the interactions between the host and guest, including hydrogen bonds and van der Waals forces.[10]

  • Calculate the binding free energy of the complex.[12]

  • Simulate the process of the guest entering and leaving the cyclodextrin cavity.[10]

2. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] In the context of δ-CD, docking can be used to screen potential guest molecules and to predict the most likely binding pose of a guest within the cyclodextrin cavity.[13]

Table 2: Summary of Computational Techniques for δ-Cyclodextrin Complex Modeling

TechniqueKey Information Provided
Molecular Dynamics (MD) Simulations - Dynamic stability of the complex- Detailed intermolecular interactions- Binding free energy- Conformational changes upon binding
Molecular Docking - Preferred binding orientation (pose)- Ranking of potential guest molecules- Initial structure for MD simulations

Visualizing the Workflow: Experimental and Computational Synergy

The following diagrams illustrate the typical workflows for the experimental characterization and computational modeling of δ-cyclodextrin inclusion complexes, and how these approaches can be integrated for a comprehensive understanding.

experimental_workflow cluster_synthesis Complex Synthesis cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesis of δ-CD Inclusion Complex purification Purification and Isolation synthesis->purification nmr NMR Spectroscopy purification->nmr itc Isothermal Titration Calorimetry purification->itc ftir FTIR Spectroscopy purification->ftir dsc Differential Scanning Calorimetry purification->dsc structure Structure & Stoichiometry nmr->structure thermo Thermodynamics itc->thermo solid_state Solid-State Confirmation ftir->solid_state dsc->solid_state

Experimental workflow for δ-CD complex characterization.

computational_workflow cluster_setup Model Setup cluster_simulation Simulation cluster_analysis Data Analysis host δ-CD Structure docking Molecular Docking (Optional) host->docking guest Guest Molecule Structure guest->docking md Molecular Dynamics Simulation docking->md binding_energy Binding Free Energy Calculation md->binding_energy interactions Interaction Analysis md->interactions conformation Conformational Analysis md->conformation

Computational workflow for δ-CD complex modeling.

cross_validation_logic cluster_comparison Cross-Validation exp Experimental Data (NMR, ITC, etc.) stoichiometry Stoichiometry exp->stoichiometry binding_affinity Binding Affinity (Ka, ΔG) exp->binding_affinity conformation Binding Pose & Conformation exp->conformation comp Computational Predictions (MD, Docking) comp->stoichiometry comp->binding_affinity comp->conformation validation Validated Molecular Model of δ-CD Complex stoichiometry->validation binding_affinity->validation conformation->validation

Logical flow for cross-validation of results.

Experimental Protocols

Protocol 1: Determination of Binding Constant and Thermodynamics by Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare a solution of δ-CD in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration. Prepare a solution of the guest molecule in the same buffer at a concentration typically 10-20 times that of the δ-CD. Degas both solutions to prevent bubble formation.

  • Instrument Setup: Set the experimental temperature (e.g., 25 °C). Fill the ITC sample cell with the δ-CD solution and the injection syringe with the guest molecule solution.

  • Titration: Perform a series of injections of the guest solution into the δ-CD solution. The instrument will measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.[14]

Protocol 2: Confirmation of Complex Formation by FTIR Spectroscopy

  • Sample Preparation: Prepare the δ-CD inclusion complex, typically by co-precipitation or freeze-drying.[15] Prepare a physical mixture of δ-CD and the guest molecule in the same molar ratio as the complex.

  • Pellet Preparation: Separately mix small amounts of the pure δ-CD, the pure guest, the physical mixture, and the inclusion complex with potassium bromide (KBr). Press each mixture into a thin pellet.

  • Spectral Acquisition: Acquire the FTIR spectra for each of the four samples over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Compare the spectrum of the inclusion complex with the spectra of the pure components and the physical mixture. Look for shifts in the characteristic vibrational bands of the guest molecule, changes in peak intensity, or the disappearance of peaks to confirm complex formation.[7]

Conclusion and Future Outlook

The comprehensive characterization of δ-cyclodextrin inclusion complexes requires a multi-faceted approach that combines experimental techniques and computational modeling. While the literature providing direct quantitative cross-validation for δ-CD is currently limited, the methodologies outlined in this guide provide a robust framework for future research. By systematically applying these experimental and computational workflows, researchers can gain a detailed understanding of the structure-property relationships governing δ-CD host-guest interactions, thereby accelerating the development of novel drug delivery systems and other advanced applications. The continued investigation in this area is expected to yield valuable data that will enable direct and quantitative comparisons between experimental and computational results for this promising macromolecule.

References

Delta-Cyclodextrin: A Viable Alternative to Polymeric Excipients in Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of pharmaceutical excipients is continually evolving, with a growing demand for innovative materials that can enhance the performance of active pharmaceutical ingredients (APIs). While polymeric excipients have long been the cornerstone of many drug formulations, delta-cyclodextrin (δ-CD) is emerging as a compelling alternative, offering unique advantages in solubility enhancement, stability, and the potential for controlled drug release. This guide provides an objective comparison of this compound with commonly used polymeric excipients, supported by experimental data and detailed methodologies to aid researchers in their formulation development efforts.

Executive Summary

This compound, a cyclic oligosaccharide composed of nine glucose units, possesses a larger hydrophobic cavity compared to its more common alpha- and beta-cyclodextrin (B164692) counterparts.[1] This structural feature makes it particularly adept at forming inclusion complexes with a wider range of drug molecules, especially larger ones.[1] Polymeric excipients, such as hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinylpyrrolidone (B124986) (PVP), and polyethylene (B3416737) glycol (PEG), are macromolecules that can enhance solubility and modulate drug release through various mechanisms, including viscosity modification, steric hindrance, and the formation of amorphous solid dispersions.[2] This guide will delve into a head-to-head comparison of their performance in key areas of pharmaceutical formulation.

Performance Comparison: this compound vs. Polymeric Excipients

The selection of an appropriate excipient is critical to the efficacy and stability of a drug product. The following tables summarize the performance of this compound in comparison to standard polymeric excipients based on key formulation parameters.

Table 1: Solubility Enhancement of Poorly Soluble Drugs

ExcipientMechanism of Solubility EnhancementTypical Fold Increase in SolubilityKey Considerations
This compound (δ-CD) Inclusion complex formation, where the hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity.[1]Drug-dependent; can be significant (e.g., >10-fold)Particularly effective for larger drug molecules that do not fit well in smaller cyclodextrins.[1]
HPMC Formation of amorphous solid dispersions, preventing drug crystallization; increases viscosity of the medium.Drug-dependent; typically 2 to 10-foldCan significantly increase the viscosity of the formulation, which may impact manufacturing processes.
PVP Forms solid dispersions and can also interact with drug molecules via hydrogen bonding.Drug-dependent; often used in combination with other excipients for synergistic effects.Different molecular weights of PVP offer varying degrees of solubility enhancement and viscosity.
PEG Acts as a solid solvent for drugs, forming solid solutions.Moderate; highly dependent on the drug's miscibility with PEG.Low molecular weight PEGs are liquid at room temperature, while higher molecular weight grades are solid.

Table 2: Drug Release Profile Modulation

ExcipientTypical Impact on Drug ReleaseMechanism of Release ModulationCommon Applications
This compound (δ-CD) Can provide both immediate and sustained release.The dissociation of the inclusion complex is the rate-limiting step for drug release.[3]Formulations requiring rapid dissolution or controlled release of the encapsulated drug.[3]
HPMC Primarily used for sustained release.Forms a gel layer upon contact with water, which controls drug diffusion.Oral solid dosage forms for extended-release applications.
PVP Generally promotes immediate release.Enhances wetting and dissolution of the drug.Immediate-release tablets and granules.
PEG Typically leads to immediate release.Rapidly dissolves in aqueous media, releasing the drug.Solid dispersions and liquisolid compacts for rapid drug release.

Table 3: Stability Enhancement of APIs

ExcipientMechanism of StabilizationProtection Against
This compound (δ-CD) Encapsulation within the cavity protects the drug from environmental factors.[1]Hydrolysis, oxidation, photodegradation.[4]
HPMC Forms a protective film or matrix around the drug particles.Moisture, oxidation.
PVP Can inhibit crystallization and degradation in the solid state.Solid-state degradation.
PEG Can protect against oxidation in some formulations.Oxidation.

Experimental Protocols

To facilitate the direct comparison of this compound with polymeric excipients in your own laboratory setting, detailed methodologies for key experiments are provided below.

Phase Solubility Studies

Objective: To determine the complexation efficiency and the stoichiometry of the drug-cyclodextrin interaction, and to compare the solubility enhancement with that achieved by polymeric excipients.

Protocol:

  • Prepare a series of aqueous solutions with increasing concentrations of the excipient (this compound or a polymeric excipient).

  • Add an excess amount of the poorly soluble drug to each solution.

  • Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, filter the suspensions through a 0.45 µm membrane filter to remove the undissolved drug.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the concentration of the dissolved drug against the concentration of the excipient. The slope of the initial linear portion of the phase solubility diagram can be used to calculate the stability constant of the complex.

In Vitro Drug Release Studies (USP Apparatus 2 - Paddle Method)

Objective: To compare the dissolution profile of a drug formulated with this compound versus a polymeric excipient.

Protocol:

  • Prepare the drug formulations (e.g., tablets or capsules) containing the drug with either this compound or a polymeric excipient.

  • Set up a USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a suitable dissolution medium (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8). Maintain the temperature at 37 ± 0.5°C.

  • Place one dosage form in each vessel and start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the drug concentration using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time to obtain the dissolution profiles.

Characterization of Solid-State Properties

Objective: To investigate the physical nature of the drug-excipient mixture and confirm the formation of an inclusion complex or a solid dispersion.

Protocols:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount (2-5 mg) of the sample (pure drug, excipient, physical mixture, or formulation) into an aluminum pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

    • Record the heat flow as a function of temperature. The disappearance or shifting of the drug's melting endotherm in the formulation suggests the formation of an inclusion complex or an amorphous solid dispersion.[5]

  • Powder X-ray Diffraction (PXRD):

    • Place a small amount of the powdered sample on the sample holder.

    • Scan the sample over a defined 2θ range (e.g., 5-40°) using a diffractometer with Cu Kα radiation.

    • The disappearance of the characteristic crystalline peaks of the drug in the formulation indicates a change to an amorphous or molecularly dispersed state.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Mix the sample with potassium bromide (KBr) and compress it into a pellet, or analyze it directly using an attenuated total reflectance (ATR) accessory.

    • Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

    • Shifts or changes in the intensity of the characteristic absorption bands of the drug can indicate interactions with the excipient.[5]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the preparation and characterization of a drug-cyclodextrin inclusion complex.

ExperimentalWorkflow cluster_prep Inclusion Complex Preparation cluster_char Characterization cluster_eval Performance Evaluation drug Drug Solution (in organic solvent) mixing Mixing & Stirring drug->mixing cd This compound Solution (in water) cd->mixing evaporation Solvent Evaporation mixing->evaporation drying Drying evaporation->drying complex Drug-δ-CD Inclusion Complex drying->complex dsc DSC Analysis complex->dsc pxrd PXRD Analysis complex->pxrd ftir FTIR Analysis complex->ftir sem SEM Analysis complex->sem solubility Phase Solubility Study complex->solubility dissolution In Vitro Dissolution complex->dissolution

Workflow for inclusion complex preparation and characterization.

Conclusion

This compound presents a promising and versatile alternative to traditional polymeric excipients in pharmaceutical formulations. Its unique ability to form stable inclusion complexes with a wide variety of drug molecules, particularly larger ones, offers significant advantages in enhancing solubility, improving stability, and modulating drug release. While polymeric excipients will undoubtedly continue to play a crucial role in drug delivery, the compelling data and the distinct mechanistic advantages of this compound warrant its serious consideration by formulation scientists seeking to overcome the challenges associated with poorly soluble and unstable APIs. The experimental protocols provided in this guide offer a framework for the direct and objective comparison of these excipients, enabling researchers to make informed decisions in the pursuit of developing safer and more effective medicines.

References

Spectroscopic Analysis for Confirming Inclusion Phenomena in Delta-Cyclodextrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of spectroscopic methods to confirm and characterize inclusion complexes with delta-cyclodextrin (δ-CD). Due to its larger cavity size, δ-cyclodextrin presents unique opportunities for encapsulating bulky guest molecules, making its characterization crucial for advancements in drug delivery and formulation.

This guide details the experimental protocols for key spectroscopic techniques, presents available data for δ-cyclodextrin inclusion complexes, and offers a comparison with other cyclodextrins.

Spectroscopic Confirmation of Inclusion Complexation

The formation of an inclusion complex between a host (δ-cyclodextrin) and a guest molecule is a dynamic equilibrium. Spectroscopic techniques are invaluable for confirming the formation of these complexes and for determining their stoichiometry, binding affinity, and geometry. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Fluorescence spectroscopy, and Circular Dichroism (CD) spectroscopy.

The inclusion of a guest molecule within the hydrophobic cavity of a cyclodextrin (B1172386) alters its physicochemical properties, leading to observable changes in its spectroscopic signature. These changes serve as direct evidence of complex formation.

Comparative Analysis of Spectroscopic Data

This compound (δ-CD), with its nine glucopyranose units, possesses a larger cavity than the more common α-, β-, and γ-cyclodextrins. This allows it to encapsulate larger guest molecules such as steroids, bile acids, and other bulky drugs. However, quantitative spectroscopic data for δ-CD complexes is less abundant in the literature compared to its smaller counterparts. The following tables summarize available data and provide a comparison with other cyclodextrins where possible.

Table 1: Comparison of Binding Constants (K) for Cyclodextrin Inclusion Complexes with Various Guest Molecules

Guest MoleculeCyclodextrinMethodBinding Constant (K) (M⁻¹)Stoichiometry (Host:Guest)Reference
Cholic Acid β-CD¹H NMRStrong Affinity (Qualitative)-[1]
Chenodeoxycholic Acid β-CD¹H NMRStronger Affinity than Cholic Acid-[1]
Trazodone β-CDPotentiometry-1:1[2]
Trazodone γ-CDPotentiometryWeaker than β-CD1:1[2]
1-Adamantanecarboxylic acid γ-CDCalorimetry--[3]
Ketoprofen (R-enantiomer) β-CDCircular Dichroism40881:1[4]
Ketoprofen (S-enantiomer) β-CDCircular Dichroism25471:1[4]
Adriamycin β-CDFluorescence--[5]

Table 2: ¹H NMR Chemical Shift Changes (Δδ) Upon Inclusion in Cyclodextrins

Guest MoleculeCyclodextrinProtonΔδ (ppm)IndicationReference
Various Guests β-CDH-3, H-5 (inner)Significant upfield shiftGuest is located inside the cavity[6]
Various Guests β-CDH-1, H-2, H-4 (outer)Marginal upfield shiftConfirms guest is not on the exterior[6]
Azomethine β-CDH-3, H-5Large chemical shiftsInclusion of the benzyl (B1604629) part[7]

Note: The principle of observing chemical shift changes in the inner protons (H-3 and H-5) of the cyclodextrin cavity is directly applicable to δ-cyclodextrin.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols can be adapted for the study of δ-cyclodextrin inclusion complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for studying inclusion complexes, providing detailed information about the stoichiometry, binding constant, and geometry of the complex in solution.

a. Protocol for ¹H NMR Titration to Determine Binding Constant and Stoichiometry:

  • Sample Preparation:

    • Prepare a stock solution of the guest molecule in a suitable deuterated solvent (e.g., D₂O).

    • Prepare a stock solution of δ-cyclodextrin in the same solvent.

    • Prepare a series of NMR tubes with a constant concentration of the guest molecule and varying concentrations of δ-cyclodextrin. It is crucial to have a range of molar ratios, both below and above the expected stoichiometry.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature.

    • Record the chemical shifts of the protons of both the guest molecule and δ-cyclodextrin. Protons on the inner surface of the cyclodextrin cavity (H-3 and H-5) are particularly sensitive to the presence of a guest molecule.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) of a specific proton (either on the guest or the host) as a function of the cyclodextrin concentration.

    • The stoichiometry of the complex can be determined using the continuous variation method (Job's plot), where the mole fraction of one component is varied while keeping the total molar concentration constant. The maximum of the plot indicates the stoichiometry.[8]

    • The binding constant (K) can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis.[9]

b. Protocol for 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) to Determine Complex Geometry:

  • Sample Preparation: Prepare an NMR sample containing the δ-cyclodextrin and the guest molecule at a molar ratio that ensures a significant population of the complex.

  • NMR Data Acquisition: Acquire a 2D ROESY spectrum. This experiment shows correlations between protons that are close in space, irrespective of whether they are connected by chemical bonds.

  • Data Analysis: Look for cross-peaks between the protons of the δ-cyclodextrin and the protons of the guest molecule. The presence of such cross-peaks provides direct evidence of inclusion and can be used to determine which part of the guest molecule is inside the cavity and its orientation.[10]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used and accessible method for determining the binding constant and stoichiometry of inclusion complexes, particularly when the guest molecule has a chromophore.

Protocol for UV-Vis Titration:

  • Sample Preparation:

    • Prepare a stock solution of the guest molecule in a suitable buffer.

    • Prepare a stock solution of δ-cyclodextrin in the same buffer.

    • Prepare a series of solutions with a constant concentration of the guest molecule and increasing concentrations of δ-cyclodextrin.

  • UV-Vis Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution.

    • Monitor the changes in the absorbance at the wavelength of maximum absorption (λ_max) of the guest molecule.

  • Data Analysis:

    • The binding constant and stoichiometry can be determined using the Benesi-Hildebrand equation, which relates the change in absorbance to the concentration of the cyclodextrin.[7] A plot of 1/ΔA against 1/[CD] should be linear for a 1:1 complex, and the binding constant can be calculated from the slope and intercept.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used to study inclusion complexes when the guest molecule is fluorescent.

Protocol for Fluorescence Titration:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent guest molecule in a suitable buffer.

    • Prepare a stock solution of δ-cyclodextrin in the same buffer.

    • Prepare a series of solutions with a constant concentration of the guest and increasing concentrations of δ-cyclodextrin.

  • Fluorescence Data Acquisition:

    • Record the fluorescence emission spectrum for each solution after excitation at a suitable wavelength.

    • Monitor the changes in fluorescence intensity and/or the position of the emission maximum. Inclusion in the hydrophobic cyclodextrin cavity often leads to an enhancement of fluorescence intensity and a blue shift in the emission spectrum.[11]

  • Data Analysis:

    • The binding constant can be determined by plotting the change in fluorescence intensity as a function of the cyclodextrin concentration and fitting the data to a binding isotherm.[11]

    • For non-fluorescent guests, a competition method can be employed, where the displacement of a fluorescent probe from the cyclodextrin cavity by the non-fluorescent guest is monitored.[12]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is particularly useful for studying the inclusion of chiral guest molecules or when an achiral guest becomes chirally perturbed upon inclusion in the chiral cyclodextrin cavity (induced circular dichroism, ICD).

Protocol for CD Titration:

  • Sample Preparation:

    • Prepare a stock solution of the guest molecule in a suitable buffer.

    • Prepare a stock solution of δ-cyclodextrin in the same buffer.

    • Prepare a series of solutions with a constant concentration of the guest and increasing concentrations of δ-cyclodextrin.

  • CD Data Acquisition:

    • Record the CD spectrum for each solution. The appearance or change in the CD signal upon addition of the cyclodextrin is evidence of complex formation.[1][13]

  • Data Analysis:

    • The stoichiometry can often be inferred from the shape of the titration curve.

    • The binding constant can be determined by monitoring the change in the CD signal at a specific wavelength as a function of the cyclodextrin concentration and fitting the data to a binding model.[4]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis of cyclodextrin inclusion complexes.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of Inclusion Complexes cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Results Prep_Guest Prepare Guest Stock Solution Mix Prepare Series of Guest-CD Solutions (Varying Concentrations) Prep_Guest->Mix Prep_CD Prepare δ-CD Stock Solution Prep_CD->Mix NMR NMR Spectroscopy (¹H, ROESY) Mix->NMR UV_Vis UV-Vis Spectroscopy Mix->UV_Vis Fluorescence Fluorescence Spectroscopy Mix->Fluorescence CD Circular Dichroism Mix->CD Stoichiometry Determine Stoichiometry (e.g., Job's Plot) NMR->Stoichiometry Binding_Constant Calculate Binding Constant (e.g., Benesi-Hildebrand) NMR->Binding_Constant Geometry Elucidate Complex Geometry (ROESY) NMR->Geometry UV_Vis->Stoichiometry UV_Vis->Binding_Constant Fluorescence->Binding_Constant CD->Stoichiometry CD->Binding_Constant Confirmation Confirmation of Inclusion Stoichiometry->Confirmation Characterization Characterization of Complex Binding_Constant->Characterization Geometry->Characterization

General workflow for spectroscopic analysis.

Signaling_Pathway_Example Logical Flow for NMR Titration Analysis A Prepare NMR samples with constant [Guest] and varying [δ-CD] B Acquire ¹H NMR spectra for each sample A->B C Identify protons with significant chemical shift changes (Δδ) B->C D Plot Δδ vs. [δ-CD] C->D G Perform Job's Plot analysis (if stoichiometry is unknown) C->G E Fit data to a binding model (e.g., 1:1, 1:2) D->E F Determine Binding Constant (K) E->F H Determine Stoichiometry G->H

Logical flow for NMR titration analysis.

Conclusion

The spectroscopic analysis of δ-cyclodextrin inclusion complexes is a critical step in harnessing its potential for advanced applications. While there is a need for more extensive research to populate a comprehensive database of spectroscopic data for δ-cyclodextrin, the principles and protocols established for other cyclodextrins provide a solid foundation for such investigations. NMR, UV-Vis, Fluorescence, and Circular Dichroism spectroscopies are powerful tools that, when used in conjunction, can provide a detailed understanding of the inclusion phenomena at the molecular level. This guide serves as a practical resource for researchers venturing into the characterization of δ-cyclodextrin complexes, enabling the development of novel and improved products in the pharmaceutical and other industries.

References

A Comparative Analysis of Delta-Cyclodextrin's Stabilizing Effect for Enhanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate stabilizing agent is critical. This guide provides a comprehensive benchmark of delta-cyclodextrin (δ-CD) against its more common counterparts—alpha (α-CD), beta (β-CD), and gamma (γ-CD) cyclodextrins. Through a detailed comparison of their stabilizing effects on various guest molecules, supported by experimental data and protocols, this document serves as a vital resource for informed decision-making in formulation development.

Cyclodextrins are cyclic oligosaccharides widely utilized in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] This is achieved through the formation of inclusion complexes, where a "guest" molecule is encapsulated within the hydrophobic cavity of the "host" cyclodextrin (B1172386).[3][4] The stability of these complexes is paramount and is influenced by factors such as the size, shape, and hydrophobicity of the guest molecule, as well as the cavity dimensions of the cyclodextrin.[3] While α-, β-, and γ-cyclodextrins, composed of six, seven, and eight glucose units respectively, have been extensively studied, the larger this compound (δ-CD), with nine glucose units, presents unique opportunities for stabilizing larger and more complex molecules.[5]

Unveiling the Potential of this compound

Recent advancements in enzymatic synthesis have made δ-cyclodextrin more accessible for research and application, revealing its potential to encapsulate guest molecules that are too large for the smaller cavities of other cyclodextrins.[3] This is particularly relevant for the stabilization of macromolecules and complex APIs that are becoming increasingly prevalent in modern drug discovery.

A notable example of δ-cyclodextrin's superior performance with large molecules is its complexation with the fullerene C70. Studies have shown that the complex of δ-cyclodextrin with C70 is significantly more stable and results in higher aqueous solubility compared to the complex formed with γ-cyclodextrin.[6][7] This suggests that for appropriately sized guest molecules, the larger cavity of δ-cyclodextrin offers a more favorable environment for inclusion, leading to enhanced stability.

Quantitative Comparison of Stabilizing Effects

The stabilizing effect of a cyclodextrin is quantified by the binding constant (K) of the inclusion complex, which reflects the affinity between the host and guest molecules. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide further insight into the forces driving complex formation. A more negative ΔG value indicates a more spontaneous and stable complex formation.

While comprehensive comparative data for δ-cyclodextrin across a wide range of guest molecules is still emerging, the available information, particularly for larger guests, indicates its potential as a powerful stabilizing agent. The following table summarizes key physical properties and provides a comparative overview of the binding affinities of the four cyclodextrins.

Propertyα-Cyclodextrinβ-Cyclodextrinγ-Cyclodextrinδ-Cyclodextrin
Number of Glucose Units6789
Cavity Diameter (Å)4.7 - 5.36.0 - 6.57.5 - 8.3~9.5
Aqueous Solubility ( g/100 mL at 25°C)14.51.8523.2Higher than β-CD
Binding Constant (K) Examples (M⁻¹)
C70--Less StableMore Stable[6]
Digitoxin---Forms partial inclusion complex[3]
Mean K for various drugs129[8]490[8]355[8]Data emerging

Experimental Protocols for Assessing Stability

To aid researchers in evaluating the stabilizing effects of different cyclodextrins, detailed protocols for key experimental techniques are provided below.

Phase Solubility Studies

This method, based on the principles established by Higuchi and Connors, is used to determine the stoichiometry of the inclusion complex and its apparent stability constant (K). An excess amount of the guest molecule is added to aqueous solutions containing increasing concentrations of the cyclodextrin. The mixtures are agitated until equilibrium is reached, after which the concentration of the dissolved guest is determined. The resulting phase solubility diagram reveals the effect of the cyclodextrin on the guest's solubility and allows for the calculation of the binding constant.[4][9][10]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with the formation of an inclusion complex, providing a complete thermodynamic profile of the interaction.[11][12] By titrating a solution of the guest molecule into a solution of the cyclodextrin (or vice versa), the binding constant (K), enthalpy change (ΔH), and stoichiometry of the interaction can be determined in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.[11][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for elucidating the structure of inclusion complexes in solution.[14][15][16][17][18] By observing the changes in the chemical shifts of the protons of both the host and guest molecules upon complexation, the mode of inclusion and the specific interactions can be determined. Two-dimensional NMR techniques, such as ROESY, can provide direct evidence of the proximity of guest and host protons, confirming the formation of an inclusion complex.[17][19]

Visualizing Experimental Workflows and Molecular Interactions

To further clarify the experimental processes and the underlying molecular interactions, the following diagrams are provided.

Experimental_Workflow_Phase_Solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results A Prepare CD solutions of varying concentrations B Add excess guest molecule to each CD solution A->B C Agitate samples at constant temperature until equilibrium B->C D Filter samples to remove undissolved guest C->D E Determine dissolved guest concentration (e.g., by HPLC or UV-Vis) D->E F Plot phase solubility diagram E->F G Calculate stoichiometry and binding constant (K) F->G Cyclodextrin_Inclusion_Complex cluster_host Cyclodextrin (Host) CD Hydrophilic Exterior Complex Inclusion Complex CD->Complex Cavity Hydrophobic Cavity Guest Guest Molecule (API) Guest->Complex Encapsulation

References

Navigating the In Vitro-In Vivo Maze: A Comparative Guide to Delta-Cyclodextrin Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable in vitro-in vivo correlation (IVIVC) is a cornerstone of efficient and predictable drug delivery system design. This guide provides an objective comparison of the performance of delta-cyclodextrin (δ-CD) in drug release, contextualized with other cyclodextrins, and supported by experimental data and detailed methodologies. While specific IVIVC studies on this compound are not extensively documented in publicly available literature, this guide synthesizes the foundational principles and experimental approaches from the broader field of cyclodextrin (B1172386) research to provide a comprehensive framework.

Cyclodextrins, a family of cyclic oligosaccharides, are widely employed in pharmaceutical formulations to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2][3] They achieve this by forming inclusion complexes, where the drug molecule is encapsulated within the hydrophobic central cavity of the cyclodextrin.[1][2][3] The release of the drug from this complex is a critical determinant of its in vivo performance. This guide will delve into the methodologies used to assess this release and its correlation with in vivo outcomes, with a specific focus on providing a comparative context for this compound.

Comparative In Vitro Drug Release from Cyclodextrin Formulations

The following table summarizes data from various studies on the in vitro dissolution of drugs complexed with different cyclodextrins. It is important to note the absence of specific quantitative data for this compound in the reviewed literature, highlighting a gap in current research. The data presented for α-, β-, and γ-cyclodextrins, however, provide a valuable benchmark for anticipating the potential performance of δ-CD.

DrugCyclodextrinFormulation MethodTime (min)Pure Drug Release (%)Cyclodextrin Formulation Release (%)Molar Ratio (Drug:CD)Dissolution Medium
Diosminβ-CDFreeze Drying12018.282.81:1Distilled Water
DiosminHP-β-CDKneading12018.264.01:1Distilled Water
Rosuvastatin Calciumβ-CDFreeze Drying15<20~801:4Not Specified
Rosuvastatin Calciumγ-CDFreeze Drying15<201001:4Not Specified
Curcuminα-CDPulverizationNot SpecifiedLowSignificant EnhancementNot SpecifiedNot Specified
Curcuminβ-CDPulverizationNot SpecifiedLowModerate EnhancementNot SpecifiedNot Specified
Curcuminγ-CDPulverizationNot SpecifiedLowLesser EnhancementNot SpecifiedNot Specified

Experimental Protocols

A robust IVIVC is built upon meticulously executed in vitro and in vivo experiments. The following are detailed methodologies for key experiments cited in cyclodextrin research, which can be adapted for studies involving this compound.

Preparation of Cyclodextrin Inclusion Complexes

Several methods are employed to prepare drug-cyclodextrin inclusion complexes, each with its own advantages.

  • Kneading Method: The drug and cyclodextrin (in a defined molar ratio) are triturated in a mortar with a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a thick paste. This paste is then kneaded for a specified duration, dried in an oven, and sieved to obtain a uniform powder.[4]

  • Co-evaporation Method: The drug and cyclodextrin are dissolved in a common solvent. The solvent is then slowly evaporated under reduced pressure, leaving a thin film of the complex on the surface of the flask. The resulting solid mass is then pulverized and sieved.

  • Freeze-Drying (Lyophilization): An aqueous solution of the drug and cyclodextrin is rapidly frozen and then subjected to a high vacuum. This process sublimes the water, resulting in a porous and highly soluble powder of the inclusion complex.[4]

  • Spray-Drying Method: An aqueous solution of the drug and cyclodextrin is sprayed into a hot air stream, leading to the rapid evaporation of water and the formation of a dry powder of the inclusion complex. This method is suitable for large-scale production.

In Vitro Dissolution Study

The in vitro release of the drug from the cyclodextrin complex is a critical predictor of its in vivo behavior.

  • Apparatus: A USP Type II (paddle) or Type I (basket) dissolution apparatus is commonly used.

  • Dissolution Medium: The choice of medium is crucial and should mimic the physiological conditions of the gastrointestinal tract. Commonly used media include 0.1 N HCl (pH 1.2) to simulate gastric fluid and phosphate (B84403) buffers of varying pH (e.g., 6.8 or 7.4) to simulate intestinal fluid.

  • Procedure:

    • The dissolution vessels are filled with a specified volume (e.g., 900 mL) of the pre-warmed (37 ± 0.5 °C) dissolution medium.

    • An accurately weighed amount of the drug-cyclodextrin complex, equivalent to the desired dose of the drug, is introduced into each vessel.

    • The apparatus is operated at a constant speed (e.g., 50 or 100 rpm).

    • At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with an equal volume of fresh medium to maintain a constant volume.

    • The withdrawn samples are filtered and analyzed for drug content using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[4]

In Vivo Pharmacokinetic Study

Animal models are essential for determining the in vivo fate of a drug formulation.

  • Animal Model: Rats or rabbits are commonly used for oral bioavailability studies.

  • Dosing: The animals are fasted overnight before the administration of the drug formulation. The drug-cyclodextrin complex is typically administered orally via gavage. A control group receives the pure drug.

  • Blood Sampling: Blood samples are collected from a suitable vein (e.g., tail vein in rats) at predetermined time points after drug administration.

  • Plasma Analysis: The blood samples are centrifuged to separate the plasma. The concentration of the drug in the plasma is then determined using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • AUC (Area Under the Curve): A measure of the total drug exposure over time.

Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to establish a mathematical model that correlates the in vitro drug release data with the in vivo pharmacokinetic data. A Level A IVIVC, the most rigorous level, establishes a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.

The following diagram illustrates the workflow for establishing an IVIVC for a cyclodextrin-based drug formulation.

IVIVC_Workflow Formulation Drug-Delta-Cyclodextrin Formulation Development InVitro In Vitro Dissolution Testing (e.g., USP Apparatus II) Formulation->InVitro Test Formulations InVivo In Vivo Animal Study (e.g., Rat Model) Formulation->InVivo Administer Formulations DissolutionProfile In Vitro Dissolution Profile (% Drug Released vs. Time) InVitro->DissolutionProfile PKProfile In Vivo Plasma Concentration Profile (Concentration vs. Time) InVivo->PKProfile Correlation Establish IVIVC Model (In Vitro Release vs. In Vivo Absorption) DissolutionProfile->Correlation Correlate Data Deconvolution Deconvolution to obtain In Vivo Absorption Profile PKProfile->Deconvolution Deconvolution->Correlation Correlate Data Validation Predict In Vivo Performance of New Formulations Correlation->Validation

Caption: Workflow for establishing an in vitro-in vivo correlation (IVIVC).

The Mechanism of Drug Release from Cyclodextrin Complexes

The release of a drug from a cyclodextrin complex in vivo is a dynamic process driven by several factors. Understanding this mechanism is crucial for interpreting IVIVC data.

Drug_Release_Mechanism cluster_driving_forces Complex Drug-CD Complex (in GI Fluid) FreeDrug Free Drug Complex->FreeDrug Dissociation FreeCD Free Cyclodextrin Complex->FreeCD Dissociation Dilution Dilution Displacement Competitive Displacement (e.g., by bile salts) FreeDrug->Complex Association Absorption Absorption into Systemic Circulation FreeDrug->Absorption FreeCD->Complex Association

Caption: Key factors influencing drug release from cyclodextrin complexes in vivo.

Upon administration, the drug-cyclodextrin complex undergoes rapid dilution in the gastrointestinal fluids. This shift in equilibrium favors the dissociation of the complex, releasing the free drug. Additionally, endogenous molecules in the GI tract, such as bile salts, can competitively displace the drug from the cyclodextrin cavity. The released free drug is then available for absorption across the intestinal membrane.

Conclusion

While direct and extensive IVIVC data for this compound remains an area for future research, the established principles and methodologies from the broader field of cyclodextrin drug delivery provide a robust framework for its investigation. By conducting systematic in vitro dissolution and in vivo pharmacokinetic studies, and by understanding the mechanisms of drug release, researchers can work towards establishing a predictive correlation for this compound formulations. Such a correlation would be invaluable in accelerating the development of novel and effective drug delivery systems, ultimately benefiting patients by providing more predictable and efficacious therapies. The comparative data from other cyclodextrins suggest that this compound, with its unique cavity size, holds promise as a versatile excipient, and further research into its IVIVC is strongly warranted.

References

A Comparative Guide to Delta-Cyclodextrin Synthesis: An Objective Analysis of Cost-Effectiveness and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accessibility of delta-cyclodextrin (δ-CD) has been a long-standing challenge. This guide provides a comparative analysis of available synthesis methods, focusing on cost-effectiveness, yield, and purity. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate synthesis strategy.

This compound, a cyclic oligosaccharide composed of nine glucose units, has traditionally been overshadowed by its smaller counterparts (α-, β-, and γ-cyclodextrins) due to its limited availability.[1] Conventional enzymatic production methods primarily yield the smaller cyclodextrins, with δ-CD forming only as a minor, transient byproduct.[1][2][3] While chemical synthesis routes exist, they are often complex, multi-step processes with low yields, rendering them impractical for large-scale production.[1] However, recent advancements in templated enzymatic synthesis have revolutionized the production of δ-CD, offering a scalable and cost-effective solution.[1][4]

This guide will compare the traditional enzymatic and chemical synthesis methods with the cutting-edge templated enzymatic synthesis, providing a clear overview of their respective advantages and disadvantages.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be broadly categorized into three main approaches: traditional enzymatic synthesis, multi-step chemical synthesis, and templated enzymatic synthesis. The templated enzymatic approach has emerged as the most promising for scalable and cost-effective production.

Synthesis MethodDescriptionAdvantagesDisadvantagesTypical Yield of δ-CDPurity of δ-CD
Traditional Enzymatic Synthesis Utilizes cyclodextrin (B1172386) glucanotransferase (CGTase) to break down starch.[1][2]Uses readily available starting materials (starch).δ-CD is a minor and transient byproduct; complex mixture of linear and cyclic glucans is formed, requiring difficult purification.[1][2][3]Very low, often only in milligram quantities.[4]Low, requires extensive purification.
Multi-step Chemical Synthesis Involves a lengthy, multi-step organic synthesis pathway.[4]Can produce δ-CD.Impractical for large-scale use due to the numerous steps and low overall yield.[1][4]Low.[5]Variable, depends on purification.
Templated Enzymatic Synthesis Employs a template molecule (e.g., dodecaborate (B577226) anions or bolaamphiphiles) to direct the enzymatic synthesis towards δ-CD within a dynamic combinatorial library.[1][3][4]High yield (>40%) and purity (>95%); scalable to multigram quantities; uses inexpensive starting materials and a recyclable template; single-step reaction.[4]Requires the synthesis or purchase of the template molecule.>40%[4]>95% (without chromatography)[4]

Experimental Protocols

Key Experiment: Templated Enzymatic Synthesis of this compound

This protocol is based on the scalable method reported by Stoddart and coworkers, which utilizes a dodecaborate template to direct the synthesis of δ-CD.[4]

Materials:

  • α-cyclodextrin (α-CD)

  • Sodium dodecachlorododecaborate (Na₂B₁₂Cl₁₂) (recyclable template)

  • Commercial cyclodextrin glycosyltransferase (CGTase) stock solution

  • Water

  • Acetone

Procedure:

  • Combine α-CD (10.0 g), Na₂B₁₂Cl₁₂ (3.0 g), and a commercial CGTase stock solution in water (1 L).

  • Adjust the pH of the solution to 7.5.

  • Maintain the reaction mixture at 30 °C for 42 hours.

  • After 42 hours, boil the reaction mixture for 15 minutes to denature the enzyme.

  • Concentrate the solution to 20% of its original volume.

  • Precipitate the δ-CD by adding acetone.

  • The template can be recovered and reused in subsequent syntheses.[3][4]

Visualizing the Synthesis Pathways

To better illustrate the processes involved, the following diagrams outline the key synthesis workflows.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_end Final Product alpha_CD α-Cyclodextrin reaction_mixture Reaction Mixture (pH 7.5, 30°C, 42h) alpha_CD->reaction_mixture template Recyclable Template (e.g., Na₂B₁₂Cl₁₂) template->reaction_mixture enzyme CGTase Enzyme enzyme->reaction_mixture denature Boil to Denature Enzyme reaction_mixture->denature concentrate Concentrate Solution denature->concentrate precipitate Precipitate with Acetone concentrate->precipitate delta_CD High-Purity δ-Cyclodextrin (>95%) precipitate->delta_CD

Caption: Templated enzymatic synthesis workflow for this compound.

logical_relationship Starch Starch Mixture Complex Mixture of Linear and Cyclic Glucans Starch->Mixture CGTase Action CGTase CGTase alpha_CD α-CD Mixture->alpha_CD beta_CD β-CD Mixture->beta_CD gamma_CD γ-CD Mixture->gamma_CD delta_CD_minor δ-CD (minor byproduct) Mixture->delta_CD_minor

References

Delta-Cyclodextrin Derivatives: A Head-to-Head Comparison in Pharmaceutical and Environmental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of supramolecular chemistry has long recognized the potential of cyclodextrins (CDs) as versatile host molecules. While alpha-, beta-, and gamma-cyclodextrins have been extensively studied and utilized, the larger delta-cyclodextrin (δ-CD), composed of nine glucose units, is emerging as a promising candidate for specific applications due to its larger cavity size.[1] This guide provides a head-to-head comparison of this compound derivatives with other cyclodextrins, focusing on their performance in drug delivery and environmental remediation, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Comparative Overview

The defining characteristic of a cyclodextrin (B1172386) is its toroidal shape with a hydrophilic exterior and a hydrophobic inner cavity, allowing it to form inclusion complexes with a variety of guest molecules. The size of this cavity is a critical determinant of its complexation ability.

Propertyα-Cyclodextrinβ-Cyclodextrinγ-Cyclodextrinδ-Cyclodextrin
Number of Glucose Units 6789
Cavity Diameter (Å) 4.7 - 5.36.0 - 6.57.5 - 8.39.5 - 10.5
Water Solubility ( g/100 mL at 25°C) 14.51.8523.2~4.0

Data compiled from multiple sources.

The larger cavity of δ-CD makes it particularly suitable for encapsulating larger guest molecules that do not fit well within the smaller cavities of other cyclodextrins.[1] Chemical modification of the hydroxyl groups on the cyclodextrin rim can further enhance properties like solubility and guest-binding affinity.[1]

Applications in Drug Delivery

Cyclodextrins are widely used in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[2][3]

Solubility Enhancement: A Quantitative Comparison

The ability of a cyclodextrin to enhance the aqueous solubility of a drug is a key performance indicator. While direct comparative studies involving δ-CD derivatives are still emerging, the following table presents data for commonly used cyclodextrin derivatives with a model drug, showcasing the typical improvements observed.

Cyclodextrin DerivativeGuest MoleculeStability Constant (K) (M⁻¹)Fold Increase in SolubilityReference
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Saquinavir4531.42-[4]
Randomly methylated-β-cyclodextrin (RM-β-CD)Saquinavir6328.11-[4]
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Saquinavir8281.28-[4]

Note: Direct comparative data for δ-CD derivatives in this specific application is not yet widely available in the public domain. The larger cavity of δ-CD suggests it could be particularly effective for large, complex drug molecules.

Experimental Protocol: Phase Solubility Study

A phase solubility study is a fundamental experiment to determine the effect of a cyclodextrin on the solubility of a guest molecule and to determine the stoichiometry and stability constant of the inclusion complex.

Methodology:

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin derivative.

  • Addition of Excess Drug: Add an excess amount of the drug to each cyclodextrin solution in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-72 hours) to reach equilibrium.

  • Separation of Undissolved Drug: Centrifuge or filter the suspensions to remove the undissolved drug.

  • Quantification of Dissolved Drug: Analyze the supernatant for the concentration of the dissolved drug using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The resulting phase solubility diagram provides information on the stoichiometry and stability of the complex.

In Vitro Drug Release

The rate and extent of drug release from a cyclodextrin complex are crucial for its therapeutic efficacy. The following table provides a comparative example of in vitro drug release from different β-cyclodextrin derivative formulations.

Cyclodextrin DerivativeGuest MoleculeTime (hours)Cumulative Release (%)
β-cyclodextrinAmlodipine (B1666008)8~85
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Amlodipine8~95
Methyl-β-cyclodextrin (M-β-CD)Amlodipine8~98
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Amlodipine8~92

Data adapted from a study on amlodipine-cyclodextrin complexes.[5]

Experimental Protocol: In Vitro Drug Release Study (Dialysis Method)

This method assesses the release of a drug from a cyclodextrin formulation into a release medium.

Methodology:

  • Formulation Preparation: Prepare the drug-cyclodextrin inclusion complex.

  • Dialysis Setup: Place a known amount of the formulation into a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: Immerse the dialysis bag in a vessel containing a known volume of a suitable release medium (e.g., phosphate-buffered saline, pH 7.4), maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium for analysis.

  • Medium Replacement: Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Drug Quantification: Analyze the collected samples for drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: Plot the cumulative percentage of drug released against time.

Applications in Environmental Remediation

Cyclodextrins and their derivatives are effective agents for the removal of organic pollutants from contaminated water and soil.[6][7][8] Their ability to form inclusion complexes with hydrophobic pollutants enhances their solubility and bioavailability, facilitating their degradation or removal.

Pollutant Removal Efficiency

While specific comparative data for this compound derivatives in environmental applications is limited, the following table illustrates the adsorption capacities of different β-cyclodextrin-based adsorbents for various pollutants.

Cyclodextrin-Based AdsorbentPollutantAdsorption Capacity (mg/g)Reference
β-cyclodextrin polymerBoron31.05[9]
β-cyclodextrin polymerMethylene Blue32.29[9]
β-cyclodextrin polymerMethyl Orange49.23[9]
β-cyclodextrin polymerPhenol5.04[9]

The larger cavity of δ-cyclodextrin derivatives could potentially be advantageous for the removal of larger, more complex organic pollutants.

Experimental Protocol: Batch Adsorption Study

This experiment evaluates the adsorption capacity of a cyclodextrin-based material for a specific pollutant.

Methodology:

  • Adsorbent Preparation: Prepare the cyclodextrin-based adsorbent material.

  • Pollutant Solution: Prepare a stock solution of the target pollutant at a known concentration.

  • Batch Experiments: Add a fixed amount of the adsorbent to a series of flasks containing the pollutant solution at different initial concentrations.

  • Equilibration: Agitate the flasks at a constant temperature for a sufficient time to reach adsorption equilibrium.

  • Separation: Separate the adsorbent from the solution by centrifugation or filtration.

  • Analysis: Measure the final concentration of the pollutant in the supernatant using an appropriate analytical technique (e.g., UV-Vis spectroscopy, gas chromatography).

  • Calculation of Adsorption Capacity: Calculate the amount of pollutant adsorbed per unit mass of the adsorbent at equilibrium.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Drug-Cyclodextrin Complexation and Characterization

experimental_workflow cluster_prep Complex Preparation cluster_char Characterization start Drug + Cyclodextrin Derivative dissolve Dissolve in Solvent start->dissolve mix Mix/Stir dissolve->mix remove_solvent Solvent Removal (e.g., Freeze-drying) mix->remove_solvent complex Solid Inclusion Complex remove_solvent->complex ftir FTIR Spectroscopy complex->ftir dsc Differential Scanning Calorimetry (DSC) complex->dsc xrd Powder X-ray Diffraction (PXRD) complex->xrd nmr NMR Spectroscopy complex->nmr

Caption: Workflow for the preparation and characterization of drug-cyclodextrin inclusion complexes.

In Vitro Drug Release Study Workflow

drug_release_workflow start Drug-CD Complex dialysis Place in Dialysis Bag start->dialysis release Immerse in Release Medium (37°C, stirring) dialysis->release release->release sampling Withdraw Aliquots at Time Intervals release->sampling analysis Analyze Drug Concentration (e.g., HPLC) sampling->analysis data Plot Cumulative Release vs. Time analysis->data

Caption: Workflow for an in vitro drug release study using the dialysis method.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a simplified signaling pathway that could be influenced by a drug delivered via a cyclodextrin derivative, leading to a therapeutic effect. For instance, a cyclodextrin-formulated kinase inhibitor targeting cancer cells.

signaling_pathway drug_cd Drug-CD Complex release Drug Release drug_cd->release receptor Cell Surface Receptor release->receptor kinase Kinase Cascade receptor->kinase transcription Transcription Factor Activation kinase->transcription response Cellular Response (e.g., Apoptosis) transcription->response inhibition Inhibition inhibition->kinase

Caption: Hypothetical inhibition of a signaling pathway by a drug released from a cyclodextrin complex.

Conclusion and Future Perspectives

This compound and its derivatives hold significant promise for various applications, particularly for the encapsulation of large molecules. While direct head-to-head comparative studies with other cyclodextrins are still limited, the available data on its physicochemical properties suggest a strong potential for superior performance in specific contexts. Further research is needed to generate robust quantitative data to fully elucidate the advantages and disadvantages of this compound derivatives in drug delivery, environmental remediation, and other fields. The experimental protocols and comparative frameworks provided in this guide offer a foundation for such future investigations.

References

A Comparative Guide to the Biocompatibility of Delta-Cyclodextrin-Based Formulations for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biocompatibility of delta-cyclodextrin with other cyclodextrins, supported by available experimental data and detailed protocols to aid in the formulation of safe and effective drug delivery systems.

Cyclodextrins, a family of cyclic oligosaccharides, are widely utilized in the pharmaceutical industry as enabling excipients to enhance the solubility, stability, and bioavailability of therapeutic agents. This guide provides a comparative analysis of the biocompatibility of various cyclodextrin-based formulations, with a particular focus on this compound (δ-CD) and its alternatives, including alpha- (α-CD), beta- (β-CD), and gamma-cyclodextrins (γ-CD), along with their common derivatives. The biocompatibility of these molecules is a critical factor in their application, with potential dose-dependent cytotoxicity being a key consideration in the development of safe drug formulations.

While extensive research has characterized the biocompatibility of α-CD, β-CD, and γ-CD and their derivatives, there is a notable scarcity of specific quantitative biocompatibility data for this compound in publicly available literature. This guide summarizes the available quantitative data for the more common cyclodextrins and provides a qualitative comparison for this compound based on the general understanding of cyclodextrin (B1172386) toxicology.

Comparative Biocompatibility Data

The cytotoxic and hemolytic potential of cyclodextrins varies depending on the size of the cyclodextrin cavity, the type and degree of chemical modification, and the specific cell line or biological system being evaluated. The following tables summarize key biocompatibility data for various cyclodextrins.

Table 1: In Vitro Cytotoxicity of Cyclodextrins (IC50 Values)

Cyclodextrin DerivativeAbbreviationCell LineAssayIC50 (mM)
Native α-Cyclodextrinα-CDCaco-2MTT698 µM (at 72h)
Native α-Cyclodextrinα-CDA-549MTT322 µM (at 72h)
Native α-Cyclodextrinα-CDHep-G2MTT382 µM (at 72h)
Randomly Methylated-β-CyclodextrinRAMEBA549MTT11
Randomly Methylated-β-CyclodextrinRAMEBCalu-3MTT25
Sparingly Methylated-β-CyclodextrinCrysmebA549MTT31
Hydroxypropyl-β-CyclodextrinHP-β-CDA549MTT56
Hydroxypropyl-β-CyclodextrinHP-β-CDMCF-7MTT~10
Hydroxypropyl-β-CyclodextrinHP-β-CDMDA-MB-231MTT~10
This compound δ-CD --Data not available

This table presents a selection of reported IC50 values. These values can vary significantly based on experimental conditions.

Table 2: Hemolytic Activity of Cyclodextrins

CyclodextrinConcentrationHemolysis (%)Species
β-Cyclodextrin4 mM10Dog
α-Cyclodextrin8 mM10Dog
γ-Cyclodextrin46 mM10Dog
Heptakis(2,6-di-O-methyl-3-O-acetyl)-β-CyD0.1 MNo hemolysis observedRabbit
This compound -Data not available -

Hemolysis is concentration-dependent. The values presented indicate the concentration at which initial hemolysis (10%) was observed in one study.

Table 3: In Vivo Toxicity of Cyclodextrins (LD50 and NOAEL Values)

CyclodextrinRouteSpeciesValueUnit
γ-CyclodextrinIVRat>3,750mg/kg (LD50)
γ-CyclodextrinOralRat>8,000mg/kg (LD50)
HP-β-CyclodextrinOralRat500mg/kg/d (NOEL, 1-yr)
HP-β-CyclodextrinOralDog2250mg/kg/d (NOAEL, 1-mo)
SBE-β-CyclodextrinOralDog500mg/kg/d (NOEL, 52-wk)
SBE-β-CyclodextrinOralRat3,600mg/kg/d (NOAEL, 90-d)
β-CyclodextrinOralRat654 (male), 864 (female)mg/kg/day (NOAEL, 52-wk)
β-CyclodextrinOralDog1831 (male), 1967 (female)mg/kg/day (NOAEL, 52-wk)
This compound --Data not available -

LD50: Median lethal dose; NOEL: No-observed-effect level; NOAEL: No-observed-adverse-effect level.

Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of cyclodextrin biocompatibility. Detailed methodologies for two key in vitro assays are provided below.

MTT Cell Viability Assay Protocol

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., Caco-2, HeLa, A549) in the appropriate complete growth medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Once cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Perform a cell count and seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Treatment with Cyclodextrins:

  • Prepare a series of dilutions of the cyclodextrin formulations in serum-free culture medium or phosphate-buffered saline (PBS).

  • After the 24-hour incubation for cell attachment, remove the growth medium.

  • Add 100 µL of the different cyclodextrin concentrations to the respective wells.

  • Include a negative control (cells treated with medium/PBS only) and a positive control (cells treated with a known cytotoxic agent like Triton X-100).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO)) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the negative control using the formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the cell viability against the logarithm of the cyclodextrin concentration to determine the IC50 value.

Hemolysis Assay Protocol

This protocol is for assessing the hemolytic potential of cyclodextrin formulations by measuring the release of hemoglobin from red blood cells (RBCs).

1. Preparation of Red Blood Cell Suspension:

  • Obtain fresh whole blood from a suitable species (e.g., human, rabbit, rat) containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood at a low speed (e.g., 1000 x g) for 10 minutes to separate the plasma and buffy coat from the RBCs.

  • Carefully aspirate and discard the supernatant (plasma and buffy coat).

  • Wash the RBC pellet with isotonic PBS (pH 7.4) and centrifuge again. Repeat this washing step at least three times to remove any remaining plasma proteins.

  • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

2. Hemolysis Assay:

  • Prepare serial dilutions of the cyclodextrin formulations in PBS.

  • In a 96-well plate, mix the cyclodextrin solutions with the 2% RBC suspension.

  • Include a negative control (RBCs in PBS) and a positive control (RBCs in a known hemolytic agent, such as 1% Triton X-100).

  • Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

3. Measurement of Hemolysis:

  • Centrifuge the plate to pellet the intact RBCs.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of hemolysis for each cyclodextrin concentration using the following formula:

    • % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes involved in biocompatibility testing, the following diagrams illustrate a typical experimental workflow and a conceptual representation of cyclodextrin-induced hemolysis.

Experimental_Workflow_for_Biocompatibility_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Dose_Response Establish Dose-Response and IC50 Cytotoxicity_Assay->Dose_Response Hemolysis_Assay Hemolysis Assay Hemolytic_Potential Determine Hemolytic Potential (% Hemolysis) Hemolysis_Assay->Hemolytic_Potential Cell_Line_Selection Select Relevant Cell Lines Cell_Line_Selection->Cytotoxicity_Assay Biocompatibility_Validation Biocompatibility Validation Dose_Response->Biocompatibility_Validation Hemolytic_Potential->Biocompatibility_Validation Acute_Toxicity Acute Toxicity Study (LD50) Histopathology Histopathological Examination Acute_Toxicity->Histopathology Repeated_Dose_Toxicity Repeated Dose Toxicity Study (NOAEL) Repeated_Dose_Toxicity->Histopathology Blood_Chemistry Blood Chemistry Analysis Repeated_Dose_Toxicity->Blood_Chemistry Animal_Model Select Animal Model (e.g., Rat, Dog) Animal_Model->Acute_Toxicity Animal_Model->Repeated_Dose_Toxicity Histopathology->Biocompatibility_Validation Blood_Chemistry->Biocompatibility_Validation Formulation This compound Formulation Formulation->Cytotoxicity_Assay Formulation->Hemolysis_Assay Formulation->Acute_Toxicity Formulation->Repeated_Dose_Toxicity

Workflow for Biocompatibility Assessment of Cyclodextrin Formulations.

Hemolysis_Mechanism cluster_membrane Erythrocyte Membrane Cholesterol Cholesterol Membrane_Disruption Membrane Disruption Cholesterol->Membrane_Disruption Phospholipid Phospholipid Phospholipid->Membrane_Disruption Cyclodextrin Cyclodextrin Cyclodextrin->Cholesterol Extraction Hemoglobin_Release Hemoglobin Release Membrane_Disruption->Hemoglobin_Release

Conceptual Diagram of Cyclodextrin-Induced Hemolysis.

Conclusion

The biocompatibility of cyclodextrin-based formulations is a multifaceted issue that requires careful consideration of the specific cyclodextrin, its concentration, and the biological system . While α-, β-, and γ-cyclodextrins and their derivatives have been extensively studied, providing a basis for their safe use in pharmaceutical applications, there is a clear need for more comprehensive, publicly available data on the biocompatibility of this compound. The experimental protocols and comparative data presented in this guide offer a framework for researchers and drug development professionals to systematically evaluate the safety of their cyclodextrin-based formulations. As research into this compound continues to grow, it is anticipated that specific biocompatibility data will become available, allowing for a more direct and quantitative comparison with other cyclodextrins. Until then, a cautious and data-driven approach, utilizing the methodologies outlined here, is recommended for any formulation development involving this promising but less characterized cyclodextrin.

Safety Operating Guide

Proper Disposal of Delta-Cyclodextrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Delta-cyclodextrin, a cyclic oligosaccharide, is generally not classified as a hazardous substance.[1][2][3][4] However, proper disposal is crucial to maintain a safe laboratory environment and prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound in research and drug development settings.

I. Immediate Safety and Handling Precautions

Before disposal, ensure that the following personal protective equipment (PPE) is used to minimize exposure and maintain safety:

  • Respiratory Protection: Use a dust respirator in areas where dust may be generated.[5]

  • Hand Protection: Wear protective gloves.[5]

  • Eye Protection: Safety glasses are mandatory. A face shield may be necessary depending on the situation.[5]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[5]

In the event of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1] Prevent the product from entering drains.[1][4]

II. Step-by-Step Disposal Procedures

The recommended disposal method for this compound involves engaging a licensed disposal company for surplus and non-recyclable solutions.[1]

  • Waste Identification and Collection:

    • Collect unused or waste this compound in a designated, clearly labeled, and sealed container.

    • Avoid mixing this compound waste with other chemical waste to prevent unforeseen reactions.

  • Packaging for Disposal:

    • Ensure the waste container is tightly closed and suitable for transport.

    • Label the container with the full chemical name ("this compound") and indicate that it is non-hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound if available, or for a similar cyclodextrin (B1172386) as a reference.

  • Documentation:

    • Maintain records of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.

III. Quantitative Data and Physical Properties

PropertyData
Physical State Solid (Crystal - Powder)[5]
Color White to almost white[5]
Molecular Formula C₄₈H₈₀O₄₀
Molecular Weight 1297.12 g/mol
Hazard Classification Not a dangerous substance according to GHS[1][2][3][4]
Solubility Soluble in water

IV. Experimental Protocols

Currently, there are no standardized experimental protocols specifically for the disposal of this compound in a laboratory setting. The recommended procedure is to handle it as a non-hazardous solid waste and dispose of it through a licensed contractor. Cyclodextrins, in general, are noted for their role in environmental remediation by encapsulating pollutants.[6][7]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_contamination Assess Contamination: Is the waste mixed with hazardous materials? start->assess_contamination pure_waste Pure or Non-Hazardous Mixture assess_contamination->pure_waste No hazardous_waste Hazardous Mixture: Follow disposal protocol for the hazardous component assess_contamination->hazardous_waste Yes collect_waste Collect in a designated, labeled, and sealed container pure_waste->collect_waste hazardous_waste->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company collect_waste->contact_ehs document_disposal Document the disposal according to institutional policy contact_ehs->document_disposal end End: Proper Disposal Complete document_disposal->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling delta-Cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling delta-cyclodextrin, including operational and disposal plans. By following these procedural steps, you can minimize risks and maintain a secure workspace.

Engineering Controls and Work Practices

To minimize exposure and ensure a safe working environment, the following engineering controls and work practices should be implemented:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] For procedures that may generate dust, such as weighing or transferring large quantities, use a chemical fume hood or a ventilated enclosure.[3]

  • Dust Control: Take precautions to minimize dust generation.[1][3] Use techniques such as gentle scooping and pouring to avoid creating airborne particles.

  • Hygiene: Adhere to good laboratory hygiene practices. Wash hands thoroughly with soap and water after handling this compound.[1][3] Do not eat, drink, or smoke in the laboratory.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound to prevent direct contact:

Equipment Specifications Purpose
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][2]To protect eyes from dust particles.
Hand Protection Impervious gloves (e.g., nitrile or rubber).[1][2][3]To prevent skin contact.
Body Protection A standard laboratory coat.[2][3]To protect clothing and skin from contamination.
Respiratory Protection A dust mask or a NIOSH-approved respirator.Recommended when handling large quantities or when dust is generated.[1]

Step-by-Step Handling Procedures

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE and spill cleanup materials, readily available.

  • Weighing and Transferring:

    • Perform these operations in a ventilated enclosure or fume hood to control dust.

    • Use a spatula or scoop to carefully transfer the powder.

    • Avoid pouring the powder from a height, which can create dust clouds.

  • Making Solutions:

    • When dissolving this compound, add the powder slowly to the solvent to prevent splashing and dust formation.

    • Stir the mixture gently until the solid is fully dissolved.

  • Post-Handling:

    • Securely close the container of this compound.

    • Clean the work area with a damp cloth to remove any residual dust.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Wear appropriate PPE.

    • Carefully sweep up the spilled solid, avoiding dust generation.[1]

    • Place the collected material into a sealed container for disposal.[1]

    • Clean the spill area with a wet cloth.

  • Major Spills:

    • Evacuate the area and restrict access.

    • Increase ventilation if it is safe to do so.

    • Wear appropriate PPE, including respiratory protection.

    • Follow the cleanup procedure for minor spills.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[3][4][5]

  • Skin Contact: Wash off with soap and plenty of water.[3] Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[3][4][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician if symptoms persist.[3][4][5]

Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Keep away from heat, sparks, and open flames, as well as strong oxidizing agents.[1][4]

  • Disposal: Dispose of waste this compound and contaminated materials in accordance with all applicable local, state, and federal regulations.[3] While generally not considered hazardous waste, consult your institution's environmental health and safety office for specific guidance.

Safe_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS & Procedures B Don Personal Protective Equipment (PPE) A->B C Prepare Work Area (Ventilation On) B->C D Weighing / Transferring (in ventilated enclosure) C->D Proceed to handling E Solution Preparation D->E F Clean Work Area D->F J Evacuate & Secure Area D->J If spill occurs E->F E->J If spill occurs G Dispose of Waste F->G H Doff & Dispose of PPE G->H I Wash Hands H->I K Wear Appropriate PPE J->K L Contain & Clean Up Spill K->L M Dispose of Spill Waste L->M M->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.